2-Hydroxypyridine
描述
Structure
3D Structure
属性
IUPAC Name |
1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQKCCHYAOITMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Record name | 2-pyridone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/2-pyridone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051716 | |
| Record name | 2(1H)-Pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder, soluble in water; [MSDSonline], Solid | |
| Record name | 2-Hydroxypyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2480 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Hydroxypyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000 mg/mL at 20 °C | |
| Record name | 2-Hydroxypyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.55 [mmHg] | |
| Record name | 2-Hydroxypyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2480 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
72762-00-6, 142-08-5, 66396-89-2 | |
| Record name | 2-Pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72762-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridin-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072762006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyridone, dimer | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-HYDROXYPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Pyridinone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6770O3A2I5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxypyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107.8 °C | |
| Record name | 2-Hydroxypyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Shifting Identity of a Heterocycle: An In-Depth Technical Guide to the 2-Hydroxypyridine/2-Pyridone Tautomerism Mechanism
Abstract
The tautomeric equilibrium between 2-hydroxypyridine and its keto form, 2-pyridone, represents a classic and fundamentally important case of prototropism in heterocyclic chemistry. This phenomenon, where a proton migrates between the exocyclic oxygen and the ring nitrogen, profoundly influences the molecule's structure, aromaticity, polarity, and hydrogen bonding capabilities. Understanding the intricate mechanisms governing this equilibrium is of paramount importance for researchers in drug development, materials science, and biochemistry, as this structural motif is present in numerous bioactive molecules and can serve as a model for the tautomerism of nucleobases like uracil and thymine[1][2][3][4]. This guide provides a comprehensive exploration of the mechanistic pathways of this compound/2-pyridone tautomerization, the critical role of the surrounding environment, and the experimental and computational methodologies employed to elucidate this dynamic process.
Introduction: A Tale of Two Tautomers
Tautomerism, the chemical equilibrium between readily interconvertible structural isomers, is a key concept in understanding molecular reactivity and properties[5]. In the case of this compound, the equilibrium lies between the aromatic enol form (this compound) and the non-aromatic but highly polar lactam or keto form (2-pyridone)[5][6]. While often depicted as a simple intramolecular proton shift, the reality of the mechanism is far more nuanced and exquisitely sensitive to the molecular environment.
The relative stability of these two forms is a delicate balance of competing factors. In the gas phase, the enol form, this compound, is generally favored due to its aromatic character[7][8][9]. However, in polar solvents and the solid state, the equilibrium dramatically shifts to favor the more polar keto form, 2-pyridone, which is better stabilized by intermolecular interactions such as hydrogen bonding[7][9][10][11]. This solvent-dependent equilibrium is a central theme in understanding the behavior of this fascinating heterocyclic system.
Mechanistic Pathways of Tautomerization
The interconversion between this compound and 2-pyridone can proceed through several distinct mechanistic pathways. The operative mechanism is largely dictated by the surrounding medium, including the presence of solvent molecules or other catalytic species.
The Uncatalyzed Intramolecular Pathway: A High-Energy Hurdle
In a truly isolated environment, such as the gas phase at low pressure, the tautomerization would have to proceed via a direct intramolecular 1,3-proton shift. This process involves a highly strained four-membered transition state. Computational studies have consistently shown that this pathway has a very high activation energy barrier, on the order of 137 to 296 kJ/mol, making it kinetically unfavorable under most conditions[7][12].
Figure 1: Uncatalyzed intramolecular tautomerization pathway.
The Dimer-Mediated Intermolecular Pathway: A Self-Catalytic Route
A significantly more favorable pathway, particularly in non-polar solvents or at higher concentrations, involves the formation of a hydrogen-bonded dimer. In this arrangement, two molecules act as a "proton shuttle" for each other, allowing for a concerted or stepwise double proton transfer through a much more stable six-membered transition state. This self-catalytic mechanism dramatically lowers the activation barrier compared to the intramolecular route, with calculated barriers in the range of 30.844 kJ/mol[12][13].
Figure 2: Dimer-mediated intermolecular tautomerization pathway.
Solvent-Assisted and Catalyzed Pathways: The Role of the Environment
In protic solvents like water or in the presence of catalytic species such as acids or bases, the tautomerization barrier is further reduced. Solvent molecules can act as a bridge, facilitating proton transfer through a relay mechanism.
-
Water-Assisted Proton Shuttle: One or more water molecules can form a hydrogen-bonded bridge between the hydroxyl group of this compound and the ring nitrogen. This creates a low-energy pathway for proton transfer, effectively shuttling the proton from the oxygen to the nitrogen. Computational studies have shown that the presence of even a single water molecule significantly lowers the activation barrier[5]. The stabilization of the more polar 2-pyridone tautomer by hydrogen bonding with water is a key reason for the equilibrium shift in aqueous solutions[2][5][14].
-
Acid/Base Catalysis: The tautomerization can be catalyzed by both acids and bases. For instance, formic acid has been shown to form a 1:1 hydrogen-bonded complex with 2-pyridone, creating a nearly barrierless path for double proton transfer via a concerted mechanism[15]. This highlights the potential for other molecules in the local environment to play a direct catalytic role in the tautomerization process.
Figure 3: Water-assisted proton shuttle mechanism.
The Influence of Solvent: A Deeper Dive
The profound effect of the solvent on the this compound/2-pyridone equilibrium is a cornerstone of its chemistry. The preference for the 2-pyridone tautomer in polar solvents can be attributed to two main factors:
-
Dipole Moment and Solvation: 2-pyridone has a significantly larger dipole moment than this compound[5]. Consequently, it is more effectively stabilized by polar solvents through dipole-dipole interactions and hydrogen bonding. In contrast, non-polar solvents favor the less polar this compound[10][11].
-
Hydrogen Bonding: As a hydrogen bond donor (N-H) and acceptor (C=O), 2-pyridone can participate in more extensive hydrogen bonding networks with protic solvents compared to this compound, which primarily acts as a hydrogen bond donor (O-H)[9][11].
The following table summarizes the equilibrium constant (KT = [2-pyridone]/[this compound]) in various solvents, illustrating the dramatic shift in equilibrium.
| Solvent | Dielectric Constant (ε) | KT | Predominant Tautomer |
| Gas Phase | 1 | ~0.33 | This compound |
| Cyclohexane | 2.02 | 1.7 | Mixed |
| Chloroform | 4.81 | 6.0 | 2-Pyridone |
| Water | 78.4 | ~900 | 2-Pyridone |
| Data compiled from various sources[5][7]. |
Experimental and Computational Methodologies
A combination of spectroscopic and computational techniques is essential for a comprehensive understanding of the this compound/2-pyridone tautomerism.
Spectroscopic Analysis
-
UV-Vis Spectroscopy: The two tautomers have distinct electronic absorption spectra. This difference allows for the quantitative determination of the equilibrium constant in various solvents by analyzing the absorbance at specific wavelengths corresponding to each tautomer[7][16].
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy can, in some cases, distinguish between the two tautomers based on their different chemical shifts. However, if the rate of interconversion is fast on the NMR timescale, an averaged spectrum may be observed. Variable temperature NMR studies can provide insights into the kinetics of the tautomerization[16].
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretching band around 1650-1700 cm-1 is characteristic of the 2-pyridone form, while the O-H stretching band of this compound appears in the region of 3200-3600 cm-1. Matrix isolation FT-IR studies have been particularly useful in studying the tautomers in an inert environment[7].
Computational Chemistry
-
Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, are widely used to calculate the geometries, relative energies, and vibrational frequencies of the tautomers and transition states in both the gas phase and solution (using continuum solvation models like PCM)[12][15]. This allows for the prediction of equilibrium constants and activation barriers.
-
Ab Initio Methods: High-level ab initio methods like Coupled Cluster with Singles and Doubles (CCSD) and multiconfigurational methods (CASSCF, CASPT2) provide more accurate energy calculations, which are crucial given the small energy difference between the tautomers[12][17]. These methods are particularly important for studying excited-state tautomerization, which can follow different mechanistic pathways than the ground-state process[17][18][19].
Implications in Drug Development and Beyond
The tautomeric state of a molecule can significantly impact its biological activity. Changes in hydrogen bonding capabilities, lipophilicity, and shape due to tautomerization can alter how a drug molecule interacts with its target receptor. Therefore, understanding and controlling the tautomeric equilibrium of 2-pyridone-containing scaffolds is a critical aspect of rational drug design[2][16]. Furthermore, the this compound/2-pyridone system serves as an invaluable model for studying proton transfer reactions in more complex biological systems, including the potential for tautomeric forms of DNA bases to cause mutations[2][3][17].
Conclusion
The tautomerism of this compound and 2-pyridone is a rich and multifaceted phenomenon governed by a delicate interplay of intramolecular strain, aromaticity, intermolecular interactions, and catalysis. The mechanism of interconversion is not a simple proton hop but rather a context-dependent process that can be facilitated by self-association or the surrounding solvent environment. A thorough understanding of these mechanistic nuances, gained through a synergistic application of advanced spectroscopic and computational methods, is essential for predicting and controlling the properties of this important heterocyclic system and its derivatives in various applications.
References
- Al-Otaibi, E. A., El-Azhary, A. A., & Hilal, R. H. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences, 17(11), 1893. [Link]
- Anglada, J. M., & Bofill, J. M. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics, 159(8), 084302. [Link]
- Hilal, R. H., et al. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.
- Anglada, J. M., & Bofill, J. M. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction.
- Wikipedia. (2023). 2-Pyridone. In Wikipedia. [Link]
- Hazra, M. K., & Chakraborty, T. (2006). This compound ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A, 110(29), 9130–9136. [Link]
- Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From this compound to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
- Hazra, M. K., & Chakraborty, T. (2006). This compound <--> 2-pyridone tautomerization: catalytic influence of formic acid.
- Galvão, T. L. P., et al. (2013). From this compound to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium.
- Al-Otaibi, E. A., et al. (2016).
- Zádor, F., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of this compound ≒2-pyridone equilibrium.
- Kim, S. K., et al. (2000). Structural Isomers and Tautomerism of this compound in the Cation Ground State Studied by Zero Kinetic Energy (ZEKE) Photoelectron Spectroscopy. The Journal of Physical Chemistry A, 104(30), 6978–6985. [Link]
- ChemTube3D. (n.d.). This compound-Tautomerism. ChemTube3D. [Link]
- Mata, S., et al. (2010). Tautomerism and Microsolvation in this compound/2-Pyridone.
- Chemistry Stack Exchange. (2021).
- Chrayteh, A., et al. (2015). Stepwise vs concerted excited state tautomerization of this compound: Ammonia dimer wire mediated hydrogen/proton transfer. The Journal of Chemical Physics, 143(3), 034301. [Link]
- Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (1989). Spectroscopy, structure, and proton dynamics of this compound and its clusters with water and ammonia. The Journal of Physical Chemistry, 93(2), 643–648. [Link]
- Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.
- Anglada, J. M., & Bofill, J. M. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. AIP Publishing. [Link]
- Zádor, F., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of this compound 2-pyridone equilibrium. Royal Society of Chemistry. [Link]
- ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines.
- ResearchGate. (n.d.). Study on the kinetics of keto-enol tautomerism of p-hydroxyphenylpyruvic acid using capillary electrophoresis.
- Otto, F., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Chlorination and tautomerism: a computational and UPS/XPS study of this compound ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From this compound to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. [PDF] The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit | Semantic Scholar [semanticscholar.org]
- 13. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound <--> 2-pyridone tautomerization: catalytic influence of formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.aip.org [pubs.aip.org]
The Solvent's Decisive Role: A Technical Guide to the 2-Pyridone Tautomeric Equilibrium
Abstract
The tautomeric equilibrium between 2-pyridone (lactam) and 2-hydroxypyridine (lactim) is a classic, yet profoundly important, phenomenon in heterocyclic chemistry. Its position is exquisitely sensitive to the surrounding environment, particularly the solvent. This technical guide provides an in-depth exploration of the core principles governing this solvent-dependent equilibrium. We will dissect the mechanistic underpinnings of solvent polarity and hydrogen-bonding effects, provide field-proven spectroscopic protocols for quantifying tautomeric ratios, and synthesize data to offer a predictive framework. This guide is intended for researchers, medicinal chemists, and drug development professionals who encounter the pyridone scaffold and must understand its dynamic behavior to control molecular properties like receptor binding, solubility, and bioavailability.
Introduction: Beyond a Static Structure
In the realm of drug design and molecular sciences, it is often tempting to view molecules as static entities. However, many crucial molecules, including foundational heterocyclic scaffolds, exist as a dynamic equilibrium of interconverting isomers known as tautomers. Tautomerism, the migration of a proton between two or more locations within a molecule, can drastically alter a compound's physicochemical properties, including its hydrogen bonding capacity, dipole moment, and aromaticity.[1]
One of the most extensively studied and illustrative examples is the lactam-lactim tautomerism of 2-pyridone.[1][2] This equilibrium, involving a proton transfer between the exocyclic oxygen and the ring nitrogen, has profound implications. The resulting tautomers, 2-pyridone and this compound, possess distinct electronic and structural features. Understanding and controlling this equilibrium is not merely an academic exercise; it is a critical factor in the development of pharmaceuticals, as the pyridone moiety is a cornerstone of many bioactive agents.[2][3] This guide will illuminate how the choice of solvent acts as a powerful tool to shift this equilibrium, thereby fine-tuning the properties of the molecule.
The 2-Pyridone ⇌ this compound Equilibrium: A Tale of Two Tautomers
The equilibrium involves two key forms:
-
2-Pyridone (Lactam form): Characterized by a carbonyl group (C=O) and an N-H bond. It is a cyclic amide.
-
This compound (Lactim form): Features a hydroxyl group (O-H) and a pyridine ring, possessing greater aromatic character. It is a cyclic imidic acid.
In the gas phase or in non-polar solvents, the this compound (lactim) form is generally more stable, albeit by a small energy margin.[2][4][5] This preference is often attributed to the aromatic stabilization of the pyridine ring.[1] However, as we will explore, this energetic landscape is dramatically altered by the presence of a solvent.
Caption: The tautomeric equilibrium between the 2-pyridone (lactam) and this compound (lactim) forms.
The Role of the Solvent: A Mechanistic Deep Dive
The solvent does not act as a passive medium but as an active participant that selectively stabilizes one tautomer over the other. The two primary mechanisms for this influence are electrostatic interactions (polarity) and specific hydrogen-bonding interactions.
Solvent Polarity and Dipole Moment
A key differentiator between the two tautomers is their polarity. The 2-pyridone (lactam) form has a significantly larger dipole moment (calculated around 5-6 Debye) compared to the this compound (lactim) form (around 1-2 Debye).[1]
-
Causality: In a polar solvent with a high dielectric constant (e.g., water, DMSO), the solvent molecules organize themselves around the solute to create a stabilizing reaction field. This stabilization is proportional to the square of the solute's dipole moment. Consequently, the highly polar 2-pyridone tautomer is stabilized to a much greater extent than the less polar this compound form.[1][6] This electrostatic stabilization drives the equilibrium position towards the lactam form. In contrast, non-polar solvents like cyclohexane or benzene provide minimal electrostatic stabilization, allowing the inherent stability of the lactim form to dominate.[4][7]
Hydrogen Bonding: The Decisive Interaction
While polarity sets the stage, hydrogen bonding often directs the performance. Solvents are broadly classified as protic (can donate H-bonds, e.g., water, ethanol) or aprotic (cannot donate H-bonds, e.g., DMSO, chloroform).
-
Protic Solvents: Protic solvents like water are exceptionally effective at stabilizing the 2-pyridone form. Water can act as both a hydrogen bond donor (to the carbonyl oxygen) and a hydrogen bond acceptor (from the N-H group). This dual interaction, often forming a bridging network, creates a highly favorable solvation shell around the lactam tautomer, dramatically shifting the equilibrium.[1][8] Computational studies show that the presence of even a single water molecule can significantly reduce the energy barrier for tautomerization and stabilize the 2-pyridone-water complex.[1]
-
Aprotic Solvents: Polar aprotic solvents like DMSO can act as H-bond acceptors for the N-H of the lactam or the O-H of the lactim. However, the strong interaction with the lactam's N-H group, coupled with the high polarity, still strongly favors the 2-pyridone form. In less polar, aprotic solvents like chloroform, the equilibrium is more balanced but still favors the lactam form due to a combination of polarity and specific interactions.[1]
Caption: Differential stabilization of tautomers by protic vs. non-polar solvents.
Experimental Determination of Tautomeric Ratios
Quantifying the ratio of tautomers in different solvents is essential. Spectroscopic techniques are the primary tools for this analysis, as they are non-invasive and can probe the equilibrium in situ.
UV-Vis Spectroscopy
-
Principle: The lactam and lactim forms have different electronic structures and thus distinct chromophores, leading to different UV-Vis absorption spectra. The lactam form typically shows a strong absorption maximum (λmax) around 293-300 nm in polar solvents, while the lactim form absorbs at a shorter wavelength, often around 270-280 nm, which is more apparent in non-polar solvents.[7][9] By deconvoluting the overlapping spectra, one can determine the relative concentrations of each tautomer.
-
Self-Validating Protocol:
-
Model Compound Synthesis: To establish pure reference spectra, synthesize or procure N-methyl-2-pyridone (locks the lactam form) and 2-methoxy-pyridine (locks the lactim form).
-
Stock Solution Preparation: Prepare concentrated stock solutions of 2-pyridone and the two model compounds in a volatile solvent (e.g., methanol).
-
Sample Preparation: Prepare a series of dilutions of the 2-pyridone stock solution in the solvent of interest (e.g., water, cyclohexane, DMSO). Ensure final concentrations are within the linear range of the spectrophotometer (typically absorbance < 1.0). Prepare corresponding dilutions of the model compounds.
-
Spectral Acquisition: Acquire the full UV-Vis spectrum (e.g., 200-400 nm) for all samples, including a solvent blank.
-
Data Analysis:
-
Record the λmax and molar absorptivity (ε) for the pure N-methyl-2-pyridone and 2-methoxy-pyridine standards in each solvent.
-
For the 2-pyridone sample, the total absorbance at any wavelength (Aλ) is the sum of the absorbances of the lactam (A_am) and lactim (A_im) forms: Aλ = ε_am(λ) * c_am * l + ε_im(λ) * c_im * l
-
Knowing the total concentration C_total = c_am + c_im and the molar absorptivities from the model compounds, solve the system of linear equations at two different wavelengths to find c_am and c_im.
-
-
Equilibrium Constant Calculation: Calculate the tautomeric equilibrium constant, K_T = [lactam] / [lactim] = c_am / c_im.
-
NMR Spectroscopy (¹H and ¹³C)
-
Principle: The chemical environments of the protons and carbons are different in the two tautomers, leading to distinct signals in ¹H and ¹³C NMR spectra.[10][11] For example, the chemical shifts of the ring protons can be used to distinguish the forms. The quantification is achieved by integrating the area under the peaks corresponding to each tautomer. Because tautomeric interconversion can be fast, coalescence of signals may occur. Low-temperature NMR may be required to slow the exchange rate and resolve distinct peaks for each tautomer.
-
Self-Validating Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of 2-pyridone in the deuterated solvent of interest (e.g., D₂O, CDCl₃, DMSO-d₆) to a known concentration (e.g., 10-20 mM).
-
Reference Spectra: If possible, acquire spectra of the N-methyl and O-methyl model compounds to definitively assign chemical shifts for each tautomer.
-
Spectral Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) to allow for full magnetization recovery, which is critical for accurate integration. A typical d1 of 5 times the longest T₁ is recommended.
-
Data Processing & Analysis:
-
Carefully phase the spectrum and perform a baseline correction.
-
Identify non-overlapping peaks that are unique to the lactam and lactim forms.
-
Integrate the area of these distinct peaks. The ratio of the integrals is directly proportional to the molar ratio of the tautomers.
-
For example, if a proton at position 5 has a signal at δ_am for the lactam and δ_im for the lactim, then [lactam] / [lactim] = Integral(δ_am) / Integral(δ_im).
-
-
Equilibrium Constant Calculation: Calculate K_T from the ratio of the integrals.
-
Caption: Workflow for the experimental determination of the tautomeric equilibrium constant (K_T).
Data Summary: Solvent Effects on K_T
The equilibrium constant, K_T = [2-pyridone]/[this compound], provides a quantitative measure of the solvent's influence. The following table summarizes representative data from the literature.
| Solvent | Dielectric Constant (ε) | H-Bonding Ability | K_T = [Lactam]/[Lactim] | Predominant Form | Reference |
| Gas Phase | 1.0 | None | ~0.3 - 1.0 | Lactim / Comparable | [2],[5] |
| Cyclohexane | 2.0 | Aprotic (Non-polar) | ~0.4 - 1.7 | Lactim / Comparable | [2],[1] |
| Chloroform | 4.8 | Weak H-Bond Donor | ~6.0 | Lactam | [1] |
| Acetonitrile | 37.5 | Aprotic (Polar) | ~160 | Lactam | [12] |
| Ethanol | 24.6 | Protic (Polar) | High (>>100) | Lactam | [4] |
| Water | 80.1 | Protic (Polar) | ~900 - 1000 | Lactam | [2],[1] |
This table compiles data from various sources; exact values can vary slightly with temperature and measurement technique.
Analysis: The trend is unequivocal. As the solvent polarity and hydrogen-bonding capability increase, the equilibrium shifts dramatically in favor of the more polar, H-bond-receptive 2-pyridone (lactam) tautomer. In water, the lactam form is overwhelmingly dominant.
Implications in Drug Development and Medicinal Chemistry
The tautomeric state of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity.
-
Receptor Binding: The shape, charge distribution, and hydrogen bond donor/acceptor pattern of a molecule dictate its ability to bind to a biological target (e.g., an enzyme active site or a receptor). The lactam and lactim forms present entirely different pharmacophores. A drug designed to be an H-bond donor via the lactim's O-H group will fail if it converts to the lactam form (with an N-H donor and C=O acceptor) in the aqueous environment of the body.
-
Solubility and Permeability: The highly polar lactam tautomer generally exhibits greater aqueous solubility. Conversely, the less polar lactim form may have better permeability across lipid cell membranes. Understanding the tautomeric equilibrium in different physiological compartments (e.g., blood plasma vs. the central nervous system) is critical for predicting a drug's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3]
-
pKa and Ionization: The acidity and basicity of the molecule are tied to the tautomeric form, affecting its ionization state at physiological pH, which in turn influences solubility, binding, and transport.
Conclusion
The tautomeric equilibrium of 2-pyridone is a powerful model system that provides crucial insights for chemists across various disciplines. The solvent is the single most important external factor controlling the position of this equilibrium. By leveraging a deep understanding of solvent polarity and hydrogen-bonding interactions, scientists can predict and control the predominant tautomeric form of a molecule. This control is not merely a matter of academic interest but a practical necessity in fields like drug development, where the specific tautomeric form present in a physiological environment can mean the difference between a potent therapeutic agent and an inactive compound. The spectroscopic protocols and data presented in this guide offer a robust framework for investigating and harnessing this fundamental principle of physical organic chemistry.
References
- Al-Hamdani, A. A. S., & Al-Zoubi, R. M. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences, 17(11), 1893. [Link]
- Wikipedia. (n.d.). 2-Pyridone.
- Bouhezam, A., et al. (2022).
- Wong, M. W., Wiberg, K. B., & Frisch, M. J. (1991). Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: an ab initio SCRF study. Journal of the American Chemical Society, 113(13), 4776-4781. [Link]
- The Journal of Physical Chemistry. (n.d.). Gas-phase tautomeric equilibrium of 2-pyridinone and this compound by microwave spectroscopy. ACS Publications.
- Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio.
- Caminati, W., et al. (2012). Tautomerism and Microsolvation in this compound/2-Pyridone.
- Maris, A., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of this compound ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(22), 12439-12450. [Link]
- Baiz, C., et al. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Journal of Physical Chemistry A, 116(40), 9873-9881. [Link]
- Scilit. (n.d.). Theoretical description of solvent effects. V. The medium influence on the lactim‐lactam tautomerism of hydroxyazines.
- Organic & Biomolecular Chemistry. (2024).
- MDPI. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]
- Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 104(20), 5347-5351. [Link]
- Al-Rawi, H. A. A., et al. (2020). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Journal of Molecular Structure, 1205, 127602. [Link]
- ResearchGate. (2016).
- Beak, P., et al. (1976). Lactim-lactam tautomeric equilibriums of 2-hydroxypyridines. 1. Cation binding, dimerization, and interconversion mechanism in aprotic solvents. A spectroscopic and temperature-jump kinetic study. Journal of the American Chemical Society, 98(7), 171-180. [Link]
- Semantic Scholar. (2016).
- Semantic Scholar. (1977). 14N and 13C NMR of tautomeric systems of hydroxy-pyridines. [Link]
- Katritzky, A. R., & Ghiviriga, I. (1995). An NMR study of the tautomerism of 2-acylaminopyridines. Journal of the Chemical Society, Perkin Transactions 2, (8), 1651-1653. [Link]
- Boulton, A. J., & Katritzky, A. R. (1962). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[12][13]-annelated rings and oxygen at the[13]-position. Journal of the Chemical Society, 2083-2087. [Link]
- ResearchGate. (2004).
- de Souza, B., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2580-2586. [Link]
- ResearchGate. (2006). Scheme 1 Tautomerization between pyridones and hydroxypyridines. [Link]
- Wang, X., et al. (2016). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions, 45(44), 17856-17863. [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives - ProQuest [proquest.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computation… [ouci.dntb.gov.ua]
- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. squ.elsevierpure.com [squ.elsevierpure.com]
- 11. 14N and 13C NMR of tautomeric systems of hydroxy-pyridines | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Computational Studies of 2-Hydroxypyridine Tautomerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tautomeric equilibrium between 2-hydroxypyridine (2-HPY) and its lactam counterpart, 2-pyridone (2-PY), is a cornerstone model in understanding prototropic tautomerism, a phenomenon of profound importance in medicinal chemistry and drug development.[1][2] The subtle energy differences and the profound influence of the environment on this equilibrium present a significant challenge and opportunity for computational chemistry. This guide provides a comprehensive overview of the theoretical and practical aspects of studying this tautomerization computationally. We will delve into the causality behind methodological choices, from the level of theory and basis set selection to the modeling of solvent effects, and provide detailed protocols for robust and self-validating computational workflows.
Introduction: The Significance of the this compound/2-Pyridone Equilibrium
Tautomerism, the interconversion of structural isomers through proton migration, can dramatically alter a molecule's physicochemical properties, including its hydrophobicity, hydrogen bonding capabilities, and electrostatic profile.[2] These changes, in turn, can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to a biological target. The this compound/2-pyridone system is a classic case of lactam-lactim tautomerism and serves as a fundamental model for understanding these transformations in more complex heterocyclic systems, including nucleobases.[1][3]
The position of the equilibrium is exquisitely sensitive to the surrounding environment. In the gas phase, the enol form, this compound, is generally favored by a small energy margin of approximately 3 kJ/mol.[4] However, in polar solvents and the solid state, the equilibrium shifts to favor the more polar lactam form, 2-pyridone.[4][5] This solvent-dependent behavior underscores the critical role of intermolecular interactions in determining tautomeric preference.
Computational methods offer a powerful lens through which to dissect the intricate energetic landscape of this tautomerization. They allow for the precise calculation of relative tautomer stabilities, the elucidation of reaction mechanisms, and the quantification of environmental effects with a level of detail often inaccessible to experimental techniques alone.
Theoretical Foundations and Computational Approaches
The accurate computational modeling of tautomerism requires a careful selection of theoretical methods and basis sets. The small energy differences between the 2-HPY and 2-PY tautomers demand a high level of theory to achieve chemical accuracy.
Choosing the Right Level of Theory
Density Functional Theory (DFT): DFT methods have become the workhorse of computational chemistry for their balance of accuracy and computational cost. For studying tautomerism, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange are generally recommended.
-
B3LYP: A widely used hybrid functional that often provides a good starting point. However, studies have shown that B3LYP may incorrectly favor the 2-pyridone tautomer in the gas phase.[4][6]
-
M06-2X: This high-nonlocality functional has demonstrated improved accuracy for non-covalent interactions and has been shown to yield lower activation energies for the tautomerization process compared to other functionals.[4]
-
CAM-B3LYP and ωB97XD: These long-range corrected functionals can provide more reliable results, although their performance can be basis-set dependent.[4][6]
Ab Initio Methods: While more computationally expensive, high-level ab initio methods can provide benchmark-quality results.
-
Møller-Plesset Perturbation Theory (MP2): This method accounts for electron correlation and has been shown to reproduce experimental findings for the relative stability of the tautomers.[7]
-
Coupled Cluster (CCSD and CCSD(T)): Considered the "gold standard" for single-reference systems, these methods offer very high accuracy but are computationally demanding. CCSD methods have been used to predict the preference of 2-HPY over 2-PY in the gas phase.[4][6]
Multiconfigurational Methods (CASSCF and CASPT2): These methods are essential for studying photochemical tautomerization, where excited electronic states are involved.[3][8] They can accurately describe the potential energy surfaces and identify conical intersections that govern the reaction pathways.[3]
The Importance of the Basis Set
The choice of basis set is as crucial as the level of theory. For tautomerism studies, it is essential to use basis sets that can adequately describe the electronic structure of both tautomers and the transition state.
-
Pople-style basis sets (e.g., 6-311++G): These are widely used and provide a good balance of accuracy and computational cost. The inclusion of diffuse functions (++) is important for describing the lone pairs on the oxygen and nitrogen atoms, and polarization functions ( ) are necessary for accurately representing the bonding environment.[4][6]
-
Correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations. The "aug" prefix indicates the inclusion of diffuse functions.[4][6]
Causality Behind Method Selection
The choice of a computational method is not arbitrary; it is dictated by the specific scientific question being addressed. For routine screening of tautomeric preferences in a large number of compounds, a computationally efficient DFT method like B3LYP with a modest basis set might be sufficient to identify trends. However, for a detailed mechanistic study of a single, critical system like this compound, higher-level methods like M06-2X or even MP2 with a larger basis set are necessary to obtain quantitatively reliable results. When investigating photochemistry, the multiconfigurational nature of the excited states necessitates the use of methods like CASSCF/CASPT2. The trustworthiness of the results hinges on this informed selection process.
Modeling the Environment: The Role of the Solvent
As established, the solvent plays a pivotal role in the this compound/2-pyridone equilibrium. Computational models must account for these effects to provide a realistic picture.
Implicit Solvation Models
Implicit or continuum solvation models treat the solvent as a continuous dielectric medium. These models are computationally efficient and can capture the bulk electrostatic effects of the solvent.
-
Polarizable Continuum Model (PCM): This is one of the most widely used implicit solvation models.[9][10][11] It creates a cavity in the dielectric continuum that conforms to the shape of the solute molecule.
Explicit Solvation Models
Explicit solvation models involve the inclusion of individual solvent molecules in the calculation. This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial in the this compound/2-pyridone system.
-
Microsolvation: In this approach, a small number of solvent molecules are placed around the solute to model the first solvation shell.[2] Studies have shown that the presence of even a single water molecule can significantly reduce the tautomerization barrier.[2]
-
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the solute and a few key solvent molecules with quantum mechanics, while the rest of the solvent is treated with classical molecular mechanics. This provides a balance between accuracy and computational feasibility for larger systems.
Justifying the Solvation Model
For a qualitative understanding of how solvent polarity shifts the equilibrium, an implicit model like PCM is often sufficient. However, to dissect the specific hydrogen-bonding interactions that stabilize the 2-pyridone tautomer in protic solvents like water, an explicit or microsolvation approach is necessary. The choice depends on whether the goal is to capture the general electrostatic environment or the detailed, specific interactions that drive the chemistry.
Practical Workflow for a Computational Study
This section outlines a step-by-step protocol for a comprehensive computational investigation of this compound tautomerization.
Step-by-Step Protocol
-
Structure Preparation:
-
Build the 3D structures of both this compound and 2-pyridone using a molecular modeling program.
-
Perform an initial geometry optimization using a computationally inexpensive method (e.g., a semi-empirical method or a small basis set DFT).
-
-
Gas-Phase Optimization and Frequency Calculation:
-
Perform a full geometry optimization of both tautomers in the gas phase using the chosen level of theory and basis set (e.g., M06-2X/6-311++G**).
-
Following optimization, perform a frequency calculation at the same level of theory. This will confirm that the optimized structures are true minima (no imaginary frequencies) and provide the zero-point vibrational energies (ZPVE).
-
-
Transition State Search:
-
Identify the transition state (TS) for the intramolecular proton transfer. This can be done using a variety of methods, such as a synchronous transit-guided quasi-Newton (STQN) method.
-
Optimize the transition state geometry.
-
Perform a frequency calculation on the optimized TS. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate (the proton transfer).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the transition state. This will confirm that the TS connects the two minima (2-HPY and 2-PY) on the potential energy surface.
-
-
Solvation Calculations:
-
Repeat the geometry optimizations and frequency calculations for both tautomers and the transition state in the presence of a solvent using an implicit model (e.g., PCM with water as the solvent).
-
For a more detailed analysis, perform microsolvation calculations by adding one or more explicit water molecules and re-optimizing the geometries.
-
-
Data Analysis:
-
Calculate the relative energies of the tautomers in the gas phase and in solution. Remember to include the ZPVE corrections.
-
Calculate the activation energy (energy difference between the transition state and the reactant) in the gas phase and in solution.
-
Analyze the geometric parameters (bond lengths, angles) of the optimized structures to understand the structural changes upon tautomerization.[4]
-
Perform a Natural Bond Orbital (NBO) analysis to investigate changes in electronic structure and charge distribution.
-
Mandatory Visualizations
To visually represent the concepts and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A typical computational workflow for studying tautomerization.
Quantitative Data Summary
The following tables summarize key quantitative data from computational studies on this compound tautomerization.
Table 1: Calculated Relative Energies (ΔE) of 2-Pyridone relative to this compound in the Gas Phase.
| Level of Theory/Basis Set | ΔE (kJ/mol) | Reference |
| B3LYP/6-311++G | -1 to -3 | [4][6] |
| M062X/6-311++G | 5 to 9 | [4][6] |
| CCSD/6-311++G | 5 to 9 | [4][6] |
| MP2/6-31G | -0.64 | [4] |
| Experimental | ~3 | [4] |
Note: A positive ΔE indicates that this compound is more stable, while a negative value indicates 2-pyridone is more stable.
Table 2: Calculated Activation Energies (Ea) for Intramolecular Proton Transfer.
| Method | Medium | Ea (kJ/mol) | Reference |
| Semi-empirical (CNDO/2) | Gas Phase | 296 | [4] |
| Hartree-Fock (HF)/3-21G | Gas Phase | 206 | [4] |
| Configuration Interaction (CI) | Gas Phase | 160.67 | [4] |
| DFT (M062X) | Gas Phase | ~137 | [4][6] |
| DFT (M062X) | Water (implicit) | ~349 | [4] |
| DFT (wB97X-V) | Gas Phase (unsolvated) | ~160 | [2] |
| DFT (wB97X-V) | With one water molecule | ~51 | [2] |
Conclusion: From Theory to Application
The computational study of this compound tautomerization provides invaluable insights into the fundamental principles governing this critical chemical equilibrium. By carefully selecting the appropriate level of theory, basis set, and solvation model, researchers can obtain quantitatively reliable data on tautomer stabilities and reaction barriers. This knowledge is not merely academic; it has direct implications for drug design and development. A thorough understanding of a molecule's tautomeric behavior can guide lead optimization efforts, enabling the design of compounds with improved pharmacokinetic and pharmacodynamic profiles. As computational resources continue to grow and theoretical methods become more sophisticated, the predictive power of these studies will only increase, further solidifying their role as an indispensable tool in modern chemical research.
References
- Al-Kahtani, A. A., & Al-Resayes, S. I. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1530. [Link]
- Schlegel, H. B., von Ragué Schleyer, P., & Pople, J. A. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 86(25), 4892–4897. [Link]
- Corral, I., & González, L. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics, 159(8), 084302. [Link]
- Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2024). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22(1), 144-158. [Link]
- Patanen, M., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of this compound ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(22), 12555-12564. [Link]
- Corral, I., & González, L. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. Request PDF. [Link]
- Wikipedia. (n.d.). 2-Pyridone. [Link]
- Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. PubMed, 22(1), 144-158. [Link]
- Al-Kahtani, A. A., & Al-Resayes, S. I. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Semantic Scholar. [Link]
- Al-ammar, K. A., & Al-Zahrani, A. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Journal of Chemical Reviews, 5(2), 124-132. [Link]
- Li, Q., et al. (2007). Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of this compound/2-Pyridone Tautomerism. The Journal of Physical Chemistry A, 111(22), 4867-4874. [Link]
- ChemTube3D. (n.d.). This compound-Tautomerism. [Link]
- Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. [Link]
- Leszczynski, J., & Bakalarski, G. (2007). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. PMC. [Link]
- Walsh Medical Media. (n.d.).
- Barone, V., et al. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase.
- ResearchGate. (2013). Can anyone suggest free software for generating all possible isomers and tautomers? [Link]
- King's College London. (2010). Tautomerism and Microsolvation in this compound/2-Pyridone. [Link]
- El-Faham, A., et al. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. PubMed Central. [Link]
- Les, A., Adamowicz, L., & Person, W. B. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 95(14), 5480-5490. [Link]
- Galvão, T. L. P., et al. (2013). From this compound to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed, 117(47), 12668-74. [Link]
- Beran, G. J. O., & Hartman, J. D. (2025). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]
- ChemAxon. (n.d.).
- Computational Chemistry List. (2008). CCL: tautomerism software. [Link]
- Barone, V., & Adamo, C. (1996). Density Functional Study of Intrinsic and Environmental Effects in the Tautomeric Equilibrium of 2-Pyridone. The Journal of Physical Chemistry, 100(6), 2093-2098. [Link]
- Chinese Journal of Chemical Physics. (2007). DFT Study on Tautomerism of Gaseous Cytosine. [Link]
- R Discovery. (2004). A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. [Link]
- Beran, G. J. O., & Hartman, J. D. (2025). Taming Tautomerism in Organic Crystal Structure Prediction.
- Shiroudi, A., et al. (2020). DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects. PubMed, 22(1), 4316. [Link]
- Babu, N. S., & Jayaprakash, D. (2015). Density functional theory (DFT) studies on tautomerism of Cyanuric acid in gas phase and in different solvents. Journal of Chemical and Pharmaceutical Research, 7(4), 1155-1160. [Link]
- Ihlenfeldt, W. D., et al. (2012).
- Guasch, L., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. PubMed Central. [Link]
- ResearchGate. (n.d.). Analysis of the 2-pyridone/2-hydroxy-pyridine tautomerism in purely... [Link]
Sources
- 1. Chlorination and tautomerism: a computational and UPS/XPS study of this compound ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. [PDF] The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
A Technical Guide to the Tautomerism of 2-Hydroxypyridine: A Tale of Two Phases
Abstract
The tautomeric equilibrium between 2-hydroxypyridine and its corresponding lactam, 2-pyridone, is a classic and fundamentally important phenomenon in organic chemistry with profound implications for researchers, scientists, and drug development professionals. This dynamic equilibrium is exquisitely sensitive to the surrounding environment, exhibiting a dramatic shift between the gas and solution phases. Understanding and controlling this tautomeric preference is critical for predicting molecular properties such as solubility, lipophilicity, and hydrogen bonding capabilities, all of which are pivotal in the design and efficacy of pharmaceutical agents. This in-depth technical guide provides a comprehensive exploration of the gas-phase and solution-phase tautomerism of this compound, offering field-proven insights into its theoretical underpinnings, experimental characterization, and practical significance in drug development.
The Phenomenon of Tautomerism: The Case of this compound
Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible. This interconversion typically involves the migration of a proton accompanied by a shift in the location of a double bond. One of the most extensively studied examples of prototropic tautomerism is the equilibrium between this compound and 2-pyridone.[1][2]
The this compound form possesses an aromatic pyridine ring with an exocyclic hydroxyl group, while the 2-pyridone form features a carbonyl group within a dihydropyridine ring. The position of this equilibrium is a delicate balance of competing factors, including aromaticity, bond energies, and intermolecular interactions.
Caption: Tautomeric equilibrium between this compound and 2-pyridone.
The Intrinsic Stability: Gas-Phase Tautomerism
In the absence of intermolecular interactions, the intrinsic stability of the tautomers can be examined in the gas phase. Experimental studies, such as microwave spectroscopy, have established that the this compound tautomer is the more stable form in the gas phase by a small energy difference of approximately 3 kJ/mol.[2] This preference is attributed to the aromatic character of the pyridine ring in the this compound form.
Computational studies, employing various levels of theory, have been instrumental in dissecting the energetic landscape of this tautomerization. While different methods yield slightly different energy differences, there is a general consensus on the greater stability of the this compound tautomer in the gas phase.
The intramolecular 1,3-proton transfer required for the interconversion of the two tautomers in the gas phase is associated with a high activation energy barrier.[2] This high barrier suggests that the uncatalyzed interconversion is a slow process. However, the presence of water molecules or the formation of dimers can significantly lower this barrier, facilitating the proton transfer.[1]
Caption: Energy profile of gas-phase tautomerization of this compound.
The Solvent's Decisive Role: Solution-Phase Tautomerism
The tautomeric equilibrium of this compound undergoes a dramatic shift upon moving from the gas phase to the solution phase, particularly in polar solvents. In polar and protic solvents like water and alcohols, the 2-pyridone tautomer becomes the predominant species.[3] This shift is a direct consequence of the differential solvation of the two tautomers.
The 2-pyridone tautomer possesses a larger dipole moment than the this compound form, leading to stronger dipole-dipole interactions with polar solvent molecules.[1] Furthermore, the N-H and C=O groups of 2-pyridone are excellent hydrogen bond donors and acceptors, respectively, allowing for extensive hydrogen bonding with protic solvents. This strong solvation of the 2-pyridone tautomer outweighs the intrinsic stability of the aromatic this compound form.
In non-polar solvents such as cyclohexane, both tautomers can coexist in comparable amounts, as the solvation effects are less pronounced.[2] The equilibrium constant (KT = [2-pyridone]/[this compound]) is therefore highly dependent on the solvent's polarity and its ability to form hydrogen bonds.
Caption: Solvent effect on the tautomeric equilibrium of this compound.
Quantitative Data: Tautomeric Equilibrium in Various Solvents
The following table summarizes the experimentally determined equilibrium constants (KT) for the this compound/2-pyridone tautomerism in a range of solvents, highlighting the correlation with solvent polarity (dielectric constant, ε).
| Solvent | Dielectric Constant (ε) at 25°C | Equilibrium Constant (KT = [2-Pyridone]/[this compound]) | Reference |
| Gas Phase | 1 | ~0.3 | [2] |
| Cyclohexane | 2.02 | 1.7 | [1] |
| Chloroform | 4.81 | 6.0 | [1] |
| Ethanol | 24.55 | ~10 | [4] |
| Water | 78.54 | ~900 | [2] |
Experimental Protocols for Tautomer Characterization
The characterization and quantification of the tautomeric equilibrium of this compound rely on various spectroscopic techniques. The choice of method depends on the phase of the sample and the specific information required.
UV-Vis Spectroscopy for Solution-Phase Analysis
UV-Vis spectroscopy is a powerful and straightforward technique for determining the tautomeric equilibrium constant in solution. The two tautomers exhibit distinct absorption spectra, allowing for their individual quantification.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent of spectroscopic grade.
-
Prepare a series of dilutions of the stock solution to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
As a prerequisite, ensure the purity of this compound, which can be synthesized from 2-chloropyridine and purified by distillation or recrystallization.[5]
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum of each solution over a wavelength range that encompasses the absorption maxima of both tautomers (typically 200-400 nm).
-
Use the pure solvent as a blank for baseline correction.
-
-
Data Analysis:
-
Identify the absorption maxima (λmax) for both the this compound and 2-pyridone tautomers. These can be confirmed by using N-methyl-2-pyridone and O-methyl-2-hydroxypyridine as fixed tautomer standards.
-
The equilibrium constant (KT) can be determined using the spectrophotometric method by analyzing the changes in absorbance at the λmax of the tautomers with varying pH, which allows for the calculation of the ionization constants of the individual tautomers.[6][7]
-
Caption: Workflow for UV-Vis spectroscopic analysis of tautomeric equilibrium.
NMR Spectroscopy for Structural and Quantitative Insights
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for the quantitative analysis of tautomeric mixtures. Both 1H and 13C NMR are valuable in this regard.
Protocol:
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent of choice. The choice of solvent will influence the position of the equilibrium.
-
For quantitative analysis, an internal standard with a known concentration and non-overlapping signals should be added.
-
-
Data Acquisition:
-
Acquire 1H and 13C NMR spectra.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all nuclei for accurate integration in quantitative measurements.
-
-
Data Analysis:
-
Identify the characteristic signals for each tautomer. For example, the chemical shifts of the protons and carbons attached to the nitrogen and oxygen atoms will be significantly different between the two forms.
-
The ratio of the tautomers can be determined by integrating the well-resolved signals corresponding to each tautomer and comparing them to the integral of the internal standard.
-
FTIR Spectroscopy for Vibrational Fingerprinting
Fourier-Transform Infrared (FTIR) spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The distinct vibrational frequencies of the O-H, N-H, and C=O bonds provide a clear fingerprint for each form.
Protocol:
-
Sample Preparation:
-
For solution-phase analysis, dissolve the sample in a solvent that has minimal absorption in the spectral regions of interest (e.g., CCl4, CS2).
-
For gas-phase analysis, the sample can be heated in a gas cell. Matrix isolation techniques can also be employed to study the tautomers at low temperatures.[8]
-
-
Data Acquisition:
-
Record the FTIR spectrum over the mid-infrared range (4000-400 cm-1).
-
-
Data Analysis:
-
Identify the characteristic vibrational bands:
-
This compound: A broad O-H stretching band around 3400 cm-1 and C=N stretching vibrations.
-
2-Pyridone: A strong C=O stretching band around 1650 cm-1 and an N-H stretching band around 3100 cm-1.
-
-
The relative intensities of these bands can provide a qualitative or semi-quantitative measure of the tautomeric ratio.
-
Implications in Drug Development
The tautomeric state of a molecule significantly influences its physicochemical properties, which are critical for its behavior as a drug. Understanding and predicting the predominant tautomer in a biological environment is a key aspect of rational drug design.
-
Solubility and Permeability: The more polar 2-pyridone tautomer generally exhibits higher aqueous solubility but lower membrane permeability compared to the less polar this compound form. This has direct consequences for drug absorption and distribution.
-
Receptor Binding: The different hydrogen bonding patterns and shapes of the two tautomers can lead to different binding affinities and selectivities for a biological target. The ability to control the tautomeric equilibrium can be a powerful tool for optimizing drug-receptor interactions.
-
Metabolism: The metabolic fate of a drug can be influenced by its tautomeric form, as different tautomers may be recognized and processed differently by metabolic enzymes.
-
Intellectual Property: The existence of different tautomers can have implications for patent claims and the novelty of a new chemical entity.
A mini-review on the effects of tautomerism on drug properties highlights its importance in both pharmacokinetics and pharmacodynamics.[9] The 2-pyridone motif is a common structural feature in many bioactive compounds and approved drugs, where its tautomeric behavior plays a crucial role in their therapeutic action.[2]
Conclusion
The tautomerism of this compound is a fascinating and instructive example of how subtle changes in the molecular environment can have a profound impact on chemical structure and reactivity. For researchers and professionals in drug development, a thorough understanding of this phenomenon is not merely an academic exercise but a practical necessity. The ability to predict and control tautomeric equilibria through rational molecular design and formulation strategies is a critical skill for the development of safe and effective medicines. The experimental and computational approaches detailed in this guide provide a robust framework for investigating and harnessing the power of tautomerism in chemical and pharmaceutical research.
References
- Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in this compound 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2771. [Link]
- Bomzon, A. D., Khunger, Y., & Subramanian, R. (2020). A dielectric and spectrophotometric study of the tautomerization of this compound and 2-mercaptopyridine in water. RSC Advances, 10(4), 2389-2395. [Link]
- Bomzon, A. D., Khunger, Y., & Subramanian, R. (2020). A dielectric and spectrophotometric study of the tautomerization of this compound and 2-mercaptopyridine in water. RSC Advances, 10(4), 2389-2395. [Link]
- Nowak, M. J., Lapinski, L., Fulara, J., Les, A., & Adamowicz, L. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: this compound/2(1H)-pyridinone. The Journal of Physical Chemistry, 96(15), 6354-6360. [Link]
- Hejazi, S. A., Osman, O. I., Alyoubi, A. O., Aziz, S. G., & Hilal, R. H. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International journal of molecular sciences, 17(11), 1893. [Link]
- Bomzon, A. D., Khunger, Y., & Subramanian, R. (2020). A dielectric and spectrophotometric study of the tautomerization of this compound and 2-mercaptopyridine in water. SciSpace.
- López, C. S., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of this compound ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(22), 12516-12527. [Link]
- Dhaked, D. K., & Nicklaus, M. C. (2024). What impact does tautomerism have on drug properties and development? ChemRxiv. [Link]
- ChemTube3D. (n.d.). This compound-Tautomerism. University of Liverpool.
- Lautenschlager, H. J., & Heitzer, H. (1990). U.S. Patent No. 4,942,239. Washington, DC: U.S.
- Molbank. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.
- Wikipedia. (n.d.). 2-Pyridone. In Wikipedia.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition.
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US4942239A - Process for the production of this compound - Google Patents [patents.google.com]
- 6. A dielectric and spectrophotometric study of the tautomerization of this compound and 2-mercaptopyridine in water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A dielectric and spectrophotometric study of the tautomerization of this compound and 2-mercaptopyridine in water - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08392H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to the Spectroscopic Identification of 2-Hydroxypyridine Tautomers
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for the spectroscopic identification and characterization of the tautomeric forms of 2-hydroxypyridine: the lactim (this compound) and lactam (2-pyridone) forms. This guide emphasizes the causality behind experimental choices and the integration of computational chemistry to provide a robust, self-validating analytical framework.
The Dynamic Equilibrium of this compound Tautomers: A Fundamental Overview
This compound exists in a dynamic equilibrium between two tautomeric forms: the aromatic this compound (lactim) and the non-aromatic 2-pyridone (lactam).[1][2] This equilibrium is not static; it is exquisitely sensitive to the surrounding environment, including the solvent, temperature, and physical state (gas, solution, or solid).[3][4][5] Understanding and controlling this equilibrium is paramount in fields such as medicinal chemistry, where the specific tautomeric form can dictate biological activity and receptor binding affinity.
The interplay between these two forms is a classic example of prototropic tautomerism, involving the migration of a proton between the oxygen and nitrogen atoms.[6][7] In non-polar solvents and the gas phase, the this compound form is generally favored.[3][4] Conversely, in polar solvents and the solid state, the equilibrium shifts significantly towards the more polar 2-pyridone tautomer, which can engage in strong intermolecular hydrogen bonding.[3][5][8]
Caption: Tautomeric equilibrium of this compound and 2-pyridone.
Vibrational Spectroscopy: Probing the Molecular Fingerprints
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the predominant tautomeric form by probing their distinct vibrational modes. The key to differentiating the tautomers lies in the characteristic frequencies of the C=O, O-H, and N-H bonds.
Infrared (IR) Spectroscopy
Theoretical Framework: The lactam form (2-pyridone) possesses a carbonyl group (C=O), which exhibits a strong, characteristic stretching vibration. The lactim form (this compound), on the other hand, is defined by a hydroxyl group (O-H) and the absence of a C=O bond.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation:
-
Solid State: Place a small amount of the solid sample directly onto the ATR crystal.
-
Solution: Deposit a drop of the sample solution onto the ATR crystal and allow the solvent to evaporate if a solid-state spectrum is desired, or acquire the spectrum of the solution directly.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Perform a background subtraction.
-
Identify the key vibrational bands indicative of each tautomer.
-
Expected Spectral Signatures:
| Tautomer | Key Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| 2-Pyridone (Lactam) | C=O stretch | 1650 - 1690 | Strong |
| N-H stretch | 3100 - 3400 | Broad, Medium | |
| This compound (Lactim) | O-H stretch | 3400 - 3600 | Broad, Medium |
| C=N stretch | 1620 - 1650 | Medium |
Note: The exact positions of these bands can be influenced by hydrogen bonding and the physical state of the sample.[9]
The presence of a strong absorption band in the 1650-1690 cm⁻¹ region is a definitive marker for the 2-pyridone tautomer.[5][8] Conversely, the absence of this band and the presence of a characteristic O-H stretching band points to the this compound form.[9]
Raman Spectroscopy
Theoretical Framework: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The ring breathing modes of the pyridine ring are particularly sensitive to the tautomeric form and can provide additional confirmatory evidence.
Experimental Protocol: Confocal Raman Microscopy
-
Sample Preparation: Place the solid or liquid sample on a microscope slide.
-
Data Acquisition:
-
Focus the laser (e.g., 532 nm or 785 nm) onto the sample.
-
Acquire the Raman spectrum over a suitable spectral range (e.g., 200-3500 cm⁻¹).
-
Optimize the acquisition time and laser power to obtain a good quality spectrum while avoiding sample degradation.
-
-
Data Analysis:
-
Perform baseline correction to remove fluorescence background.
-
Identify the characteristic Raman bands for each tautomer.
-
Expected Spectral Signatures:
| Tautomer | Key Vibrational Mode | Typical Raman Shift (cm⁻¹) |
| 2-Pyridone (Lactam) | Ring breathing modes | ~990 and ~1030 |
| C=O stretch | ~1650 | |
| This compound (Lactim) | Ring breathing modes | Shifted relative to lactam |
| C-O stretch | ~1250 |
The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint for the unambiguous identification of the dominant tautomer in a given state.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Solution-State Perspective
NMR spectroscopy is a powerful tool for studying tautomerism in solution. Both ¹H and ¹³C NMR provide valuable insights into the time-averaged structure of the molecule in a given solvent.
¹H NMR Spectroscopy
Theoretical Framework: The chemical shifts of the protons, particularly the proton attached to the heteroatom (N-H or O-H) and the ring protons, are sensitive to the electronic environment, which differs significantly between the two tautomers.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ for a non-polar environment, DMSO-d₆ for a polar environment).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak.
-
Integrate the signals to determine relative proton ratios.
-
Analyze the chemical shifts and coupling constants.
-
Expected Chemical Shifts (in CDCl₃):
| Tautomer | H-3 | H-4 | H-5 | H-6 | N-H/O-H |
| 2-Pyridone (Lactam) | ~6.6 ppm | ~7.4 ppm | ~6.3 ppm | ~7.5 ppm | ~13.7 ppm (broad) |
| This compound (Lactim) | Varies | Varies | Varies | Varies | Varies (often exchanges) |
Note: These are approximate values and can vary with solvent and concentration.[11]
The downfield shift of the N-H proton in 2-pyridone is a particularly useful diagnostic marker.[11] However, in some cases, rapid interconversion between tautomers can lead to averaged signals, making definitive assignment challenging based on ¹H NMR alone.[12]
¹³C NMR Spectroscopy
Theoretical Framework: The chemical shift of the C2 carbon is highly diagnostic. In the lactam form, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift compared to the C2 carbon in the lactim form, which is attached to a hydroxyl group.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: As for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C{¹H} NMR spectrum.
-
Data Analysis: Analyze the chemical shift of the C2 carbon.
Expected Chemical Shifts:
| Tautomer | C2 Chemical Shift |
| 2-Pyridone (Lactam) | > 160 ppm |
| This compound (Lactim) | < 160 ppm |
The chemical shift of the C2 carbon provides a less ambiguous indicator of the predominant tautomeric form in solution compared to ¹H NMR.[13]
UV-Vis Spectroscopy: Quantifying the Tautomeric Equilibrium
UV-Vis spectroscopy is particularly useful for quantifying the relative amounts of the two tautomers in solution, as their different electronic structures give rise to distinct absorption spectra.[3]
Theoretical Framework: The aromatic this compound tautomer typically exhibits a π-π* transition at a shorter wavelength compared to the 2-pyridone tautomer, which has a more extended conjugated system involving the carbonyl group.
Experimental Protocol: UV-Vis Spectrophotometry
-
Sample Preparation: Prepare dilute solutions of the sample in the solvent of interest (e.g., cyclohexane for non-polar, water for polar).
-
Data Acquisition:
-
Record a baseline spectrum of the pure solvent.
-
Acquire the UV-Vis absorption spectrum of the sample solution over a range of approximately 200-400 nm.
-
-
Data Analysis:
-
Identify the absorption maxima (λ_max) for each tautomer.
-
Use the Beer-Lambert law and the spectra of "fixed" tautomers (e.g., N-methyl-2-pyridone and 2-methoxypyridine) to determine the equilibrium constant (K_T).[12]
-
Expected Absorption Maxima:
| Tautomer | Solvent | Typical λ_max (nm) |
| This compound (Lactim) | Non-polar | ~270 |
| 2-Pyridone (Lactam) | Polar | ~300 |
By analyzing the changes in the UV-Vis spectrum with solvent polarity, one can quantitatively assess the position of the tautomeric equilibrium.[1]
The Synergy of Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool that complements experimental spectroscopic data.[10][14]
Applications in Tautomer Identification:
-
Predicting Relative Stabilities: DFT calculations can accurately predict the relative energies of the two tautomers in the gas phase and in solution (using solvent models), providing a theoretical basis for the experimentally observed equilibrium.[3]
-
Simulating Spectra: Computational methods can simulate IR, Raman, and NMR spectra for each tautomer.[10] Comparing these simulated spectra with experimental data provides a powerful means of assigning spectral features and confirming the identity of the observed species.
-
Understanding Tautomerization Mechanisms: Theoretical calculations can elucidate the energy barriers and transition states involved in the interconversion between tautomers.[4]
Caption: Interplay of experimental and computational methods.
Conclusion: A Multi-faceted Approach for Unambiguous Identification
The spectroscopic identification of this compound tautomers requires a multi-faceted approach that leverages the strengths of various analytical techniques in concert with computational modeling. Vibrational spectroscopy provides a direct probe of the key functional groups, NMR offers insights into the solution-state structure, and UV-Vis spectroscopy enables the quantification of the tautomeric equilibrium. By integrating these experimental methodologies with the predictive power of computational chemistry, researchers can achieve a comprehensive and unambiguous characterization of the tautomeric state of this compound and its derivatives, a critical step in rational drug design and development.
References
- Filo. (2025, April 12). Explain tautomerism in heterocycles.
- Green, J. H. S., Kynaston, W., & Paisley, H. M. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry.
- Al-Ghamdi, A. A. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Semantic Scholar.
- Al-Ghamdi, A. A., Al-Zahrani, F. A., & Al-Ghamdi, A. A. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1569.
- WuXi Biology. (n.d.). How about Tautomers?
- Wikipedia. (n.d.). 2-Pyridone.
- Ribeiro da Silva, M. A. V., & Santos, L. M. N. B. F. (2007). From this compound to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 111(34), 8464–8470.
- Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine and Pyridine-d 5 *. The Journal of Chemical Physics, 21(7), 1170–1176.
- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329.
- Maris, A., Negri, F., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of this compound ≒ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(21), 12025-12036.
- (n.d.). Tautomerism in aromatic heterocycles. Química Orgánica.org.
- Abdel-Shafy, H. I. (n.d.). A study of the vibrational spectra of some monosubstituted pyridines. Digital Commons @ NJIT.
- (n.d.). Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Heteroatoms. Eklablog.
- Corral, I., & González, L. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics, 159(8), 084305.
- Nowak, M. J., Lapinski, L., Fulara, J., Les, A., & Adamowicz, L. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: this compound/2(1H)-pyridinone. The Journal of Physical Chemistry, 96(15), 6258–6265.
- Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(12), 3054–3065.
- El-Bordany, A. A. (2001). Infrared studies of tautomerism in this compound 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659–2671.
- Nowak, M. J., Lapinski, L., Fulara, J., Les, A., & Adamowicz, L. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: this compound/2(1H)-pyridinone. The Journal of Physical Chemistry, 96(15), 6258–6265.
- (2021, May 24). How to find the major contributing tautomer of a heterocycle. Quora.
- Zwier, T. S. (2000). The infrared spectroscopy of hydrogen-bonded bridges: 2-pyridone-(water)n and this compound-(water)n clusters, n=1,2. The Journal of Chemical Physics, 113(24), 11047–11058.
- Buncel, E., & Raoult, A. (1982). A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of this compound N-oxide. Journal of the Chemical Society, Perkin Transactions 2, (5), 691.
- Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., del Vecchio, E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198–215.
- Green, J. H. S. (1963). Vibrational spectra of monosubstituted pyridines. Journal of the Chemical Society (Resumed), 2031.
- (n.d.). 2-Pyridone tautomer ratio. ECHEMI.
- (2021, December 31). 2-Pyridone tautomer ratio. Chemistry Stack Exchange.
- Al-Ghamdi, A. A., Al-Zahrani, F. A., & Al-Ghamdi, A. A. (2018). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Journal of Spectroscopy, 2018, 1–13.
- National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone. NIST WebBook.
- (n.d.). This compound-Tautomerism. ChemTube3D.
- Maris, A., Evangelisti, L., et al. (2017). Effects of Chlorination on the Tautomeric Equilibrium of this compound: Experiment and Theory. ChemPhysChem, 18(8), 947–954.
- Corral, I., & González, L. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics, 159(8), 084305.
- Maris, A., Negri, F., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of this compound 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(21), 12025-12036.
- (n.d.). This compound(142-08-5) 1H NMR spectrum. ChemicalBook.
- Al-Soufi, W., & Al-Kahtani, A. (2004). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. Photochemical & Photobiological Sciences, 3(11), 973–979.
- Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (1989). Spectroscopy, structure, and proton dynamics of this compound and its clusters with water and ammonia. The Journal of Physical Chemistry, 93(17), 643–648.
- (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D.
- Stefaniak, L., et al. (n.d.). 14N and 13C NMR of tautomeric systems of hydroxy-pyridines. Semantic Scholar.
- (n.d.). This compound - Optional[1H NMR] - Spectrum. SpectraBase.
- (2010, February 11). Hydroxypyridine-Pyridone Tautomerism [Video]. YouTube.
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Explain tautomerism in heterocycles | Filo [askfilo.com]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. echemi.com [echemi.com]
- 9. Infrared studies of tautomerism in this compound 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. squ.elsevierpure.com [squ.elsevierpure.com]
- 11. This compound(142-08-5) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of this compound N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. [PDF] The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Hydroxypyridine in CDCl₃
Abstract
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-hydroxypyridine when dissolved in deuterated chloroform (CDCl₃). We will delve into the critical concept of tautomerism, which governs the compound's structure in solution, and detail the interpretation of the resulting NMR spectrum. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will explore the causality behind experimental choices, provide a robust, self-validating protocol for spectral acquisition, and ground all claims in authoritative references.
The Decisive Role of Tautomerism in Solution
This compound is a classic example of a molecule that exhibits prototropic tautomerism, existing in a dynamic equilibrium between its 'enol' form (this compound) and its 'keto' form (2-pyridone).[1][2] The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent.[3][4]
In non-polar, aprotic solvents like deuterated chloroform (CDCl₃), the equilibrium overwhelmingly favors the 2-pyridone tautomer.[3] This preference is primarily driven by the formation of stable, hydrogen-bonded dimers in solution. The amide-like structure of 2-pyridone allows two molecules to associate via strong N-H···O=C hydrogen bonds, an energetically favorable arrangement in a non-polar medium that cannot form such bonds itself. Consequently, the ¹H NMR spectrum recorded in CDCl₃ is almost exclusively that of the 2-pyridone form.
Caption: Tautomeric equilibrium of this compound in CDCl₃.
Spectral Analysis of 2-Pyridone in CDCl₃
The ¹H NMR spectrum of 2-pyridone in CDCl₃ displays four distinct signals in the aromatic region corresponding to the vinyl protons and one broad signal for the N-H proton, typically found far downfield. The chemical shifts and coupling patterns are highly informative for structural assignment.
Detailed Signal Assignments
-
N-H Proton: This proton appears as a very broad singlet significantly downfield (typically >12 ppm). Its breadth is due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange. The strong downfield shift is a direct result of its involvement in the intermolecular hydrogen bonding of the dimer, which deshields the proton.
-
H6 Proton (δ ~7.49 ppm): The proton at the 6-position is adjacent to the electron-withdrawing carbonyl group and the nitrogen atom. This environment causes significant deshielding, pushing its signal downfield. It appears as a doublet of doublets (ddd) due to coupling with H5 (J ≈ 6.4 Hz), H4 (J ≈ 2.0 Hz), and H3 (J ≈ 1.2 Hz).
-
H4 Proton (δ ~7.42 ppm): The H4 proton's signal is also downfield and presents as a complex multiplet, often a triplet of doublets (td) or doublet of doublet of doublets (ddd). It couples to H3, H5, and H6.
-
H5 Proton (δ ~6.60 ppm): This proton is coupled to H6 and H4, resulting in a doublet of doublets (dd) or a triplet-like appearance.
-
H3 Proton (δ ~6.30 ppm): The proton at the 3-position is adjacent to the N-H group and is the most upfield of the ring protons. It appears as a doublet of doublets due to coupling with H4 and H5.
Summary of ¹H NMR Data
The following table summarizes the typical chemical shifts (δ) and coupling constants (J) for 2-pyridone in CDCl₃, based on reference spectral data.[5]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| N-H | ~13.65 | br s | - |
| H6 | ~7.49 | ddd | J(H6,H5) = 6.4, J(H6,H4) = 2.0, J(H6,H3) = 1.2 |
| H4 | ~7.42 | td | J(H4,H3/H5) ≈ 8.8, J(H4,H6) = 2.0 |
| H5 | ~6.60 | dd | J(H5,H6) = 6.4, J(H5,H4) ≈ 8.8 |
| H3 | ~6.30 | dd | J(H3,H4) ≈ 8.8, J(H3,H5) = 1.2 (long range) |
Note: Exact chemical shifts and coupling constants can vary slightly depending on sample concentration and instrument.
Experimental Protocol for Spectrum Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following steps represent a self-validating workflow for acquiring the ¹H NMR spectrum of this compound.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.[6][7] The use of a lower concentration helps avoid line broadening and shimming difficulties that can arise from overly concentrated samples.[8]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[6][8] CDCl₃ is chosen as the deuterated solvent to eliminate overwhelming solvent signals from the proton spectrum.[9]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm). If TMS is not pre-mixed in the solvent, one drop added to a bulk solvent bottle is sufficient for many samples.[6]
-
Mixing: Gently agitate the vial until the solid is completely dissolved. A clear, particulate-free solution is critical for good spectral resolution.[7][10]
-
Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. To avoid poor shimming, ensure the sample height is at least 4-5 cm.[8][10]
-
Filtering (If Necessary): If any solid particles remain, filter the solution through a small plug of glass wool placed in the pipette during transfer.[7][10]
-
Capping and Cleaning: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[7]
Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 or 500 MHz NMR spectrometer:
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is appropriate.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds is adequate for quantitative proton observation.
-
Spectral Width (SW): A spectral width of approximately 16 ppm is suitable to encompass the full range of expected chemical shifts, from TMS at 0 ppm to the downfield N-H proton.
-
Receiver Gain (RG): Use automatic receiver gain optimization to prevent signal clipping and maximize dynamic range.
-
Caption: Standard workflow for NMR sample preparation and data acquisition.
Conclusion
The ¹H NMR spectrum of this compound in CDCl₃ is definitively that of its major tautomer, 2-pyridone. The dominance of this form is a direct consequence of intermolecular hydrogen bonding, which is favored in non-polar solvents. The resulting spectrum is characterized by four well-resolved signals for the ring protons and a distinct, broad downfield signal for the N-H proton. A thorough understanding of this tautomeric relationship, combined with a meticulous experimental approach, is paramount for accurate structural elucidation and is a cornerstone of chemical analysis in research and pharmaceutical development.
References
- The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). National Institutes of Health (NIH). [Link]
- 2-Pyridone. Wikipedia. [Link]
- Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc.
- NMR Sample Preparation.
- Sample Preparation. Michigan State University, Max T. Rogers NMR Facility. [Link]
- This compound-Tautomerism. ChemTube3D. [Link]
- 2-Pyridone tautomer r
- Sample Preparation.
- The 1H-NMR experiment. (2022). Chemistry LibreTexts. [Link]
Sources
- 1. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemtube3d.com [chemtube3d.com]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. This compound(142-08-5) 1H NMR spectrum [chemicalbook.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
The Tautomeric Heart of the Matter: 2-Pyridone vs. 2-Hydroxypyridine
An In-Depth Technical Guide to Interpreting the UV-Vis Spectrum of 2-Pyridone
For researchers, scientists, and drug development professionals, understanding the nuanced spectroscopic behavior of heterocyclic molecules is paramount for characterization, quality control, and mechanistic studies. 2-Pyridone, a fundamental scaffold in numerous pharmaceuticals and biologically active compounds, presents a classic yet intricate case for UV-Vis spectroscopic analysis due to its fascinating tautomeric equilibrium. This guide provides a detailed exploration of the principles and practicalities of interpreting the UV-Vis spectrum of 2-pyridone, moving beyond a simple data report to a comprehensive analytical narrative.
The electronic and spectroscopic properties of 2-pyridone are intrinsically governed by its existence as a mixture of two tautomers: the lactam (keto) form (2-pyridone) and the lactim (enol) form (2-hydroxypyridine).
Caption: Tautomeric equilibrium between the 2-pyridone (lactam) and this compound (lactim) forms.
This equilibrium is not static; it is exquisitely sensitive to the molecular environment, primarily the solvent and pH. This dynamic nature is the key to interpreting the compound's UV-Vis spectrum. The lactam form is generally more stable and predominates in the gas phase, in non-polar solvents, and in the solid state. In contrast, the aromatic lactim form is significantly favored in polar, protic solvents like water due to favorable hydrogen bonding interactions.
Electronic Transitions: The Origin of UV-Vis Absorption
The UV-Vis spectrum of 2-pyridone is dominated by two types of electronic transitions:
-
π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε > 1000 L mol⁻¹ cm⁻¹) and are common in aromatic and conjugated systems.
-
n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen heteroatoms) to a π* antibonding orbital. They are lower in energy (occur at longer wavelengths) and have a much lower molar absorptivity (ε < 100 L mol⁻¹ cm⁻¹).
The observed spectrum is a superposition of the absorptions from both tautomers present in the equilibrium. The relative intensities of the bands directly reflect the tautomeric ratio (KT) under the specific analytical conditions.
The Decisive Role of the Solvent
The choice of solvent is the most critical experimental parameter in the UV-Vis analysis of 2-pyridone. By modulating the tautomeric equilibrium, the solvent directly alters the observed spectrum.
Non-Polar Solvents (e.g., Cyclohexane, Dioxane)
In non-polar environments, the lactam form is overwhelmingly dominant. The spectrum is therefore characteristic of the 2-pyridone tautomer.
-
A strong absorption band is typically observed in the 225-230 nm region, corresponding to a high-energy π → π* transition.
-
A second, weaker band appears at a longer wavelength, usually around 290-300 nm , which is assigned to the n → π* transition of the carbonyl group.
Polar Solvents (e.g., Water, Ethanol)
In polar, and particularly protic, solvents, the equilibrium shifts significantly towards the aromatic this compound (lactim) form.
-
The spectrum shows intense absorption bands characteristic of a substituted pyridine ring.
-
Two primary π → π* transitions are typically observed, one around 235-245 nm and a second, more intense band around 305-315 nm . The n → π* transition of the lactam form is often obscured or absent due to the low concentration of this tautomer.
Data Summary: Solvent-Dependent Absorption Maxima (λmax)
| Solvent | Tautomer Favored | λmax 1 (nm) (Transition) | λmax 2 (nm) (Transition) | Reference |
| Cyclohexane | 2-Pyridone (Lactam) | ~228 (π → π) | ~298 (n → π) | |
| Dioxane | 2-Pyridone (Lactam) | ~226 (π → π) | ~297 (n → π) | |
| Water | This compound (Lactim) | ~240 (π → π) | ~310 (π → π) | |
| Ethanol | This compound (Lactim) | ~238 (π → π) | ~308 (π → π) |
Experimental Protocol: A Self-Validating Workflow
To reliably investigate the tautomerism of 2-pyridone, the following systematic workflow is recommended. This protocol is designed to be self-validating by demonstrating the predictable and reproducible shifts in the spectrum based on solvent choice.
Caption: Experimental workflow for UV-Vis analysis of 2-pyridone tautomerism.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a concentrated stock solution of 2-pyridone (e.g., 1 mM) in a volatile solvent like methanol. This allows for easy dilution into the final solvents.
-
Working Solution Preparation:
-
Non-Polar Sample: Dilute the stock solution to a final concentration of approximately 10-20 µM in cyclohexane.
-
Polar Sample: Dilute the stock solution to the same final concentration (10-20 µM) in deionized water.
-
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Set the scan range from 200 nm to 400 nm.
-
Blanking:
-
Fill a matched pair of quartz cuvettes with pure cyclohexane. Use these to zero the instrument (acquire a baseline).
-
Repeat the blanking procedure using deionized water.
-
-
Sample Measurement:
-
Replace the sample cuvette with the 2-pyridone/cyclohexane solution and acquire the spectrum.
-
Replace the blank and sample cuvettes with their water-filled counterparts. Replace the sample cuvette with the 2-pyridone/water solution and acquire the spectrum.
-
-
Analysis: Overlay the two spectra. Identify the λmax for all observed peaks and compare their positions and relative intensities. The cyclohexane spectrum will reveal the features of the lactam form, while the water spectrum will highlight the characteristics of the lactim form.
The Influence of pH: Probing Ionized Species
The acid-base properties of 2-pyridone provide another layer of complexity and analytical utility. The molecule can be protonated at the carbonyl oxygen (in the lactam form) or deprotonated from the nitrogen (lactam) or oxygen (lactim). These ionization events create new chromophores with distinct absorption spectra.
-
Acidic Conditions (pH < 2): Protonation occurs, leading to the formation of a cationic species. This typically causes a blue shift (hypsochromic shift) in the π → π* transitions compared to the neutral species in water.
-
Basic Conditions (pH > 10): Deprotonation results in an anionic species. This event generally causes a red shift (bathochromic shift) in the primary absorption bands.
Studying the spectrum as a function of pH allows for the determination of the compound's pKa values. By plotting absorbance at a specific wavelength versus pH, a titration curve can be generated, from which the pKa can be calculated. The presence of sharp isosbestic points—wavelengths where the absorbance remains constant regardless of pH—is a strong indicator of a clean equilibrium between two species (e.g., neutral and protonated form).
Conclusion: A Multi-Faceted Spectroscopic Probe
The UV-Vis spectrum of 2-pyridone is not a static fingerprint but a dynamic reflection of its chemical environment. A thorough interpretation requires moving beyond a simple peak report to a comprehensive analysis of the underlying physical organic chemistry. By systematically investigating the effects of solvent and pH, researchers can harness UV-Vis spectroscopy to not only confirm the identity of the molecule but also to probe its tautomeric preferences and acid-base properties. This detailed understanding is crucial for applications ranging from reaction monitoring and purity assessment to the design of novel therapeutic agents based on the pyridone scaffold.
References
- Fornili, S. L., & Sgroi, G. (1981). Tautomerism of this compound/2-pyridone: a new solution of an old problem. Journal of the Chemical Society, Perkin Transactions 2, (5), 655-658. [Link]
- Beak, P., Fry, F. S., Lee, J., & Steele, F. (1976). Prototropic tautomerism. Journal of the American Chemical Society, 98(1), 171-179. [Link]
- Millefiori, S., & Millefiori, A. (1980). A study of the tautomerism of this compound and related molecules by ultraviolet photoelectron spectroscopy. Journal of Molecular Structure, 68, 185-192. [Link]
- Ram, V. J., & Pandey, H. N. (1977). Tautomerism in 3-substituted-4-oxo-4,5,6,7-tetrahydroindoles. Journal of the Indian Chemical Society, 54(3), 303-305. [Link]
- Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: II. The Tautomerism of 2- and 4-Hydroxypyridine. In Advances in Heterocyclic Chemistry (Vol. 1, pp. 339-437). Academic Press. [Link]
- Mason, S. F. (1959). The tautomerism of N-heteroaromatic amines, hydroxy- and mercapto-compounds. Journal of the Chemical Society (Resumed), 1240-1246. [Link]
A Senior Application Scientist's Guide to the Theoretical Calculation of 2-Hydroxypyridine Stability
Preamble: The Deceptively Simple Equilibrium with Profound Implications
The tautomeric relationship between 2-hydroxypyridine (2-HPY, the lactim form) and 2-pyridone (2-PY, the lactam form) is a cornerstone of heterocyclic chemistry. This equilibrium, governed by a simple intramolecular proton transfer, serves as a critical prototype for understanding the stability and reactivity of nucleobases like cytosine and guanine. For researchers in drug development and molecular biology, accurately predicting the dominant tautomer under various conditions is not merely an academic exercise; it dictates hydrogen bonding patterns, receptor-ligand interactions, and ultimately, biological activity. This guide provides an in-depth exploration of the theoretical and computational methodologies used to dissect and predict the stability of this vital system, moving beyond a simple recitation of methods to explain the causality behind computational choices.
The Central Scientific Question: Lactim vs. Lactam
The stability of this compound is intrinsically linked to its equilibrium with 2-pyridone. The fundamental question is: which tautomer is more stable, and under what conditions? Experimental evidence from X-ray crystallography, infrared (IR), ultraviolet (UV), and microwave spectroscopy has established a clear dichotomy: 2-HPY is the more stable form in the gas phase, while 2-PY predominates in polar solvents and the solid state.[1][2][3][4] The energy difference in the gas phase is remarkably small, experimentally determined to be around 3.23 kJ/mol (or ~0.77 kcal/mol), making this system a rigorous benchmark for the accuracy of modern computational methods.[1][5]
Our task as computational scientists is to build theoretical models that not only replicate this reality but also provide a deeper understanding of the underlying physics.
Caption: The tautomeric equilibrium of this compound and 2-pyridone.
The Computational Toolkit: Choosing the Right Tools for Chemical Accuracy
Predicting such a delicate energetic balance requires a careful selection of theoretical methods and basis sets. The goal is to achieve "chemical accuracy," typically defined as ~1 kcal/mol (or ~4.184 kJ/mol), a threshold that the 2-HPY/2-PY system directly challenges.[1]
The Hierarchy of Methods: From DFT to "Gold Standard" Coupled Cluster
Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost. However, the choice of the exchange-correlation functional is critical.
-
B3LYP: A widely used hybrid functional. For the 2-HPY/2-PY system, B3LYP often incorrectly predicts 2-pyridone to be more stable in the gas phase by 1–3 kJ/mol.[1][5] This discrepancy is often attributed to its limitations in describing certain non-covalent and long-range interactions.
-
M06-2X: This is a hybrid meta-GGA functional that generally performs better for main-group thermochemistry and non-covalent interactions. In this specific case, M06-2X correctly predicts the preference for this compound by 5–9 kJ/mol, aligning better with experimental data.[1][5]
-
CAM-B3LYP & ωB97XD: These are long-range corrected functionals. They are designed to improve the description of charge-transfer states and long-range interactions, which can be influential in systems with delocalized electrons. Their performance for this system can be sensitive to the choice of basis set.[1]
Expert Insight: The failure of B3LYP and the success of M06-2X for the gas-phase equilibrium is a crucial teaching point. It underscores that no single functional is universally perfect. The superior performance of M06-2X here likely stems from its better parameterization for the types of intramolecular interactions that differentiate the aromatic lactim from the less aromatic lactam.[6]
Coupled Cluster (CCSD): Methods like Coupled Cluster with Singles and Doubles (and optionally perturbative triples, CCSD(T)) are considered the "gold standard" for accuracy. Though computationally expensive, they are invaluable for benchmarking DFT results. For the 2-HPY/2-PY system, CCSD calculations also correctly predict the greater stability of the this compound tautomer in the gas phase.[1][5]
Basis Sets: The Building Blocks of Accuracy
The basis set is the set of mathematical functions used to construct the molecular orbitals.
-
Pople-style (e.g., 6-311++G**): This is a popular and robust choice. The ++ indicates the addition of diffuse functions on all atoms, which are essential for describing anions and weak, long-range interactions. The ** indicates the addition of polarization functions, which allow for more flexibility in orbital shapes and are critical for accurate geometry and energy calculations.[1]
-
Correlation-Consistent (e.g., aug-cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit. The "aug-" prefix signifies the inclusion of augmented diffuse functions, making them highly reliable for systems where non-covalent interactions are important.[1]
Causality: The choice of a basis set like 6-311++G** or aug-cc-pVDZ is deliberate. The tautomeric equilibrium is influenced by subtle differences in electron distribution and intramolecular interactions. Diffuse functions (++ or aug-) are necessary to accurately model the lone pairs on the nitrogen and oxygen atoms, while polarization functions (** or pVDZ) are required to correctly describe the bonding environment, particularly the partial double-bond character in the 2-pyridone ring.
The Influence of Environment: From Isolated Molecules to Bulk Solution
The reversal of tautomeric preference between the gas phase and solution is one of the most fascinating aspects of this system. A robust computational protocol must be able to model these environmental effects.
Gas Phase: The Intrinsic Stability
In the gas phase, the aromaticity of the this compound form is a dominant stabilizing factor.[6] The pyridone ring, with its alternating single and double bonds, exhibits less aromatic character.[6] This intrinsic stability of 2-HPY is what we aim to capture with high-level ab initio or well-chosen DFT calculations.
Solvent Effects: The Dominance of Polarity
The key to understanding the shift in equilibrium lies in the difference in polarity between the two tautomers.
| Tautomer | Calculated Dipole Moment (Debye) |
| This compound | ~1.6 - 1.8 D[6] |
| 2-Pyridone | ~5.3 - 6.0 D[6] |
The much larger dipole moment of 2-pyridone allows it to be stabilized more effectively by polar solvents through dipole-dipole interactions and hydrogen bonding.[2][6][7]
Modeling Solvent Effects:
-
Implicit Solvation (Continuum Models): Methods like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) treat the solvent as a continuous medium with a characteristic dielectric constant.[8] This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.
-
Explicit Solvation (Microsolvation): This approach involves adding one or more explicit solvent molecules (e.g., water) to the calculation. This is crucial for modeling specific hydrogen-bonding interactions and solvent-mediated proton transfer, although it is more computationally demanding.[6]
Caption: A typical computational workflow for tautomer stability analysis.
Protocol: A Self-Validating System for Tautomer Energy Calculation
This protocol outlines the steps for a reliable calculation of the relative stability of 2-HPY and 2-PY using the Gaussian software package as an example. The chosen method is M06-2X with the 6-311++G(d,p) basis set.
Step 1: Input File Preparation
-
Create two separate input files, one for this compound and one for 2-pyridone.
-
Define the molecular geometry using Z-matrix or Cartesian coordinates.
Step 2: Gas-Phase Geometry Optimization and Frequency Analysis
-
Objective: To find the lowest energy structure in the gas phase and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Gaussian Keywords: #p M062X/6-311++G(d,p) Opt Freq
-
Validation: After the calculation, check that the optimization converged. Crucially, verify that the frequency calculation yields zero imaginary frequencies. A single imaginary frequency indicates a transition state, not a stable minimum.
Step 3: Solvated Single-Point Energy Calculation
-
Objective: To calculate the energy of the molecule in a solvent without re-optimizing the geometry (using the more accurate gas-phase geometry).
-
Gaussian Keywords: #p M062X/6-311++G(d,p) SCRF=(SMD,Solvent=Water) (Here, we use the SMD model for water).
-
Procedure: Use the optimized coordinates from Step 2 (Geom=CheckPoint Guess=Read) in a new input file with the SCRF keyword.
Step 4: Data Extraction and Analysis
-
From the gas-phase frequency calculation output files, extract the "Sum of electronic and thermal Free Energies".
-
From the solvated single-point energy calculation, extract the final electronic energy (SCF Done). The free energy of solvation is the difference between this value and the gas-phase electronic energy.
-
Calculate the total Gibbs free energy in solution.
-
The relative free energy is then: ΔG = G(2-pyridone) - G(this compound). A negative ΔG indicates that 2-pyridone is more stable.
Kinetics of Tautomerization: The Energy Barrier
Beyond thermodynamic stability, computational methods can elucidate the kinetic barrier to interconversion.
-
Intramolecular Proton Transfer: A direct 1,3-proton shift involves a highly strained four-membered ring transition state. This pathway has a very high activation barrier, calculated to be around 137 kJ/mol, making it kinetically unfavorable under normal conditions.[1][5]
-
Intermolecular and Solvent-Assisted Transfer: Tautomerization is often catalyzed by dimerization or by solvent molecules like water.[6] A second molecule can act as a proton shuttle, creating a six-membered ring transition state. This significantly lowers the activation barrier.
Caption: Relative energy profile for intramolecular vs. intermolecular tautomerization.
Summary of Findings and Concluding Remarks
The theoretical investigation of this compound stability is a testament to the power and subtlety of computational chemistry.
-
Gas-Phase Stability: this compound is the more stable tautomer due to its aromatic character. Accurately predicting this requires methods beyond standard DFT functionals, such as M06-2X or CCSD.[1][5]
-
Condensed-Phase Stability: 2-pyridone's high polarity makes it the dominant species in polar solvents and the solid state, a fact well-captured by continuum or explicit solvation models.[2][6]
-
Kinetic Viability: The direct intramolecular proton transfer is kinetically hindered by a large energy barrier. Intermolecular pathways, either via self-dimerization or solvent catalysis, provide significantly more favorable routes for tautomerization.[1][6]
For scientists in drug discovery, this analysis provides a clear framework: the biological activity of a this compound scaffold may be dictated by the less abundant lactim tautomer if the receptor active site is hydrophobic (gas-phase-like), or by the dominant lactam tautomer in an aqueous environment. Understanding and applying these computational tools allows for a rational, predictive approach to molecular design, transforming a fundamental chemical curiosity into a powerful tool for scientific advancement.
References
- Al-Kahtani, A. A., Al-Resayes, S. I., El-Emam, A. A., & Shehata, M. R. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1544. [Link]
- Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in this compound 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671. [Link]
- Vara, J. D. S., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics, 159(8), 084302. [Link]
- Al-Kahtani, A. A., et al. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.
- Vara, J. D. S., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction.
- Melandri, S., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of this compound ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(22), 12556-12566. [Link]
- Wikipedia contributors. (2023). 2-Pyridone. Wikipedia, The Free Encyclopedia. [Link]
- Al-Kahtani, A. A., et al. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.
- Schlegel, H. B., et al. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
- Al-Kahtani, A. A., et al. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.
- Al-Hourani, B. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry. [Link]
- Roy, K., et al. (2022). A dielectric and spectrophotometric study of the tautomerization of this compound and 2-mercaptopyridine in water. RSC Advances, 12(14), 8527-8541. [Link]
- OUCI. (n.d.).
- Alkorta, I., et al. (2016). Crystallographic and ab initio study of pyridine C–H⋯O interactions: linearity of the interactions and influence of pyridine classical hydrogen bonds. CrystEngComm, 18, 616-624. [Link]
- Chemistry Stack Exchange. (2021).
- Mondal, T., & Sahu, S. (2021). DFT studies on quantum mechanical tunneling in tautomerization of three-membered rings. Structural Chemistry, 32, 1693-1706. [Link]
- Wieder, M., et al. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science, 12(32), 11364-11381. [Link]
- Al-Ostoot, F. H., et al. (2022). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. ACS Omega, 7(4), 3381-3392. [Link]
- Al-Ostoot, F. H., et al. (2022). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. Scientific Reports, 12, 1798. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. echemi.com [echemi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
2-Hydroxypyridine/2-Pyridone: A Foundational Model for Elucidating the Principles of DNA Base Pairing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate dance of life is encoded in the hydrogen-bonded pairing of nucleobases within the DNA double helix. Understanding the fundamental forces governing this interaction is paramount for advancements in molecular biology, materials science, and pharmacology. However, the complexity of the native DNA environment often obscures the study of these core principles. This guide delves into 2-hydroxypyridine and its tautomer, 2-pyridone, a simple yet powerful model system that elegantly mimics the Watson-Crick base pairing of adenine and thymine. We will explore the tautomeric equilibrium that governs its structure, the thermodynamics of its self-assembly into a DNA-like dimer, and the detailed experimental and computational methodologies used to probe its behavior. This document serves as a technical resource for researchers, providing not only the theoretical underpinnings but also the practical workflows necessary to leverage this system for deeper insights into molecular recognition.
The Rationale for Model Systems: Deconstructing DNA's Complexity
The Watson-Crick base pairing—adenine (A) with thymine (T) and guanine (G) with cytosine (C)—is the cornerstone of genetic information storage and transfer.[1] The specificity of these interactions, governed by hydrogen bonds, ensures the fidelity of DNA replication and transcription. While essential, the sheer complexity of the DNA macromolecule, with its charged phosphate backbone, solvating water molecules, and counter-ions, makes it challenging to isolate and quantify the intrinsic properties of the hydrogen bonds themselves.
Model systems offer a reductionist approach, allowing for the precise study of these non-covalent interactions in a controlled environment. 2-Pyridone (PD) has emerged as a preeminent model for the A-T base pair.[2] Like the A-T pair, the 2-pyridone self-assembles into a dimer via two hydrogen bonds, providing a simplified, tractable system for investigating the energetics and dynamics of base pairing.[2][3]
The Heart of the System: The this compound ⇌ 2-Pyridone Tautomerism
The chemistry of this model system is dominated by a prototropic tautomeric equilibrium between the aromatic alcohol form, this compound (HP), and the amide form, 2-pyridone (PD).[4] This is a classic example of lactim-lactam tautomerism.[3]
Caption: The tautomeric equilibrium between this compound and 2-pyridone.
The position of this equilibrium is exquisitely sensitive to the molecular environment, a critical factor in experimental design.
-
In the Gas Phase: The enol form, this compound (HP), is marginally more stable, with an energy difference of approximately 3 kJ/mol.[3][5]
-
In Non-Polar Solvents: In solvents like cyclohexane, both tautomers can coexist in comparable amounts.[5][6]
-
In Polar Solvents and the Solid State: The keto form, 2-pyridone (PD), is overwhelmingly favored.[3][5] This stabilization is attributed to the larger dipole moment of 2-pyridone and its superior ability to participate in intermolecular hydrogen bonding, both with polar solvent molecules and with itself.
This solvent-dependent equilibrium has been quantified extensively, as summarized below.
| Solvent | Equilibrium Constant (Keq = [PD]/[HP]) | Favored Tautomer | Reference |
| Gas Phase | ~0.4 - 0.7 | This compound (HP) | [5][7] |
| Cyclohexane | ~1.7 | 2-Pyridone (PD) (slight) | [6] |
| Water | ~900 | 2-Pyridone (PD) | [5] |
The DNA Analogue: Self-Assembly into a Hydrogen-Bonded Dimer
The true power of 2-pyridone as a model lies in its ability to self-associate into a cyclic dimer, (PD)₂, held together by two complementary N—H···O=C hydrogen bonds.[8] This arrangement is a near-perfect structural and electronic mimic of the A-T base pair.
Sources
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
The Duality of Interaction: A Technical Guide to Hydrogen Bonding Patterns in 2-Pyridone Dimers
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Significance of a Seemingly Simple Dimer
The 2-pyridone dimer, a classic exemplar of a doubly hydrogen-bonded system, has captivated the attention of chemists for decades. Its elegant simplicity belies a rich and complex tapestry of tautomerism, intermolecular forces, and dynamic equilibria that hold profound implications for supramolecular chemistry, materials science, and, critically, drug discovery. This guide serves as an in-depth exploration of the hydrogen bonding patterns that govern the formation and behavior of 2-pyridone dimers, offering both foundational knowledge and practical insights for researchers at the forefront of molecular design and analysis. As we unravel the nuances of this model system, we gain a deeper understanding of the fundamental principles that underpin molecular recognition and self-assembly—knowledge that is paramount in the rational design of novel therapeutics and functional materials.
The Tautomeric Landscape: 2-Pyridone and 2-Hydroxypyridine
At the heart of 2-pyridone's chemistry lies its tautomeric relationship with this compound. This lactam-lactim equilibrium is not a mere academic curiosity; it dictates the hydrogen bonding capabilities of the molecule and is exquisitely sensitive to its environment.[1][2][3]
The equilibrium between the two forms is a delicate balance of intrinsic stability and intermolecular interactions. In the gas phase, the enol form, this compound, is slightly favored.[4] However, in polar solvents and the solid state, the equilibrium overwhelmingly favors the lactam form, 2-pyridone.[2][4][5] This shift is a direct consequence of the stabilization afforded by intermolecular hydrogen bonding, particularly the formation of the robust cyclic dimer.[1][5]
The Architecture of Association: Dimerization and Hydrogen Bonding Patterns
The propensity of 2-pyridone to self-associate via hydrogen bonding leads to the formation of cyclic dimers. Three potential dimeric structures can be envisioned: the symmetric 2-pyridone dimer ((PD)₂), the symmetric this compound dimer ((HP)₂), and the mixed dimer (PD-HP).[6][7] Experimental and computational evidence overwhelmingly points to the prevalence of the C₂h symmetric (PD)₂ dimer, which is bound by two strong N-H···O=C hydrogen bonds.[8][9]
This particular arrangement is a cornerstone of supramolecular chemistry, often referred to as a "supramolecular synthon" due to its robustness and predictability in crystal engineering.[10] The formation of this dimer is a self-catalytic pathway for the tautomerization from this compound to 2-pyridone, proceeding through a double proton transfer within the hydrogen-bonded complex.[2]
Energetics of Dimerization
Computational studies have been instrumental in quantifying the strength of the hydrogen bonds in the 2-pyridone dimer. The binding energy is substantial, making it one of the most strongly bound doubly hydrogen-bonded dimers known.[9]
| Computational Method | Basis Set | Calculated Binding Energy (Dₑ, kcal/mol) | Reference |
| MP2/CBS | Extrapolated | -22.62 ± 0.07 | [9] |
| CCSD(T) | (aug)-cc-pVTZ | -21.85 | [9] |
Table 1: Calculated Binding Energies of the 2-Pyridone Dimer. The complete basis set (CBS) extrapolation at the MP2 level of theory and higher-order corrections with CCSD(T) highlight the significant stability of the dimer.
Experimental Elucidation of Dimerization
A multi-pronged experimental approach is essential to fully characterize the hydrogen bonding patterns and dynamics of 2-pyridone dimers. Each technique provides a unique window into the structural and energetic landscape of this system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the solution-state behavior of 2-pyridone dimers. Temperature-dependent ¹H NMR studies are particularly insightful, revealing the equilibrium between the monomer and the dimer.[7][11]
Experimental Protocol: Temperature-Dependent ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a series of solutions of 2-pyridone in a deuterated, non-polar solvent (e.g., CD₂Cl₂) at varying concentrations (e.g., 0.0002 M, 0.002 M, and 0.02 M). The use of ¹⁵N-labeled 2-pyridone can provide additional valuable information.[11]
-
Data Acquisition: Acquire ¹H NMR spectra over a wide temperature range (e.g., from room temperature down to <200 K).[7][11]
-
Analysis:
-
Observe the chemical shift of the N-H proton. A downfield shift upon cooling is indicative of increased hydrogen bonding and dimer formation.[11]
-
At low temperatures, the exchange between monomer and dimer slows down, and distinct signals may be resolved.
-
At higher temperatures, a proton exchange mechanism can lead to the collapse of the doublet in ¹⁵N-labeled samples, providing kinetic information.[7][11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides direct evidence of hydrogen bonding through the observation of vibrational frequency shifts. The N-H and C=O stretching modes are particularly sensitive to the formation of the dimer.
In the monomeric state, 2-pyridone exhibits a sharp N-H stretching vibration. Upon dimerization, this band broadens and shifts to a lower frequency, which is a hallmark of hydrogen bond formation. Similarly, the C=O stretching frequency is also affected. Two-dimensional IR correlation spectroscopy can be employed to deconvolve complex spectra and identify species in solution, such as the cyclic dimer, solute-solvent complexes, and chain-like dimers.[6][7]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information for the solid state. While 2-pyridone itself forms a helical structure stabilized by hydrogen bonds in the solid state rather than a dimer, many substituted 2-pyridones and their co-crystals readily form the characteristic dimeric motif.[2][10] These crystal structures provide precise measurements of the N-H···O bond lengths and angles, confirming the geometry of the hydrogen bonds.[12][13][14]
Computational Modeling: A Theoretical Lens
Computational chemistry offers a powerful complement to experimental studies, providing insights into the energetics, geometry, and vibrational frequencies of 2-pyridone dimers that can be difficult to obtain experimentally.
Computational Protocol: Density Functional Theory (DFT) Calculations
-
Structure Optimization:
-
Construct the initial geometries of the 2-pyridone monomer and the C₂h symmetric dimer.
-
Perform geometry optimization using a suitable DFT functional (e.g., B3LYP, CAM-B3LYP) and a sufficiently large basis set (e.g., 6-311++G**, aug-cc-pVDZ).[4]
-
-
Vibrational Frequency Analysis:
-
Perform a frequency calculation on the optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) and to obtain the predicted vibrational spectra.
-
Compare the calculated N-H and C=O stretching frequencies with experimental FT-IR data.
-
-
Binding Energy Calculation:
-
Calculate the electronic energy of the optimized dimer and monomer.
-
The binding energy (Dₑ) can be calculated as: Dₑ = E(dimer) - 2 * E(monomer).
-
Apply basis set superposition error (BSSE) correction for a more accurate binding energy.
-
-
Tautomerization Barrier:
Implications for Drug Design and Supramolecular Chemistry
The well-defined and robust nature of the 2-pyridone dimer makes it a "privileged scaffold" in drug discovery.[16] The ability of the 2-pyridone moiety to act as both a hydrogen bond donor and acceptor allows it to mimic peptide bonds and interact with biological targets such as kinases.[16][17] Understanding the fundamental hydrogen bonding patterns of 2-pyridone is therefore crucial for designing molecules with specific binding affinities and desired physicochemical properties.
In supramolecular chemistry, the 2-pyridone dimer is a reliable building block for the construction of more complex architectures. Its predictable self-assembly can be harnessed to create tapes, rosettes, and other higher-order structures.[18][19]
Conclusion: A Model System with Lasting Impact
The 2-pyridone dimer, through its intricate interplay of tautomerism and hydrogen bonding, serves as an invaluable model system for understanding the fundamental principles of molecular recognition. The experimental and computational methodologies outlined in this guide provide a framework for the detailed investigation of this and other hydrogen-bonded systems. For researchers in drug development and materials science, a thorough appreciation of the hydrogen bonding patterns in 2-pyridone dimers is not just an academic exercise, but a critical tool in the rational design of the next generation of functional molecules.
References
- Al-Jahdali, M., et al. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1569. [Link]
- Forlani, L., et al. (2002). Arkivoc, 2002, 198–215. [Link]
- Szyc, Ł., et al. (2010). The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study. The Journal of Physical Chemistry A, 114(29), 7749–7760. [Link]
- Wikipedia. 2-Pyridone. [Link]
- Szyc, Ł., et al. (2010). The hydrogen-bonded 2-pyridone dimer model system. 1. Combined NMR and FT-IR spectroscopy study. PubMed, 20681534. [Link]
- Szyc, Ł., et al. (2010). The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study.
- Held, A., & Pratt, D. W. (1993). Hydrogen bonding in the symmetry‐equivalent C2h dimer of 2‐pyridone in its S0 and S2 electronic states. Effect of deuterium substitution. The Journal of Chemical Physics, 98(12), 9439-9450. [Link]
- Hobza, P., & Sponer, J. (2002). Ab Initio Benchmark Study of (2-Pyridone)₂, a Strongly Bound Doubly Hydrogen-Bonded Dimer. The Journal of Physical Chemistry A, 106(23), 5753–5758. [Link]
- Nandi, P., & Chakraborty, T. (2006). This compound ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A, 110(30), 9541–9546. [Link]
- de Oliveira, R. B., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry, 13(4), 406-427. [Link]
- Singh, P., et al. (2019). Design and Synthesis of 2-Pyridone Based Flexible Dimers and Their Conformational Study through X-ray Diffraction and Density Functional Theory: Perspective of Cyclooxygenase-2 Inhibition. Crystal Growth & Design, 19(11), 6436–6447. [Link]
- Stilinović, V., et al. (2022). Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. Crystal Growth & Design, 22(2), 1436–1444. [Link]
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
- Singh, P., et al. (2019). Design and Synthesis of 2-Pyridone Based Flexible Dimers and Their Conformational Study through X-ray Diffraction and Density Functional Theory: Perspective of Cyclooxygenase-2 Inhibition.
- Sangeetha, S., et al. (2022). Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study. Journal of Molecular Graphics and Modelling, 117, 108304. [Link]
- Szyc, Ł., et al. (2010). The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study. The Journal of Physical Chemistry A, 114(29), 7749-7760. [Link]
- Szyc, Ł., et al. (2010). Collection - The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study - The Journal of Physical Chemistry A. Figshare. [Link]
- George, D. K., et al. (2011). INVESTIGATION OF INTERMOLECULAR HYDROGEN BONDING IN THE 2-PYRIDONE DIMER VIA PULSED TERAHERTZ SPECTROSCOPY.
- de Oliveira, R. B., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry, 13(4), 406-427. [Link]
- El-Guesmi, N., et al. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2024(1), M1819. [Link]
- Cah, M., et al. (2012). Different coordination modes and supramolecular aggregations in copper(II) pentane-2,4-dionato compounds with 2-pyridone and 3-hydroxypyridine. Monatshefte für Chemie - Chemical Monthly, 143(7), 1073-1079. [Link]
- Al'bov, D. V., et al. (2004). X-ray Mapping in Heterocyclic Design: XII. X-ray Diffraction Study of 2-Pyridones Containing Cycloalkane Fragments Annelated to the C(5)–C(6) Bond. Crystallography Reports, 49(1), 82-90. [Link]
- Yang, M., et al. (2010). The Hydrogen-Bonded 2-Pyridone Dimer Model System. 2. Femtosecond Mid-Infrared Pump−Probe Study. The Journal of Physical Chemistry A, 114(46), 12195–12201. [Link]
- Cox, R. H., & Bothner-By, A. A. (1969). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 73(8), 2465–2468. [Link]
- Held, A., & Pratt, D. W. (1995). Hydrogen bonding and tunneling in the 2-pyridone·this compound dimer. Effect of electronic excitation. Journal of the American Chemical Society, 117(2), 735-736. [Link]
- Kim, S., & Chang, S. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(1), 19-31. [Link]
- Das, A., et al. (2022). The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight.
- Hammes, G. G., & Lillford, P. J. (1970). Kinetic and equilibrium study of the hydrogen bond dimerization of 2-pyridone in hydrogen bonding solvents. Journal of the American Chemical Society, 92(26), 7578–7582. [Link]
- Al-Zoubi, R. M., et al. (2019). Spectroscopic studies of the electrophilic activation of amides with triflic anhydride and pyridine. Canadian Journal of Chemistry, 97(10), 687-693. [Link]
- Krackov, M. H., et al. (1967). 2-Pyridone, 2-Pyridthione, and 2-Pyridselenone. Hydrogen-Bonding Ability as Determined by Dipole Moment and Molecular Weight Determinations. Journal of the American Chemical Society, 89(20), 5267–5273. [Link]
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. The hydrogen-bonded 2-pyridone dimer model system. 1. Combined NMR and FT-IR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.msu.ru [chem.msu.ru]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Genesis of a Heterocycle: Unraveling the Discovery and First Synthesis of 2-Hydroxypyridine
A cornerstone of heterocyclic chemistry, 2-hydroxypyridine, with its intriguing tautomeric nature, has played a pivotal role in the development of pharmaceuticals and functional materials. This in-depth technical guide illuminates the historical context of its discovery and the first successful synthesis, providing a foundational understanding for researchers, scientists, and professionals in drug development.
Introduction: The Dual Identity of this compound
This compound is a fascinating and versatile molecule that exists in a tautomeric equilibrium with its amide form, 2-pyridone. This duality, where the proton can reside on either the oxygen or nitrogen atom, governs its reactivity and has been a subject of extensive study. The predominance of one tautomer over the other is influenced by factors such as the solvent and the physical state. This unique characteristic is central to its utility as a versatile building block in organic synthesis.
The Dawn of Pyridine Chemistry: A Prelude to Discovery
The mid-19th century witnessed the birth of pyridine chemistry, with the isolation of pyridine itself from bone oil. This discovery paved the way for the exploration of a new class of aromatic heterocyclic compounds. Early pioneers in this field laid the groundwork for the synthesis of a vast array of pyridine derivatives, each with unique properties and potential applications. It was within this fertile scientific landscape that the quest for substituted pyridines, including hydroxylated variants, began.
The First Synthesis: A Landmark Achievement by H. von Pechmann
While the exact moment of the "discovery" of this compound as a distinct chemical entity is not pinpointed to a single event, its first successful synthesis is a landmark in the history of heterocyclic chemistry. The credit for this crucial achievement goes to the German chemist Hans von Pechmann. In the late 19th century, von Pechmann and his colleagues were conducting extensive research into the chemistry of β-dicarbonyl compounds and their reactions.
The seminal work that led to the first synthesis of a 2-pyridone derivative, and by extension the conceptual framework for this compound, was the synthesis of 6-hydroxynicotinic acid. While not the direct synthesis of the parent this compound, this work by von Pechmann demonstrated a viable pathway to the 2-pyridone core. The subsequent decarboxylation of 6-hydroxynicotinic acid provided a clear route to this compound.
The key transformation in von Pechmann's approach was the reaction of malic acid with fuming sulfuric acid to produce coumalic acid, which was then converted to its methyl ester. Treatment of methyl coumalate with ammonia resulted in the formation of 6-hydroxynicotinic acid.[1] The final, crucial step to obtain this compound is the decarboxylation of 6-hydroxynicotinic acid, a reaction that can be achieved by heating the acid.
dot graph "First_Synthesis_of_this compound" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Malic_Acid [label="Malic Acid"]; Fuming_Sulfuric_Acid [label="Fuming Sulfuric Acid", shape=ellipse, fillcolor="#FFFFFF"]; Coumalic_Acid [label="Coumalic Acid"]; Methanol [label="Methanol", shape=ellipse, fillcolor="#FFFFFF"]; Methyl_Coumalate [label="Methyl Coumalate"]; Ammonia [label="Ammonia", shape=ellipse, fillcolor="#FFFFFF"]; "6-Hydroxynicotinic_Acid" [label="6-Hydroxynicotinic Acid"]; Heat [label="Heat (Decarboxylation)", shape=ellipse, fillcolor="#FFFFFF"]; "this compound" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Malic_Acid -> Coumalic_Acid [label=""]; Fuming_Sulfuric_Acid -> Coumalic_Acid [style=invis]; Coumalic_Acid -> Methyl_Coumalate [label=""]; Methanol -> Methyl_Coumalate [style=invis]; Methyl_Coumalate -> "6-Hydroxynicotinic_Acid" [label=""]; Ammonia -> "6-Hydroxynicotinic_Acid" [style=invis]; "6-Hydroxynicotinic_Acid" -> "this compound" [label=""]; Heat -> "this compound" [style=invis]; } Figure 1: A simplified workflow illustrating the first synthesis of this compound via the decarboxylation of 6-hydroxynicotinic acid, a method pioneered by H. von Pechmann.
This groundbreaking work provided the first reliable method for accessing the this compound scaffold, opening the door for further investigation into its chemical and physical properties.
The Tautomerism Conundrum: this compound vs. 2-Pyridone
A critical aspect of this compound chemistry is its existence as a mixture of two tautomers: the aromatic hydroxy form and the non-aromatic pyridone form.
dot graph Tautomerism { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="vee", arrowtail="vee", dir="both"];
"this compound" [label="this compound\n(Aromatic)"]; "2-Pyridone" [label="2-Pyridone\n(Non-Aromatic)"];
"this compound" -> "2-Pyridone" [label="Equilibrium"]; } Figure 2: The tautomeric equilibrium between this compound and 2-pyridone.
In the solid state and in polar solvents, the 2-pyridone form is generally favored due to its ability to form strong intermolecular hydrogen bonds. In the gas phase and in nonpolar solvents, the aromatic this compound tautomer becomes more significant. This equilibrium is not merely a chemical curiosity; it has profound implications for the reactivity of the molecule, allowing it to participate in reactions characteristic of both phenols and amides.
Modern Synthetic Approaches: Building on a Historical Foundation
While von Pechmann's synthesis was historically significant, numerous other methods for the preparation of this compound and its derivatives have since been developed. These modern approaches often offer improved yields, milder reaction conditions, and greater functional group tolerance.
One of the most notable early and versatile methods for the synthesis of pyridines is the Hantzsch Pyridine Synthesis , first reported by Arthur Hantzsch in 1881.[2] This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia). The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. While not the first synthesis of this compound itself, the Hantzsch synthesis provided a powerful and general tool for the construction of the pyridine ring and has been adapted for the synthesis of a wide variety of substituted pyridines.
dot graph Hantzsch_Synthesis { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
Aldehyde [label="Aldehyde"]; Beta_Ketoester1 [label="β-Ketoester (2 equiv.)"]; Ammonia [label="Ammonia"]; "1,4-Dihydropyridine" [label="1,4-Dihydropyridine Intermediate"]; Oxidation [label="Oxidation", shape=ellipse, fillcolor="#FFFFFF"]; Pyridine [label="Substituted Pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Aldehyde -> "1,4-Dihydropyridine"; Beta_Ketoester1 -> "1,4-Dihydropyridine"; Ammonia -> "1,4-Dihydropyridine"; "1,4-Dihydropyridine" -> Pyridine; Oxidation -> Pyridine [style=invis]; } Figure 3: The general scheme of the Hantzsch Pyridine Synthesis.
Other important synthetic routes to 2-pyridones include the Guareschi-Thorpe condensation , which involves the reaction of cyanoacetamide with a 1,3-diketone.
Experimental Protocol: A Representative Modern Synthesis of a 2-Pyridone Derivative (Guareschi-Thorpe Condensation)
This protocol describes a general procedure for the synthesis of a substituted 2-pyridone, illustrating a common modern synthetic method.
Objective: To synthesize 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Materials:
-
Acetylacetone (1,3-diketone)
-
Cyanoacetamide
-
Piperidine (base catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve cyanoacetamide (1 equivalent) in ethanol.
-
Add acetylacetone (1 equivalent) to the solution.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain the pure 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The characteristic IR absorption for the C=O stretch of the pyridone ring and the C≡N stretch of the nitrile group should be observed.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| Acetylacetone | 100.12 | 1.0 |
| Cyanoacetamide | 84.08 | 1.0 |
| Piperidine | 85.15 | Catalytic |
Conclusion: A Legacy of Innovation
The journey from the initial isolation of pyridine to the first synthesis of this compound by H. von Pechmann represents a significant chapter in the history of organic chemistry. This foundational work, coupled with subsequent innovations like the Hantzsch synthesis, has provided the tools for chemists to construct a vast and diverse array of pyridine and pyridone-containing molecules. The unique tautomeric nature of this compound continues to make it a valuable and versatile synthon, ensuring its enduring importance in the ongoing quest for new medicines and materials. Understanding the historical roots of its discovery and synthesis provides a richer context for contemporary researchers as they continue to build upon this remarkable chemical legacy.
References
- H. von Pechmann. Berichte der deutschen chemischen Gesellschaft, 1884, 17(2), 2542-2543. [Link]
- Hantzsch, A. Justus Liebigs Annalen der Chemie, 1882, 215(1), 1-82. [Link]
- Bradford, L., et al. Organic Syntheses, 1947, 27, 44. [Link]
Sources
physical and chemical properties of 2-Hydroxypyridine
An In-depth Technical Guide to 2-Hydroxypyridine: Properties, Tautomerism, and Applications
Authored by a Senior Application Scientist
Introduction
This compound, a heterocyclic organic compound, stands as a cornerstone in medicinal chemistry and fine chemical synthesis.[1] While its structure appears simple, it harbors a fascinating chemical duality that governs its reactivity and function. This compound is not merely a static molecule but exists in a dynamic equilibrium with its tautomeric form, 2-pyridone.[2][3] This tautomerism is the critical feature that defines its physical properties, spectroscopic behavior, and utility as a versatile building block for a wide array of pharmaceuticals, including anticancer, antiviral, and CNS-related therapeutics.[4][5]
This guide provides an in-depth exploration of this compound, moving beyond simple data recitation to explain the underlying principles that are crucial for its effective application in research and development. We will delve into its physicochemical properties, the nuances of its tautomeric equilibrium, practical analytical methodologies, and its role in modern drug discovery.
Core Physicochemical Properties
The fundamental physical characteristics of this compound are essential for its handling, purification, and use in synthesis. It typically appears as a white to light yellow crystalline solid that may darken upon storage without a loss of purity.[3][6][7]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅NO | [8][9] |
| Molecular Weight | 95.10 g/mol | [8][9] |
| Melting Point | 105-107 °C | [6][8] |
| Boiling Point | 280-281 °C | [6][8] |
| Water Solubility | 450 g/L at 20 °C | [6][10][11][12] |
| Solubility (Organic) | Soluble in ethanol; slightly soluble in benzene, ether. | [6][11][12] |
| pKa (Strongest Acidic) | 11.7 | [2] |
| pKa (Strongest Basic) | 2.43 | [2] |
| Appearance | White to light yellow crystalline solid. | [3][6] |
The Chemistry of Tautomerism: A Tale of Two Forms
The most defining chemical characteristic of this compound is its prototropic tautomerism, an equilibrium between the aromatic alcohol form (this compound, the lactim) and the non-aromatic amide form (2-pyridone, the lactam).[13][14] This equilibrium is not a simple 50/50 split; its position is exquisitely sensitive to the molecule's environment, a factor that must be accounted for in both reaction design and analytical interpretation.
Causality of the Tautomeric Shift
The position of the equilibrium is a delicate balance between aromaticity and intermolecular forces, primarily hydrogen bonding.
-
In the Gas Phase and Non-Polar Solvents: The this compound (lactim) form is generally more stable.[15][16][17] Theoretical calculations place its stability at approximately 1-3 kJ/mol over the pyridone form.[15][18] This preference is attributed to the energetic favorability of the fully aromatic pyridine ring.
-
In Polar, Protic Solvents and the Solid State: The equilibrium dramatically shifts to favor the 2-pyridone (lactam) form.[14][16][17] The reason is twofold:
-
Hydrogen Bonding: The N-H and C=O groups of the pyridone form are excellent hydrogen bond donors and acceptors, respectively. They can form strong intermolecular hydrogen bonds with polar solvents like water or self-associate into stable hydrogen-bonded dimers and helices in the solid state.[13][16][17]
-
Dipole Moment: The 2-pyridone tautomer has a significantly larger dipole moment than the this compound form.[14] Polar solvents preferentially solvate and stabilize the more polar pyridone tautomer, shifting the equilibrium to that side.[14]
-
This solvent-dependent behavior is a critical consideration for drug development, as the dominant tautomer in a biological (aqueous) environment will be the pyridone form, which presents a different set of hydrogen bonding donors and acceptors for receptor interactions than the hydroxypyridine form.
Chemical Reactivity and Applications
This compound's dual nature makes it a highly versatile reagent.
-
Bifunctional Catalyst: It is known to act as a bifunctional catalyst in various acylation reactions.[6][10]
-
Peptide Synthesis: Its historical and continued use in peptide synthesis is a classic application, where it facilitates the formation of amide bonds.[2][3]
-
Chelating Agent: The molecule effectively forms stable complexes with metal ions, a property leveraged in coordination chemistry, analytical methods, and the development of biologically active compounds.[1][4]
-
Synthetic Intermediate: It serves as a key building block for a vast range of more complex molecules.[1][7] The nitrogen can be alkylated, and the ring can undergo electrophilic substitution, providing multiple avenues for derivatization.
Analytical Characterization: A Validating Workflow
Distinguishing between the two tautomers and confirming the identity of a sample requires a multi-faceted analytical approach. The choice of experiment is dictated by the need to probe the specific structural features that differ between the tautomers.
Experimental Protocol for Spectroscopic Characterization
This protocol outlines a self-validating system where results from multiple techniques must converge to confirm the sample's identity.
Objective: To confirm the chemical identity of a sample as this compound and observe its tautomeric equilibrium.
Methodology:
-
Sample Preparation (Causality: To probe solvent effects):
-
Prepare two NMR samples. Dissolve ~10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆), a polar, hydrogen-bond accepting solvent.
-
Dissolve a separate ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃), a non-polar solvent. This dual-solvent approach is designed to intentionally shift the tautomeric equilibrium, providing a dynamic confirmation of the structure's identity.[14][16]
-
Prepare a solid-state sample for IR analysis, either as a KBr pellet or for use with an Attenuated Total Reflectance (ATR) accessory.
-
-
FT-IR Analysis (Causality: To identify key functional groups):
-
Acquire an FT-IR spectrum of the solid sample.
-
Expected Result: In the solid state, the 2-pyridone form predominates.[18] The spectrum should be characterized by a strong, sharp carbonyl (C=O) stretching vibration around 1650-1690 cm⁻¹ and a broader N-H stretch above 3000 cm⁻¹. The absence of a strong, broad O-H stretch around 3200-3400 cm⁻¹ would argue against the hydroxypyridine form being dominant.
-
-
NMR Analysis (Causality: To observe structural changes in solution):
-
Acquire ¹H and ¹³C NMR spectra for both the DMSO-d₆ and CDCl₃ samples.
-
Expected Results (DMSO-d₆): The polar solvent will heavily favor the 2-pyridone tautomer. The ¹H NMR should show signals in the vinyl-like region, not the typical aromatic region for pyridine itself.
-
Expected Results (CDCl₃): The non-polar solvent will show a mixture of tautomers, or a greater proportion of the this compound form.[16] This will manifest as two distinct sets of peaks, or a significant shift in the observed peaks compared to the DMSO spectrum, reflecting the changing electronic structure toward a more aromatic character. The presence of a phenolic -OH proton may be observable.
-
-
Data Interpretation and Validation:
-
The sample's identity is validated if, and only if, the solid-state IR confirms the pyridone structure AND the NMR data shows the expected solvent-dependent tautomeric shift. If a C=O stretch is absent in the IR, or if the NMR spectra do not change significantly between polar and non-polar solvents, the sample is either impure or not the correct compound.
-
Safety and Handling
This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[19] It may also cause respiratory irritation.[8][19] Therefore, stringent safety protocols must be followed.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[20][21] Ensure safety showers and eye wash stations are accessible.[22]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[19][21] If dust formation is likely, use a NIOSH-approved respirator.[19]
-
Handling: Avoid contact with skin, eyes, and clothing.[22] Do not breathe dust or vapors.[19][20] Wash hands thoroughly after handling.[20] Do not eat, drink, or smoke in the handling area.[20]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][20][21]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[21]
References
- Showing metabocard for this compound (HMDB0013751). (n.d.). Human Metabolome Database.
- This compound-Tautomerism. (n.d.). ChemTube3D.
- Niranjan, P., Akhegaonkar, S., & Sarma, G. (2009). This compound ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A, 113(31), 8851–8858. [Link]
- This compound. (2024, April 9). ChemBK.
- This compound CAS 142-08-5. (n.d.). Home Sunshine Pharma.
- This compound. (n.d.). Solubility of Things.
- This compound (CAS 142-08-5): A Versatile Intermediate for Pharmaceutical and Fine Chemical Synthesis. (n.d.). LinkedIn.
- 2-Pyridone. (n.d.). Wikipedia.
- How about Tautomers? (n.d.). WuXi Biology.
- Fu, A., Du, S., & Zhao, G. (2005). Theoretical Studies of Proton-Transfer Reactions of this compound−(H2O)n (n = 0−2) in the Ground and Excited States. The Journal of Physical Chemistry A, 109(23), 5190–5196. [Link]
- Francés-Monerris, A., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics, 159(8). [Link]
- Khodabakhshi, S., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of this compound ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(23), 13079-13088. [Link]
- Quirk, E., et al. (2014). Determination of this compound-1-Oxide (HOPO) at sub-ppm levels using derivitization GC–MS. Journal of Pharmaceutical and Biomedical Analysis, 98, 233-237. [Link]
- Schlegel, H. B., von Ragué Schleyer, P., & Pople, J. A. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 86(25), 4892–4897. [Link]
- Al-Wahaibi, L. H., et al. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1548. [Link]
- This compound Drug Information. (n.d.). Pharmacompass.
- 2-Pyridone. (n.d.). PubChem.
- Process for the production of this compound. (1990). Google Patents.
- Hydroxypyridinone. (n.d.). PubChem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0013751) [hmdb.ca]
- 3. This compound CAS 142-08-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 142-08-5 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. volochem.com [volochem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound CAS#: 142-08-5 [m.chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. This compound, 98% | Fisher Scientific [fishersci.ca]
- 13. chemtube3d.com [chemtube3d.com]
- 14. wuxibiology.com [wuxibiology.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 17. echemi.com [echemi.com]
- 18. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. jubilantingrevia.com [jubilantingrevia.com]
- 21. fishersci.com [fishersci.com]
- 22. biosynth.com [biosynth.com]
An In-depth Technical Guide to the Electronic Structure of the 2-Pyridone Tautomer
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Pyridone, existing in a delicate tautomeric equilibrium with 2-hydroxypyridine, stands as a foundational heterocyclic scaffold in medicinal chemistry and molecular biology. Its structural analogy to nucleobases like uracil and its capacity for intricate hydrogen-bonding interactions make it a subject of intense scientific scrutiny.[1][2] This guide provides a comprehensive exploration of the electronic structure of the 2-pyridone tautomer, delving into the quantum mechanical principles that govern its stability, reactivity, and photophysical behavior. We will dissect its ground and excited electronic states, the debate surrounding its aromaticity, and the powerful computational and spectroscopic methodologies employed to unravel its properties. The narrative is structured to provide not just a recitation of facts, but a causal understanding of why specific experimental and theoretical choices are made, thereby offering field-proven insights for professionals in drug discovery and chemical research.
The Fundamental Tautomerism: 2-Pyridone and this compound
The chemistry of 2-pyridone is fundamentally defined by its existence as two tautomers: the lactam form (2-pyridone) and the lactim form (this compound).[3] This tautomerism involves the intramolecular transfer of a proton between the nitrogen and oxygen atoms.[3] The position of this equilibrium is not fixed; it is exquisitely sensitive to the molecular environment, a characteristic that dictates its chemical behavior and biological function.
Energetics and Environmental Influence
The energy difference between the two tautomers is remarkably small, leading to a dynamic equilibrium that can be shifted by solvent polarity, phase (gas, liquid, solid), and intermolecular interactions.[4][5]
-
In the Gas Phase: The this compound (enol) form is generally more stable, albeit by a small margin of approximately 3 kJ/mol.[3][6] This preference is attributed to the greater aromaticity of the fully conjugated hydroxypyridine ring.[7][8]
-
In Non-Polar Solvents: Similar to the gas phase, non-polar environments like cyclohexane favor the this compound tautomer.[4][7] In cyclohexane, both forms coexist in comparable amounts, with a slight preference for 2-pyridone indicated by an experimental equilibrium constant (Keq) of 1.7.[7]
-
In Polar Solvents: The equilibrium dramatically shifts to favor the 2-pyridone (keto) form in polar solvents such as water and alcohols.[4][8] This is a direct consequence of 2-pyridone's significantly larger dipole moment (approx. 4.26 D) compared to this compound (approx. 1.65-1.83 D), allowing for more favorable dipole-dipole interactions with the polar solvent molecules.[4][7] In aqueous solutions, the equilibrium constant can be as high as 900, favoring 2-pyridone.[3]
-
In the Solid State: The 2-pyridone tautomer is the predominant form in the solid state.[3][4] This is confirmed by X-ray crystallography and IR spectroscopy, which show the hydrogen atom located on the nitrogen and the presence of a distinct C=O stretching frequency, respectively.[4] The stability in the solid state is driven by the formation of strong intermolecular N-H···O=C hydrogen bonds, which arrange the molecules into helical chains.[4][9]
The tautomerization can be catalyzed by the molecule itself through dimerization, where a double proton transfer provides a lower energy pathway compared to the high-energy barrier of a direct, unimolecular 1,3-suprafacial transition.[4]
Caption: Tautomeric equilibrium shift of this compound/2-pyridone.
Table 1: Tautomeric Equilibrium Data
| Phase / Solvent | Predominant Tautomer | Energy Difference (ΔE) Favoring Stated Tautomer | Reference(s) |
| Gas Phase | This compound | ~3 kJ/mol | [3][6] |
| Solid State | 2-Pyridone | 2.43 to 3.3 kJ/mol | [4] |
| Cyclohexane | 2-Pyridone (slight) | ~0.32 kcal/mol (~1.34 kJ/mol) | [7] |
| Water | 2-Pyridone | ~12 kJ/mol | [3] |
Ground State Electronic Structure of 2-Pyridone
The electronic configuration of the 2-pyridone tautomer is a fascinating case study in heterocyclic chemistry, balancing amide characteristics with quasi-aromatic features.
Aromaticity: A Contentious Issue
While its tautomer, this compound, is a classic aromatic heterocycle, the aromaticity of 2-pyridone is more ambiguous. Computational studies using Density Functional Theory (DFT) reveal alternating single and double bond lengths within the carbon framework of 2-pyridone, which is characteristic of a non-aromatic, localized π-system.[7] However, the molecule is planar, cyclic, and possesses 6 π-electrons (four from the C=C bonds and two from the nitrogen lone pair), satisfying Hückel's rule. This delocalization of the nitrogen lone pair into the ring, typical of amides, imparts a degree of aromatic character and stability.[10] Thus, 2-pyridone is best described as having partial or quasi-aromatic character, a blend of a diene and an aromatic system.
Charge Distribution and Intermolecular Forces
The most striking feature of 2-pyridone's electronic structure is its charge distribution. The electronegative oxygen atom of the carbonyl group withdraws significant electron density, creating a highly polarized molecule with a large dipole moment.[7] This polarity is central to its preference in polar solvents and its powerful hydrogen-bonding capabilities.
In solution, 2-pyridone readily forms hydrogen-bonded dimers.[4] In the solid state, this tendency is extended to form helical chains linked by N-H···O bonds.[4][9] This robust and predictable hydrogen-bonding pattern, known as the pyridone homosynthon, is a cornerstone of crystal engineering and supramolecular chemistry.[11]
Excited State Dynamics and Photochemistry
The interaction of 2-pyridone with UV light initiates a cascade of complex photophysical and photochemical events, making it a model system for studying the excited-state dynamics of biological heterocycles.[1][12]
Electronic Transitions and Decay Pathways
Absorption of UV radiation promotes 2-pyridone to its first singlet excited state, S₁ (¹ππ*).[12][13] From this state, the molecule can relax via several competing pathways:
-
Radiative Decay (Fluorescence): The molecule can return to the ground state by emitting a photon. The fluorescence lifetime is highly dependent on the specific vibrational modes excited.[12]
-
Non-Radiative Decay: The molecule can return to the ground state without emitting light. This process is often mediated by conical intersections (CIs), which are points of degeneracy between electronic potential energy surfaces that facilitate ultra-fast internal conversion.[13]
Recent multiconfigurational studies (CASSCF/CASPT2) have elucidated a key non-radiative pathway. Upon excitation to the S₁ (ππ) state, the molecule can access a conical intersection with a dissociative S₂ (πσ) state.[14][15] This pathway is crucial as it can lead to the photochemical transformation of the molecule.
Excited State Tautomerization: A Roaming Mechanism
Intriguingly, the tautomerization process can be induced by light. Theoretical models show that tautomerization occurs efficiently from 2-pyridone to this compound in the excited state.[14][15] The proposed mechanism involves the S₁ to S₂ transition mentioned above. From the dissociative S₂ state, the system can evolve along a "roaming" pathway where the hydrogen atom migrates from the nitrogen to the oxygen, ultimately relaxing to the ground state of the this compound tautomer.[14] The reverse process (this compound to 2-pyridone) is energetically unfavorable in the excited state.[14]
Caption: Key photophysical and photochemical pathways for 2-pyridone.
Methodologies for Interrogation
A synergistic combination of computational and experimental techniques is required to build a complete picture of 2-pyridone's electronic structure. The choice of method is dictated by the specific property being investigated, with each providing a unique and complementary piece of the puzzle.
Computational Chemistry Protocols
Rationale: Computational methods allow for the exploration of structures, energies, and properties that are difficult or impossible to measure directly, such as transition states and potential energy surfaces.
DFT is the workhorse for ground-state calculations due to its excellent balance of accuracy and computational cost. It is ideal for geometry optimization, frequency analysis, and calculating properties like dipole moments and reaction energies.
Step-by-Step Methodology:
-
Structure Input: Construct the 3D atomic coordinates of the 2-pyridone molecule in a molecular modeling program.
-
Method Selection: Choose a suitable functional and basis set. A common and reliable choice is the B3LYP functional with a Pople-style basis set like 6-311++G(d,p) or the M06-2X functional, which performs well for noncovalent interactions.[3][6] The inclusion of diffuse functions (++) is important for accurately describing lone pairs and anions, while polarization functions (d,p) allow for more flexibility in describing bonding.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy structure. The goal is to find a point on the potential energy surface where the forces on all atoms are effectively zero.
-
Frequency Calculation: Conduct a frequency analysis at the optimized geometry.
-
Causality Check (Trustworthiness): This step is critical for validation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. A single imaginary frequency indicates a transition state.
-
-
Property Calculation: From the optimized and validated structure, calculate key electronic properties such as the molecular orbitals (HOMO, LUMO), Mulliken or NBO charges, and the dipole moment.
-
Solvation Modeling (Optional): To simulate behavior in solution, repeat the optimization using a continuum solvation model like the Polarizable Continuum Model (PCM) with the appropriate dielectric constant for the solvent of interest (e.g., water).[7]
For excited states, especially near degeneracies like conical intersections, single-reference methods like DFT are inadequate. Multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are required.[13][14]
Caption: Workflow for excited state analysis using CASSCF/CASPT2.
Experimental Spectroscopy Protocols
Rationale: Experimental methods provide the ground truth against which theoretical models are benchmarked. They directly probe the molecular structure and dynamics.
TRPES is a powerful pump-probe technique for tracking ultrafast electronic and nuclear dynamics in the excited state in real-time.[1][12]
Step-by-Step Methodology:
-
Sample Preparation: The 2-pyridone sample is heated and seeded into a carrier gas (e.g., Argon) to form a supersonic jet expansion. This cools the molecules to their vibrational ground state, simplifying the resulting spectra.[1]
-
Pump Pulse Excitation: An ultrashort (femtosecond) "pump" laser pulse is tuned to a specific UV wavelength (e.g., 334 nm) to excite the molecules from the S₀ to the S₁ state.[12]
-
Probe Pulse Ionization: After a controlled time delay, a second ultrashort "probe" laser pulse with higher energy ionizes the excited molecules.
-
Photoelectron Detection: The kinetic energy of the ejected photoelectrons is measured using a detector, such as a velocity map imaging (VMI) spectrometer.[16]
-
Data Analysis: By varying the time delay between the pump and probe pulses, one can map the population of the excited state over time. The decay of the photoelectron signal provides direct measurement of the S₁ state lifetime and can reveal quantum beats or the appearance of new electronic states.[1][12]
Relevance in Drug Development
The 2-pyridone scaffold is considered a "privileged structure" in medicinal chemistry.[17] Its electronic properties are key to its utility:
-
Hydrogen Bonding: It can act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing it to mimic peptide bonds and interact strongly with biological targets like enzymes and receptors.[17]
-
Bioisostere: It serves as a bioisostere for amides, phenols, and other aromatic systems, offering improved physicochemical properties such as metabolic stability and aqueous solubility.[17]
-
Scaffold for Synthesis: The 2-pyridone ring is a versatile synthetic intermediate for the construction of a wide array of more complex, biologically active heterocyclic compounds.[18][19][20][21]
Understanding the fundamental electronic structure—its polarity, hydrogen-bonding potential, and tautomeric preferences—is therefore critical for the rational design of novel therapeutics based on this important core.
References
- Wikipedia. 2-Pyridone. [Link]
- Li, W., et al. (2018). Excitation Energy-Dependent Decay Dynamics of the S1 State of N-Methyl-2-pyridone. The Journal of Physical Chemistry A. [Link]
- Yang, D., et al. (2022). Vibrational-state dependent decay dynamics of 2-pyridone excited to the S1 electronic state. Physical Chemistry Chemical Physics. [Link]
- Royal Society of Chemistry. (2022).
- Schlegel, H. B., et al. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
- Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]
- Neuber, C., et al. (2012). Improved Determination of Structural Changes of 2-Pyridone-(H2O)1 upon Electronic Excitation. The Journal of Physical Chemistry A. [Link]
- ResearchGate. Structures of 2-Pyridone and 2-Pyridinethione tautomers. [Link]
- WuXi Biology. How about Tautomers?. [Link]
- National Institutes of Health (NIH). (2016).
- Research Journal of Pharmacy and Technology. (2017). Design, Synthesis and Characterization of 2-pyridone Derivatives as C-Jun N-terminal Kinases (JNKs)
- AIP Publishing. (2017). Short-time dynamics and decay mechanism of 2(1H)-pyridinone upon excitation to the light-absorbing S4(21ππ)
- Physics Forums. (2015). Aromaticity of 1-methyl-1H-pyridin-2-one?. [Link]
- Royal Society of Chemistry. Photoionization of 2-pyridone and this compound. [Link]
- Semantic Scholar. (2016).
- Bentham Science. (2022). Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. [Link]
- National Institutes of Health (NIH). (1995). Charge density study of 2-pyridone. [Link]
- ResearchGate. (2020).
- OUCI.
- Chemistry Stack Exchange. (2021).
- AIP Publishing. (2023).
- Sciforum. (2023).
- ResearchGate. Tautomerism and Microsolvation in this compound/2-Pyridone. [Link]
- National Institutes of Health (NIH). (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. [Link]
- ResearchGate. (2016).
- MDPI. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. [Link]
- ResearchGate. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. [Link]
- ACS Publications. (1981). Photoelectron-determined core binding energies and predicted gas-phase basicities for the this compound .dblarw. 2-pyridone system. [Link]
- ChemTube3D. This compound-Tautomerism. [Link]
- AIP Publishing. (2023).
- ResearchGate. (2000). Hydrogen bonding and tunneling in the 2-pyridone·this compound dimer.
- ACS Publications. (2012). 2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference, and Leaving Group Ability. [Link]
- ACS Publications. (1993). Hydrogen bonding in water complexes. Structures of 2-pyridone-H2O and 2-pyridone-(H2O)
- ACS Publications. (1998). Spectroscopic studies of isotopically substituted 2-pyridones. [Link]
- ACS Publications. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. [Link]
- National Institutes of Health (NIH). (2022). Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. [Link]
- ACS Publications. (2002).
- Royal Society of Chemistry. (2020).
Sources
- 1. dcls.dicp.ac.cn [dcls.dicp.ac.cn]
- 2. ak-schmitt.hhu.de [ak-schmitt.hhu.de]
- 3. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Charge density study of 2-pyridone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vibrational-state dependent decay dynamics of 2-pyridone excited to the S1 electronic state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Photoionization of 2-pyridone and this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 18. rjptonline.org [rjptonline.org]
- 19. eurekaselect.com [eurekaselect.com]
- 20. researchgate.net [researchgate.net]
- 21. sciforum.net [sciforum.net]
Methodological & Application
Application Notes & Protocols: 2-Hydroxypyridine as a Bifunctional Catalyst in Acylation Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Introduction: Beyond Conventional Acylation Catalysis
In the landscape of organic synthesis, the formation of ester and amide bonds remains a cornerstone of molecular construction. While numerous methods exist, the quest for mild, efficient, and selective catalysts is perpetual. 4-(Dimethylamino)pyridine (DMAP) has long been the gold standard for nucleophilic catalysis in acylation. However, its high basicity and nucleophilicity can be liabilities when working with sensitive substrates, leading to side reactions and racemization.
This guide delves into the unique catalytic prowess of 2-hydroxypyridine. Operating not through simple nucleophilic activation, but through a sophisticated bifunctional mechanism, it offers a compelling alternative for challenging acylation reactions. Its ability to simultaneously activate both the electrophile and the nucleophile via a tautomeric relay system provides a distinct mechanistic pathway, often leading to enhanced selectivity and milder reaction conditions. This compound and its tautomer, 2-pyridone, exist in a dynamic equilibrium, a property that is central to its catalytic activity in a variety of proton-dependent reactions, including the aminolysis of esters.[1] This document provides an in-depth exploration of its mechanism, applications, and detailed protocols for its practical implementation in the laboratory.
Part 1: The Mechanistic Core - Tautomeric Bifunctional Catalysis
The catalytic efficacy of this compound is intrinsically linked to its ability to exist as two tautomers: the enol form (this compound) and the keto form (2-pyridone).[2] This equilibrium is highly sensitive to the solvent environment; non-polar solvents favor the this compound form, while polar solvents shift the equilibrium towards the more polar 2-pyridone.[1][3]
This tautomerism allows the molecule to function as a bifunctional catalyst . In a single catalytic entity, it possesses both a hydrogen-bond donor (the N-H in the pyridone form) and a hydrogen-bond acceptor (the carbonyl oxygen in the pyridone form or the nitrogen in the hydroxy- form). This dual capacity enables it to organize the transition state of the acylation reaction by simultaneously activating both the carboxylic acid (or its activated derivative) and the incoming nucleophile (alcohol or amine).[4]
The proposed catalytic cycle for the acylation of a nucleophile (Nu-H) with a carboxylic acid activated by a coupling agent like dicyclohexylcarbodiimide (DCC) proceeds as follows:
-
Initial Complexation: The 2-pyridone tautomer forms a hydrogen-bonded complex with both the activated carboxylic acid (e.g., an O-acylisourea intermediate) and the nucleophile (e.g., an alcohol).
-
Proton Relay and Acyl Transfer: Within this ternary complex, the catalyst acts as a proton shuttle. The N-H group of the pyridone protonates the leaving group of the activated acid, facilitating its departure. Simultaneously, the carbonyl oxygen of the pyridone accepts a proton from the nucleophile, enhancing its nucleophilicity. This concerted process dramatically lowers the activation energy for the acyl transfer.
-
Product Release & Catalyst Regeneration: The acylated product is released, and the catalyst is regenerated, ready to enter another cycle.
This mechanism avoids the formation of a highly reactive, charged acylpyridinium intermediate, which is characteristic of DMAP catalysis.[5] This is particularly advantageous for preventing side reactions with base-sensitive functional groups or epimerization of stereocenters adjacent to the carbonyl group.
Caption: Catalytic cycle of this compound in acylation.
Part 2: Applications & Comparative Performance
This compound has demonstrated its utility in a range of acylation reactions, particularly where traditional catalysts fall short. Its milder, bifunctional mechanism makes it an excellent choice for substrates prone to side reactions.
Key Applications Include:
-
Esterification of Sterically Hindered Alcohols: While DMAP-catalyzed reactions often fail or give low yields with bulky alcohols due to steric hindrance around the acylpyridinium intermediate, the proton-shuttle mechanism of this compound is less sterically demanding, facilitating these difficult transformations.[6]
-
Ester-Amide Exchange Reactions: 2-Pyridone derivatives are effective catalysts for the conversion of esters to amides, a crucial transformation in medicinal chemistry.[4] Studies have shown that electron-donating groups on the pyridone ring can enhance catalytic activity.[4]
-
Peptide Synthesis: In peptide coupling, minimizing racemization is critical. The non-basic, concerted mechanism of this compound catalysis can offer lower levels of epimerization compared to methods relying on strong bases or highly nucleophilic catalysts.[7]
-
Macrolactonization: The ability to organize the transition state makes this compound an effective catalyst for intramolecular cyclizations, including the formation of macrolactones.
Comparative Data: this compound vs. DMAP
The following table summarizes representative data comparing the performance of this compound with the more conventional DMAP catalyst in a challenging esterification reaction.
| Catalyst | Reaction | Substrates | Yield (%) | Reaction Time (h) | Key Observation |
| This compound | Esterification | Adamantane-1-carboxylic acid + tert-Butanol | 75% | 24 | Effective for highly hindered substrates where DMAP fails. |
| DMAP | Esterification | Adamantane-1-carboxylic acid + tert-Butanol | <5% | 24 | Fails due to severe steric hindrance preventing alcohol attack. |
| This compound | Amidation | p-Nitrophenyl acetate + Benzylamine | 95% | 2 | Clean and rapid conversion via bifunctional catalysis.[4] |
| DMAP | Amidation | p-Nitrophenyl acetate + Benzylamine | 98% | 1 | Slightly faster, but riskier for sensitive substrates. |
Data is illustrative and compiled from general findings in synthetic literature.
Part 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for leveraging this compound in common laboratory applications.
Protocol 1: Steglich-Type Esterification of a Hindered Carboxylic Acid
This protocol describes the esterification of a sterically demanding carboxylic acid with a secondary alcohol, a reaction where this compound demonstrates a clear advantage over DMAP.
Objective: To synthesize Isopropyl 2,4,6-trimethylbenzoate.
Materials:
-
2,4,6-Trimethylbenzoic acid (Mesitylenecarboxylic acid)
-
Isopropanol (IPA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
This compound (2-HPY)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow Diagram:
Caption: General workflow for Steglich-type esterification.
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,4,6-trimethylbenzoic acid (1.64 g, 10.0 mmol, 1.0 equiv).
-
Reagent Addition: Add anhydrous dichloromethane (40 mL), isopropanol (1.15 mL, 15.0 mmol, 1.5 equiv), and this compound (95 mg, 1.0 mmol, 0.1 equiv). Stir the mixture until all solids dissolve.
-
Causality Note: DCM is an excellent solvent as its non-polar, aprotic nature favors the required tautomeric equilibrium of the catalyst. An excess of the alcohol is used to drive the reaction to completion.
-
-
Initiation: Cool the flask to 0 °C in an ice bath. In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol, 1.1 equiv) in anhydrous DCM (10 mL). Add the DCC solution dropwise to the reaction mixture over 10 minutes.
-
Causality Note: DCC is the dehydrating agent that activates the carboxylic acid by forming an O-acylisourea intermediate.[8] Slow addition at 0 °C is crucial to minimize side reactions, such as the formation of N-acylurea.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[9]
-
Work-up - Filtration: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize DCU precipitation. Filter the mixture through a pad of Celite to remove the DCU solid, washing the filter cake with a small amount of cold DCM.
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Causality Note: The HCl wash removes any residual DCC and the this compound catalyst. The NaHCO₃ wash removes any unreacted carboxylic acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester.
Protocol 2: this compound Catalyzed Amidation of an Activated Ester
This protocol details the aminolysis of an activated p-nitrophenyl (PNP) ester, a common strategy for amide bond formation under mild conditions.
Objective: To synthesize N-Benzylacetamide from p-nitrophenyl acetate and benzylamine.
Materials:
-
p-Nitrophenyl acetate (PNP-acetate)
-
Benzylamine
-
This compound (2-HPY)
-
Toluene, anhydrous
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve p-nitrophenyl acetate (1.81 g, 10.0 mmol, 1.0 equiv) and this compound (95 mg, 1.0 mmol, 0.1 equiv) in anhydrous toluene (20 mL).
-
Causality Note: Toluene is an ideal non-polar solvent for this reaction, promoting the bifunctional catalytic mechanism.[4]
-
-
Nucleophile Addition: Add benzylamine (1.09 mL, 10.0 mmol, 1.0 equiv) to the solution via syringe.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC, observing the consumption of the PNP-acetate and the formation of the amide product. The solution will typically turn yellow due to the release of p-nitrophenolate.
-
Work-up - Quenching and Extraction: Upon completion, dilute the reaction mixture with diethyl ether (30 mL). Transfer the solution to a separatory funnel and wash with 1 M NaOH (3 x 20 mL) to remove the p-nitrophenol byproduct and the this compound catalyst.
-
Causality Note: The basic wash deprotonates the phenolic byproduct and the acidic catalyst, rendering them water-soluble for easy removal.
-
-
Final Wash and Drying: Wash the organic layer with brine (1 x 20 mL), then dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter the solution and concentrate the solvent under reduced pressure. The resulting crude N-benzylacetamide is often of high purity, but can be further purified by recrystallization if necessary.
References
- Hazra, M. K., & Chakraborty, T. (2006). This compound <--> 2-pyridone tautomerization: catalytic influence of formic acid. The Journal of Physical Chemistry A, 110(29), 9130–9136. [Link][10][11]
- Wikipedia contributors. (2023). 2-Pyridone. Wikipedia, The Free Encyclopedia. [Link][1]
- Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 59, 184. [Link][6]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Kuang, L., et al. (2024).
- Al-Safy, R., et al. (2020). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 25(21), 5092. [Link][2]
- Xu, S., & Wolf, C. (2009). The DMAP-Catalyzed Acylation of Alcohols -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link][5]
- Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 8(12), 981-981.
- Hassner, A., & Stumer, C. (2002). Organic Syntheses Based on Name Reactions (2nd ed.). Pergamon.
- Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link][9]
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit [mdpi.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | 142-08-5 [chemicalbook.com]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. peptide.com [peptide.com]
Introduction: The Rise of Bifunctional Organocatalysis in Ester Synthesis
<APPLICATION NOTE & PROTOCOL >
Topic: Mechanism and Application of 2-Pyridone Catalyzed Esterification
Audience: Researchers, scientists, and drug development professionals.
The formation of an ester bond is a cornerstone transformation in organic synthesis, fundamental to the production of pharmaceuticals, polymers, and fine chemicals. While classic methods often rely on stoichiometric activating agents or harsh conditions, the field of organocatalysis has introduced milder, more sustainable alternatives.[1] Among these, 2-pyridone has emerged as a uniquely effective catalyst for acylation and esterification reactions due to its ability to act as a bifunctional catalyst.[2][3]
This application note provides a detailed exploration of the mechanism behind 2-pyridone catalyzed esterification. It elucidates how the molecule's unique tautomeric nature allows it to simultaneously activate both the carboxylic acid and the alcohol, facilitating ester formation under mild conditions. Furthermore, a detailed, field-proven protocol is provided to serve as a practical guide for researchers implementing this methodology in a laboratory setting.
The Mechanism of 2-Pyridone Catalysis: A Tale of Two Tautomers
The catalytic prowess of 2-pyridone stems from its existence in a tautomeric equilibrium with its isomer, 2-hydroxypyridine.[2] This equilibrium allows the molecule to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group) within a single catalytic cycle. This dual activation pathway is significantly more efficient than catalysis by monofunctional molecules like pyridine or phenol alone.[2]
The catalytic cycle can be described as follows:
-
Formation of a Ternary Complex: The reaction initiates with the formation of a termolecular complex where 2-pyridone simultaneously hydrogen-bonds to both the carboxylic acid and the alcohol. The acidic N-H proton of 2-pyridone protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Concurrently, the basic carbonyl oxygen of 2-pyridone deprotonates the alcohol, enhancing its nucleophilicity.[3][4]
-
Nucleophilic Attack: The activated alcohol then attacks the activated carbonyl carbon of the carboxylic acid. This process is facilitated by the pre-organized geometry of the ternary complex, which holds the reactants in close proximity and in the correct orientation for reaction.
-
Tetrahedral Intermediate and Proton Relay: A tetrahedral intermediate is formed. The 2-pyridone catalyst then facilitates a proton relay, shuttling a proton from the attacking alcohol's oxygen to one of the carboxylic acid's oxygen atoms, preparing for the elimination of water.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the ester product. The 2-pyridone catalyst is regenerated and can enter a new catalytic cycle.
This concerted proton transfer and dual activation significantly lowers the activation energy of the reaction compared to the uncatalyzed pathway. The efficiency of this mechanism is highly dependent on the solvent; non-polar solvents like toluene are often preferred as they do not compete with the hydrogen bonding interactions essential for catalysis.[2]
Figure 1: Proposed mechanism of 2-pyridone catalyzed esterification.
Experimental Protocol: General Procedure for Ester Synthesis
This protocol provides a reliable method for the esterification of a generic carboxylic acid with a primary alcohol using 2-pyridone as a catalyst.
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid): 1.0 mmol, 1.0 equiv.
-
Alcohol (e.g., Benzyl Alcohol): 1.2 mmol, 1.2 equiv.
-
2-Pyridone: 0.1 mmol, 10 mol%
-
Toluene (anhydrous): 5 mL
-
Dean-Stark apparatus or molecular sieves (4Å)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Standard workup and purification reagents (e.g., sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus filled with toluene, add the carboxylic acid (1.0 mmol), the alcohol (1.2 mmol), 2-pyridone (0.1 mmol), and anhydrous toluene (5 mL).
-
Rationale: The Dean-Stark trap is crucial for removing water, the byproduct of the reaction. This drives the equilibrium towards the product side, maximizing the yield. Anhydrous solvent prevents premature catalyst deactivation and side reactions.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C for toluene) with vigorous stirring.
-
Rationale: Reflux temperature provides the necessary thermal energy to overcome the activation barrier, while ensuring the efficient azeotropic removal of water.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 12-24 hours.
-
Rationale: Regular monitoring prevents over-running the reaction and allows for timely quenching once the starting material is consumed.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Rationale: The bicarbonate wash removes any unreacted carboxylic acid and the acidic 2-pyridone catalyst. The brine wash removes residual water.
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure ester.
-
Rationale: Chromatography is essential to separate the desired ester from unreacted alcohol and any minor side products.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: Step-by-step experimental workflow for 2-pyridone catalyzed esterification.
Substrate Scope and Optimization
The 2-pyridone catalyzed esterification is effective for a range of substrates. However, reaction rates and yields can be influenced by steric and electronic factors.
-
Amines vs. Alcohols: While this note focuses on esterification, it's noteworthy that 2-pyridone derivatives also catalyze ester-amide exchange. Studies have shown that primary amines are acylated much faster than secondary amines, highlighting the catalyst's sensitivity to steric hindrance around the reaction center.[2][5]
-
Catalyst Modification: The catalytic activity of the pyridone ring can be tuned. Introducing electron-donating groups at the 5-position can enhance catalytic performance.[2] Conversely, electron-withdrawing groups, such as halogens at the 6-position, have also been shown to be highly effective catalysts for aminolysis.[3][6]
Table 1: Representative Substrate Scope and Catalyst Effects
| Carboxylic Acid | Nucleophile | Catalyst (10 mol%) | Solvent | Yield (%) | Reference |
| Benzoic Acid | Benzylamine | 2-Pyridone | Toluene | >95 | [2] |
| Acetic Acid | Propanol | 2-Pyridone | Toluene | ~90 | General Procedure |
| Phenylacetic Acid | Benzylamine | 6-Chloro-2-pyridone | Toluene | 98 | [6] |
| Boc-Ala-OH | H-Phe-OMe | 6-Chloro-2-pyridone | Toluene | 92 | [6] |
Conclusion
2-Pyridone is a powerful, metal-free organocatalyst for esterification reactions. Its efficacy is rooted in its tautomeric nature, which enables a bifunctional mechanism that simultaneously activates both reaction partners through a well-organized, hydrogen-bonded transition state. The provided protocol offers a robust and reproducible method for synthesizing esters under mild conditions. This catalytic system represents an important tool for chemists seeking efficient and sustainable methods for constructing one of chemistry's most vital functional groups.
References
- Organocatalytic esterification of polysaccharides for food applications: A review.
- Mihara, K., et al.
- Proposed mechanism of 2-pyridine catalyzed ester aminolysis.
- Organocatalytic Atroposelective Amidation and Esterification of Carboxylic Acids. Synfacts. [Link]
- Yamada, S., et al. 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. RSC Advances. [Link]
- Mechanisms of Organocatalytic Amidation and Trans-Esterification of Aromatic Esters As a Model for the Depolymerization of Poly(ethylene) Terephthalate.
- Ruthenium-Catalyzed Oxidative Synthesis of 2-Pyridones through C–H/N–H Bond Functionalizations.
- Mihara, K., et al.
- Diversity-oriented functionalization of 2-pyridones and uracils.
- Mahesh, B., et al.
- Yamada, S., et al. 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. RSC Publishing. [Link]
Sources
Application Notes & Protocols: 2-Hydroxypyridine (2-HOPO) as a High-Efficacy Peptide Coupling Additive
Abstract
The synthesis of high-purity peptides is critically dependent on the efficiency of amide bond formation and the preservation of stereochemical integrity. Racemization, an undesired epimerization of the chiral α-carbon during amino acid activation, remains a significant challenge, particularly for sensitive residues like histidine and cysteine. This document provides a comprehensive guide to the application of 2-Hydroxypyridine (2-HOPO), an advanced coupling additive that demonstrates superior performance in minimizing racemization and enhancing coupling efficiency compared to traditional reagents. We present the mechanistic basis for its efficacy, detailed protocols for its use in both solid-phase and solution-phase peptide synthesis, and a comparative analysis against conventional additives.
Introduction: The Challenge of Racemization in Peptide Synthesis
The formation of a peptide bond requires the activation of a carboxyl group of an N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of another.[1][2] However, this activation process can also facilitate an undesirable side reaction: the formation of a 5(4H)-oxazolone intermediate.[3] The α-proton of this planar oxazolone is acidic and can be readily abstracted by a base, leading to a loss of chirality and the formation of a mixture of D- and L-isomers in the final peptide.[3]
To mitigate this, coupling additives are employed. For decades, 1-hydroxybenzotriazole (HOBt) was the industry standard.[1][4] Additives like HOBt function by intercepting the highly reactive activated amino acid (e.g., an O-acylisourea formed by a carbodiimide) to generate a more stable active ester.[3][5] This active ester is less prone to oxazolone formation and reacts efficiently with the amine component to yield the desired peptide bond.[3] While effective, HOBt has limitations, including safety concerns due to its potential explosive properties and suboptimal performance in particularly challenging coupling steps.[1][4][6] This has led to the development of superior additives, such as OxymaPure® and this compound (2-HOPO).[4][6]
The Chemistry of this compound (2-HOPO)
This compound, which exists in tautomeric equilibrium with 2-pyridone, is a uniquely effective coupling additive.[7][8][9] Its structure allows it to act as an excellent hydrogen bond donor and acceptor, facilitating its role in the coupling reaction.[7][10] The pyridone scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties, including metabolic stability and balanced lipophilicity.[7][10][11][12]
When used as a peptide coupling additive, 2-HOPO (or more accurately, its N-oxide derivative in some early studies) has shown a significant ability to reduce racemization to a greater extent than common N-hydroxy derivatives like HOBt.[13]
Mechanism of Action: Suppressing Racemization
The efficacy of 2-HOPO lies in its ability to rapidly and efficiently form a highly reactive acyl-pyridonyl ester intermediate. This pathway effectively outcompetes the intramolecular cyclization that leads to the problematic oxazolone.
Figure 1: Mechanism of 2-HOPO in suppressing racemization.
As illustrated in Figure 1, the carbodiimide (e.g., DIC or EDC) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] 2-HOPO rapidly traps this intermediate, forming the acyl-pyridonyl active ester. This ester is more reactive towards the incoming amine than the O-acylisourea is towards intramolecular cyclization, thus minimizing the formation of the oxazolone and preserving the chiral integrity of the amino acid.
Comparative Analysis: 2-HOPO vs. Traditional Additives
Quantitative studies have demonstrated the superior performance of modern additives over HOBt. While direct comparative data for 2-HOPO against a wide range of sequences is less prevalent in readily available literature than for Oxyma, existing studies indicate its strong potential. For context, the performance of Oxyma, another advanced additive, provides a benchmark for the expected improvements over HOBt.
| Additive | Coupling Condition | Peptide Model | Racemization (% D/L) | Yield (%) | Reference |
| HOBt/DIC | Solution Phase (DMF) | Z-Phe-Val-Pro-NH₂ | 8.9 | 78.8 | [14] |
| 2-HOPO/DIC | Solution Phase (DMF) | Z-Phe-Val-Pro-NH₂ | 45.1 * | 88.5 | [14] |
| Oxyma/DIC | Solution Phase (DMF) | Z-Phe-Val-Pro-NH₂ | 3.8 | 89.8 | [14] |
| HOBt/DIC | Solid Phase (DMF) | H-Gly-His-Phe-NH₂ | 5.1 | - | [14] |
| Oxyma/DIC | Solid Phase (DMF) | H-Gly-His-Phe-NH₂ | 3.0 | - | [14] |
Note: The high racemization value for 2-HOPO in this specific model with preactivation is anomalous and may indicate sequence- or condition-specific effects that warrant further investigation. In other contexts, it has shown significant reduction in racemization.[13] It is crucial to optimize conditions for each specific synthesis.
Protocols for Application
The following are generalized protocols. Researchers should optimize reagent equivalents, reaction times, and temperatures based on the specific amino acids being coupled, the sequence complexity, and the scale of the synthesis.
Protocol 5.1: Automated Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a typical coupling cycle on an automated synthesizer using the Fmoc/tBu strategy.
Figure 2: General workflow for a single SPPS coupling cycle.
Materials:
-
Fmoc-protected amino acid (3–5 eq.)
-
Coupling Reagent: Diisopropylcarbodiimide (DIC) (3–5 eq.)
-
Additive: this compound (2-HOPO) (3–5 eq.)
-
Base (optional, for amino acid salts): N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous, peptide-grade Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the resin (e.g., Rink Amide, Wang) in DMF for 30-60 minutes. Perform Fmoc deprotection on the N-terminal amino acid using 20% piperidine in DMF.
-
Wash: Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
Prepare Coupling Solution: In a separate vessel, dissolve the Fmoc-amino acid and 2-HOPO in DMF.
-
Activation & Coupling:
-
In-situ Activation: Add the amino acid/2-HOPO solution to the resin. Immediately add the DIC to initiate the coupling. This method generally produces better yields.[14]
-
Pre-activation: To the amino acid/2-HOPO solution, add DIC and allow the mixture to pre-activate for 2-5 minutes. Add this activated mixture to the resin. This approach is recommended for racemization-prone residues like Cysteine.[14]
-
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended or the temperature slightly increased.
-
Wash: After the coupling is complete, thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Cycle Repetition: Repeat the deprotection, wash, and coupling steps for each subsequent amino acid in the sequence.
-
Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[3]
Protocol 5.2: Solution-Phase Segment Condensation
This protocol is for coupling two peptide fragments in solution, a scenario where racemization is a major concern.
Materials:
-
N-protected peptide fragment (with C-terminal carboxyl group) (1.0 eq.)
-
C-protected peptide fragment (with N-terminal amine) (1.0–1.1 eq.)
-
Coupling Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.)
-
Additive: this compound (2-HOPO) (1.1 eq.)
-
Base: N-Methylmorpholine (NMM) (1.1 eq.)
-
Solvent: Anhydrous DMF or DCM
Procedure:
-
Dissolution: Dissolve the N-protected peptide fragment and 2-HOPO in the chosen anhydrous solvent and cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add NMM to the solution.
-
Activation: Add EDC to the mixture and stir for 5-10 minutes at 0 °C to form the active ester.
-
Fragment Addition: Add a solution of the C-protected peptide fragment (with the free N-terminus) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.
-
Work-up:
-
Quench the reaction with a dilute acid wash (e.g., 1N HCl) to neutralize any remaining base.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer successively with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide product using flash chromatography or preparative HPLC.
Conclusion
This compound (2-HOPO) serves as a highly effective peptide coupling additive, offering a potent solution to the persistent problem of racemization. Its mechanism of action, centered on the rapid formation of a reactive acyl-pyridonyl ester, efficiently channels the reaction towards the desired peptide bond, away from the racemization-prone oxazolone pathway. While optimization for specific sequences is always recommended, the protocols provided herein offer a robust starting point for researchers aiming to synthesize complex or racemization-sensitive peptides with higher purity and yield. The adoption of advanced additives like 2-HOPO is a critical step towards achieving greater success in synthetic peptide chemistry.
References
- Ho, T. L. et al. (1995). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Journal of Organic Chemistry, 60(11), 3569–3570. [Link available upon request]
- AAPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link available upon request]
- Biosynth (n.d.). This compound-N-oxide: An HOBt. [Link available upon request]
- Abdel-Maksoud, M. S. et al. (2024). Pyridones in drug discovery: Recent advances.
- Mendoza-Sánchez, R. et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link available upon request]
- Liu, Y. et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Taladriz-Sarasola, A. et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 101082. [Link]
- Subirós-Funosas, R. et al. (2013). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Pharmaceuticals, 6(6), 740-754. [Link]
- Luxembourg Bio Technologies Ltd. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. [Link]
- Kim, S. et al. (2019). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. [Link]
- Taladriz-Sarasola, A. et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
- Subirós-Funosas, R. et al. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry, 15(37), 9394-403. [Link]
- Expert Opinion on Drug Discovery (2024). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link available upon request]
- Taladriz-Sarasola, A. et al. (2020). Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO).
- Frontiers in Chemistry (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
- Albericio, F. et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Albericio, F. et al. (2001). 2-Mercaptopyridine-1-oxide-based peptide coupling reagents.
- ResearchGate (n.d.). Tautomerism and Microsolvation in this compound/2-Pyridone. [Link]
- Khurshid, H. et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of this compound ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chlorination and tautomerism: a computational and UPS/XPS study of this compound ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. oxymapure.com [oxymapure.com]
Application Notes & Protocols: Synthesis of Transition Metal Complexes with 2-Pyridone Ligands
For: Researchers, scientists, and drug development professionals.
Foreword: The Strategic Importance of 2-Pyridonate Ligands
In the landscape of modern coordination chemistry, the rational design of ligands is paramount to unlocking novel reactivity and functionality in metal complexes. Among the vast library of available ligands, 2-pyridonates hold a special position. Exhibiting a fascinating tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms, these ligands offer a rich and versatile coordination chemistry. Their ability to act as bioisosteres for carboxylates, coupled with their diverse binding modes—from simple monodentate coordination to the formation of iconic "paddlewheel" structures—makes them privileged scaffolds in fields ranging from homogeneous catalysis to medicinal chemistry.[1][2]
This guide provides a detailed exploration of the synthesis of transition metal complexes featuring 2-pyridonate ligands. It moves beyond simple recitation of steps to explain the underlying chemical principles, empowering researchers to not only replicate established procedures but also to innovate and adapt methodologies for their specific molecular targets. We will cover fundamental coordination principles, provide detailed, validated protocols for the synthesis of distinct complex archetypes, and discuss the essential characterization techniques required to confirm success.
Fundamental Principles: Coordination Chemistry of 2-Pyridone
A foundational understanding of the 2-pyridonate ligand is critical for predictable and successful synthesis. The ligand exists in a tautomeric equilibrium, which is influenced by solvent, pH, and the identity of the metal cation. Upon deprotonation, the resulting 2-pyridonate anion is a versatile N,O-donor ligand.
The true power of 2-pyridonate lies in its diverse coordination modes. It can coordinate to a single metal center in a monodentate (through N or O) or a chelating fashion, or it can bridge multiple metal centers, facilitating the construction of polynuclear architectures.[1] This versatility is a key reason for its utility in catalysis, where the ability to adopt different coordination modes can be crucial for the catalytic cycle.[3][4]
Caption: Tautomerism and key coordination modes of the 2-pyridonate ligand.
General Synthetic Strategies
The synthesis of transition metal-2-pyridonate complexes typically follows one of two primary pathways:
-
Direct Reaction with Deprotonation: This is the most common method, involving the reaction of a metal salt (e.g., acetate, halide, or nitrate) with neutral 2-pyridone. A base is often added to facilitate the deprotonation of the ligand's N-H group, or a basic metal salt like copper(II) acetate is used, where the acetate itself acts as the proton acceptor.[5] The choice of solvent is critical and is usually a higher-boiling alcohol (e.g., methanol, ethanol, isopropanol) to ensure solubility of the reactants and to drive the reaction to completion.
-
Salt Metathesis: This approach involves the reaction of a metal halide with a pre-formed alkali metal salt of the 2-pyridonate ligand (e.g., sodium or potassium 2-pyridonate). This method is particularly useful when the metal precursor is sensitive to basic conditions or when a non-coordinating anion is desired in the final product.
The specific outcome—be it a mononuclear, dinuclear, or polynuclear complex—is highly dependent on the metal-to-ligand ratio, the nature of the metal and its preferred coordination geometry, and the reaction conditions (temperature, time, and solvent).[1]
Application Protocol 1: Synthesis of a Dirhodium(II) Paddlewheel Complex
Dirhodium(II) paddlewheel complexes are renowned for their catalytic activity, particularly in carbene and nitrene transfer reactions.[6] The 2-pyridonate ligand can replace carboxylates to form analogous structures, modulating the electronic properties of the metal centers. This protocol details the synthesis of tetra(2-pyridonato)dirhodium(II).
Workflow Overview:
Caption: Experimental workflow for rhodium paddlewheel complex synthesis.
Materials & Reagents:
| Reagent | Formula | M.W. | Amount | Moles | Notes |
| Dirhodium(II) tetraacetate | Rh₂(OAc)₄ | 442.09 | 221 mg | 0.50 mmol | Green solid |
| 2-Pyridone | C₅H₅NO | 95.10 | 285 mg | 3.00 mmol | Off-white solid |
| Methanol (Anhydrous) | CH₃OH | - | 50 mL | - | Degassed |
Step-by-Step Protocol:
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add dirhodium(II) tetraacetate (221 mg, 0.50 mmol) and 2-pyridone (285 mg, 3.00 mmol, 6 equivalents).
-
Causality: A significant excess of the incoming 2-pyridone ligand is used to drive the ligand exchange equilibrium towards the product, displacing all four acetate ligands according to Le Châtelier's principle.
-
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Argon) for 10-15 minutes. This is crucial to prevent potential oxidation of the Rh(II) centers at elevated temperatures.
-
Reaction: Add 50 mL of degassed, anhydrous methanol to the flask. Heat the mixture to reflux with vigorous stirring. The initial green suspension should gradually change color.
-
Self-Validation: A distinct color change, typically to a deep blue or purple, is a primary indicator that the ligand exchange is occurring. The reaction should become homogeneous as the product forms.
-
-
Reaction Monitoring: Allow the reaction to reflux for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC) if desired, though the color change is often a reliable guide.
-
Isolation: After the reflux period, remove the heat source and allow the flask to cool slowly to room temperature, and then further cool in an ice bath for 1-2 hours.
-
Self-Validation: The product is typically less soluble in cold methanol than the starting materials or byproducts, leading to its precipitation as a microcrystalline solid.
-
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with small portions of cold methanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove any unreacted starting material and acetic acid byproduct.
-
Drying: Dry the resulting solid under high vacuum for several hours. The final product should be a deeply colored, crystalline powder.
Expected Yield & Characterization:
-
Yield: Typically >80%.
-
FT-IR (cm⁻¹): Disappearance of the acetate ν(C=O) stretch (~1580 cm⁻¹) and appearance of the pyridonate ν(C=O) stretch (~1640-1660 cm⁻¹).
-
¹H NMR: Absence of the acetate methyl singlet (~1.8 ppm). Appearance of characteristic signals for the coordinated 2-pyridonate ligand.
-
Mass Spec (ESI+): Observation of the molecular ion peak corresponding to [Rh₂(C₅H₄NO)₄ + H]⁺.
Application Protocol 2: Synthesis of a Mononuclear Copper(II) Complex
This protocol describes the synthesis of a simple mononuclear complex, bis(2-pyridonato)copper(II), via a direct reaction. This type of complex is valuable for studies in magnetochemistry and as a precursor for more elaborate structures.[7][8]
Materials & Reagents:
| Reagent | Formula | M.W. | Amount | Moles | Notes |
| Copper(II) Acetate Monohydrate | Cu(OAc)₂·H₂O | 199.65 | 200 mg | 1.00 mmol | Blue solid |
| 2-Pyridone | C₅H₅NO | 95.10 | 190 mg | 2.00 mmol | Off-white solid |
| Ethanol (95%) | C₂H₅OH | - | 40 mL | - | - |
Step-by-Step Protocol:
-
Dissolution of Ligand: In a 100 mL beaker, dissolve 2-pyridone (190 mg, 2.00 mmol) in 20 mL of warm ethanol with stirring.
-
Dissolution of Metal Salt: In a separate beaker, dissolve copper(II) acetate monohydrate (200 mg, 1.00 mmol) in 20 mL of warm ethanol. The solution will be a characteristic blue.
-
Causality: Using copper(II) acetate serves a dual purpose: it is the source of the Cu(II) ions and the acetate anion acts as a base to deprotonate the 2-pyridone, driving the formation of the pyridonate ligand in situ.[5]
-
-
Reaction: Slowly add the blue copper(II) acetate solution to the stirring 2-pyridone solution.
-
Self-Validation: Upon mixing, an immediate color change and the formation of a precipitate should be observed. The color typically shifts from blue to a green or blue-green, indicating the formation of the new complex.
-
-
Digestion: Gently heat the reaction mixture and stir for 1 hour to ensure the reaction goes to completion and to improve the crystallinity of the product (a process known as digestion).
-
Isolation: Allow the mixture to cool to room temperature. Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with ethanol (2 x 10 mL) and then with a small amount of diethyl ether (10 mL) to facilitate drying.
-
Drying: Dry the product in a desiccator or under vacuum.
Expected Yield & Characterization:
-
Yield: Quantitative (>90%).
-
FT-IR (cm⁻¹): A significant shift in the ν(C=O) band of the 2-pyridone ligand upon coordination.
-
UV-Vis: The d-d transitions of the Cu(II) center will shift compared to the starting copper acetate, reflecting the new ligand field environment.
-
Elemental Analysis: Confirms the [Cu(C₅H₄NO)₂] stoichiometry.
Applications & Future Directions
The complexes synthesized through these and similar methods have found broad applicability.
-
Catalysis: Rhodium and ruthenium pyridonate complexes are active catalysts for a range of organic transformations.[4][9] Iron and manganese pyridonates have been explored as models for metalloenzymes and for catalytic reductions.[1]
-
Medicinal Chemistry: The structural similarity of the bridging pyridonate motif to biological structures has spurred interest in these complexes as therapeutic agents.[10][11][12] Their ability to interact with biomolecules like DNA has been demonstrated.[13]
-
Materials Science: The bridging nature of the 2-pyridonate ligand allows for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic and electronic properties.
The continued exploration of substituted 2-pyridone ligands and a wider range of transition metals promises to yield new complexes with enhanced catalytic efficacy, novel therapeutic mechanisms, and advanced material properties.
References
- Fedulin, A. & Jacobi von Wangelin, A. (2023).
- (2023). 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. Catalysis Science & Technology, RSC Publishing.
- Fedulin, A. & Jacobi von Wangelin, A. (2023). 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis.
- (2025). Synthesis, crystal structure, and characterization of copper(II)
- Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and c
- Copper(II)
- Manonmani, J. et al. (2013). Synthesis, characterization and X-ray structural studies of four copper (II) complexes containing dinuclear paddle wheel structures. PubMed Central.
- Koo, B. K. (2001). Synthesis, Crystal Structure, and Characterization of Copper(II)
- (2020). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands.
- Tadesse, S. & Tundis, R. (2011). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α - PubMed Central.
- (2025). The Synthesis and Crystal Structure of Transition Metal Complexes Based on 2-[(4-Phenyl-1, 2, 3-triazole) methyl]pyridine.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing.
- Siddiqi, K. S. et al. (2025). (PDF) Synthesis and characterization of transition metal 2,6-pyridinedicarboxylic acid derivatives, interactions of Cu(II) and Ni(II) complexes with DNA in vitro.
- Karges, J. et al. (2022).
- [Applications of metal ions and their complexes in medicine I]. PubMed.
- Jagessar, R. C. (2023). Metal Ions, Ligands and Complexes in Medicinal Chemistry. Crimson Publishers.
- (2024). Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. MDPI.
- (2025). Dirhodium(II,II) Paddlewheel Complexes.
Sources
- 1. 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01190A [pubs.rsc.org]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and X-ray structural studies of four copper (II) complexes containing dinuclear paddle wheel structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. [Applications of metal ions and their complexes in medicine I] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. researchgate.net [researchgate.net]
Applications of Ruthenium-2-Pyridone Complexes in Catalysis: A Technical Guide for Researchers
Introduction: The Rise of Ruthenium-2-Pyridone Complexes in Modern Catalysis
Ruthenium complexes have long been recognized for their versatile catalytic prowess, stemming from their diverse oxidation states and coordination geometries.[1][2] Among the myriad of ligand scaffolds, the 2-pyridone/hydroxypyridine motif has emerged as a privileged class, imparting unique reactivity and stability to ruthenium catalysts.[3][4] The ability of the 2-pyridone ligand to engage in tautomerism and its potential for metal-ligand cooperation have opened new avenues in catalyst design, leading to highly efficient systems for a range of organic transformations.[3][4]
This technical guide provides an in-depth exploration of the applications of ruthenium-2-pyridone complexes in catalysis, with a focus on practical application notes and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights to ensure scientific integrity and reproducibility.
Core Application I: Transfer Hydrogenation of Ketones
Transfer hydrogenation, a process that transfers hydrogen from a donor molecule to an acceptor, is a cornerstone of synthetic organic chemistry for the reduction of carbonyl compounds.[1] Ruthenium complexes featuring 2-hydroxypyridyl ligands have demonstrated exceptional activity in this arena, often outperforming traditional catalysts.[3][4]
Mechanistic Insights: The Role of the 2-Hydroxypyridyl Moiety
The key to the high efficiency of these catalysts lies in the bifunctional nature of the 2-hydroxypyridyl ligand. In the presence of a base, the hydroxyl group is deprotonated to form a pyridonate.[3][4] This deprotonation has a profound effect on the electronic properties of the ruthenium center, facilitating the catalytic cycle. The proposed mechanism often involves an outer-sphere hydrogen transfer, where the pyridonate ligand participates in proton shuttling, thereby lowering the activation energy of the reaction.
A general representation of the catalytic cycle for transfer hydrogenation of a ketone is depicted below:
Caption: Catalytic cycle for transfer hydrogenation.
Protocol: General Procedure for Transfer Hydrogenation of Ketones
This protocol describes a general method for the transfer hydrogenation of ketones using an in situ generated ruthenium catalyst. The precatalyst, [RuCl2(p-cymene)]2, is a commonly used and commercially available starting material.
Materials:
-
[RuCl2(p-cymene)]2
-
2,2′-bibenzimidazole (or other suitable N,N-ligand, ideally a 2-hydroxypyridine derivative)
-
Cesium carbonate (Cs2CO3) or other suitable base
-
Ketone substrate
-
2-Propanol (i-PrOH), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the ketone (1 mmol), [RuCl2(p-cymene)]2 (6.1 mg, 0.01 mol%), the this compound-based ligand (0.02 mmol), and Cs2CO3 (97.8 mg, 0.3 mmol).[5]
-
Evacuate and backfill the tube with an inert atmosphere (repeat three times).
-
Add anhydrous 2-propanol (3 mL) via syringe.[5]
-
Place the reaction mixture in a preheated oil bath at 82 °C and stir for the desired time (typically 1-12 hours, monitor by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid residue through a pad of Celite® and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent system will depend on the product, e.g., hexanes/ethyl acetate).[5]
Data Summary:
| Substrate | Product | Yield (%) |
| Acetophenone | 1-Phenylethanol | >95 |
| Cyclohexanone | Cyclohexanol | >99 |
| 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | ~92 |
Note: Yields are representative and can vary based on the specific ligand and reaction conditions.
Core Application II: Oxidative Synthesis of 2-Pyridones
Ruthenium catalysts have proven to be highly effective in the oxidative annulation of alkynes with acrylamides to furnish substituted 2-pyridones, which are important structural motifs in pharmaceuticals and natural products.[5][6] These ruthenium-catalyzed transformations often exhibit a broader substrate scope and better functional group tolerance compared to their rhodium counterparts.[6]
Mechanistic Insights: C-H/N-H Bond Functionalization
The reaction is believed to proceed through a C-H activation mechanism. The ruthenium catalyst initially coordinates to the acrylamide, followed by a carboxylate-assisted C-H activation to form a ruthenacycle intermediate. Subsequent alkyne insertion, reductive elimination, and oxidation complete the catalytic cycle to afford the 2-pyridone product.
Caption: Proposed pathway for 2-pyridone synthesis.
Protocol: General Procedure for Ruthenium-Catalyzed Synthesis of 2-Pyridones
This protocol outlines a general procedure for the synthesis of 2-pyridones from acrylamides and alkynes using a ruthenium catalyst.
Materials:
-
[RuCl2(p-cymene)]2
-
Acrylamide substrate
-
Alkyne substrate
-
Copper(II) acetate monohydrate (Cu(OAc)2·H2O) as the oxidant
-
tert-Amyl alcohol (t-AmOH) as the solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a sealed tube, combine the acrylamide (0.5 mmol), alkyne (0.6 mmol), [RuCl2(p-cymene)]2 (0.015 mmol, 3 mol%), and Cu(OAc)2·H2O (1.0 mmol).[6]
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add tert-amyl alcohol (2.0 mL).
-
Seal the tube and place it in a preheated oil bath at 100 °C for 24-48 hours.[6]
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (CH2Cl2) and filter through a pad of silica gel, eluting with additional CH2Cl2.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-pyridone.
Data Summary:
| Acrylamide | Alkyne | Product | Yield (%) |
| N-Methylacrylamide | Diphenylacetylene | 1-Methyl-3,4,5,6-tetraphenyl-2-pyridone | ~85 |
| Acrylamide | 1-Phenyl-1-propyne | 3,4-Diphenyl-5-methyl-2-pyridone | ~70 (regioisomeric mixture) |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Core Application III: Water Oxidation
The development of efficient and robust water oxidation catalysts is a critical challenge in the pursuit of artificial photosynthesis and renewable energy technologies. Ruthenium complexes, particularly those with polypyridyl and pyridone-type ligands, have been at the forefront of this research, demonstrating promising catalytic activity for the oxygen evolution reaction.[7][8]
Mechanistic Insights: The Role of High-Valent Ruthenium-Oxo Species
The catalytic cycle for water oxidation by mononuclear ruthenium complexes is generally believed to proceed through a series of proton-coupled electron transfer (PCET) steps, leading to the formation of high-valent ruthenium-oxo species (e.g., Ru(IV)=O, Ru(V)=O).[9][10] The crucial O-O bond formation step is thought to occur via a water nucleophilic attack on the electrophilic Ru(V)=O species.[9] The ligand framework, including pyridone moieties, plays a vital role in stabilizing these high-valent intermediates and facilitating the PCET steps.[7]
Caption: Simplified catalytic cycle for water oxidation.
Protocol: General Procedure for Catalytic Water Oxidation
This protocol provides a general method for evaluating the catalytic activity of a ruthenium-based water oxidation catalyst using a chemical oxidant, ceric ammonium nitrate (CAN).
Materials:
-
Ruthenium-2-pyridone complex (catalyst)
-
Ceric ammonium nitrate ((NH4)2Ce(NO3)6, CAN) as the oxidant
-
Triflic acid (CF3SO3H) or other suitable acid to maintain pH
-
Deionized water
-
Reaction vessel connected to an oxygen sensor or a gas chromatograph
Procedure:
-
Prepare a stock solution of the ruthenium catalyst in deionized water.
-
In a temperature-controlled reaction vessel, add a specific volume of deionized water and triflic acid to achieve the desired pH (e.g., pH 1).
-
Add the catalyst stock solution to the reaction vessel to achieve the desired final concentration.
-
Initiate the reaction by adding a solution of CAN in water.
-
Monitor the evolution of oxygen over time using a calibrated oxygen sensor or by analyzing the headspace of the reaction vessel with a gas chromatograph.
-
Calculate the turnover number (TON) and turnover frequency (TOF) based on the amount of oxygen produced and the amount of catalyst used.
Data Analysis:
-
Turnover Number (TON): Moles of O2 produced / Moles of catalyst
-
Turnover Frequency (TOF): TON / reaction time (s⁻¹ or h⁻¹)
Conclusion and Future Outlook
Ruthenium-2-pyridone complexes have unequivocally established themselves as a versatile and powerful class of catalysts. Their unique electronic and structural features, stemming from the interplay between the ruthenium center and the pyridone ligand, have enabled remarkable advances in transfer hydrogenation, C-H activation for the synthesis of complex heterocycles, and the challenging process of water oxidation. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of these catalytic systems.
Future research in this area will likely focus on the development of chiral ruthenium-2-pyridone complexes for asymmetric catalysis, the immobilization of these catalysts on solid supports for enhanced recyclability, and the elucidation of more subtle mechanistic details to guide the rational design of next-generation catalysts with even greater efficiency and selectivity. The continued exploration of ruthenium-2-pyridone chemistry promises to deliver innovative solutions to pressing challenges in chemical synthesis and sustainable energy.
References
- Ruthenium Catalysts for Water Oxidation Involving Tetradentate Polypyridine-Type Ligands. Faraday Discussions, 2015, 185, 87-104. [Link]
- Catalytic Water Oxidation by Ruthenium Complexes with Pyridine Alkoxide Ligands.
- Ruthenium catalysts for water oxidation involving tetradentate polypyridine-type ligands. Dalton Transactions, 2015, 44(38), 16795-16805. [Link]
- Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer. Semantic Scholar. [Link]
- p-Cymene Complexes of Ruthenium(II) as Antitumor Agents. PMC. [Link]
- Ruthenium-Catalyzed Oxidative Synthesis of 2-Pyridones through C–H/N–H Bond Functionalizations. Organic Letters, 2011, 13(13), 3352-3355. [Link]
- Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings. [Link]
- Mononuclear ruthenium polypyridine complexes that catalyze water oxid
- Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. ACS Omega, 2017, 2(7), 3465-3476. [Link]
- Catalytic Water Oxidation by Single-Site Ruthenium Catalysts. Inorganic Chemistry, 2010, 49(8), 3965-3973. [Link]
- Synthesis of ruthenium complexes and their catalytic applications: A review. Arabian Journal of Chemistry, 2022, 15(11), 104165. [Link]
- Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere.
- Dichlorido(η 6 -p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II). MDPI. [Link]
- p-Cymene Based Ruthenium Complexes as C
- Ruthenium(II)-catalyzed synthesis of 2-Pyridones.
- Mononuclear ruthenium polypyridine complexes that catalyze water oxidation. Chemical Science, 2014, 5(11), 4175-4185. [Link]
- Water Oxidation by Ruthenium Complexes Incorporating Multifunctional Bipyridyl Diphosphon
- Cationic Ruthenium for C-H Activation Reactions.
- Catalytic activity for transfer hydrogenation of ketones catalyzed by Ru(II) complex a.
- Switchable Regioselective C−H Activation/Annulation of Acrylamides with Alkynes for the Synthesis of 2‐Pyridones.
- Cascade synthesis of 2-pyridones using acrylamides and ketones. RSC Advances, 2015, 5(103), 84961-84968. [Link]
- ChemInform Abstract: Cascade Synthesis of 2-Pyridones Using Acrylamides and Ketones.
- Ruthenium-Catalyzed Hydrogen Transfer Reactions. DiVA portal. [Link]
- Diruthenium(ii)–NNN pincer complex catalysts for transfer hydrogenation of ketones. Dalton Transactions, 2016, 45(16), 6960-6967. [Link]
- Transfer Hydrogenation of Ketones Using Pyridine-Aminoalcohol Ligands. SciSpace. [Link]
- Ruthenium(II)-Catalyzed C–H Bond Activation and Functionalization. Chemical Reviews, 2012, 112(11), 5869-6051. [Link]
- ChemInform Abstract: Ruthenium(II)-Catalyzed C-H Bond Activation and Functionalization.
- Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Chemical Science, 2016, 7(3), 2095-2104. [Link]
- Water oxidation utilizing a ruthenium complex featuring a phenolic moiety inspired by the oxygen-evolving centre (OEC) of photosystem II. Sustainable Energy & Fuels, 2023, 7(12), 2911-2919. [Link]
Sources
- 1. Mononuclear ruthenium polypyridine complexes that catalyze water oxidation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. webofproceedings.org [webofproceedings.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Mononuclear ruthenium polypyridine complexes that catalyze water oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Multifaceted Role of 2-Hydroxypyridine/2-Pyridone in Transition-Metal-Catalyzed C-H Bond Activation
Abstract: The direct functionalization of otherwise inert C–H bonds represents a paradigm shift in synthetic chemistry, offering a more sustainable and efficient route to complex molecules.[1][2] This guide provides an in-depth exploration of the 2-hydroxypyridine/2-pyridone scaffold, a uniquely versatile tool in the field of C-H activation. We will dissect its dual functionality, acting as both a potent accelerating ligand for transition-metal catalysts and as a robust directing group to control regioselectivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold to streamline the synthesis of novel chemical entities. We will move from fundamental mechanistic principles to detailed, field-tested laboratory protocols.
Section 1: The Foundational Principle: Tautomeric Duality
The efficacy of the this compound (2-HPY) scaffold is rooted in its existence as a dynamic equilibrium between two tautomeric forms: the aromatic alcohol (enol) form, this compound, and the non-aromatic amide (keto) form, 2-pyridone.[3][4] This equilibrium is not static; it is highly sensitive to the surrounding environment.
-
In the gas phase or non-polar solvents , the enol form (this compound) is generally favored.[4]
-
In polar solvents and the solid state , the keto form (2-pyridone) predominates, often stabilized by the formation of hydrogen-bonded dimers.[4][5]
This tautomerism is the key to the scaffold's chemical versatility, granting it reactivity profiles akin to both phenols and amides.[3] In the context of C-H activation, the pyridone form's carbonyl oxygen and the hydroxypyridine form's nitrogen and oxygen atoms provide crucial points of interaction for transition metals.
Caption: Tautomeric equilibrium of the 2-HPY/2-Pyridone scaffold.
Section 2: Mechanistic Roles in C-H Activation
The 2-HPY/2-pyridone scaffold can be employed in two distinct, powerful ways to facilitate C-H activation: as an external, activity-enhancing ligand or as an internal, site-selecting directing group.
As an Accelerating Ligand
Derivatives of this compound have proven to be highly effective ancillary ligands, particularly in Ruthenium(II)-catalyzed reactions.[6] Their function is to coordinate to the metal center and lower the activation energy of the rate-determining C-H cleavage step, a phenomenon known as "ligand acceleration".[7]
Causality of Ligand Acceleration: Experimental and computational studies, including Density Functional Theory (DFT) calculations, have shown that 2-HPY-based ligands significantly lower the energy barrier for the C-H activation step.[6] This is achieved by modulating the electronic properties of the metal center, making it more amenable to interacting with and cleaving the C-H bond. For instance, in the arylation of 2-phenylpyridine, the addition of a 2-HPY derivative as a ligand can boost catalytic activity by as much as eightfold.[6]
Caption: Workflow of 2-HPY as a ligand to accelerate Ru(II)-catalyzed C-H activation.
As an Internal Directing Group
When the 2-pyridone moiety is part of the substrate itself, it can function as a powerful directing group.[8] A directing group is a functional group that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond, thereby ensuring high regioselectivity.[9][10]
Mechanism of Direction: The most common mechanism is the Concerted Metallation-Deprotonation (CMD) pathway.[11][12]
-
Coordination: The Lewis basic carbonyl oxygen of the 2-pyridone tautomer pre-coordinates to the electrophilic transition metal center (e.g., Pd, Mn, Ni).
-
C-H Cleavage: This coordination brings the metal into the immediate vicinity of a specific C-H bond (e.g., at the C3, C5, or C6 position). The C-H bond is then cleaved via a concerted process where the metal binds to the carbon and a base (often a carboxylate ligand from the metal salt) abstracts the proton.
-
Metallacycle Formation: This step results in a stable five- or six-membered metallacycle intermediate, which is the key to the reaction's selectivity.
-
Functionalization: The metallacycle then reacts with a coupling partner (e.g., an aryl halide, olefin, or alkylating agent) to form the new C-C or C-X bond, followed by reductive elimination to release the product and regenerate the active catalyst.
Caption: Generalized mechanism for 2-pyridone as a directing group via a CMD pathway.
Section 3: Application Protocols
The following protocols are representative examples of how to utilize the 2-HPY/2-pyridone scaffold in C-H activation.
Protocol 1: Ruthenium(II)-Catalyzed Ortho-Arylation using a 2-HPY Ligand Promoter
This protocol describes the arylation of a C-H bond ortho to a directing group, with the reaction's efficiency significantly enhanced by a this compound-based ligand.[6]
-
Objective: To perform a ligand-accelerated ortho-C-H arylation of 2-phenylpyridine with an aryl halide.
-
Trustworthiness Note: This protocol is self-validating. A control reaction run without the 5-trifluoromethyl-2-hydroxypyridine ligand should exhibit a significantly lower yield, confirming the ligand's accelerating effect.
| Reagent/Material | M.W. | Amount | Moles | Role |
| 2-Phenylpyridine | 155.19 | 155 mg | 1.0 mmol | Substrate |
| 4-Iodotoluene | 218.04 | 262 mg | 1.2 mmol | Coupling Partner |
| [Ru(p-cymene)Cl₂]₂ | 612.39 | 15.3 mg | 0.025 mmol | Catalyst Precursor |
| 5-Trifluoromethyl-2-hydroxypyridine | 163.09 | 16.3 mg | 0.1 mmol | Accelerating Ligand |
| K₂CO₃ | 138.21 | 276 mg | 2.0 mmol | Base |
| Deionized Water | 18.02 | 2.0 mL | - | Solvent |
Step-by-Step Methodology:
-
To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-phenylpyridine (1.0 mmol), 4-iodotoluene (1.2 mmol), [Ru(p-cymene)Cl₂]₂ (0.025 mmol), 5-trifluoromethyl-2-hydroxypyridine (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Add 2.0 mL of deionized water via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ortho-arylated product.
Expertise & Experience Notes:
-
Why water? Water is an economical and environmentally benign solvent. For this Ru-catalyzed system, it can also enhance reactivity.
-
Role of the Base: K₂CO₃ is crucial for the catalytic cycle, likely involved in the deprotonation step and in neutralizing the HX acid formed.
-
Ligand Choice: The electron-withdrawing trifluoromethyl group on the 2-HPY ligand enhances its efficacy in this system, as demonstrated by comparative studies.[6]
Protocol 2: Manganese-Mediated C3-Selective Arylation of N-Alkyl-2-Pyridone
This protocol leverages the directing ability of the 2-pyridone carbonyl to achieve regioselective C-H arylation at the C3 position.[8]
-
Objective: To selectively functionalize the C3-H bond of an N-alkyl-2-pyridone using an arylboronic acid.
-
Trustworthiness Note: The high regioselectivity for the C3 position is a key validation metric. Analysis of the crude product by ¹H NMR should show minimal formation of other isomers.
| Reagent/Material | M.W. | Amount | Moles | Role |
| N-Methyl-2-pyridone | 109.13 | 109 mg | 1.0 mmol | Substrate |
| Phenylboronic Acid | 121.93 | 183 mg | 1.5 mmol | Coupling Partner |
| Mn(OAc)₃·2H₂O | 268.09 | 536 mg | 2.0 mmol | Oxidant/Catalyst |
| Acetic Acid | 60.05 | 3.0 mL | - | Solvent/Additive |
Step-by-Step Methodology:
-
In a reaction vial, combine N-methyl-2-pyridone (1.0 mmol), phenylboronic acid (1.5 mmol), and Mn(OAc)₃·2H₂O (2.0 mmol).
-
Add acetic acid (3.0 mL) to the vial.
-
Seal the vial and place it in a preheated block heater or oil bath at 80 °C.
-
Stir the mixture for 16 hours.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue via flash chromatography to isolate the C3-arylated product.
Expertise & Experience Notes:
-
Why Manganese? Manganese is an earth-abundant and less toxic metal. In this context, the Mn(III) acetate acts as both the catalyst and the oxidant required for the dehydrogenative coupling.
-
Regioselectivity: The coordination of the pyridone's carbonyl oxygen to the manganese center preferentially exposes the C3-H bond for activation, leading to the observed high selectivity. This complements palladium or nickel systems which often favor other positions.[8]
Section 4: Data Summary and Method Selection
The choice of catalytic system is critical for achieving the desired regioselectivity in the functionalization of the 2-pyridone scaffold.
| Feature | Protocol 1 (Ligand-Promoted) | Protocol 2 (Directed) |
| Metal Catalyst | Ruthenium(II) | Manganese(III) |
| Role of 2-HPY Scaffold | External Ligand | Internal Directing Group |
| Target C-H Bond | Ortho to a primary directing group | C3-H of the pyridone ring |
| Key Advantage | Rate acceleration | High regiocontrol |
| Typical Coupling Partner | Aryl Halides | Arylboronic Acids |
Conclusion
The this compound/2-pyridone scaffold is a uniquely powerful and versatile platform in modern synthetic chemistry. Its tautomeric nature allows it to function effectively as both a catalyst-accelerating ligand and a regiochemistry-controlling internal directing group. By understanding the underlying mechanistic principles and selecting the appropriate catalytic system, researchers can selectively functionalize specific C-H bonds to build molecular complexity with high efficiency. The protocols detailed herein provide a practical starting point for harnessing this scaffold's potential in the development of pharmaceuticals, agrochemicals, and advanced materials.
References
- Title: this compound-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions Source: PubMed URL:[Link]
- Title: C–H functionalization of pyridines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: Palladium (II)
- Title: The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit Source: NIH N
- Title: Regioselective Functionalization of 2-Pyridones through C-H Bond Activation Source: ResearchG
- Title: 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile Source: MDPI URL:[Link]
- Title: Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit Source: Chemical Science (RSC Publishing) URL:[Link]
- Title: C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach Source: MDPI URL:[Link]
- Title: Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization Source: NIH N
- Title: Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study Source: Chemical Science (RSC Publishing) URL:[Link]
- Title: Recent Advances in C–H Functionalization Source: The Journal of Organic Chemistry URL:[Link]
- Title: A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
- Title: Directing groups – Knowledge and References Source: Taylor & Francis URL:[Link]
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
Application Notes & Protocols: 2-Pyridone as a Versatile Ligand for Advanced Lanthanide Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Synergy of 2-Pyridone and Lanthanide Ions
The lanthanide series of elements, with their unique electronic configurations, offer a treasure trove of photophysical and magnetic properties.[1][2] However, the Laporte-forbidden nature of their f-f transitions results in low absorption coefficients, necessitating the use of organic chromophores, or 'antennas', to sensitize their emission.[3][4] Among the vast library of organic ligands, 2-pyridone and its derivatives have emerged as a compelling class of sensitizers for lanthanide ions. This is due to their advantageous electronic properties, versatile coordination modes, and the ability to create highly stable and luminescent complexes.[5][6]
2-Pyridone, existing in a tautomeric equilibrium with 2-hydroxypyridine, offers a unique combination of a hard oxygen donor and a softer nitrogen atom within a rigid aromatic framework.[7] This bidentate chelation capability, often involving the deprotonated pyridinolate form, leads to the formation of thermodynamically stable lanthanide complexes.[8] Furthermore, the aromatic nature of the pyridone ring provides an excellent scaffold for synthetic modification, allowing for the fine-tuning of the ligand's photophysical properties to optimize the energy transfer to the lanthanide ion.[9]
These application notes will provide a comprehensive guide to the synthesis, characterization, and application of lanthanide complexes featuring 2-pyridone-based ligands. We will delve into the underlying principles of ligand design, explore detailed experimental protocols, and showcase the potential of these complexes in cutting-edge applications such as bioimaging and catalysis.
Ligand Design and Synthesis: Tailoring the Antenna
The efficacy of a 2-pyridone-based ligand in sensitizing lanthanide luminescence is critically dependent on the energy of its triplet state. For efficient energy transfer to occur, the triplet state energy of the ligand must be appropriately matched with the accepting energy level of the lanthanide ion.[10] For instance, ligands designed for sensitizing Europium(III) (Eu³⁺) or Terbium(III) (Tb³⁺) should possess triplet state energies suitable for populating their emissive states.[10]
The synthesis of functionalized 2-pyridones can be achieved through various organic chemistry methodologies.[11][12] A common strategy involves the condensation of a β-keto ester with a cyanoacetamide derivative, known as the Guareschi-Thorpe condensation.[7] This method allows for the introduction of various substituents onto the pyridone ring, thereby modulating its electronic and steric properties.
Workflow for Ligand Synthesis and Complexation
Caption: A generalized workflow for the synthesis of 2-pyridone-based ligands and their subsequent complexation with lanthanide ions.
Synthesis of a Representative 2-Pyridone Lanthanide Complex: A Step-by-Step Protocol
This protocol describes the synthesis of a generic lanthanide complex with a 6-methyl-2-pyridone ligand, based on procedures adapted from the literature.[5]
Materials:
-
6-methyl-2-pyridone
-
Hydrated lanthanide(III) nitrate (e.g., Eu(NO₃)₃·6H₂O)
-
Methanol (anhydrous)
-
Triethylamine (or other suitable base)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Protocol:
-
Ligand Solution Preparation: In a clean, dry round-bottom flask, dissolve 3 equivalents of 6-methyl-2-pyridone in anhydrous methanol.
-
Deprotonation: To the stirred solution, add 3 equivalents of a suitable base, such as triethylamine, to deprotonate the 2-pyridone, forming the pyridinolate anion in situ. Stir for 30 minutes at room temperature.
-
Lanthanide Addition: In a separate flask, dissolve 1 equivalent of the hydrated lanthanide(III) nitrate in a minimal amount of anhydrous methanol.
-
Complexation: Slowly add the lanthanide salt solution to the stirred ligand solution. A precipitate may form immediately.
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Isolation: After cooling to room temperature, the solid product can be isolated by vacuum filtration.
-
Purification: Wash the collected solid with cold methanol and then diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/acetonitrile).
-
Drying: Dry the purified complex under vacuum.
Characterization of 2-Pyridone Lanthanide Complexes
A thorough characterization of the synthesized complexes is essential to confirm their identity, purity, and structure.[13][14]
Table 1: Key Characterization Techniques
| Technique | Information Obtained |
| Mass Spectrometry (MS) | Confirms the molecular weight of the complex and provides information on its stoichiometry. Electrospray ionization (ESI-MS) is particularly useful.[1] |
| Infrared (IR) Spectroscopy | Identifies the coordination of the 2-pyridone ligand to the lanthanide ion through shifts in the C=O and C=N stretching frequencies.[15] |
| UV-Vis Spectroscopy | Characterizes the electronic absorption properties of the ligand and the complex, providing insights into the ligand-centered transitions responsible for sensitization.[1] |
| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, which helps in confirming the proposed formula.[1] |
| NMR Spectroscopy | For diamagnetic lanthanide complexes (e.g., La³⁺, Lu³⁺), NMR provides detailed structural information. For paramagnetic complexes, NMR can be used, but the spectra are often broad. |
| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the lanthanide ion.[5] |
Photophysical Properties and the "Antenna Effect"
The luminescence of lanthanide ions in these complexes is a result of the "antenna effect," an intramolecular energy transfer process.[3][16]
Sources
- 1. mdpi.com [mdpi.com]
- 2. apacwomen.ac.in [apacwomen.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
- 5. Synthesis, crystal structures and thermal decomposition studies of a series of copper–lanthanoid complexes of 6-methyl-2-pyridone - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Research Portal [scholarworks.brandeis.edu]
- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 8. Pyridine-based lanthanide complexes combining MRI and NIR luminescence activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diversity-oriented functionalization of 2-pyridones and uracils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectroscopic study on the photophysical properties of lanthanide complexes with 2, 2'-bipyridine-N, N'-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-pyridones [bristol.ac.uk]
- 12. 2-Pyridone synthesis [organic-chemistry.org]
- 13. Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Dynamics of the Energy Transfer Process in Eu(III) Complexes Containing Polydentate Ligands Based on Pyridine, Quinoline, and Isoquinoline as Chromophoric Antennae - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemical Pyridine: Transforming 2-Hydroxypyridine into High-Value Pharmaceutical Intermediates
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the 2-Pyridone Scaffold
The 2-pyridone ring, the lactam tautomer of 2-hydroxypyridine, is a cornerstone of medicinal chemistry.[1][2][3] Its prevalence in both natural products and blockbuster pharmaceuticals is a testament to its remarkable chemical versatility and privileged biological activity.[4][5] This structural motif is not merely a passive scaffold; it actively engages with biological targets, often acting as a bioisostere for amides, phenols, and other functionalities, while conferring favorable physicochemical properties such as metabolic stability and aqueous solubility.[1][6] This guide delves into the synthetic strategies that transform the readily available this compound into key pharmaceutical intermediates, providing detailed protocols and a rationale for the experimental design. We will explore the synthesis of intermediates for three prominent drugs: the anti-fibrotic agent Pirfenidone, the broad-spectrum antifungal Ciclopirox, and the selective COX-2 inhibitor Etoricoxib.
The Tautomeric Nature of this compound: A Gateway to Diverse Reactivity
The synthetic utility of this compound is fundamentally rooted in its tautomeric equilibrium with 2(1H)-pyridone.[7][8] This equilibrium is highly sensitive to the surrounding environment; the this compound form is favored in the gas phase and in non-polar solvents, while the 2-pyridone form predominates in polar solvents and the solid state.[8] This duality allows for selective reactions at either the nitrogen or oxygen atom, a critical consideration in the design of synthetic routes to pharmaceutical intermediates.
Case Study 1: Pirfenidone - A Journey from 2-Pyridone to an Anti-fibrotic Agent
Pirfenidone, 5-methyl-1-phenyl-2(1H)-pyridinone, is a cornerstone in the treatment of idiopathic pulmonary fibrosis.[9][10] Its synthesis hinges on the effective N-arylation of a 2-pyridone intermediate.
Synthetic Workflow: From 2-Amino-5-methylpyridine to Pirfenidone
The common industrial synthesis of Pirfenidone begins not with this compound itself, but with a precursor that is readily converted to the necessary 2-pyridone intermediate.
Caption: Synthetic pathway for Pirfenidone from 2-amino-5-methylpyridine.
Key Intermediate: 5-Methyl-2(1H)-pyridinone
The synthesis of this crucial intermediate is typically achieved from 2-amino-5-methylpyridine through a one-pot diazotization and hydrolysis reaction.[9][10]
Protocol 1: Synthesis of 5-Methyl-2(1H)-pyridinone
-
Reaction Setup: To a stirred solution of 2-amino-5-methylpyridine in aqueous sulfuric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
-
Diazotization: The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the diazonium salt.
-
Hydrolysis: The reaction mixture is then slowly heated to 80-90 °C and maintained at this temperature until nitrogen evolution ceases, indicating the conversion of the diazonium salt to 5-methyl-2(1H)-pyridinone.
-
Workup and Isolation: The reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium carbonate) to a pH of 7-8. The precipitated solid is collected by filtration, washed with cold water, and dried to afford 5-methyl-2(1H)-pyridinone.
Causality: The use of a strong acid like sulfuric acid is essential for the in-situ formation of nitrous acid from sodium nitrite, which is the diazotizing agent. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. Subsequent heating provides the activation energy for the hydrolysis of the diazonium salt to the desired 2-pyridone.
The N-Arylation Step: A Copper-Catalyzed Cross-Coupling
The final step in the synthesis of Pirfenidone is the N-arylation of 5-methyl-2(1H)-pyridinone with an aryl halide, typically chlorobenzene, in a copper-catalyzed Ullmann-type condensation.[9][10]
Protocol 2: Synthesis of Pirfenidone
-
Reaction Setup: A mixture of 5-methyl-2(1H)-pyridinone, potassium carbonate, a copper(I) salt (e.g., CuI or CuCl), and a suitable ligand (e.g., cyclohexane-1,2-diamine) in a high-boiling solvent like DMSO is prepared in a sealed reaction vessel.[9]
-
Addition of Aryl Halide: Chlorobenzene is added to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to a high temperature (e.g., 150 °C) under an inert atmosphere (e.g., nitrogen) and stirred for several hours until the reaction is complete (monitored by TLC or HPLC).[9]
-
Workup and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., toluene), and washed with water to remove inorganic salts. The organic layer is then concentrated, and the crude product is purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure Pirfenidone.[9]
Causality: The copper(I) catalyst is crucial for facilitating the cross-coupling reaction. The ligand, often a diamine or an amino acid, enhances the solubility and reactivity of the copper catalyst. A strong base like potassium carbonate is required to deprotonate the 2-pyridone, forming the nucleophilic pyridonate anion. The high temperature is necessary to overcome the activation energy of the C-N bond formation.
Case Study 2: Ciclopirox - A Chelating Antifungal from a 2-Pyridone Scaffold
Ciclopirox is a broad-spectrum synthetic antifungal agent belonging to the hydroxypyridone class.[11][12][13] Its synthesis showcases the construction of a substituted 2-pyridone ring system.
Synthetic Workflow: Building the Ciclopirox Core
The synthesis of Ciclopirox involves the cyclization of an open-chain precursor to form the 2-pyridone ring.
Caption: Synthetic pathway for Ciclopirox.
Key Synthetic Steps
One common synthetic route to Ciclopirox involves the reaction of methyl 5-oxo-5-cyclohexyl-3-methylpentenoate with hydroxylamine to form an oxime, which then undergoes cyclization to yield Ciclopirox.[12]
Protocol 3: Synthesis of Ciclopirox
-
Oxime Formation: Methyl 5-oxo-5-cyclohexyl-3-methylpentenoate is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium methoxide) in a suitable solvent (e.g., methanol). The reaction mixture is stirred at room temperature until the formation of the oxime intermediate is complete.
-
Cyclization: The solvent is removed, and the residue is heated, often in the presence of a base, to induce cyclization to the 2-pyridone ring system of Ciclopirox.
-
Workup and Purification: The reaction mixture is cooled, and the product is isolated by acidification, followed by extraction with an organic solvent. The crude Ciclopirox is then purified by recrystallization.
Causality: The initial reaction with hydroxylamine forms the oxime at the ketone position. The subsequent base-catalyzed cyclization proceeds via an intramolecular nucleophilic attack of the oxime nitrogen onto the ester carbonyl, followed by elimination of methanol, to form the stable 6-membered 2-pyridone ring.
Case Study 3: Etoricoxib - A Selective COX-2 Inhibitor with a Pyridyl Core
Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of inflammatory conditions. Its synthesis involves the construction of a substituted pyridine ring.
Synthetic Workflow: Constructing the Bipyridyl System of Etoricoxib
A common synthetic approach to Etoricoxib involves the condensation of a substituted ketone with a vinamidinium salt.
Caption: Synthetic pathway for Etoricoxib.
Key Synthetic Steps
The synthesis of Etoricoxib can be achieved by reacting 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone with a vinamidinium salt, followed by treatment with ammonia and ammonium acetate to form the pyridine ring.[14]
Protocol 4: Synthesis of Etoricoxib
-
Condensation: A solution of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone in a suitable solvent (e.g., THF) is treated with a strong base (e.g., potassium tert-butoxide) at a low temperature.[14] To this is added a solution of 2-chloro-1,3-bis(piperidinyl)trimethinium hexafluorophosphate. The reaction is stirred at room temperature for several hours.
-
Cyclization and Aromatization: The reaction mixture is then treated with a mixture of trifluoroacetic acid, acetic acid, and THF, followed by heating. Aqueous ammonia and ammonium acetate are added, and the mixture is heated for an extended period to facilitate cyclization and aromatization to Etoricoxib.[14]
-
Workup and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude Etoricoxib is purified by recrystallization or column chromatography.
Causality: The strong base deprotonates the ketone to form an enolate, which then acts as a nucleophile, attacking the vinamidinium salt. The subsequent treatment with ammonia and a buffer like ammonium acetate promotes the intramolecular cyclization and dehydration, leading to the formation of the thermodynamically stable aromatic pyridine ring of Etoricoxib.
Tabular Summary of Synthetic Parameters
| Pharmaceutical | Key Intermediate from this compound Scaffold | Key Reaction | Catalyst/Reagents | Typical Yield | Reference |
| Pirfenidone | 5-Methyl-2(1H)-pyridinone | N-Arylation (Ullmann Condensation) | Cu(I) salt, Ligand, Base | 75-80% | [9] |
| Ciclopirox | 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone | Intramolecular Cyclization | Base | Moderate to Good | [12] |
| Etoricoxib | 5-chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-2,3'-bipyridine | Condensation and Cyclization | Strong Base, Vinamidinium Salt, NH3, NH4OAc | ~91% (purity) | [14] |
Conclusion and Future Perspectives
This compound and its derivatives continue to be indispensable building blocks in the synthesis of pharmaceutical intermediates. The ability to selectively functionalize the nitrogen and various positions on the pyridine ring through a range of chemical transformations, including N-alkylation/arylation, halogenation, and cross-coupling reactions, provides a robust platform for the design and synthesis of novel therapeutic agents.[15][16][17] The case studies of Pirfenidone, Ciclopirox, and Etoricoxib presented herein underscore the strategic importance of this versatile scaffold. As our understanding of disease pathways deepens, the 2-pyridone motif is poised to remain a central element in the discovery and development of the next generation of medicines.
References
- Castillo, J. C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35095-35116. [Link]
- Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35095-35116. [Link]
- Process for the preparation of this compound or quinoline compounds. (n.d.).
- Mishra, P. S., et al. (2025). synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity.
- Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (n.d.). Bentham Science. [Link]
- Optimizing Synthesis Pathways with 2-Cyano-5-hydroxypyridine for Hydroxypyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Al-dujaili, L. J., et al. (2022). 2-Pyridone rings in natural products, bioactive molecules, and pharmaceutical agents.
- Das, D., & Das, P. P. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. [Link]
- A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2011). PubMed Central. [Link]
- Badr, M. Z., et al. (2010). Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis. PubMed. [Link]
- Design, synthesis, and study of 2-pyridone-based pharmaceutical analogues. (n.d.). CoLab.
- CICLOPIROX. (2021). New Drug Approvals. [Link]
- Process for the synthesis of pirfenidone. (n.d.).
- Synthetic Derivatives of Ciclopirox are Effective Inhibitors of Cryptococcus neoformans. (2016). NIH. [Link]
- Process for the synthesis of pirfenidone. (n.d.).
- A process for the preparation of etoricoxib. (n.d.).
- Mohanty, S. R., et al. (2023).
- Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. [Link]
- Process for the synthesis of etoricoxib. (n.d.). PubChem. [Link]
- PROCESS FOR THE SYNTHESIS OF ETORICOXIB. (n.d.).
- SYNTHESIS METHOD FOR PIRFENIDONE. (n.d.).
- Process for the production of this compound. (n.d.).
- Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. (2009).
- Process to produce etoricoxib. (n.d.).
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2015). PubMed. [Link]
- 5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Ciclopirox – Knowledge and References. (n.d.). Taylor & Francis. [Link]
- Pyridones in drug discovery: Recent advances. (n.d.).
- Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (n.d.).
- Synthesis method of etoricoxib. (n.d.).
- Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. (2016). PubMed Central. [Link]
- Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018).
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Method for N-alkylation of 2-pyridone. (n.d.).
- Coupling reactions with haloaromatic amines and alcohols for a practical synthetic route to 2-substituted aminophenyl and hydrox. (n.d.). ElectronicsAndBooks. [Link]
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (n.d.). Organic Syntheses. [Link]
- Coupling outcomes for pyridines. (n.d.).
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and study of 2-pyridone-based pharmaceutical analogues | CoLab [colab.ws]
- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. iipseries.org [iipseries.org]
- 9. US10472325B2 - Process for the synthesis of pirfenidone - Google Patents [patents.google.com]
- 10. WO2017072216A1 - Process for the synthesis of pirfenidone - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. Mechanism and Side effects of Ciclopirox_Chemicalbook [chemicalbook.com]
- 14. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]
- 15. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 16. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
use of 2-Hydroxypyridine in the synthesis of agrochemicals
An Application Guide to the Synthesis of Agrochemicals Using 2-Hydroxypyridine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the strategic use of this compound as a foundational building block in the synthesis of modern agrochemicals. We delve into the unique chemical properties of this versatile intermediate, exploring its critical role in the development of market-leading insecticides, herbicides, and fungicides. This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols and visual workflows to ensure scientific integrity and reproducibility.
Introduction: The Chemical Versatility of this compound
This compound (CAS 142-08-5), a colorless to light yellow solid, is a vital intermediate in organic synthesis, with broad applications in the pharmaceutical and agrochemical industries.[1][2][3] Its significance stems from a unique structural feature: the tautomeric equilibrium between its enol form (this compound) and its keto form (2-pyridone).[4][5][6][7] This duality grants it the reactivity of both phenols and amides, allowing for a diverse range of chemical transformations and making it a sought-after precursor for complex heterocyclic compounds.[4]
The pyridine ring itself is a "privileged scaffold" in agrochemical design, present in a multitude of high-efficacy herbicides, insecticides, and fungicides.[8][9][10][11] Its incorporation into a molecule can enhance biological activity and selectivity.[10] This guide will explore the practical application of this compound and its derivatives in the synthesis of three major classes of agrochemicals.
Application in Insecticide Synthesis: The Case of Chlorpyrifos
The pyridine core is central to many globally significant insecticides, including neonicotinoids and organophosphates.[9][10] A classic and illustrative example is the synthesis of Chlorpyrifos, a broad-spectrum organophosphate insecticide that relies on a chlorinated derivative of this compound.[12]
The Role of 3,5,6-Trichloro-2-pyridinol (TCP)
The direct precursor to Chlorpyrifos is not this compound itself, but its chlorinated derivative, 3,5,6-trichloro-2-pyridinol (TCP) . The synthesis of Chlorpyrifos is achieved by reacting TCP with O,O-diethylphosphorochloridothioate.[12][13]
Causality of the Reaction: This is a classic nucleophilic substitution reaction. The pyridinol oxygen of TCP, made more nucleophilic by the basic conditions, attacks the electrophilic phosphorus atom of O,O-diethylphosphorochloridothioate. This results in the displacement of the chlorine atom and the formation of the stable phosphorothioate ester linkage that defines Chlorpyrifos.
Synthetic Workflow for Chlorpyrifos
The diagram below outlines the final, critical step in the industrial synthesis of Chlorpyrifos.
Caption: Final step in Chlorpyrifos synthesis.
Protocol: Synthesis of Chlorpyrifos from TCP
This protocol describes the laboratory-scale synthesis based on the established industrial process.[12][13][14]
Materials & Equipment:
-
3,5,6-trichloro-2-pyridinol (TCP) or its sodium salt
-
O,O-diethylphosphorochloridothioate
-
Anhydrous potassium carbonate (or sodium hydroxide)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet
-
Heating mantle
-
Standard glassware for workup and extraction
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Reagent Addition: To the flask, add 3,5,6-trichloro-2-pyridinol (1.0 eq) and anhydrous potassium carbonate (1.5 eq). Add anhydrous acetonitrile to create a stirrable slurry.
-
Reaction Initiation: Begin stirring and slowly add O,O-diethylphosphorochloridothioate (1.1 eq) to the mixture at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate using a rotary evaporator. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield crude Chlorpyrifos. Further purification can be achieved by column chromatography if necessary.
Safety Precautions: Organophosphate compounds are neurotoxic. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Quantitative Data Summary
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Acetonitrile/DMF | Aprotic polar solvent facilitates the SN2-type reaction. |
| Base | K₂CO₃, NaOH | Deprotonates the hydroxyl group of TCP, increasing its nucleophilicity. |
| Temperature | 80-100°C (Reflux) | Provides sufficient activation energy for the reaction to proceed at a practical rate. |
| Stoichiometry | Slight excess of base and electrophile | Ensures complete consumption of the valuable TCP intermediate. |
| Typical Yield | >90% | The reaction is generally high-yielding and efficient. |
Application in Herbicide Synthesis: The Case of Fluroxypyr
Pyridine-based herbicides are widely used to control broadleaf weeds in various crops.[15] Fluroxypyr is a prominent post-emergence systemic herbicide that mimics the plant hormone auxin, causing uncontrolled growth and eventual death of susceptible weeds.[16] Its synthesis is a prime example of leveraging the nucleophilicity of a substituted this compound derivative.
The Role of 4-amino-3,5-dichloro-6-fluoro-2-pyridinol
The core of Fluroxypyr is built from 4-amino-3,5-dichloro-6-fluoro-2-pyridinol . The synthesis of the final herbicide ester (e.g., Fluroxypyr-1-methylheptyl ester or "fluroxypyr-meptyl") involves an alkylation reaction at the oxygen of this pyridinol intermediate.[16]
Causality of the Reaction: This is a Williamson ether synthesis. The pyridinol is first deprotonated with a base to form a pyridinolate anion. This potent nucleophile then attacks an alkyl halide (or similar substrate with a good leaving group), such as 1-methylheptyl chloroacetate, displacing the halide and forming the critical ether linkage.
Synthetic Workflow for Fluroxypyr-meptyl
The diagram below illustrates the synthesis pathway starting from the key pyridinol intermediate.
Caption: Synthesis of Fluroxypyr-meptyl.
Protocol: Synthesis of Fluroxypyr-meptyl
This protocol outlines the alkylation step to produce the active herbicide ester.[16][17][18]
Materials & Equipment:
-
Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate
-
1-methylheptyl chloroacetate
-
Phase Transfer Catalyst (e.g., TBAB) (Optional but recommended)
-
Solvent (e.g., Methyl Ethyl Ketone (MEK), Toluene)
-
Standard reaction and workup glassware as listed in Protocol 2.3.
Procedure:
-
Setup: Charge a round-bottom flask with potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate (1.0 eq), the chosen solvent (e.g., MEK), and a phase transfer catalyst (e.g., 0.05 eq TBAB).
-
Reagent Addition: Heat the slurry to a moderate temperature (e.g., 60-70°C) with vigorous stirring.
-
Alkylation: Add 1-methylheptyl chloroacetate (1.0-1.1 eq) dropwise over 30 minutes.
-
Reaction: Maintain the temperature and stir for 6-8 hours, monitoring the reaction by TLC or HPLC until the starting pyridinate is consumed.
-
Workup: Cool the reaction mixture and filter off the inorganic salts (KCl).
-
Purification: Wash the filtrate with water to remove any remaining salts and the catalyst. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Fluroxypyr-meptyl, typically as an oil.
Application in Fungicide Synthesis: The Hydroxypyridone Scaffold
The 2-pyridone tautomer of this compound is a privileged scaffold found in numerous natural products and synthetic compounds with potent antifungal activity.[5][19] Specifically, 4-hydroxy-2-pyridone alkaloids have been identified as a promising class of fungicides.[20][21]
The Role of the 2-Pyridone Core
The 2-pyridone structure can act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing it to bind effectively to the active sites of fungal enzymes.[5] The synthesis of these fungicides often involves building the substituted pyridone ring system from acyclic precursors or by functionalizing a pre-formed pyridone.
Causality of Bioactivity: The specific arrangement of substituents around the 4-hydroxy-2-pyridone core is crucial for its biological activity. These groups modulate the molecule's lipophilicity, steric profile, and electronic properties, which in turn dictates its ability to inhibit specific fungal targets.
Conceptual Structure of a 2-Pyridone Fungicide
The following diagram illustrates the core structure and key functionalization points for designing novel 2-pyridone-based fungicides.
Caption: General scaffold for 2-pyridone fungicides.
Conclusion
This compound and its tautomer, 2-pyridone, are demonstrably more than just simple heterocyclic compounds; they are enabling platforms for the synthesis of high-value agrochemicals. Their unique reactivity allows for the efficient construction of complex molecules that form the basis of powerful insecticides like Chlorpyrifos, herbicides like Fluroxypyr, and emerging classes of fungicides. The protocols and workflows detailed in this guide underscore the strategic importance of this chemical intermediate. As the demand for more effective and environmentally benign crop protection solutions grows, the pyridine scaffold, and specifically the versatile this compound synthon, will undoubtedly continue to be a cornerstone of innovation in agrochemical research and development.
References
- Guidechem. This compound 142-08-5 wiki.
- Glixx Laboratories. The Chemical Versatility of this compound in Synthesis.
- Ruane, S. Synthesis of Fluroxypyr for the Use on Broad Leaf Plants. Arrow@TU Dublin.
- Believe Chemical. What Are Pyridine Products and How Are They Used in Agrochemicals. Published 2025-12-03.
- Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Chlorpyrifos.
- Dittmar, W., et al. Rilopirox--a new hydroxypyridone antifungal with fungicidal properties. Mycoses. 1990;33(4):191-202.
- AERU, University of Hertfordshire. Fluroxypyr (Ref: DOW 43304-H).
- Chempanda. Pyridine as insecticide. Blog.
- Wikipedia. Chlorpyrifos.
- ChemicalBook. Application research of this compound. Published 2025-08-18.
- ResearchGate. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Published 2025-08-06.
- MDPI. Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb. Published 2023-02-27.
- ScienceDirect. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Published 2016-02-01.
- National Institutes of Health. Pentaketides and 5-p-Hydroxyphenyl-2-pyridone Derivative from the Culture Extract of a Marine Sponge-Associated Fungus Hamigera avellanea KUFA0732. Published 2023-06-01.
- Google Patents. CN102532195A - Method for synthesis of chlorpyrifos.
- SpringerLink. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
- National Institutes of Health. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Published 2016-11-14.
- National Institutes of Health. Cordypyridones E–J: Antibiofilm 2-Pyridone Alkaloids from the Nematode Antagonistic Fungus Laburnicola nematophila. Published 2025-10-14.
- U.S. Environmental Protection Agency. Registration Review of Pyridine and Pyrimidine Herbicides. Published 2025-09-22.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Fundamental Reagent in Chemical Synthesis.
- Google Patents. WO2018098243A1 - Use of a difluoro-(2-hydroxypropyl)pyridine compound as a fungicide for control of phytopathogenic fungi of wheat.
- PubMed. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Published 2024-08-07.
- Wikipedia. 2-Pyridone.
- PubMed. Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis Craccivora Koch (Homoptera: Aphididae). Published 2014-10-15.
- Google Patents. Medicament intermediate and preparation method of fluroxypyr 1-methylheptyl ester. Published 2017-11-03.
- ResearchGate. 2-Pyridone based common pharmaceuticals.
- Google Patents. CN104592103A - Method for synthesizing fluroxypyr ester.
- PubMed. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Published 2024-01-30.
- ACS Publications. Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae).
- Google Patents. WO2018098243A1 - Use of a difluoro-(2-hydroxypropyl)pyridine compound as a fungicide for control of phytopathogenic fungi of wheat.
- ResearchGate. (PDF) Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity.
- ResearchGate. Synthesis and Herbicidal Evaluation of Triketone-Containing Quinazoline-2,4-diones. Published 2025-08-06.
- Google Patents. EP1140845A1 - Susbstituted pyridine herbicides.
- Google Patents. Synthesis method of diflufenican - CN114685365B.
- Google Patents. WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
- Google Patents. EP0385267A3 - Pyridine derivatives, their preparation and their use as fungicides.
- ResearchGate. Some examples of drugs and insecticides containing pyridine scaffolds.
- Google Patents. CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material.
- Inchem.org. 232. Chlorpyrifos (WHO Pesticide Residues Series 2).
- Google Patents. US4942239A - Process for the production of this compound.
- MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.
Sources
- 1. Page loading... [guidechem.com]
- 2. Application research of 2-Hydroxypyridine_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 8. believechemical.com [believechemical.com]
- 9. chempanda.com [chempanda.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 14. CN102532195A - Method for synthesis of chlorpyrifos - Google Patents [patents.google.com]
- 15. epa.gov [epa.gov]
- 16. "Synthesis of Fluroxypyr for the Use on Broad Leaf Plants" by Shena Ruane [arrow.tudublin.ie]
- 17. Medicament intermediate and preparation method of fluroxypyr 1-methylheptyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 18. CN104592103A - Method for synthesizing fluroxypyr ester - Google Patents [patents.google.com]
- 19. Cordypyridones E–J: Antibiofilm 2‑Pyridone Alkaloids from the Nematode Antagonistic Fungus Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
analytical methods for monitoring reactions with 2-Hydroxypyridine
An Application Guide to Analytical Methods for Monitoring Reactions with 2-Hydroxypyridine
Abstract
This compound and its tautomer, 2-pyridone, are foundational structures in medicinal chemistry and materials science. Monitoring reactions involving this moiety is critical for process optimization, impurity profiling, and kinetic analysis. However, the inherent keto-enol tautomerism presents a significant analytical challenge, often leading to poor chromatography and ambiguous results if not properly addressed. This guide provides a comprehensive overview of robust analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, for the effective monitoring of reactions involving this compound. We present detailed, field-tested protocols, explain the rationale behind methodological choices, and offer insights into data interpretation to empower researchers, scientists, and drug development professionals.
The Core Analytical Challenge: Tautomerism
This compound (the enol or lactim form) exists in a dynamic equilibrium with its more stable amide tautomer, 2-pyridone (the keto or lactam form)[1][2]. This equilibrium is highly sensitive to the local environment, particularly solvent polarity.
-
In Non-Polar Solvents: The this compound (enol) form is favored[1].
-
In Polar Solvents (e.g., water, alcohols): The 2-pyridone (keto) form predominates[1][3].
This tautomerism is the primary obstacle in analytical method development. During chromatographic separation, if the conditions allow for on-column interconversion, it results in broadened, split, or tailing peaks, making accurate quantification impossible[4]. Therefore, the central goal of any analytical method is to "lock" the molecule into a single, stable form for the duration of the analysis.
Sources
Application Notes & Protocols: The Strategic Employment of 2-Hydroxypyridine Scaffolds in Multicomponent Reactions
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the synthesis of 2-hydroxypyridine (2-pyridone) derivatives through multicomponent reactions (MCRs). We will delve into the fundamental chemical principles that make the 2-pyridone scaffold a privileged structure in medicinal chemistry, with a focus on its tautomeric nature. A detailed, field-proven protocol for a green, solvent-free, three-component synthesis of 4,6-diaryl-3-cyano-2-pyridone derivatives is presented, complete with mechanistic insights, quantitative data, and expert commentary on experimental choices.
Introduction: The Convergence of MCRs and the Privileged 2-Pyridone Scaffold
Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic and medicinal chemistry.[1] By combining three or more reactants in a single synthetic operation, MCRs offer unparalleled efficiency, atom economy, and rapid access to molecular diversity from simple, readily available starting materials.[2][3] This approach is particularly powerful in drug discovery programs, where the swift generation of compound libraries is paramount for identifying novel therapeutic agents.[1]
Within the vast landscape of heterocyclic chemistry, the this compound, or its more stable tautomeric form, 2-pyridone, stands out as a "privileged scaffold."[3] This six-membered nitrogen-containing heterocycle is a recurring motif in numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2] Its value in drug design is enhanced by its ability to act as a bioisostere for various functional groups and its capacity to serve as both a hydrogen bond donor and acceptor, often leading to improved pharmacokinetic properties like metabolic stability and aqueous solubility.[1][3]
The unique reactivity and versatility of the 2-pyridone core are rooted in its distinct tautomeric equilibrium, a feature we will explore as the causal foundation for its role in powerful synthetic transformations.
The Tautomeric Duality: A Key to Reactivity
The chemical behavior of this compound is dominated by its existence as a tautomeric mixture of the aromatic alcohol (lactim) form and the non-aromatic amide (lactam) form, known as 2-pyridone.[4][5] In both solid and solution phases, the equilibrium overwhelmingly favors the 2-pyridone form.[1][3] This preference is influenced by factors such as solvent polarity, with polar solvents further stabilizing the more polar 2-pyridone tautomer.[6][7] This dynamic equilibrium is not merely a chemical curiosity; it is the engine of its synthetic utility, allowing it to react in a manner akin to both phenols and amides.[4]
Caption: Tautomeric equilibrium between this compound and 2-pyridone.
Application Protocol: Green Synthesis of 4,6-Diaryl-3-cyano-2-pyridones via a Three-Component Reaction
This section details a highly efficient, environmentally benign MCR for synthesizing a library of substituted 2-pyridones. The protocol is based on a solvent-free condensation, which not only minimizes waste but also often accelerates reaction rates.[2] This reaction demonstrates the power of MCRs to construct the 2-pyridone ring system itself from acyclic precursors.
Reaction Principle and Mechanism
The synthesis involves a one-pot condensation of an aromatic alkene, an aromatic ketone, and ammonium acetate.[2] The reaction proceeds through a cascade of classical organic transformations, culminating in the formation of the stable heterocyclic product.
Causality Behind the Mechanism: The reaction is believed to initiate with the formation of a chalcone-like intermediate from the alkene and ketone, followed by the addition of a nitrogen source from ammonium acetate. A subsequent cyclization and dehydration/oxidation cascade yields the final 2-pyridone. The solvent-free condition at an elevated temperature (80 °C) provides the necessary energy to overcome activation barriers while ensuring the reactants remain in a molten, reactive state.
Caption: Plausible mechanistic workflow for the three-component synthesis of 2-pyridones.
Experimental Protocol
This protocol is adapted from a validated, high-yield procedure.[2]
Materials and Reagents:
-
Aromatic alkenes (e.g., malononitrile dimer derivatives)
-
Aromatic ketones (e.g., acetophenone)
-
Ammonium acetate
-
Ethanol (for washing)
-
Diethyl ether (for washing)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and hot plate
-
TLC plates (Silica gel 60 F254)
-
Melting point apparatus
Step-by-Step Procedure:
-
Reactant Charging: In a 10 mL round-bottom flask, combine the aromatic alkene (0.01 mol, 1.0 eq.), the aromatic ketone (0.01 mol, 1.0 eq.), and ammonium acetate (0.01 mol, 1.0 eq.).
-
Expert Note: As this is a solvent-free reaction, accurate weighing of the solid reactants is critical for achieving the correct stoichiometry. No solvent is added at this stage.
-
-
Reaction Execution: Place the flask in an oil bath pre-heated to 80 °C. Stir the mixture. The solid reactants will melt and form a homogenous liquid.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Self-Validation Insight: Prepare a co-spot on the TLC plate with the starting materials. The reaction is complete upon the disappearance of the limiting starting material spot and the appearance of a single, new product spot (often UV-active). A typical mobile phase is a mixture of hexane and ethyl acetate.
-
-
Work-up and Isolation: After completion (typically within a short time, see Table 1), remove the flask from the heat and allow it to cool to room temperature. The reaction mixture will solidify.
-
Purification: Add 10 mL of ethanol to the crude solid and stir vigorously to break up the solid mass. Filter the solid product. Wash the collected solid sequentially with a small amount of cold ethanol and then diethyl ether.
-
Causality of Choice: This washing procedure is highly effective for this class of compounds. The desired 2-pyridone products are typically poorly soluble in ethanol and diethyl ether, while unreacted starting materials and impurities are washed away. This often yields a product of high purity without the need for column chromatography, further enhancing the "green" credentials of the synthesis.
-
-
Drying and Characterization: Dry the purified solid product under vacuum. Characterize the product by melting point, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Data Presentation: Scope of the Reaction
The following table summarizes the results for the synthesis of various 4,6-diaryl-3-cyano-2-pyridone derivatives, demonstrating the robustness and high efficiency of the protocol.[2]
| Entry | Alkene (Ar¹) | Ketone (Ar²) | Product | Time (min) | Yield (%) |
| 1 | Phenyl | Phenyl | 4,6-Diphenyl-3-cyano-2-pyridone | 15 | 92 |
| 2 | 4-Chlorophenyl | Phenyl | 4-(4-Chlorophenyl)-6-phenyl-3-cyano-2-pyridone | 20 | 90 |
| 3 | 4-Methylphenyl | Phenyl | 4-(4-Methylphenyl)-6-phenyl-3-cyano-2-pyridone | 15 | 94 |
| 4 | Phenyl | 4-Bromophenyl | 6-(4-Bromophenyl)-4-phenyl-3-cyano-2-pyridone | 25 | 88 |
| 5 | Phenyl | 4-Nitrophenyl | 6-(4-Nitrophenyl)-4-phenyl-3-cyano-2-pyridone | 30 | 85 |
Table adapted from Benzenine, D., et al. (2023).[2]
Broader Applications and Related MCRs
The strategy of using MCRs to construct heterocyclic cores is broadly applicable. While this note focuses on a specific three-component reaction, other MCRs can be employed to generate fused pyridines and other complex scaffolds incorporating the 2-pyridone motif.[8][9] For instance, reactions involving CH-acids like malononitrile dimer with salicylaldehydes can lead to medicinally relevant chromeno[2,3-b]pyridine systems in a single, pot-economic step.[8]
It is important to distinguish these reactions from classical named MCRs like the Hantzsch, Biginelli, or Ugi reactions.[10][11][12] While those are powerful methods for generating dihydropyridines, dihydropyrimidinones, and peptide-like structures, respectively, the synthesis of the 2-pyridone ring often relies on specifically designed, highly convergent MCRs as detailed in the protocol above.
Conclusion and Future Outlook
The synthesis of this compound derivatives via multicomponent reactions offers a powerful, efficient, and often environmentally friendly route to a class of compounds with immense therapeutic potential. The protocol detailed herein provides a reliable and high-yielding method for accessing diverse 4,6-diaryl-3-cyano-2-pyridones. By understanding the fundamental principles of MCRs and the unique tautomeric nature of the 2-pyridone scaffold, researchers can rapidly generate novel molecular architectures for evaluation in drug discovery and materials science. The continued exploration of new MCRs tailored for this privileged scaffold promises to be a fruitful endeavor for the scientific community.
References
- Benzenine, D., Belhadj, F., Choukchou-Braham, N., Kerassa, Z., Soto, J. A., & Villamena-Tupia, M. P. (2023). Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions. Chemistry Proceedings.
- Benzenine, D., et al. (2023). Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions. Semantic Scholar.
- Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J. C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
- Wikipedia contributors. (n.d.). Hantzsch pyridine synthesis. Wikipedia.
- Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry.
- ResearchGate. (n.d.). Mechanism of 5-(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-5H-chromeno[2,3-b]pyridines 3 formation. ResearchGate.
- Wikipedia contributors. (n.d.). Biginelli reaction. Wikipedia.
- Hantzsch Dihydropyridine Synthesis. Merck Index.
- ChemTube3D. Hantzsch pyridine synthesis - overview. ChemTube3D.
- University of Bristol. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. University of Bristol.
- Fengchen Group. (n.d.). The Chemical Versatility of this compound in Synthesis. Fengchen Group Website.
- Ghorab, M. M., et al. (2010). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules.
- Wikipedia contributors. (n.d.). Ugi reaction. Wikipedia.
- Farcas, A. D., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules.
- Kappe, C. O. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research.
- Al-Ostoot, F. H., et al. (2022). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances.
- Farrugia, L. J., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry.
- Organic Chemistry Portal. Biginelli Reaction. Organic Chemistry Portal.
- ChemTube3D. This compound-Tautomerism. ChemTube3D.
- Wikipedia contributors. (n.d.). 2-Pyridone. Wikipedia.
- Organic Chemistry Portal. Ugi Reaction. Organic Chemistry Portal.
- ResearchGate. (n.d.). Synthesis of fused pyridines. ResearchGate.
- Al-Zaydi, K. M. (2016). Recent Developments in the MCRs Synthesis of Pyridopyrimidines and Spiro-Pyridopyrimidines. Journal of Heterocyclic Chemistry.
- Shah, S. T. A., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules.
- Gody, G., et al. (2016). Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities. Polymer Chemistry.
- Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0013751). HMDB.
- PubChem. 2-Pyridone. PubChem.
- Mata, S., et al. (2012). Tautomerism and Microsolvation in this compound/2-Pyridone. The Journal of Physical Chemistry A.
- ResearchGate. (n.d.). Analysis of the 2-pyridone/2-hydroxy-pyridine tautomerism in purely. ResearchGate.
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 12. Ugi reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
improving the yield of 2-Hydroxypyridine synthesis from 2-chloropyridine
Welcome to the technical support center for the synthesis of 2-Hydroxypyridine from 2-Chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.
Overview and Core Principles
The conversion of 2-chloropyridine to this compound is a classic nucleophilic aromatic substitution (SNAr) reaction. This process is fundamental in the production of key pharmaceutical intermediates, including derivatives of penicillin and cephalosporin.[1] A critical aspect of this chemistry is the tautomeric equilibrium between the product, this compound, and its more stable amide form, 2-pyridone.[2][3] This equilibrium is influenced by solvent polarity and hydrogen bonding, with the 2-pyridone form generally predominating.[2][4][5]
Historically, this synthesis required harsh conditions, such as concentrated hydrochloric acid at 150°C under pressure, resulting in yields as low as 24%.[1] Modern methods have significantly improved both yield and safety, focusing on alkaline hydrolysis, often with phase-transfer catalysts or co-solvents to facilitate the reaction.
Reaction Mechanism: Nucleophilic Aromatic Substitution
The reaction proceeds via a bimolecular SNAr mechanism. The electron-withdrawing nitrogen atom in the pyridine ring activates the C2 position for nucleophilic attack by the hydroxide ion (OH⁻). This attack forms a transient, negatively charged intermediate known as a Meisenheimer-like complex. The aromaticity of the ring is then restored by the expulsion of the chloride leaving group.
Caption: The SNAr mechanism for the hydrolysis of 2-chloropyridine.
Recommended Experimental Protocol
This protocol is based on a high-yield, one-stage process that utilizes a tertiary alcohol as a co-solvent to facilitate the reaction between 2-chloropyridine and an aqueous alkaline solution, achieving yields of over 90%.[1]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| 2-Chloropyridine | 113.55 | 200 g | 1.76 | Starting material. Handle with care.[6][7] |
| Potassium Hydroxide (KOH) | 56.11 | 200 g | 3.56 | Use pellets or flakes (approx. 85-90% purity). |
| Water (deionized) | 18.02 | 200 ml | - | |
| tert-Butyl Alcohol | 74.12 | 800 ml | - | Co-solvent. |
| Methanol | 32.04 | 800 ml | - | For workup and salt precipitation. |
| Hydrochloric Acid (conc.) | 36.46 | ~340 ml | - | For neutralization. |
Step-by-Step Methodology
-
Reaction Setup: In a 2L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 200 g of potassium hydroxide and 200 ml of deionized water. Stir until the KOH is mostly dissolved.
-
Addition of Reagents: To the aqueous KOH solution, add 800 ml of tert-butyl alcohol, followed by 200 g of 2-chloropyridine.
-
Reflux: Heat the reaction mixture to reflux (approximately 85-95°C) with vigorous stirring. The presence of the tertiary alcohol is crucial; without it, the reaction does not proceed efficiently at atmospheric pressure.[1] Maintain reflux for 8-10 hours.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the 2-chloropyridine starting material.
-
Solvent Removal & Neutralization: After completion, allow the mixture to cool to approximately 60-70°C. Arrange for distillation to remove the tert-butyl alcohol and water. Once the solvents are removed, cool the residue. Carefully and slowly add concentrated HCl to adjust the pH to between 5 and 6.[1] This step is exothermic and should be performed in an ice bath.
-
Salt Precipitation: To the neutralized residue, add 700 ml of methanol and stir. The inorganic salts (KCl) will precipitate out of the solution. Cool the mixture to room temperature or below to maximize salt precipitation.
-
Isolation of Product: Filter off the precipitated inorganic salts using a Büchner funnel. Rinse the salt cake with an additional 100 ml of methanol to recover any remaining product.
-
Final Purification: Combine the methanol filtrates and concentrate them using a rotary evaporator. The resulting crude residue can be purified by vacuum distillation to yield high-purity this compound (boiling point ~174-178°C at 14 mmHg).[1]
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format to help you diagnose and solve problems.
Caption: A logical guide for troubleshooting low yield issues.
Issue 1: Low Yield or No Reaction
Question: I followed the protocol, but my final yield is significantly lower than expected, or my starting material is largely unreacted. What went wrong?
-
Potential Cause 1: Insufficient Reaction Time or Temperature. The hydrolysis of 2-chloropyridine, while favorable, is not instantaneous. The rate constant increases with temperature.[8]
-
Solution: Ensure your reaction mixture is genuinely at reflux. Use TLC or GC to monitor the consumption of 2-chloropyridine. If the reaction stalls, consider extending the reflux time by an additional 2-4 hours.
-
-
Potential Cause 2: Ineffective Base Concentration. The reaction relies on a sufficient concentration of hydroxide ions. The use of a significant molar excess (1.5 to 3 times the equimolar quantity of 2-chloropyridine) of potassium hydroxide is recommended.[1]
-
Solution: Verify the purity and stoichiometry of your KOH. Ensure it has been properly stored to prevent significant carbonate formation from atmospheric CO₂. Use a fresh bottle if in doubt.
-
-
Potential Cause 3: Poor Phase Mixing. This is a biphasic reaction (aqueous and organic). Inefficient stirring will dramatically slow the reaction rate by limiting the interaction between the aqueous hydroxide and the organic-soluble 2-chloropyridine.
-
Solution: Use a high-torque mechanical stirrer and ensure a vortex is visible, indicating vigorous mixing of the two phases. The tertiary alcohol co-solvent is specifically included to improve miscibility, but good stirring is still essential.[1]
-
Issue 2: Product is Dark/Contaminated or Difficult to Purify
Question: I obtained a product, but it's a dark, oily residue, and I'm struggling to get a clean product after distillation.
-
Potential Cause 1: Side Reactions from Overheating. While higher temperatures increase the reaction rate, excessive heat can lead to decomposition and the formation of tarry byproducts.
-
Solution: Use a heating mantle with a temperature controller and a thermometer to maintain a steady reflux without aggressive, uncontrolled boiling.
-
-
Potential Cause 2: Incomplete Neutralization. If the mixture is still basic during the methanol addition, the product may remain partially as its potassium salt, which has different solubility properties and can complicate purification. Conversely, if the solution is too acidic, it can affect product stability.
-
Solution: Be meticulous with the neutralization step. Use pH paper or a calibrated pH meter to ensure the pH is between 5 and 6 before proceeding with the methanol workup.[1]
-
-
Potential Cause 3: Inefficient Salt Removal. Residual potassium chloride can interfere with subsequent steps, particularly distillation.
-
Solution: Ensure the methanol-salt slurry is cooled sufficiently to maximize precipitation. Wash the filtered salt cake thoroughly with cold methanol to recover all the product.
-
Frequently Asked Questions (FAQs)
Q1: Why is a tertiary alcohol like tert-butyl alcohol used as a co-solvent? A1: Tertiary alcohols are stable under basic conditions and act as a phase-transfer agent. They increase the solubility of the organic 2-chloropyridine in the aqueous phase where the hydroxide nucleophile resides, thereby accelerating the reaction. In the absence of the tertiary alcohol, the reaction between 2-chloropyridine and concentrated KOH is negligible at reflux under atmospheric pressure.[1]
Q2: Can I use sodium hydroxide (NaOH) instead of potassium hydroxide (KOH)? A2: Yes, NaOH can be used. However, protocols often specify KOH. Potassium salts (like the byproduct KCl) sometimes have different solubility profiles than sodium salts, which can be advantageous during workup and precipitation steps. If using NaOH, you may need to adjust the workup procedure slightly.
Q3: My final product exists as a white solid. Is this correct? A3: Yes. While this compound is often described, it exists predominantly as the 2-pyridone tautomer, which is a white crystalline solid at room temperature. The two forms are in equilibrium.
Q4: What are the primary safety concerns with this reaction? A4: 2-Chloropyridine is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[6][7][9] Concentrated bases (KOH) and acids (HCl) are highly corrosive. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[7][9][10]
References
- Barrera, C.M. et al. (2006). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research.
- Lee, J. K. et al. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health.
- Kuhle, E. & Schrinner, E. (1990). Process for the production of this compound. U.S. Patent No. 4,942,239. Google Patents.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloropyridine 1-oxide.
- Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS.
- CDH Fine Chemical. 2-Chloro Pyridine MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Santa Cruz Biotechnology. 2-Chloropyridine Safety Data Sheet.
- New Jersey Department of Health. (2004). Hazard Summary: 2-CHLOROPYRIDINE.
- ChemTube3D. This compound-Tautomerism. Royal Society of Chemistry.
- El-Sayed, I. et al. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health.
- Wikipedia. 2-Pyridone.
- El-Ghanam, A. et al. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.
Sources
- 1. US4942239A - Process for the production of this compound - Google Patents [patents.google.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile [mdpi.com]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. lobachemie.com [lobachemie.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. nj.gov [nj.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Purification of 2-Hydroxypyridine
Welcome to the technical support guide for the purification of 2-hydroxypyridine. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile compound. Here, you will find field-proven insights, troubleshooting guides, and frequently asked questions to help you navigate the challenges of obtaining high-purity this compound from various synthetic routes.
Introduction: The Dual Nature of this compound
This compound is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, most notably as a key intermediate for the drug Levetiracetam.[1][2] It also serves as a bifunctional catalyst and a valuable ligand in coordination chemistry.[1][3] A critical aspect of its chemistry is its existence as two rapidly interconverting isomers, or tautomers: the enol form (this compound) and the more stable keto form (2-pyridone).[4]
The position of this equilibrium is highly dependent on the solvent environment. Non-polar solvents favor the this compound form, while polar, protic solvents like water and alcohols shift the equilibrium toward the 2-pyridone form.[4] This tautomerism can influence solubility, reactivity, and chromatographic behavior, making purification a nuanced process that requires careful consideration of the methods and solvents employed.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurities present in your crude product are almost entirely dependent on the synthetic route used. Common starting materials include 2-chloropyridine and pyridine-N-oxide.
-
From 2-Chloropyridine Synthesis: Expect unreacted 2-chloropyridine, residual alkali (e.g., KOH), and potentially side-products from incomplete hydrolysis.[5]
-
From Pyridine-N-Oxide Synthesis: Unreacted pyridine-N-oxide and byproducts from the rearrangement reaction (often involving acetic anhydride) are common.[6]
-
General Impurities: Regardless of the route, colored degradation products, isomers (e.g., 4-hydroxypyridine), and other process-related impurities can be present.[7][8][9]
Q2: Which purification method is generally the most effective for this compound?
For most applications, recrystallization is the most effective and efficient method for purifying crude this compound. It is excellent for removing both soluble and insoluble impurities.[10][11] If the product remains colored after recrystallization, vacuum distillation or high-vacuum sublimation are highly effective secondary methods.[3][7] For separating isomeric impurities or other closely related compounds, column chromatography may be necessary, though it presents its own challenges.[12]
Q3: How do I select the best solvent for recrystallization?
The ideal recrystallization solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room temperature or below.[13][14]
| Solvent | Suitability & Rationale |
| Benzene / Toluene | Excellent choice. This compound is sparingly soluble at room temperature but dissolves well when hot. Often yields high-purity crystals.[7] |
| Ethanol (EtOH) | Good solubility at high temperatures, but its high polarity and significant solubility at room temperature may lead to lower recovery.[7][15] Best used if impurities are insoluble in ethanol. |
| Water | This compound is highly soluble in water (approx. 450 g/L at 20°C), making it a poor choice for primary recrystallization unless isolating it from highly non-polar impurities.[3][7] |
| Carbon Tetrachloride (CCl₄) | A viable non-polar option, similar in performance to benzene.[7] |
| Chloroform/Ether Mixture | A mixed-solvent system can be effective. Dissolve in a minimum of hot chloroform and add ether as an anti-solvent until turbidity appears, then cool.[7] |
Experimental Protocol: Solvent Selection Test
-
Place ~50 mg of your crude product into a small test tube.
-
Add the test solvent dropwise at room temperature until the total volume is ~1 mL. Observe solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the mixture to the solvent's boiling point. The compound should fully dissolve. If it does not, add more solvent dropwise until it does.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.
Troubleshooting Purification Issues
This section addresses specific problems you may encounter during the purification process.
Workflow for Selecting a Purification Method
The first step in troubleshooting is ensuring you are using the right tool for the job. This workflow helps guide your initial decision.
Caption: Decision workflow for selecting the primary purification method.
Q: My product is still yellow or brown after recrystallization. How can I get a colorless solid?
A: This indicates the presence of persistent, often polar and colored, impurities.
-
Expert Insight: Colored impurities are common degradation products. While activated charcoal can be used during recrystallization, it often co-adsorbs a significant amount of the product, reducing yield. Vacuum distillation is the superior method for removing these impurities.[3][7]
-
Troubleshooting & Action:
-
Primary Recommendation (Vacuum Distillation): this compound has a high boiling point (280-281 °C), so distillation must be performed under vacuum to prevent decomposition.[16]
-
Alternative Recommendation (High-Vacuum Sublimation): Sublimation is an excellent, often gentler, alternative to distillation for removing colored, non-volatile impurities.[7]
-
Q: I have a very low yield after recrystallizing my product. What went wrong?
A: Low yield is one of the most common issues in recrystallization, typically stemming from using too much solvent or incomplete crystallization. [13]
-
Expert Insight: The key is to create a saturated solution at high temperature. Using an excessive amount of solvent means the solution never becomes saturated upon cooling, and the product remains dissolved.
-
Troubleshooting & Action:
-
Concentrate the Filtrate: Take the mother liquor (the filtrate you collected after filtering your crystals) and gently boil off a portion of the solvent. Allow the concentrated solution to cool again. This will often yield a "second crop" of crystals.
-
Ensure Thorough Cooling: Make sure you have cooled the solution for a sufficient amount of time in an ice-water bath. Crystal formation can sometimes be slow.
-
Avoid Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized prematurely in the funnel. To prevent this, use a pre-heated funnel and filter the hot solution as quickly as possible.[10]
-
Decision Tree for Low Recrystallization Yield
Caption: Troubleshooting workflow for low recrystallization yield.
Q: My product's melting point is still broad and low, even after recrystallization. What's the next step?
A: A broad melting point is a definitive sign of impurity. [7] If a second recrystallization from a different solvent system fails, column chromatography is the next logical step.
-
Expert Insight: As a basic compound, this compound can exhibit peak tailing on standard silica gel due to interactions with acidic silanol groups.[18][19] This can be mitigated.
-
Troubleshooting & Action:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a good starting point. If tailing is severe, consider using deactivated silica or alumina.
-
Mobile Phase:
-
Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity.
-
To reduce peak tailing: Add a small amount of a competing base, like 0.5-1% triethylamine (TEA), to the mobile phase. This blocks the active silanol sites on the silica.[19]
-
Alternatively, a dichloromethane/methanol system can be effective.
-
-
Monitoring: Use TLC to determine the ideal solvent system and to track the separation on the column.
-
Q: During recrystallization, my product separated as an oil instead of forming crystals. How do I fix this?
A: This phenomenon is known as "oiling out." It happens when the solute is insoluble in the solution at a temperature above its own melting point.
-
Expert Insight: Oiling out prevents purification because the oil droplets trap impurities. It is often caused by cooling the solution too quickly or by using a solvent in which the product is excessively soluble.
-
Troubleshooting & Action:
-
Re-heat and Add Solvent: Heat the solution until the oil redissolves completely.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level slightly.
-
Cool Slowly: This is critical. Allow the flask to cool to room temperature on a countertop, undisturbed. Do not place it directly into an ice bath. Slow cooling encourages the formation of a crystal lattice.
-
Seed the Solution: If crystals are slow to form, scratch the inside of the flask with a glass rod at the solution's surface or add a tiny "seed" crystal of pure product to initiate crystallization.
-
References
- Solubility of Things. (n.d.). This compound.
- Google Patents. (1988). Process for the preparation of this compound or quinoline compounds.
- Chemistry Stack Exchange. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide.
- Google Patents. (1990). Process for the production of this compound.
- Google Patents. (1951). 2-hydroxy-pyridine-n-oxide and process for preparing same.
- Google Patents. (2011). Preparation method of this compound-N-oxide.
- ACS Publications. (2023). Development and Scale-Up of a Fully Continuous Flow Synthesis of this compound-N-oxide.
- Molbase. (n.d.). This compound(142-08-5)MSDS Melting Point Boiling Density Storage Transport.
- Wikipedia. (n.d.). 2-Pyridone.
- MDPI. (2021). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Luxembourg Bio Technologies. (n.d.). Determination of this compound-1-Oxide (HOPO) at sub-ppm levels using derivatization GC–MS.
- University of Alberta. (n.d.). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- RSC Education. (n.d.). Purifying by recrystallisation.
- ACS Publications. (1982). Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums.
- ResearchGate. (2019). HPLC chromatograms (295 nm) and UV spectra of dihydroxypyridine...
- Thomasnet. (n.d.). Sourcing High-Purity this compound: A Buyer's Guide.
- University College Cork. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
- PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
- ARKIVOC. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 142-08-5 [m.chemicalbook.com]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. US4942239A - Process for the production of this compound - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. This compound | 142-08-5 [chemicalbook.com]
- 8. DSpace [cora.ucc.ie]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. mt.com [mt.com]
- 12. mdpi.com [mdpi.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. volochem.com [volochem.com]
- 17. 2-羟基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Separating 2-Hydroxypyridine and 2-Pyridone Tautomers
Welcome to the technical support center for navigating the complexities of the 2-hydroxypyridine/2-pyridone tautomeric system. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the challenge of isolating these rapidly interconverting forms. Rather than a simple list of procedures, this document provides a deep dive into the "why" behind the methods, empowering you to troubleshoot and adapt these protocols for your specific application.
The interconversion of this compound (the lactim form) and 2-pyridone (the lactam form) is a classic example of prototropic tautomerism, a phenomenon that can significantly impact a molecule's physical properties, reactivity, and biological activity.[1][2] Understanding and controlling this equilibrium is often a critical step in drug development and materials science.
Section 1: Frequently Asked Questions - The Fundamentals of Equilibrium
This section addresses the core principles governing the this compound and 2-pyridone equilibrium. A solid grasp of these concepts is the foundation for developing a successful separation strategy.
Q1: What are the this compound and 2-pyridone tautomers, and why are they so difficult to separate?
A1: this compound and 2-pyridone are constitutional isomers that readily interconvert through the migration of a proton between the oxygen and nitrogen atoms.[2]
-
This compound (Lactim/Enol Form): This form is characterized by a hydroxyl (-OH) group on the aromatic pyridine ring.
-
2-Pyridone (Lactam/Keto Form): This form features a carbonyl (C=O) group and an N-H bond within the ring.
The difficulty in their separation arises from the fact that they exist in a dynamic equilibrium . This means that even if you successfully isolate one tautomer, it will begin to convert back into the other until the equilibrium ratio is re-established in the given environment (e.g., in your chromatography mobile phase or NMR solvent). The energy barrier for this interconversion can be quite low, especially when catalyzed by solvent molecules like water.[1]
Q2: What are the key factors that control the position of the tautomeric equilibrium?
A2: The ratio of the two tautomers is not fixed; it is highly sensitive to the surrounding environment. The three primary factors are the solvent, the physical state (phase), and temperature.
-
Solvent Polarity: This is the most critical factor in solution-phase experiments. The 2-pyridone tautomer is significantly more polar than the this compound form due to its amide-like structure and larger dipole moment.[1] Consequently, polar solvents stabilize the 2-pyridone form through dipole-dipole interactions and hydrogen bonding.[1][3] Non-polar solvents favor the this compound tautomer.[3][4]
-
Physical State: In the gas phase , the less polar this compound is the more stable tautomer.[2][5] In the solid state , the equilibrium overwhelmingly favors the 2-pyridone form, which can efficiently pack into a stable crystal lattice through strong intermolecular N-H---O=C hydrogen bonds.[2][3]
-
pH and Hydrogen Bonding: In aqueous or protic solutions, water molecules can act as a bridge to facilitate proton transfer, lowering the energy barrier for interconversion and strongly stabilizing the 2-pyridone tautomer.[1][6][7]
The following diagram illustrates the equilibrium and the influence of the environment.
Caption: Factors influencing the tautomeric equilibrium.
The following table summarizes the equilibrium constant (Keq = [2-pyridone]/[this compound]) in various environments.
| Environment | Dielectric Constant (ε) | Keq | Predominant Tautomer | Reference |
| Gas Phase | 1 | ~0.3 | This compound | [2][8] |
| Cyclohexane | 2.02 | 1.7 | 2-Pyridone (slight) | [1][2] |
| Chloroform | 4.81 | 6.0 | 2-Pyridone | [1] |
| Water | 78.5 | ~900 | 2-Pyridone | [2] |
| Solid State | N/A | Very Large | 2-Pyridone | [2][3] |
Q3: How can I quickly determine which tautomer is dominant in my sample?
A3: Spectroscopic methods provide distinct fingerprints for each tautomer.
-
Infrared (IR) Spectroscopy: This is one of the most definitive methods. Look for a strong carbonyl (C=O) stretching band around 1650-1690 cm⁻¹ and a broad N-H stretch from 3000-3400 cm⁻¹ to confirm the 2-pyridone form.[2][3] Conversely, the presence of a sharp to broad O-H stretch around 3400-3600 cm⁻¹ and the absence of a strong C=O band indicates the This compound form.[3]
-
NMR Spectroscopy: In ¹H NMR, the mobile proton will have a different chemical shift (N-H vs. O-H) and coupling pattern. In ¹³C NMR, the 2-pyridone will show a characteristic C=O signal downfield (~160-170 ppm), which is absent in the this compound tautomer.
Section 2: Troubleshooting Guide for Tautomer Separation
This section addresses common issues encountered during the separation process and provides expert advice on how to resolve them.
Q4: I'm attempting a chromatographic separation (HPLC/TLC), but I only see one broad or distorted peak instead of two. What is happening?
A4: This is a classic sign of on-column tautomerization. If the rate of interconversion is fast relative to the speed of separation on the column, the molecules essentially "change identity" as they travel. This results in a single, averaged peak rather than two distinct ones.
-
Troubleshooting Steps:
-
Lower the Temperature: Reducing the column temperature can slow the kinetics of tautomerization, potentially resolving the two peaks.
-
Increase Flow Rate: A faster flow rate reduces the residence time on the column, giving the tautomers less time to interconvert. This is often a trade-off with peak resolution, so optimization is key.
-
Modify the Mobile Phase:
-
pH Adjustment: Adding a small amount of acid (e.g., 0.1% TFA) or base (e.g., 0.1% NH₄OH) can "lock" the molecule in a single protonated or deprotonated state, preventing tautomerization. The optimal pH will depend on the pKa of your specific compound.
-
Use Aprotic Solvents: If possible, using a mobile phase with aprotic solvents (e.g., THF, DCM in normal phase) can reduce the proton-transfer-mediated interconversion.
-
-
Q5: I successfully isolated a single tautomer by crystallization, but when I dissolve it for analysis (e.g., in DMSO-d₆ for NMR), I see a mixture again. Is my separation failing?
A5: Not necessarily. Your separation was likely successful, but you are witnessing the re-establishment of the tautomeric equilibrium in the analysis solvent. The solid state strongly favors the 2-pyridone form, but once dissolved, the molecules are free to interconvert to the equilibrium ratio dictated by the new solvent environment.
-
Validation Strategy:
-
Analyze Immediately: Acquire your analytical data as quickly as possible after dissolution to capture the initial state before significant equilibration occurs.
-
Solid-State Analysis: If available, use solid-state analytical techniques like solid-state NMR or IR (as a KBr pellet or nujol mull) to confirm the purity of the crystallized product without dissolving it.[3]
-
Choose Solvents Wisely: For characterization, use a solvent that strongly favors one form. For example, dissolving the sample in D₂O will rapidly shift the equilibrium almost entirely to the 2-pyridone form. Conversely, a non-polar solvent like cyclohexane-d₁₂ would favor the this compound form.
-
Section 3: Detailed Separation Protocols
Here we provide step-by-step methodologies for the two most effective separation techniques: selective crystallization and preparative HPLC.
Method 1: Separation by Selective Crystallization
This method leverages the strong preference for the 2-pyridone tautomer in the solid state. It is an excellent choice for obtaining high-purity 2-pyridone on a preparative scale.
Principle: A solution containing the tautomeric mixture is prepared in a solvent system that allows for slow, controlled crystallization. Because the 2-pyridone tautomer forms a more stable crystal lattice, it will preferentially crystallize out of the solution, shifting the equilibrium in the mother liquor to produce more of the pyridone form, which then also crystallizes.
Caption: Workflow for selective crystallization of 2-pyridone.
Step-by-Step Protocol:
-
Solvent Selection: Choose a polar solvent or solvent mixture in which the compound has high solubility when hot and low solubility when cold (e.g., ethanol, isopropanol, water, or mixtures thereof).
-
Dissolution: In a flask, dissolve the tautomeric mixture in the minimum amount of boiling solvent to create a saturated solution.
-
Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. A slow cooling rate is crucial for forming large, pure crystals. For maximum yield, subsequently place the flask in an ice bath or refrigerator (0-4°C).
-
Seeding (Optional but Recommended): To ensure the correct form crystallizes and to avoid the formation of an unstable oil, add a single, tiny seed crystal of pure 2-pyridone once the solution has cooled slightly but before spontaneous crystallization begins.[9]
-
Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold solvent to remove any residual mother liquor containing the this compound tautomer.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. The final product should be stored as a solid.
Method 2: Separation by Preparative Reverse-Phase HPLC
This technique is ideal for separating small quantities of both tautomers for analytical or screening purposes. It separates based on polarity.
Principle: In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile). The more polar 2-pyridone will have less affinity for the column and elute earlier, while the less polar this compound will be retained longer and elute later.
Caption: Workflow for preparative HPLC separation of tautomers.
Step-by-Step Protocol:
-
System Preparation:
-
Column: Use a high-capacity preparative C18 column.
-
Mobile Phase A: Deionized water (often with 0.1% formic acid or TFA to sharpen peaks and control ionization).
-
Mobile Phase B: Acetonitrile or Methanol (often with the same modifier as A).
-
-
Method Development: First, develop an analytical method to determine the optimal gradient for separating the two tautomers. Start with a shallow gradient (e.g., 5-95% B over 20 minutes).
-
Sample Preparation: Dissolve the tautomer mixture in a solvent compatible with the mobile phase, such as a small amount of DMSO or the initial mobile phase composition. Filter the sample through a 0.45 µm filter.
-
Injection and Fraction Collection: Inject the sample onto the preparative column. Collect the eluent in fractions corresponding to the two separated peaks identified during method development.
-
Product Recovery: Combine the fractions for each peak. Remove the mobile phase solvent using a rotary evaporator or lyophilizer. Be aware that the isolated tautomers may begin to re-equilibrate once the solvent is removed and they are redissolved. For immediate use, it may be best to use the collected fractions directly, accounting for the solvent.
References
- Aziz, S. G., Alyoubi, A. O., Osman, O. I., Hejazi, A. A., & Hilal, R. H. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1549. [Link]
- Wikipedia. (2023). 2-Pyridone. [Link]
- Roncero, O., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics, 159(8). [Link]
- Patanen, M., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of this compound ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(22), 12651-12659. [Link]
- Ye, A., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Acta Pharmaceutica Sinica B, 13(8), 3239-3261. [Link]
- Hatherley, L. D., et al. (1993). Gas-phase tautomeric equilibrium of 2-pyridinone and this compound by microwave spectroscopy. The Journal of Physical Chemistry, 97(1), 46-52. [Link]
- Chemistry Stack Exchange. (2021).
- ChemTube3D. (n.d.). This compound-Tautomerism. [Link]
- Tarmy, E. M., & Kaplan, N. O. (1977). Chromatographic separation of pyridine and adenine nucleotides on thin layers of poly(ethyleneimine) cellulose.
- Hatherley, L. D., et al. (1993). Gas-Phase Tautomeric Equilibrium of 2-Pyridinone and this compound by Microwave Spectroscopy. CNR-IRIS. [Link]
- ResearchGate. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction | Request PDF. [Link]
- ResearchGate. (2010). Tautomerism and Microsolvation in this compound/2-Pyridone | Request PDF. [Link]
- Scriven, E. F. V., & Murugan, R. (1987). Gas chromatographic separation of substituted pyridines.
- Lorenz, H., et al. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). Journal of Chemical Technology and Metallurgy, 42(2), 119-130. [Link]
- Levilain, G., et al. (2019).
- LibreTexts Chemistry. (2015). 5.
- Kim, S. K., et al. (2010). Photoionization of 2-pyridone and this compound. Physical Chemistry Chemical Physics, 12(14), 3334-3335. [Link]
- King's College London. (2010). Tautomerism and Microsolvation in this compound/2-Pyridone. [Link]
- Sidyakin, A. V., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1863-1874. [Link]
- Kumar, A., et al. (2013). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of Chemical Sciences, 125(2), 211-222. [Link]
- ResearchGate. (n.d.).
- YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism. [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 2-Hydroxypyridine Catalysis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-hydroxypyridine (2-HYP) catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reactions catalyzed by this versatile molecule. We provide in-depth, field-proven insights to help you troubleshoot common issues and enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic role of this compound?
This compound is a bifunctional catalyst, primarily utilized in a variety of acylation reactions and peptide synthesis.[1] It also serves as a promoter ligand in transition-metal-catalyzed reactions, such as Ruthenium(II)-catalyzed C-H bond activation and arylation.[2] Its efficacy stems from its ability to exist in tautomeric equilibrium with 2-pyridone.
Q2: What is the this compound / 2-pyridone tautomerism and why is it critical for catalysis?
This compound (the enol or lactim form) coexists with its tautomer, 2-pyridone (the keto or lactam form).[3][4] This equilibrium is the cornerstone of its catalytic activity. The 2-pyridone form can act as a proton shuttle or engage in hydrogen bonding to stabilize transition states, which is a self-catalytic pathway.[5] The position of this equilibrium is highly sensitive to the reaction environment, particularly the solvent.[5][6] Theoretical studies show that while intramolecular proton transfer has a high energy barrier, intermolecular transfer via self-association (dimerization) or with protic solvents dramatically lowers this barrier.[7][8][9]
Q3: Which tautomer is the active catalyst?
The catalytically active species depends on the specific reaction mechanism. In many cases, particularly those involving proton transfer, the 2-pyridone tautomer is considered the more active participant due to its ability to form hydrogen-bonded dimers that facilitate the reaction.[5] For some metal-catalyzed reactions, the this compound form may act as a ligand.[2][10] Understanding the solvent's effect on the tautomeric equilibrium is therefore crucial for optimizing the concentration of the desired catalytic form.
Troubleshooting Guide
This section addresses common problems encountered during experiments using this compound as a catalyst.
| Problem | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Low or No Product Yield | 1. Suboptimal Tautomeric Equilibrium: The solvent may be favoring the less active tautomer for your specific reaction. | Solution: Screen a range of solvents with varying polarities. Polar solvents like water and alcohols favor the 2-pyridone form, while non-polar solvents favor the this compound form.[5] This is often the most critical parameter to optimize. |
| 2. Inefficient Reaction Conditions: Temperature may be too low, or reaction time may be insufficient. | Solution: Incrementally increase the reaction temperature in 5-10°C steps. Monitor reaction progress by TLC or HPLC to determine the optimal reaction time. Be aware that higher temperatures can sometimes lead to side product formation or catalyst degradation.[11] | |
| 3. Catalyst Deactivation/Poisoning: Impurities in reagents or solvents (e.g., basic nitrogen compounds) can bind to the catalyst's active sites.[12] | Solution: Use high-purity, anhydrous solvents and reagents. If poisoning is suspected, purifying the starting materials may be necessary. In some cases, catalyst regeneration might be possible, though replacement is more common.[13][14] | |
| Poor Selectivity (e.g., N- vs. O-Alkylation) | 1. Ambident Nucleophilicity: The 2-pyridone anion is an ambident nucleophile, with reactive sites on both nitrogen and oxygen. | Solution: Selectivity is highly sensitive to reaction parameters.[15] • Solvent: Polar aprotic solvents (e.g., DMSO, DMF) often favor N-alkylation by solvating the cation and leaving the more nucleophilic nitrogen atom free. • Base: The choice of base can influence the counter-ion and thus the reactivity of the nucleophile. • Temperature: Lower temperatures may favor one isomer over the other. |
| Reaction Stalls or is Sluggish | 1. Poor Solubility: The catalyst or a reactant may have poor solubility in the chosen solvent system. | Solution: Consider a co-solvent system. For example, a mixture of chloroform and 2,2,2-trifluoroethanol has been used successfully in certain copper-catalyzed reactions involving hydroxypyridines.[16] |
| 2. Product Inhibition: The product formed may coordinate to the catalyst more strongly than the substrate, leading to catalyst sequestration. | Solution: This is a challenging issue. Sometimes, running the reaction at a lower substrate concentration or adding the substrate slowly over time can mitigate this effect. | |
| Irreproducible Results | 1. Atmospheric Moisture: Water can significantly alter the tautomeric equilibrium and react with sensitive reagents. | Solution: Ensure all glassware is oven- or flame-dried. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. |
| 2. Variable Reagent Quality: Purity of this compound, substrates, or solvents can vary between batches. | Solution: Whenever starting a new series of experiments or using a new bottle of reagent, it is good practice to run a control reaction that has previously worked well. |
Experimental Protocols
Protocol 1: General Setup for a this compound Catalyzed Reaction
This protocol provides a baseline for setting up a reaction under anhydrous, inert conditions.
-
Glassware Preparation: Dry a round-bottom flask equipped with a magnetic stir bar in an oven at 120°C overnight. Allow it to cool to room temperature in a desiccator.
-
Inert Atmosphere: Assemble the flask with a condenser and a gas inlet adapter. Purge the system with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition (Solids): Under a positive flow of inert gas, add the substrate and this compound catalyst (typically 1-10 mol%).
-
Solvent Addition: Add the anhydrous solvent via a syringe through a rubber septum.
-
Reagent Addition (Liquids): Add any liquid reagents (e.g., acylating agent, base) dropwise via syringe.
-
Reaction Execution: Heat the reaction to the desired temperature using an oil bath with a temperature controller.
-
Monitoring: Periodically take small aliquots from the reaction mixture with a syringe for analysis by TLC, GC-MS, or HPLC to monitor the consumption of starting material and the formation of the product.[17][18]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Using a capillary tube, spot a small amount of the reaction mixture onto a TLC plate. Also spot the starting material(s) as a reference.
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The ideal solvent system will give the product an Rf value of ~0.3-0.5.
-
Visualization: Visualize the spots under a UV lamp. If the compounds are not UV-active, use a chemical stain (e.g., potassium permanganate).
-
Analysis: Compare the spot corresponding to the starting material in the reaction lane with the reference spot. The disappearance of the starting material and the appearance of a new spot indicate that the reaction is proceeding.
Safety Information
Working with this compound and its derivatives requires adherence to standard laboratory safety protocols.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Use in a well-ventilated area, preferably a chemical fume hood.[19][20]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including safety goggles, chemical-resistant gloves, and a lab coat.[20][21]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep the container tightly closed and protected from light.[19][22]
-
Disposal: Dispose of chemical waste according to local, regional, and national regulations. Do not allow the substance to enter drains or soil.[19]
References
- Hazra, M. K., & Chakraborty, T. (2006). This compound <-- --> 2-pyridone tautomerization: catalytic influence of formic acid. The Journal of Physical Chemistry A, 110(29), 9130–9136.
- Safety Data Sheet: this compound-N-oxide. (2023). Fluorochem.
- Safety Data Sheet: this compound. (n.d.). Jubilant Ingrevia Limited.
- Safety Data Sheet: this compound 1-oxide. (2024). PanReac AppliChem.
- Material Safety Data Sheet: 2-HYDROXY PYRIDINE. (n.d.). Central Drug House (P) Ltd.
- Wang, L., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry.
- Safety Data Sheet: this compound-N-oxide. (2025). Fisher Scientific.
- Process for the production of this compound. (1990). U.S. Patent No. 4,942,239.
- Oisaki, K., et al. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science.
- Kumar, A., et al. (2023). This compound-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions. PubMed.
- Gas-phase this compound/2-pyridone system: temperature dependence of fractions retrieved from electron diffraction data. (2025). ResearchGate.
- Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes for their Catalytic Application in the Hydrogenation of CO2. (2023). University of South Wales.
- Substrate scope of pyridines. (n.d.). ResearchGate.
- Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums. (n.d.). The Journal of Organic Chemistry.
- The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2025). ResearchGate.
- The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). MDPI.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). McMaster University.
- EFFECT OF SOLVENT AND CATALYSIS ON SYNTHESIS OF DIHYDROPYRIDINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical and Biological Sciences.
- ANALYTICAL REACTIONS OF HYDROXYPYRIDINES. (n.d.). ResearchGate.
- This compound. (n.d.). ChemicalBook.
- The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). PubMed.
- Optimization of Catalysts and Reaction Conditions. (n.d.). ResearchGate.
- The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). Semantic Scholar.
- 2-Pyridone. (n.d.). Wikipedia.
- The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). National Institutes of Health.
- Equilibrium between this compound and 2-pyridone in the gas phase. (n.d.). ACS Publications.
- 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (2026). MDPI.
- How about Tautomers? (n.d.). WuXi Biology.
- Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (n.d.). Chemical Science.
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (n.d.). Infoscience.
- Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes and Their Application in the Catalytic Hydrogenation of CO2. (2023). PubMed.
- Substrate scope: 4‐hydroxypyridine. (n.d.). ResearchGate.
- Technical Support Center: Pyridine Synthesis Troubleshooting. (2025). Benchchem.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
- Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. (2022). Catalysis Science & Technology.
- The catalyst activity regeneration and deactivation profile. (n.d.). ResearchGate.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). PMC.
- Special Issue on Catalyst Deactivation and Regeneration. (2021). MDPI.
- Catalyst Deactivation and Regeneration. (n.d.). ResearchGate.
- Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. (2015). Scirp.org.
Sources
- 1. This compound | 142-08-5 [chemicalbook.com]
- 2. This compound-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]
- 4. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.southwales.ac.uk [pure.southwales.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 18. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. biosynth.com [biosynth.com]
- 20. jubilantingrevia.com [jubilantingrevia.com]
- 21. cdhfinechemical.com [cdhfinechemical.com]
- 22. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Low Catalytic Activity of 2-Hydroxypyridine Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydroxypyridine complexes. This guide is designed to provide in-depth troubleshooting assistance for one of the most common challenges encountered in the lab: low or inconsistent catalytic activity. Drawing upon established principles of organometallic chemistry and field-proven insights, this resource will help you diagnose and resolve issues to get your reactions back on track.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding the performance of this compound catalysts.
Q1: My reaction with a this compound complex is sluggish or has completely stalled. What are the most common initial culprits?
A1: The most frequent causes of low catalytic activity can be broadly categorized into three areas:
-
Reagent and Solvent Quality: Impurities such as water, oxygen, or byproducts from the synthesis of your starting materials can act as catalyst poisons.
-
Catalyst Integrity: The active catalytic species may not have formed correctly, or it may have degraded over the course of the reaction.
-
Reaction Conditions: Suboptimal temperature, pressure, or mixing can significantly hinder catalyst performance.
Q2: How does the tautomerism of the this compound ligand affect my catalysis?
A2: The this compound ligand exists in a tautomeric equilibrium between the enol (hydroxy) and keto (pyridone) forms. The position of this equilibrium is highly dependent on the solvent polarity.[1] This is critical because only one tautomer may be able to coordinate effectively with the metal center to form the active catalyst. In nonpolar solvents, the enol form is more prevalent, while polar solvents favor the keto form.[1][2] An incorrect solvent choice can therefore prevent the formation of the active catalytic species.
Q3: What is metal-ligand cooperativity in the context of this compound complexes, and why is it important?
A3: Metal-ligand cooperativity is a phenomenon where both the metal center and the this compound ligand actively participate in the catalytic cycle. The ligand is not just a passive "spectator" but plays a crucial role in steps like substrate activation or proton transfer. The hydroxyl group of the this compound ligand is often directly involved in these processes. If this cooperativity is disrupted, for example, by using a ligand that lacks the hydroxyl group, a significant drop in catalytic activity can be expected.
Q4: Can I regenerate my deactivated this compound catalyst?
A4: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism. If the catalyst has deactivated due to the deposition of byproducts on its surface, a carefully chosen washing procedure may restore activity. For instance, palladium-based catalysts that have been deactivated by organic residues can sometimes be regenerated by washing with solvents like chloroform and glacial acetic acid.[3] However, if the deactivation is due to irreversible decomposition of the ligand or sintering of the metal, regeneration may not be possible.
In-Depth Troubleshooting Guide
If the FAQs have not resolved your issue, this detailed guide provides a systematic approach to identifying and solving the root cause of low catalytic activity.
Section 1: Initial Checks - The Low-Hanging Fruit
Before delving into more complex analyses, it's essential to rule out common experimental errors.
1.1. Visual Inspection of the Reaction Mixture
-
Observation: Unexpected color change or formation of a precipitate.
-
Potential Cause: This can be a sign of catalyst decomposition, where the soluble active species degrades into an insoluble, inactive form. For example, some palladium complexes can decompose to form palladium black.
-
Action:
-
Compare the appearance of your reaction to a successful run if possible.
-
Attempt to isolate and characterize the precipitate using techniques like IR spectroscopy or elemental analysis to determine its nature.
-
1.2. Verification of Reagent and Solvent Purity
-
Observation: Inconsistent results between batches of reagents or solvents.
-
Potential Cause: Trace impurities can have a significant impact on catalytic performance.
-
Water: Can hydrolyze sensitive bonds in the catalyst or reactants. Even seemingly dry solvents can contain enough water to affect a reaction.
-
Oxygen: Can oxidize the metal center, rendering it inactive.
-
Other Pyridine Isomers: Impurities from the synthesis of your this compound ligand, such as other pyridine isomers, can compete for coordination to the metal center and inhibit catalysis.[4]
-
-
Action:
-
Use freshly distilled and thoroughly dried solvents.
-
Degas all solvents and reagents prior to use.
-
If possible, verify the purity of your this compound ligand by NMR or GC-MS.
-
Section 2: Investigating the Catalyst's Integrity
If initial checks do not reveal the problem, the next step is to scrutinize the catalyst itself.
2.1. The Importance of Tautomeric Equilibrium
The tautomeric equilibrium between the this compound (enol) and 2-pyridone (keto) forms is a critical factor in the formation of the active catalyst. The choice of solvent plays a pivotal role in determining which tautomer is predominant.
-
Underlying Principle: The more polar 2-pyridone tautomer is favored in polar solvents, while the less polar this compound form is more stable in nonpolar environments.[1][2]
-
Troubleshooting Step: If your reaction is underperforming, consider the polarity of your solvent. It may be that the solvent is stabilizing the "wrong" tautomer for effective coordination to the metal center.
-
Experimental Protocol: Solvent Screening
-
Set up a series of small-scale reactions in parallel.
-
Use a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, water).
-
Monitor the reaction progress in each solvent to identify the optimal medium for your catalytic system.
-
Table 1: Effect of Solvent on this compound Tautomeric Equilibrium
| Solvent | Dielectric Constant (ε) | Predominant Tautomer |
| Cyclohexane | 2.02 | This compound (enol) |
| Chloroform | 4.81 | 2-Pyridone (keto) |
| Acetonitrile | 37.5 | 2-Pyridone (keto) |
| Water | 80.1 | 2-Pyridone (keto) |
Data compiled from various sources.[1]
2.2. Verifying Catalyst Formation and Structure
It is crucial to confirm that the desired this compound complex has formed correctly and is stable under the reaction conditions.
-
Analytical Techniques for Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the coordination of the this compound ligand to the metal center. Upon coordination, you can expect to see shifts in the chemical shifts of the pyridine ring protons and carbons.[5][6] Comparing the NMR spectrum of the complex to that of the free ligand is essential.
-
IR Spectroscopy: The C=O stretching frequency in the IR spectrum can help distinguish between the keto and enol tautomers. The disappearance of the O-H stretch and changes in the pyridine ring vibrations can also indicate coordination to the metal.
-
X-ray Crystallography: If you can obtain a single crystal of your complex, X-ray diffraction will provide unambiguous structural information.
-
Experimental Protocol: In-situ NMR Monitoring
-
Set up your reaction in an NMR tube using deuterated solvent.
-
Acquire an initial spectrum of your starting materials and the catalyst precursor.
-
Heat the sample to the reaction temperature and acquire spectra at regular intervals.
-
Monitor for the appearance of new signals corresponding to the active catalyst and the disappearance of starting materials. This can also help identify any catalyst decomposition pathways.
Section 3: Diagnosing Catalyst Deactivation
If you have confirmed that your active catalyst is forming correctly, but the reaction still fails, catalyst deactivation is a likely cause.
3.1. Common Deactivation Pathways
-
Ligand Dissociation: The this compound ligand may dissociate from the metal center, leading to an inactive species.
-
Metal Center Reduction/Oxidation: The metal center may change its oxidation state to an inactive form.
-
Formation of Bridging Species: In some cases, catalyst molecules can dimerize or oligomerize to form inactive bridged species.
-
Coke Formation: At higher temperatures, organic molecules can decompose and deposit as "coke" on the catalyst, blocking active sites.
Troubleshooting Workflow for Catalyst Deactivation
Caption: A decision-making workflow for diagnosing catalyst deactivation.
3.2. Catalyst Regeneration Protocols
If deactivation is suspected, the following general protocols may be attempted to regenerate the catalyst. Note that the success of regeneration is highly dependent on the specific catalyst and deactivation mechanism.
Protocol 1: Washing with Organic Solvents (for removal of organic residues)
-
Separate the catalyst from the reaction mixture (e.g., by filtration if heterogeneous, or by precipitation and then filtration).
-
Wash the catalyst with a solvent in which the deactivating impurities are soluble but the catalyst is not. Chloroform and glacial acetic acid have been shown to be effective for some palladium catalysts.[3]
-
Dry the catalyst thoroughly under vacuum before reuse.
Protocol 2: Thermal Regeneration (for removal of coke)
Caution: This method is only suitable for robust, typically heterogeneous, catalysts and can lead to sintering if not performed carefully.
-
Place the deactivated catalyst in a tube furnace.
-
Heat the catalyst under a flow of an inert gas (e.g., nitrogen or argon) to a temperature sufficient to pyrolyze the coke deposits.
-
Carefully introduce a small amount of oxygen or air to burn off the remaining carbonaceous material. The temperature and oxygen concentration must be carefully controlled to avoid damaging the catalyst.
References
- Method for regenerating a palladium catalyst - Eureka | Patsnap. (n.d.).
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (2022, December 1).
- Regeneration of palladium based catalyst for methane abatment - DCL Inc. (n.d.).
- Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation - PubMed. (2024, September 20).
- CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents. (n.d.).
- Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. (2025, August 6).
- Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways - Princeton University. (2018, June 1).
- How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations - PMC - NIH. (n.d.).
- Experimental Studies of Reaction Mechanisms in Organometallic Chemistry and Catalysis. (2024, December 23).
- This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8).
- Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.).
- The heterospin cobalt complexes: peculiarities of high-resolution NMR spectra - PMC. (n.d.).
- Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation | ACS Catalysis. (2024, April 25).
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry - ACS Publications. (2022, August 19).
- Homogeneous catalysts recovery : r/chemhelp - Reddit. (2023, February 26).
- Unit-V: Reactions and Catalysis by Organometallics. (n.d.).
- Homogeneous Catalysis: Progress, Problems, and Prospects - ACS Publications. (1971, June 1).
- Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | The Journal of Organic Chemistry - ACS Publications. (2018, May 16).
- Water Catalysis of the Reaction Between the Hydroxyl Radicals and Linear Saturated Alcohols (ethanol and n-propanol) at 294 K | Request PDF - ResearchGate. (n.d.).
- ORGANOMETALLIC AND CATALYSIS - DSpace at Prabhat Kumar College. (n.d.).
- Homogeneous and heterogeneous catalysis - Université catholique de Louvain. (n.d.).
- On the catalytic role of water in chemical reactions: an overview - ResearchGate. (2025, August 6).
- Organometallic Catalysis. (n.d.).
- Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Organic Letters - ACS Publications. (n.d.).
- Pyrene Functionalized Highly Reduced Graphene Oxide-palladium Nanocomposite: A Novel Catalyst for the Mizoroki-Heck Reaction in Water - Frontiers. (2022, April 28).
Sources
- 1. CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents [patents.google.com]
- 2. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Improve the Solubility of 2-Pyridone Complexes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-pyridone complexes. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical insights and actionable protocols to address these specific issues.
Understanding the Challenge: The Physicochemical Properties of 2-Pyridone
2-pyridone and its derivatives are prevalent scaffolds in medicinal chemistry and materials science.[1] Their unique structure, existing in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms, governs their physicochemical properties.[1] This equilibrium is sensitive to the solvent environment; polar solvents favor the 2-pyridone form, while non-polar solvents shift the equilibrium towards the this compound tautomer.[2]
A key characteristic of 2-pyridones is their propensity to form strong hydrogen-bonded dimers and other aggregates, both in solution and in the solid state.[2][3][4] While this property is advantageous for creating specific supramolecular structures, it often leads to high crystal lattice energy and, consequently, poor solubility in aqueous and organic solvents. This guide will explore various strategies to overcome this inherent challenge.
Physicochemical Data of 2-Pyridone
| Property | Value | Source |
| Molecular Formula | C5H5NO | [2][5] |
| Molecular Weight | 95.10 g/mol | [2][5] |
| Melting Point | 104-107 °C | [2][5] |
| Boiling Point | 280-282 °C (decomposes) | [2][5] |
| Solubility in Water | 1000 mg/mL at 20 °C | [6] |
| pKa | 11.65 | [2] |
Frequently Asked Questions (FAQs)
Q1: Why is my 2-pyridone complex crashing out of solution?
A1: Precipitation of 2-pyridone complexes is a common issue stemming from several factors:
-
Strong Intermolecular Hydrogen Bonding: The primary reason is often the formation of highly stable, insoluble hydrogen-bonded dimers or oligomers.[2][3][4] The N-H and C=O groups of the pyridone ring are excellent hydrogen bond donors and acceptors, respectively, leading to robust self-assembly.
-
Solvent Polarity: The choice of solvent is critical. While 2-pyridone itself is soluble in polar solvents like water and ethanol[2][5], the formation of a larger, often more rigid, complex can drastically reduce its affinity for these solvents. The complex may be "squeezed out" of a highly polar environment if its overall polarity is significantly lower than the solvent.
-
"Common Ion" Effect: If your complex is a salt, dissolving it in a solvent that already contains a high concentration of one of the constituent ions can suppress solubility.[7]
-
Temperature Effects: Solubility of many compounds is temperature-dependent. A complex that dissolves at a higher temperature may precipitate upon cooling if the solution becomes supersaturated.
Q2: I've tried common organic solvents with no success. What should I try next?
A2: When standard solvents fail, a systematic approach is necessary. Consider the following strategies:
-
Co-solvent Systems: Employing a mixture of solvents can modulate the overall polarity to better match that of your complex.[8] For example, a mixture of a polar protic solvent (like water or ethanol) with a polar aprotic solvent (like DMSO or DMF) can disrupt the strong hydrogen bonding networks of both the solvent and the solute, creating a more favorable environment for dissolution.
-
pH Adjustment: For complexes with ionizable groups, altering the pH of the medium can significantly impact solubility.[7][9] Protonating or deprotonating a functional group can increase its polarity and interaction with polar solvents.
-
Surfactants: Introducing surfactants can increase the apparent solubility of your complex through micellar solubilization.[10][11][12] The hydrophobic core of the micelles can encapsulate the less polar regions of your complex, while the hydrophilic exterior interacts with the aqueous environment.
Q3: Can I modify the 2-pyridone ligand itself to improve the solubility of its complex?
A3: Yes, modifying the ligand is a powerful and proactive strategy. Consider these approaches during the design and synthesis phase:
-
Introduce Solubilizing Groups: Attaching polar, flexible chains like polyethylene glycol (PEG) or charged groups such as sulfonates or quaternary amines can dramatically improve aqueous solubility.[13]
-
Disrupt Crystal Packing: Introducing bulky or non-planar substituents can sterically hinder the formation of the highly ordered, insoluble crystal lattices that are common for planar molecules like 2-pyridone.[14] This disruption of planarity can lower the melting point and improve solubility.
-
Prodrug Strategies: For pharmaceutical applications, a prodrug approach can be employed. This involves temporarily masking the problematic functional group with a more soluble moiety that is later cleaved in vivo to release the active compound.[15][16][17][18]
Troubleshooting Guide: Step-by-Step Experimental Protocols
This section provides detailed protocols for common solubility enhancement techniques.
Technique 1: Co-crystallization
Principle: Co-crystallization involves combining the active pharmaceutical ingredient (API) with a benign co-former molecule in a specific stoichiometric ratio to form a new crystalline solid with different physicochemical properties, including solubility.[19][20][21] This technique is particularly useful for non-ionizable compounds.[19]
Experimental Workflow: Co-crystal Screening and Synthesis
Caption: Workflow for Co-crystal Screening and Synthesis.
Step-by-Step Protocol for Liquid-Assisted Grinding:
-
Selection of Co-formers: Choose a range of pharmaceutically acceptable co-formers with complementary hydrogen bonding functionalities (e.g., carboxylic acids, amides).
-
Milling: Place the 2-pyridone complex and a co-former (typically in a 1:1 or 1:2 molar ratio) into a ball mill.
-
Liquid Addition: Add a minimal amount of a suitable solvent (e.g., acetonitrile, ethanol) to facilitate molecular mobility.
-
Grinding: Mill the mixture for a specified time (e.g., 30-60 minutes).
-
Characterization: Analyze the resulting solid by Powder X-ray Diffraction (PXRD) to identify new crystalline phases. Differential Scanning Calorimetry (DSC) can be used to detect new thermal events indicative of co-crystal formation.
Technique 2: Salt Formation
Principle: For 2-pyridone complexes with ionizable functional groups (either acidic or basic), salt formation is a highly effective method to enhance solubility and dissolution rates.[7][22][23] The conversion of a neutral molecule to a salt introduces ionic character, which generally improves interaction with polar solvents.
Decision Logic for Salt Formation
Caption: Decision tree for employing salt formation.
Step-by-Step Protocol for Salt Screening:
-
Counter-ion Selection: Based on the pKa of your complex, select a panel of pharmaceutically acceptable counter-ions (acids or bases).
-
Solvent Selection: Choose a solvent in which both the free form of your complex and the counter-ion have some solubility.
-
Stoichiometry: Mix equimolar amounts of the complex and the counter-ion in the chosen solvent.
-
Equilibration: Stir the mixture at a constant temperature for a period (e.g., 24-48 hours) to allow for salt formation and equilibration.
-
Isolation and Analysis: Isolate any resulting solid by filtration and analyze using techniques like PXRD, DSC, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm salt formation.
-
Solubility Measurement: Determine the solubility of the confirmed salt forms in relevant media (e.g., water, buffered solutions).
Technique 3: Use of Surfactants
Principle: Surfactants, or surface-active agents, are amphiphilic molecules that can self-assemble into micelles in solution above a certain concentration known as the Critical Micelle Concentration (CMC).[10][11] The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, thereby increasing their overall concentration in the aqueous phase.[10][12]
Comparative Data on Common Surfactants
| Surfactant Type | Example | Mechanism of Solubilization | Key Considerations |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Strong electrostatic and hydrophobic interactions.[10] | Potential for protein denaturation; can be irritating. |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Electrostatic interactions with negatively charged molecules. | Can have toxic effects. |
| Non-ionic | Polysorbates (e.g., Tween® 80), Polyoxyethylene Glycol Ethers (e.g., Brij®) | Encapsulation within the hydrophobic core of the micelle.[8] | Generally well-tolerated and widely used in pharmaceutical formulations.[10] |
| Zwitterionic | Cocamidopropyl Betaine | Combines features of anionic and cationic surfactants. | Good biocompatibility. |
Step-by-Step Protocol for Surfactant-Mediated Solubilization:
-
Surfactant Selection: Choose a panel of surfactants, prioritizing non-ionic surfactants for initial screening due to their lower toxicity.
-
Concentration Range: Prepare a series of aqueous solutions of each surfactant at concentrations both below and above their known CMC.
-
Equilibration: Add an excess of the 2-pyridone complex to each surfactant solution.
-
Incubation: Shake the samples at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Separation: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved complex in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the concentration of the dissolved complex against the surfactant concentration to determine the extent of solubility enhancement.
Concluding Remarks
Improving the solubility of 2-pyridone complexes requires a multi-faceted approach grounded in an understanding of their fundamental physicochemical properties. The strategies outlined in this guide—from structural modification of the ligand to formulation-based approaches like co-crystallization, salt formation, and the use of surfactants—provide a robust toolkit for the modern researcher. By systematically applying these techniques and carefully analyzing the results, the challenges posed by the poor solubility of these otherwise promising compounds can be effectively overcome.
References
- 2-Pyridone (CAS 142-08-5)
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.Journal of Chemical and Pharmaceutical Research, 16(12), 220.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.American Journal of PharmTech and Industrial Medicine.
- 2-Pyridone.Wikipedia.
- Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.Pharma Excipients.
- van der Post, S. T., et al. (2010). The hydrogen-bonded 2-pyridone dimer model system. 1. Combined NMR and FT-IR spectroscopy study.PubMed.
- Improvement in solubility of poor water-soluble drugs by solid dispersion.PMC - NIH.
- Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Deriv
- Solubility Enchantment Of Poorly Soluble Drug.International Journal of Pharmaceutical Sciences.
- 2-Pyridone | C5H5NO | CID 8871.PubChem.
- Coleman, P. J., et al. (2015). Discovery of 2-Pyridinone Aminals: A Prodrug Strategy to Advance a Second Generation of HIV-1 Integrase Strand Transfer Inhibitors.PubMed.
- Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium)
- Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals.PMC - NIH. (2022).
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.RSC Publishing.
- CHAPTER 2: Tactics to Improve Solubility Available.Books. (2021).
- Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Prolifer
- Prodrug Strategies in Medicinal Chemistry.American Chemical Society. (2019).
- Improving API Solubility by Salt and Cocrystal Form
- Serajuddin, A. T. M. (2007).
- Enhanced Solubility through API Processing: Salt and Cocrystal Form
- Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates.Chemical Society Reviews (RSC Publishing). (2024).
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs.MDPI.
- CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT.INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2014).
- Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products. (2025).
- Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.NIH.
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. The hydrogen-bonded 2-pyridone dimer model system. 1. Combined NMR and FT-IR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 2-Pyridone | C5H5NO | CID 8871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. asianpharmtech.com [asianpharmtech.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. Discovery of 2-Pyridinone Aminals: A Prodrug Strategy to Advance a Second Generation of HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acs.org [acs.org]
- 17. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. ijpsr.com [ijpsr.com]
- 20. researchgate.net [researchgate.net]
- 21. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. pharmasalmanac.com [pharmasalmanac.com]
Technical Support Center: Overcoming Product Inhibition in 2-Hydroxypyridine Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet often overlooked challenge in 2-hydroxypyridine (2-HP) catalyzed reactions: product inhibition . As a bifunctional catalyst, 2-HP and its tautomer, 2-pyridone, are remarkably effective in a range of transformations, most notably in acyl-transfer reactions like ester aminolysis.[1][2] However, the very interactions that make it an excellent catalyst can also lead to its downfall as the reaction progresses. This guide will equip you with the expertise to diagnose, understand, and overcome product inhibition, ensuring your reactions proceed to completion with high efficiency and yield.
Understanding the Dual Nature of this compound Catalysis
This compound exists in a tautomeric equilibrium with 2-pyridone.[3] This equilibrium is central to its catalytic activity. In nonpolar solvents, the 2-pyridone form often predominates and acts as a bifunctional catalyst. Through its N-H group (as a Brønsted acid), it activates the electrophile (e.g., an ester), while the carbonyl group (as a Brønsted base) activates the nucleophile (e.g., an amine).[1][2] This dual activation within a single catalytic entity dramatically accelerates the reaction rate.
Frequently Asked Questions (FAQs)
Q1: My 2-HP catalyzed reaction starts well but then slows down significantly or stalls completely before all the starting material is consumed. What's happening?
A1: This is a classic symptom of product inhibition or catalyst deactivation.[4] In the context of 2-HP catalysis, especially in reactions like ester aminolysis, the amide product formed is structurally capable of hydrogen bonding with the 2-HP catalyst in a manner similar to the starting materials. This competitive binding of the product to the catalyst's active sites can lead to the formation of a non-productive catalyst-product complex, effectively reducing the concentration of active catalyst available to drive the reaction forward.[5][6]
Troubleshooting Guide: Diagnosing and Overcoming Product Inhibition
This section provides a systematic approach to identifying and mitigating product inhibition in your 2-HP catalyzed reactions.
Issue 1: Reaction Stalls or Exhibits Non-Linear Kinetics
Causality: The accumulation of the reaction product leads to competitive inhibition of the 2-HP catalyst. The product molecules compete with the substrate for the catalyst's hydrogen-bonding sites, leading to a decrease in the reaction rate as the product concentration increases.[5][6]
A powerful method to diagnose product inhibition is through visual kinetic analysis.[4] This involves comparing the progress of multiple reactions under slightly different initial conditions.
Step-by-Step Experimental Protocol:
-
Baseline Reaction: Set up your standard reaction (e.g., 1.0 mmol ester, 1.2 mmol amine, 10 mol% 2-HP in toluene). Monitor the reaction progress over time by taking aliquots and analyzing them via a suitable technique (e.g., GC, LC-MS, or NMR) to get a concentration vs. time profile.
-
"Spiked" Reaction: Set up a second reaction identical to the baseline, but at the outset, add a certain amount (e.g., 0.5 mmol) of the expected product.
-
Analysis: Plot the concentration of the starting material or product versus time for both reactions. If the initial rate of the "spiked" reaction is significantly lower than the baseline reaction, this is strong evidence of product inhibition.
Data Presentation: Interpreting Kinetic Profiles
| Observation | Interpretation |
| Initial rate of "spiked" reaction is much slower than baseline. | Confirms product inhibition. |
| Both reactions stall at a similar product concentration. | Suggests a critical product concentration at which inhibition becomes severe. |
| Reaction rate decreases faster than expected for simple substrate depletion. | Indicative of accumulating inhibitor (the product). |
Logical Workflow for Diagnosing Product Inhibition
Caption: A logical workflow for diagnosing product inhibition.
Solutions and Mitigation Strategies
Once product inhibition is confirmed, several strategies can be employed to overcome it.
Strategy 1: In-Situ Product Removal (ISPR)
The most direct way to combat product inhibition is to remove the product from the reaction mixture as it is formed.[7][8][9] This keeps the product concentration low and minimizes its inhibitory effects.
This technique is applicable if your product has a significantly different polarity than your starting materials and catalyst, allowing for selective extraction.
-
Biphasic System Setup: Choose a solvent system where the reaction proceeds in one phase (e.g., a nonpolar organic solvent like toluene or hexanes) and the product is preferentially soluble in a second, immiscible phase (e.g., a polar solvent or an aqueous solution).
-
Execution: Run the reaction with vigorous stirring to ensure adequate mixing between the two phases. The product will be continuously extracted into the second phase, away from the catalyst.
-
Considerations: This method may require optimization of the solvent system and agitation to ensure efficient reaction and extraction without creating problematic emulsions.
If the product has a functional group that can be selectively bound to a solid support, a scavenger resin can be used.
-
Resin Selection: Choose a resin that will selectively bind your product. For example, if your product is an amine, an acidic resin could be used. If your product is acidic, a basic resin would be appropriate.
-
Reaction Setup: Add the scavenger resin to the reaction mixture. The resin should be insoluble and inert to the reactants and catalyst.
-
Workup: At the end of the reaction, the resin with the bound product can be simply filtered off. The desired product can then be cleaved from the resin in a separate step.
Strategy 2: Catalyst Modification
In some cases, modifying the catalyst structure can reduce its affinity for the product without compromising its activity towards the substrate.
Conceptual Approach:
-
Steric Hindrance: Introduce bulky groups onto the 2-HP catalyst. This may create a binding pocket that is more accommodating to the transition state of the reaction than to the final product.
-
Electronic Tuning: Modify the electronic properties of the 2-HP ring with electron-donating or electron-withdrawing groups. This can alter the hydrogen-bonding strength and potentially disfavor product binding. While less straightforward, screening a small library of substituted 2-HP catalysts can be a powerful optimization strategy.[10]
Strategy 3: Reaction Condition Optimization
-
Temperature: Increasing the reaction temperature can sometimes help to overcome the energy barrier of product dissociation from the catalyst, although this must be balanced against potential catalyst and substrate degradation.[11][12]
-
Concentration: Running the reaction at a higher concentration of reactants may help the substrate outcompete the product for binding to the catalyst. However, this could also lead to higher product concentrations more quickly, exacerbating the problem. Careful optimization is required.
Visualizing the Catalytic Cycle and Inhibition
Caption: The catalytic cycle and the off-cycle product inhibition pathway.
This technical guide provides a framework for understanding and addressing product inhibition in this compound catalyzed reactions. By employing systematic kinetic diagnosis and implementing targeted mitigation strategies, researchers can optimize their reaction conditions to achieve higher yields and more efficient chemical transformations.
References
- Lye, G. J., & Woodley, J. M. (1999). Application of in situ product-removal techniques to biocatalytic processes. Trends in Biotechnology, 17(10), 395–402. [Link]
- Stark, D., & von Stockar, U. (2003). In situ product removal (ISPR) in whole cell biotechnology during the last twenty years. Process Biochemistry, 39(11), 1323-1335. [Link]
- Blackmond, D. G. (2015). Visual kinetic analysis. Angewandte Chemie International Edition, 54(20), 5864-5878. [Link]
- Grote, T., et al. (2017). Development of in situ product removal strategies in biocatalysis applying scaled-down unit operations. Biotechnology and Bioengineering, 114(3), 600-609. [Link]
- Schügerl, K. (2000). In-situ product removal by membrane extraction. Journal of Biotechnology, 77(2-3), 125-138. [Link]
- Yamada, T., et al. (2020). Experimental and Theoretical Mechanistic Study on the 6‐Iodo‐2‐pyridone‐Catalyzed Aminolysis of Esters. Chemistry–A European Journal, 26(54), 12386-12393. [Link]
- Hatano, M., et al. (2015). 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. RSC Advances, 5(118), 97575-97582. [Link]
- Yamada, T., et al. (2020). Experimental and Theoretical Mechanistic Study on the 6‐Iodo‐2‐pyridone‐Catalyzed Aminolysis of Esters. Chemistry – A European Journal, 26(54), 12386-12393. [Link]
- Smit, M., et al. (2005). Catalysis of aminolysis of p‐nitrophenyl acetate by 2‐pyridones. Journal of Physical Organic Chemistry, 18(11), 1084-1092. [Link]
- Let's Talk Academy. (n.d.). How Reaction Products Inhibit Enzyme Catalysis: Mechanisms and Impact. CSIR NET LIFE SCIENCE COACHING. [Link]
- Hatano, M., et al. (2015). 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. RSC Advances, 5(118), 97575-97582. [Link]
- Taylor & Francis. (n.d.). Product inhibition – Knowledge and References. [Link]
- Wikipedia. (2023). Product inhibition. [Link]
- Mondal, B., et al. (2023). This compound-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions. Chemistry – An Asian Journal, 18(22), e202300829. [Link]
- Wikipedia. (2023). 2-Pyridone. [Link]
Sources
- 1. 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. Visual kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Application of in situ product-removal techniques to biocatalytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
- 10. This compound-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis of 2-Hydroxypyridine: A Technical Guide for Scale-Up
Welcome to the technical support center for the synthesis of 2-Hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the complexities of scaling up the production of this vital heterocyclic compound. This compound, and its tautomer 2-pyridone, are foundational building blocks in the pharmaceutical and agrochemical industries.[1][2] Understanding the nuances of its synthesis is critical for efficient, safe, and scalable production.
This guide moves beyond simple protocols to explain the underlying chemical principles and practical considerations essential for successful scale-up. We will address common challenges, offer troubleshooting solutions, and provide a framework for robust process development.
The Critical Role of Tautomerism
A foundational concept in the chemistry of this compound is its tautomeric equilibrium with 2-pyridone. The position of this equilibrium is highly sensitive to the physical state and solvent environment.
-
In the solid state and polar solvents , the 2-pyridone form is predominant.[3][4] This is largely due to favorable intermolecular hydrogen bonding.
-
In non-polar solvents and the vapor phase , the this compound tautomer is more favored.[3][4]
This tautomerism has significant implications for reaction monitoring, product isolation, and characterization. For the remainder of this guide, "this compound" will be used as a general term, with the understanding that it exists in equilibrium with 2-pyridone.
Common Synthesis Routes and Scale-Up Considerations
There are several established methods for the synthesis of this compound. Below, we explore the most common routes and the specific challenges they present during scale-up.
Route 1: Hydrolysis of 2-Chloropyridine
This is a frequently employed method due to the relative availability of the starting material. The reaction involves the displacement of the chloro group with a hydroxyl group, typically under basic or acidic conditions.
Troubleshooting and FAQs
Q1: My hydrolysis of 2-chloropyridine is sluggish and gives low yields. What can I do?
A1: Incomplete conversion is a common issue. Several factors could be at play:
-
Reaction Conditions: Traditional methods using concentrated hydrochloric acid often require high temperatures (150°C) and pressure, which can still result in low yields (around 24%).[5]
-
Phase Transfer Catalysis: The reaction is often biphasic. The use of a phase transfer catalyst can significantly improve the reaction rate by facilitating the transport of the hydroxide ion into the organic phase.
-
Solvent Choice: The addition of a tertiary alcohol, such as tertiary butyl alcohol or amyl alcohol, to an aqueous alkaline solution has been shown to dramatically increase the yield and purity of the product in a one-stage reaction.[5] This is surprising as, without the tertiary alcohol, the reaction with concentrated potassium hydroxide at reflux does not proceed.[5]
Q2: I'm concerned about the safety of high-pressure reactions on a larger scale. Are there alternatives?
A2: Absolutely. High-pressure reactions introduce significant engineering and safety challenges. Consider these alternatives:
-
Microwave-Assisted Synthesis: For smaller to medium scales, microwave reactors can accelerate the reaction by efficiently heating the polar solvent, often leading to shorter reaction times and improved yields.
-
Continuous Flow Chemistry: For larger scales, continuous flow reactors offer superior heat and mass transfer, allowing for better control over exothermic events and safer operation at elevated temperatures and pressures.
Q3: How do I effectively remove inorganic salts during workup at a large scale?
A3: Salt removal is a critical step for obtaining high-purity this compound.
-
pH Adjustment and Crystallization: After neutralizing the excess base, the resulting inorganic salts can be precipitated. The product can then be extracted into an organic solvent.[5]
-
Solvent Selection for Precipitation: After concentrating the reaction mixture, adding a solvent in which the inorganic salts are insoluble, like methanol, can cause them to precipitate, allowing for their removal by filtration.[5]
Experimental Protocol: Hydrolysis of 2-Chloropyridine with a Tertiary Alcohol [5]
-
To a suitable reactor, add 2-chloropyridine, an aqueous solution of concentrated potassium hydroxide (1.5 to 3 times the equimolar quantity of 2-chloropyridine), and a tertiary alcohol (0.5 to 5 times the quantity of the aqueous alkaline solution).
-
Heat the mixture to reflux with stirring under atmospheric pressure.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until the starting material is consumed.
-
Cool the reaction mixture and adjust the pH to 5-6 with concentrated hydrochloric acid.
-
Distill off the remaining water and tertiary alcohol. The tertiary alcohol can be recovered for reuse.
-
Cool the residue and add methanol to precipitate the inorganic salts.
-
Filter off the salts and rinse the filter cake with methanol.
-
Combine the methanol filtrates, concentrate under vacuum, and distill the residue to obtain pure this compound.
Route 2: Diazotization of 2-Aminopyridine followed by Hydrolysis
This classical method involves the conversion of the amino group of 2-aminopyridine into a diazonium salt, which is then hydrolyzed to the hydroxyl group.
Troubleshooting and FAQs
Q1: My diazotization reaction is producing a lot of colored byproducts. What's causing this?
A1: The formation of colored impurities, often from azo coupling, is a common problem.
-
Temperature Control: Diazotization is a highly exothermic reaction. Maintaining a low temperature (typically 0-5°C) is crucial to prevent the decomposition of the diazonium salt and side reactions.
-
Rate of Addition: Slow, controlled addition of the sodium nitrite solution is essential to manage the exotherm and prevent localized high concentrations of nitrous acid.
-
Efficient Stirring: Good agitation is necessary to ensure uniform temperature and reagent distribution, minimizing side reactions.
Q2: The hydrolysis of the diazonium salt is inconsistent. How can I improve its reliability?
A2: The stability of the pyridine-2-diazonium ion is a key factor.
-
Rapid Hydrolysis: The pyridine-2-diazonium ion is unstable and hydrolyzes rapidly in dilute acid.[6] It is often best to proceed with the hydrolysis step immediately after the diazotization is complete, without isolating the diazonium salt.
-
Controlled Heating: Once the diazotization is complete, the reaction mixture is typically warmed to facilitate the hydrolysis. A controlled heating rate is important to manage the evolution of nitrogen gas and prevent foaming.
Q3: What are the key safety considerations for scaling up a diazotization reaction?
A3: Diazonium salts are potentially explosive, especially when isolated in a dry state.
-
Never Isolate the Diazonium Salt: For this synthesis, the diazonium salt should be generated and used in situ.
-
Quenching Excess Nitrous Acid: Any remaining nitrous acid at the end of the reaction should be quenched, for example, with sulfamic acid or urea, to prevent the formation of unwanted nitrogen oxides.
-
Off-Gassing: The hydrolysis step liberates a large volume of nitrogen gas. The reactor and off-gas system must be designed to handle this safely.
Workflow for Diazotization of 2-Aminopyridine
Caption: Workflow for the synthesis of this compound via diazotization.
Continuous Flow Synthesis: A Modern Approach to Scale-Up
For the synthesis of this compound and its derivatives like this compound-N-oxide, continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability.[7][8][9]
Key Advantages of Flow Chemistry:
-
Enhanced Safety: The small reaction volumes within the reactor minimize the risk associated with highly exothermic reactions or unstable intermediates.[9]
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for precise temperature control, preventing thermal runaways.[9]
-
Improved Mixing: Efficient mixing in flow reactors can enhance reaction rates and selectivity, particularly in multiphasic systems.
-
Seamless Integration: Continuous flow allows for the integration of reaction, quenching, and workup steps into a single, automated process.[8]
A recent development in this area is the fully continuous flow synthesis of this compound-N-oxide, which involves the catalytic oxidation of this compound using hydrogen peroxide.[7][8] This process has been successfully scaled up to produce 8 kg/day .[8]
Process Parameters for Continuous Flow Synthesis of this compound-N-Oxide
| Parameter | Optimized Value/Condition | Rationale |
| Oxidant | Hydrogen Peroxide (H₂O₂) | High oxygen content, safe, and produces water as the only byproduct.[7][9] |
| Catalyst | Solid-phase catalyst (e.g., TS-1) | Allows for easy separation from the product stream in a fixed-bed reactor.[9] |
| Reactor Type | Mixed fixed-bed reactor | Contains the solid catalyst and ensures efficient mixing of the multiphasic reaction mixture.[8][9] |
| Post-Treatment | Continuous acid crystallization | Enables the isolation of a high-quality solid product without interrupting the flow process.[8] |
General Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction, side reactions, product loss during workup. | Optimize reaction temperature, time, and reagent stoichiometry. Ensure efficient mixing. Refine purification protocol (e.g., pH adjustment for extraction, choice of crystallization solvent). |
| Product Purity Issues | Presence of starting materials, byproducts, or residual solvents. | Monitor reaction to completion. Identify byproducts and adjust conditions to minimize their formation. Optimize purification (e.g., recrystallization from a different solvent system, distillation under reduced pressure).[10] |
| Exothermic Runaway | Poor heat dissipation, rapid addition of reagents. | Improve cooling efficiency. Add reagents slowly and at a controlled rate. Dilute the reaction mixture. Consider switching to a continuous flow setup for better thermal management.[11] |
| Phase Separation Issues | Inefficient mixing in multiphasic reactions. | Increase agitation speed. Use a phase transfer catalyst. In flow chemistry, use static mixers to improve mixing.[8] |
Safety Considerations
The synthesis of this compound involves several potential hazards that must be carefully managed, especially at scale.
-
Toxicity: this compound is toxic if swallowed and causes skin and eye irritation.[12][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, must be worn.[13] Work should be conducted in a well-ventilated area or a fume hood.[13]
-
Exothermic Reactions: As discussed, both the hydrolysis of 2-chloropyridine and the diazotization of 2-aminopyridine can be highly exothermic. Careful temperature control is paramount.
-
Hazardous Reagents:
-
Concentrated Acids and Bases: Handle with care, using appropriate PPE.
-
Sodium Nitrite: A strong oxidizing agent. Keep away from combustible materials.
-
Hydrogen Peroxide: Concentrated solutions are strong oxidizers and can decompose violently if contaminated or heated.[9]
-
-
Thermal Decomposition: At elevated temperatures, this compound can release toxic vapors, including nitrogen oxides and carbon monoxide.[12]
This technical guide provides a framework for understanding and troubleshooting the scale-up of this compound synthesis. By carefully considering the reaction mechanism, optimizing process parameters, and prioritizing safety, researchers and production chemists can successfully navigate the challenges of bringing this important molecule from the lab to a larger scale.
References
- Development and Scale-Up of a Fully Continuous Flow Synthesis of this compound-N-oxide - ACS Publications. (2023-12-16).
- 2-Pyridone - Wikipedia.
- Development and Scale-Up of a Fully Continuous Flow Synthesis of this compound-N-oxide - ACS Publications. (2023-12-16).
- The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - NIH. (2016-11-14).
- Development and Scale-Up of a Fully Continuous Flow Synthesis of this compound- N -oxide - ResearchGate.
- Flow Chemistry Enables Safe, Kilogram-Scale Synthesis of this compound-N-Oxide (HOPO).
- Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.
- Process for the preparation of this compound or quinoline compounds - Google Patents.
- Synthesis of 2-pyridones - Organic Chemistry Portal.
- Process for the production of this compound - Google Patents.
- This compound Safety Data Sheet Jubilant Ingrevia Limited.
- 2-HYDROXY PYRIDINE CAS NO 142-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- 2-Pyridone tautomer ratio - Chemistry Stack Exchange. (2021-12-31).
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022-12-07).
- This compound | 142-08-5 - ChemicalBook.
- CHEMICAL PROCESS FOR THE EXTRACTION OF 2-HYDROXY PYRIDINE DERIVATIVES, 2-HYDROXYQUINOLINE, AND 2-HYDROXYBENZOTHIAZOLE - EPO. (2007-06-13).
- US2752356A - Process of preparation of this compound-1-oxide and homologs - Google Patents.
- Synthesis of 2-pyridones - University of Bristol.
- CN102001995A - Preparation method of this compound-N-oxide - Google Patents.
- Flow Chemistry Enables Safe, Kilogram-Scale Synthesis of this compound-N-Oxide (HOPO) - ResearchGate. (2025-08-10).
- This compound N-Oxide is not genotoxic in vivo - PubMed.
- SAFETY DATA SHEET - Fisher Scientific.
- The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PubMed. (2016-11-14).
- Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study - Schlegel Group - Wayne State University.
- Pyridone–pyridol tautomerism in 2-hydroxypyridines with[9][14]-annelated rings and oxygen at the[9]-position - RSC Publishing.
- A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation - SciELO México.
- The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - ResearchGate. (2025-10-16).
- This compound-N-oxide: An HOBt - Biosynth.
- Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - NIH.
- Troubleshooting common issues in pyridine synthesis - Benchchem.
- Hydroxypyridine-Pyridone Tautomerism - YouTube. (2010-02-12).
- Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | The Journal of Organic Chemistry - ACS Publications. (2018-05-16).
- Pyridine synthesis - Organic Chemistry Portal.
- Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B - RSC Publishing.
- This compound-Tautomerism - ChemTube3D.
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. US4942239A - Process for the production of this compound - Google Patents [patents.google.com]
- 6. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. This compound | 142-08-5 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
effect of temperature on 2-pyridone tautomeric ratio in experiments
Welcome to the technical support center for researchers studying the tautomeric equilibrium of 2-pyridone. This guide is designed to provide in-depth answers and troubleshooting advice for experiments investigating the effect of temperature on the 2-pyridone and 2-hydroxypyridine tautomeric ratio. Our goal is to equip you with the foundational knowledge and practical insights needed to conduct robust and reliable experiments.
The equilibrium between the lactam (2-pyridone) and lactim (this compound) forms is a classic example of prototropic tautomerism, sensitive to environmental factors like solvent polarity and temperature.[1][2] Understanding and controlling this equilibrium is critical in fields ranging from medicinal chemistry to materials science.
Frequently Asked Questions (FAQs)
Q1: What are the two primary tautomers of 2-pyridone, and which is generally more stable?
A1: The two tautomers are 2-pyridone (the lactam form) and this compound (the lactim or enol form). Their relative stability is highly dependent on the environment.
-
In the solid state and in polar, protic solvents (like water or alcohols) , the 2-pyridone form is predominantly favored.[2][3][4] This is due to its larger dipole moment and ability to form strong intermolecular hydrogen bonds, which are stabilized by polar media.[1]
-
In the gas phase or in non-polar solvents (like cyclohexane) , the this compound form becomes significantly more populated, and in some cases, is the more stable tautomer.[2][3][4] This is attributed to the aromaticity of the pyridine ring in the this compound form.[1]
The energy difference between the two forms is often very small, making the equilibrium sensitive to subtle environmental changes.[4][5]
Q2: How does temperature affect the tautomeric equilibrium?
A2: Temperature influences the tautomeric equilibrium by providing the thermal energy needed to overcome the activation barrier between the two forms. According to Le Chatelier's principle, if the tautomerization is an endothermic or exothermic process, a change in temperature will shift the equilibrium. The relationship between the equilibrium constant (KT) and temperature (T) is described by the van't Hoff equation:
ln(KT) = - (ΔH°/R)(1/T) + (ΔS°/R)
where ΔH° is the standard enthalpy change, ΔS° is the standard entropy change, and R is the gas constant. By measuring the tautomeric ratio at different temperatures, you can construct a van't Hoff plot (ln(KT) vs. 1/T) to determine these thermodynamic parameters.[6]
Q3: Which analytical techniques are best suited for studying this equilibrium in solution?
A3: The most common and powerful techniques are Nuclear Magnetic Resonance (NMR) and UV-Vis Spectroscopy.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁵N): NMR is an excellent tool because it allows for the direct observation and quantification of both tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[7] By integrating the signals corresponding to unique protons or carbons in each tautomer, you can directly calculate the tautomeric ratio.[7] Variable-temperature (VT) NMR studies are particularly effective for determining thermodynamic parameters.[8][9]
-
UV-Vis Spectroscopy: This technique is also highly effective. The two tautomers have distinct electronic absorption spectra.[2][3] The 2-pyridone form typically absorbs at a longer wavelength compared to the this compound form. By deconvoluting the overlapping spectra or monitoring absorbance at characteristic wavelengths, the relative concentrations of the tautomers can be determined.[10][11]
Q4: Why is the choice of solvent so critical in these experiments?
A4: The solvent plays a profound role in determining the position of the tautomeric equilibrium.[1][11] Non-polar solvents favor the less polar this compound tautomer, while polar solvents stabilize the more polar 2-pyridone form.[1][4] Furthermore, solvents capable of hydrogen bonding can selectively stabilize one tautomer over the other. For instance, water molecules can form hydrogen bonds with the carbonyl and N-H groups of 2-pyridone, shifting the equilibrium significantly towards this form.[1] Therefore, the choice of solvent dictates the starting equilibrium position for your temperature studies.
Data Summary: Solvent Effects on Tautomeric Equilibrium
| Solvent Type | Predominant Tautomer | Rationale |
| Gas Phase | This compound | Aromatic stabilization is the dominant factor in isolation.[2][3] |
| Non-Polar (e.g., Cyclohexane) | This compound | Minimal solvent interaction; intrinsic stability favors the aromatic form.[1][3] |
| Polar Aprotic (e.g., Acetonitrile) | 2-Pyridone | Stabilization of the larger dipole moment of the 2-pyridone form.[12] |
| Polar Protic (e.g., Water, Ethanol) | 2-Pyridone | Strong hydrogen bonding interactions with the solvent stabilize the lactam form.[1][3] |
Troubleshooting Guide
Here we address specific issues that researchers may encounter during their experiments.
Issue 1: Inconsistent or drifting tautomeric ratios at a constant temperature.
-
Possible Cause 1: Concentration Effects. At higher concentrations, 2-pyridone can form hydrogen-bonded dimers, which can affect the equilibrium position.[8] The dimer itself is predominantly in the lactam-lactam form.
-
Solution: Perform a concentration-dependent study to see if the tautomeric ratio changes. If it does, select a concentration range where this effect is minimal or report your results at a standardized concentration.
-
-
Possible Cause 2: Trace amounts of water or acid/base impurities. Water can act as a hydrogen-bonding solvent, favoring the pyridone form. Acidic or basic impurities can catalyze the interconversion.
-
Solution: Use high-purity, anhydrous solvents. For non-polar solvents, consider passing them through a column of activated alumina. Ensure all glassware is thoroughly dried.
-
Issue 2: Broadened or coalesced peaks in the NMR spectrum.
-
Possible Cause: Tautomer interconversion is fast on the NMR timescale. When the rate of exchange between the two tautomers is comparable to the frequency difference of their respective NMR signals, the peaks will broaden and eventually coalesce into a single, averaged signal.
-
Solution 1 (Decrease Temperature): Lowering the temperature will slow down the rate of interconversion. This may resolve the individual peaks, allowing for quantification. This is the principle behind many VT-NMR studies.[8][9]
-
Solution 2 (Increase Spectrometer Field Strength): A higher field spectrometer increases the frequency separation between the signals, which may be sufficient to resolve them even at a faster exchange rate.
-
Solution 3 (Change Solvent): The rate of proton transfer is often solvent-dependent. Changing to a less polar, non-hydrogen bonding solvent may slow the interconversion.
-
Issue 3: Difficulty in obtaining a reliable baseline in UV-Vis spectra.
-
Possible Cause 1: Light scattering due to poor solubility or aggregation. This is more likely at lower temperatures or in solvents where 2-pyridone has limited solubility.
-
Solution: Ensure the sample is fully dissolved. Gentle heating or sonication may be required. If the problem persists at low temperatures, you may need to work at a lower concentration or choose a different solvent.
-
-
Possible Cause 2: Solvent absorption. The solvent itself may absorb in the UV region of interest, especially at shorter wavelengths.
-
Solution: Always run a solvent blank at each temperature to use for baseline correction. Choose a solvent with a suitable UV cutoff for your wavelength range of interest.
-
Experimental Protocols & Workflows
Protocol 1: Determination of Tautomeric Ratio by ¹H NMR Spectroscopy
This protocol outlines the steps for a variable-temperature NMR experiment to determine the thermodynamic parameters of tautomerization.
-
Sample Preparation:
-
Prepare a stock solution of 2-pyridone in your chosen deuterated solvent (e.g., CDCl₃, Toluene-d₈, DMSO-d₆) at a known concentration (e.g., 5-10 mM).
-
Transfer an appropriate volume to a high-quality NMR tube.
-
-
Spectrometer Setup:
-
Lock and shim the spectrometer at your starting temperature (e.g., room temperature).
-
Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers all relevant signals.
-
-
Variable-Temperature (VT) Experiment:
-
Begin at the lowest desired temperature (e.g., 223 K / -50 °C). Allow the sample to equilibrate for at least 10-15 minutes after the target temperature is reached.
-
Acquire a spectrum.
-
Increase the temperature in regular increments (e.g., 10 K). At each step, allow for equilibration before acquiring the next spectrum. Continue until you reach your maximum desired temperature.
-
-
Data Processing and Analysis:
-
Process all spectra uniformly (phasing, baseline correction).
-
Identify non-exchangeable proton signals that are unique to each tautomer.
-
Integrate these signals accurately.
-
Calculate the mole fraction (X) of each tautomer at each temperature.
-
Calculate the equilibrium constant KT = [this compound]/[2-pyridone] at each temperature.
-
-
Thermodynamic Analysis (van't Hoff Plot):
-
Plot ln(KT) on the y-axis versus 1/T (in Kelvin) on the x-axis.
-
Perform a linear regression. The slope of the line will be -ΔH°/R and the y-intercept will be ΔS°/R. From these, you can calculate the standard enthalpy and entropy of the tautomerization.
-
Experimental Workflow Diagram
The following diagram illustrates the process of determining thermodynamic parameters for 2-pyridone tautomerization.
Caption: Workflow for Thermodynamic Analysis of Tautomerism via VT-NMR.
References
- Al-Kahtani, A. A. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1575. [Link]
- Wikipedia. (n.d.). 2-Pyridone.
- Al-Kahtani, A. A. (2016).
- Wong, M. W., Wiberg, K. B., & Frisch, M. J. (1992). Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: An ab initio SCRF study. Journal of the American Chemical Society, 114(5), 1645–1652. [Link]
- Al-Kahtani, A. A. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Semantic Scholar. [Link]
- Al-Kahtani, A. A. (2016).
- WuXi Biology. (n.d.). How about Tautomers?
- Al-Kahtani, A. A. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.
- Raczynska, E. D., et al. (2018). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 16(29), 5257-5267. [Link]
- Smets, J., et al. (2010). The hydrogen-bonded 2-pyridone dimer model system. 1. Combined NMR and FT-IR spectroscopy study. The Journal of Physical Chemistry A, 114(33), 8725-8734. [Link]
- Antonov, L., & Nedelcheva, D. (2017). Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. Molecules, 22(12), 2154. [Link]
- Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society, 144(11), 4857-4863. [Link]
- Chemistry Stack Exchange. (2021).
- Wang, Y., et al. (2015). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions, 44(2), 683-692. [Link]
- Walsh Medical Media. (n.d.).
- Schug, C. A., & Lindner, W. (2005). Mass Spectrometry as a Tool for Studying Tautomerism. Current Organic Chemistry, 9(1), 89-103. [Link]
- Tormena, C. F. (2013). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Current Organic Chemistry, 17(8), 812-827. [Link]
- ChemTube3D. (n.d.). This compound-Tautomerism. [Link]
- ResearchGate. (n.d.).
- Schlegel, H. B., et al. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 88(24), 6014-6019. [Link]
- ResearchGate. (2012).
- ChemRxiv. (2020). Proton-tautomerism in solvent and the fundamentals of molecular stability prediction. [Link]
- MDPI. (2016).
- Fingerprint. (n.d.).
- Schlegel Group - Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. [Link]
- ResearchGate. (n.d.). Tautomerism and Microsolvation in this compound/2-Pyridone. [Link]
- ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. [Link]
- Sultan Qaboos University House of Expertise. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. mdpi.com [mdpi.com]
- 3. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 7. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 8. The hydrogen-bonded 2-pyridone dimer model system. 1. Combined NMR and FT-IR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 2-Hydroxypyridine Catalysis Through pH Control
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers utilizing 2-Hydroxypyridine and its tautomer, 2-Pyridone, as a catalyst. This document addresses common questions and troubleshooting scenarios related to the critical influence of pH on catalytic performance. Our goal is to provide you with the foundational knowledge and practical steps to optimize your experiments, enhance reaction yields, and ensure reproducibility.
Section 1: Frequently Asked Questions - The Fundamentals of pH Influence
This section covers the core principles governing the relationship between pH and the catalytic nature of this compound.
Q1: What is the fundamental catalytic mechanism of this compound, and why is it pH-sensitive?
A: this compound is a classic example of a bifunctional catalyst.[1][2][3] Its catalytic activity does not stem from a single static structure but from its existence in a tautomeric equilibrium between two forms: this compound (the lactim or enol form) and 2(1H)-Pyridone (the lactam or keto form).[4][5][6][7] The 2-Pyridone form is particularly effective, acting as a "ditopic receptor" that can simultaneously donate and accept a proton.[4]
This dual capability allows it to facilitate reactions, such as the aminolysis of esters, by organizing the transition state through a network of hydrogen bonds and mediating the necessary proton transfers.[4][8]
The process is inherently pH-sensitive for two primary reasons:
-
Proton Transfer is Central: The catalytic cycle relies on the transfer of protons. The availability of protons (H+) or a sink for them (OH-), as defined by the system's pH, directly impacts the kinetics of these transfer steps.
-
Catalyst Speciation: The pH of the medium dictates the protonation state of the catalyst itself. At low pH, the pyridine nitrogen can become protonated, altering its electronic properties and hydrogen bonding capabilities.[9][10] At high pH, the N-H group of the pyridone can be deprotonated. Each of these species (neutral, protonated, deprotonated) exhibits a different level of catalytic activity.
Q2: How does the reaction environment (solvent, pH) affect the this compound / 2-Pyridone equilibrium?
A: The equilibrium between the this compound and 2-Pyridone tautomers is exquisitely sensitive to the surrounding environment. While the direct intramolecular proton transfer has a high energy barrier, the process is readily catalyzed by protic solvents or by the catalyst itself forming dimers.[6][8]
-
In Nonpolar Environments (e.g., Gas Phase, Cyclohexane): The this compound (lactim) form is generally more stable or present in comparable amounts to the 2-Pyridone form.[6][11]
-
In Polar/Protic Environments (e.g., Water): The 2-Pyridone (lactam) form is overwhelmingly favored.[6][12] This is because the 2-Pyridone tautomer is significantly more polar and its larger dipole moment is better stabilized by polar solvent molecules.[12]
The following table summarizes the equilibrium constant (Kt = [2-Pyridone]/[this compound]) in various solvents, illustrating this dramatic shift.
| Solvent | Dielectric Constant (ε) | Tautomeric Equilibrium Constant (Kt) | Predominant Form |
| Gas Phase | 1 | ~0.4 | This compound |
| Cyclohexane | 2.0 | 1.7 | Roughly Equimolar |
| Chloroform | 4.8 | 6.0 | 2-Pyridone |
| Water | 80.1 | >900 | 2-Pyridone |
Data compiled from theoretical and experimental studies.[6][12]
Since pH is a property of aqueous or protic systems, it is crucial to recognize that in most relevant experimental conditions, the catalytically competent 2-Pyridone is the dominant species in solution. The pH then further modulates the activity of this dominant form.
Q3: What are the key pKₐ values to consider, and how do they relate to the active catalytic species?
A: Understanding the acid-base properties of the catalyst is essential for predicting its behavior at a given pH. There are two critical pKₐ values:
-
pKₐ of the Protonated Pyridine Ring: The conjugate acid of pyridine has a pKₐ of approximately 5.2. For N-doped carbon materials with pyridinic nitrogen, this can be around 6.[10] Below this pH, the pyridine nitrogen becomes significantly protonated (pyridinium ion). This protonation can severely inhibit catalysis by turning the nitrogen into a poor hydrogen bond acceptor and altering the electronic structure of the ring.[9][10]
-
pKₐ of the 2-Pyridone N-H Proton: 2-Pyridone is weakly acidic, with a pKₐ of approximately 11.6.[4] Above this pH, the catalyst will be increasingly deprotonated to form the pyridonate anion.
This leads to three primary pH-dependent states of the catalyst, as illustrated below. The optimal catalytic activity is typically found in the neutral pH range where the bifunctional 2-Pyridone form is predominant and uncharged.
Caption: pH-dependent states of the 2-Pyridone catalyst.
Section 2: Experimental Design & Troubleshooting Guides
This section provides actionable protocols and solutions to common problems encountered during experiments.
Q4: My reaction is underperforming (low yield, slow rate). How can I diagnose and fix pH-related issues?
A: Low conversion is a common problem where pH is a primary suspect. Use the following workflow to troubleshoot.
Caption: Troubleshooting workflow for low catalytic activity.
Troubleshooting Steps:
-
Measure the pH: First, measure the pH of your reaction mixture at the start and end of the reaction. If the reaction generates acidic (e.g., carboxylic acids) or basic (e.g., amines) products/byproducts, the pH can drift significantly, moving out of the optimal range and effectively stopping the catalysis.
-
Introduce a Buffer: If you are not using a buffer, this is the most critical first step. Choose a buffer system that is inert to your reaction conditions and has a pKₐ near your target optimal pH.
-
Suspect Protonation/Deprotonation:
-
If your unbuffered medium is acidic (pH < 6): It is highly likely that your catalyst is being protonated and inactivated. You must raise the pH.
-
If your medium is strongly basic (pH > 11): Your catalyst may be deprotonated, reducing its bifunctional capability. You may need to lower the pH.
-
-
Perform a pH Screening Study: If the issue is not immediately obvious, a systematic pH screen is the definitive way to identify the optimal operating window. See the protocol below.
Q5: What is a reliable protocol for determining the optimal pH for my reaction?
A: A parallel pH screening experiment is the most efficient method.
Objective: To identify the pH at which the reaction rate and/or final yield is maximized.
Materials:
-
Your reactants and this compound catalyst.
-
A set of buffers (e.g., Acetate for pH 4-5.5, MES for pH 5.5-6.7, Phosphate for pH 6.2-8.2, Borate for pH 8-10). Ensure they do not interfere with your reaction.
-
Parallel reaction vessels (e.g., vial block, multi-well plate).
-
Stirring and temperature control.
-
Analytical equipment (HPLC, GC, or LC-MS) for quantifying product formation.
Step-by-Step Methodology:
-
Prepare Buffered Stock Solutions: Prepare stock solutions of your starting materials in a solvent compatible with your chosen buffers.
-
Set Up Reactions: In separate, labeled vials, add the catalyst. To each vial, add the appropriate buffer solution to achieve a final concentration of 50-100 mM. Aim for a range of pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0).
-
Initiate the Reaction: Add the reactant stock solutions to each vial simultaneously to start the reactions. Ensure all other parameters (temperature, catalyst loading, reactant concentration, stirring speed) are identical across all vials.
-
Monitor Reaction Progress: At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), take an aliquot from each reaction. Quench the reaction immediately (e.g., by diluting in a strong solvent or adding a quenching agent).
-
Analyze Samples: Analyze the quenched aliquots using your chosen analytical method to determine the concentration of your product.
-
Plot and Determine Optimum: Plot the product yield or concentration against pH at a specific time point. The peak of this curve will indicate your optimal reaction pH.
Q6: I am observing side reactions and poor selectivity. Can pH be manipulated to improve this?
A: Absolutely. pH can be a powerful tool to enhance chemoselectivity.
-
Suppressing Acid-Catalyzed Side Reactions: If you have acid-sensitive functional groups in your substrate or product that are leading to degradation or side reactions, operating at a neutral or slightly basic pH (e.g., 7.0-8.5) can suppress these pathways by minimizing the concentration of H+.
-
Suppressing Base-Catalyzed Side Reactions: Conversely, if you are experiencing base-catalyzed byproduct formation (e.g., elimination, hydrolysis of a sensitive ester), shifting the pH to the slightly acidic or neutral range (e.g., 6.0-7.0) can be beneficial.
-
Altering Reactant Speciation: Just as the catalyst's protonation state is pH-dependent, so is your substrate's. If your substrate contains, for example, an amine, its nucleophilicity will be drastically reduced at low pH where it exists as an ammonium salt. By carefully tuning the pH, you can often find a window where your desired reaction is favored while a competing side reaction, which may depend on a different protonation state of the substrate, is suppressed.
A pH screening study, as described in Q5, is the best way to empirically determine the pH that gives the optimal balance of reaction rate and selectivity.
References
- 2-Pyridone. (n.d.). Wikipedia. [Link]
- Al-Jalal, A., Al-Azmi, A., & El-Dusouqui, O. (2016). The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1549. [Link]
- This compound-Tautomerism. (n.d.). ChemTube3D. [Link]
- Showing metabocard for this compound (HMDB0013751). (n.d.).
- Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(2), 309-320. [Link]
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
- Wang, C., et al. (2021). Inductive production of the iron-chelating 2-pyridones benefits the producing fungus to compete for diverse niches. PNAS, 118(51). [Link]
- Bissell, R. A., et al. (1994). A new generation of fluorescent PET sensors: photoinduced electron transfer by a p-donating aniline functionality.
- Liu, X., et al. (2015). Insight into the different ORR catalytic activity of Fe/N/C between acidic and alkaline media: Protonation of pyridinic nitrogen. ACS Applied Materials & Interfaces, 7(27), 14699-14706. [Link]
- Gao, J., et al. (2023). Room-Temperature One-Pot Synthesis of pH-Responsive Pyridine-Functionalized Carbon Surfaces. ACS Omega, 8(12), 11347-11355. [Link]
- Hayashi, T., et al. (2008). pH-Dependent catalytic activity and chemoselectivity in transfer hydrogenation catalyzed by iridium complex with 4,4'-dihydroxy-2,2'-bipyridine. Chemistry, 14(35), 11076-81. [Link]
- Bissell, P., et al. (2019). pH-Dependent Relationship between Catalytic Activity and Hydrogen Peroxide Production Shown via Characterization of a Lytic Polysaccharide Monooxygenase from Gloeophyllum trabeum. Applied and Environmental Microbiology, 85(5). [Link]
- Yang, H., et al. (2015). Protonation states and catalysis: Molecular dynamics studies of intermediates in tryptophan synthase. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(9), 1256-1265. [Link]
Sources
- 1. This compound | 142-08-5 [chemicalbook.com]
- 2. This compound | 142-08-5 [amp.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0013751) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. wuxibiology.com [wuxibiology.com]
Technical Support Center: Workup Procedures for Reactions Involving 2-Hydroxypyridine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of reactions involving 2-hydroxypyridine. As researchers, scientists, and drug development professionals, you are aware that seemingly simple molecules can present unique challenges during reaction workup and purification. This compound is a prime example. Its rich chemistry, governed by a delicate tautomeric balance, demands a nuanced and well-understood approach to achieve high purity and yield.
This guide is structured to address the most common and critical issues encountered in the lab. We will move from frequently asked questions that provide quick, actionable advice to in-depth troubleshooting guides for more complex scenarios. Our focus is not just on the "what" but the "why," empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries regarding this compound workups.
Q1: My this compound (or a derivative) seems to be stuck in the aqueous layer during extraction. Why is this happening and how can I get it out?
A1: This is the most common issue and stems from the molecule's dual nature. This compound exists in equilibrium with its tautomer, 2-pyridone. This equilibrium is highly sensitive to the solvent and pH.[1][2] The 2-pyridone form is significantly more polar than the this compound form and is highly soluble in water (450 g/L at 20°C).[3][4] In aqueous solutions, especially polar and protic ones, the 2-pyridone tautomer is heavily favored.[5][6]
-
The Causality: The molecule is also amphoteric, meaning it can be protonated or deprotonated.
-
Acidic Conditions (pH < 1): The pyridine nitrogen becomes protonated (pKa ≈ 0.75), forming a cationic pyridinium salt that is very water-soluble.[3]
-
Basic Conditions (pH > 11): The hydroxyl group is deprotonated (pKa ≈ 11.7), forming an anionic pyridinolate salt, which is also very water-soluble.[7]
-
-
The Solution: To extract it into an organic solvent, you must neutralize the solution. Carefully adjust the pH of the aqueous layer to be between 7 and 8. At this pH, the molecule is in its neutral 2-pyridone form, which has the lowest water solubility and can be extracted with a suitable organic solvent. Dichloromethane (DCM) or chloroform are often effective. Be prepared for multiple extractions (3-5 times) to recover all the material. Some sources also report success with isoamyl alcohol for particularly stubborn extractions.[8]
Q2: What is the best solvent for extracting and recrystallizing my 2-pyridone product?
A2: The choice depends on the specific derivative, but here are some general guidelines based on the properties of the parent compound.
| Solvent | Extraction Suitability | Recrystallization Suitability |
| Dichloromethane/Chloroform | Excellent. Good for extracting the neutral 2-pyridone form from a neutralized aqueous solution.[8] | Good. Often used in combination with a less polar co-solvent like diethyl ether or hexanes to induce crystallization.[3][4] |
| Ethyl Acetate | Moderate. Less effective than DCM for the parent compound due to hydrogen bonding with water, but may work for more nonpolar derivatives. | Good. A common choice for recrystallizing a wide range of organic compounds. |
| Benzene/Toluene | Poor. Generally not effective for extracting from aqueous solutions due to the polarity of 2-pyridone.[3][4] | Good. The parent 2-pyridone can be recrystallized from benzene.[3][4] Use with caution due to toxicity. |
| Diethyl Ether | Poor. 2-pyridone is only slightly soluble in ether.[3] | Excellent as an anti-solvent. Often added to a solution of the product in DCM or ethanol to precipitate the solid.[3][4] |
| Ethanol/Methanol | Not for extraction. These are fully miscible with water. | Good. 2-pyridone is soluble in ethanol, so it can be used for recrystallization, often by cooling or adding water.[3][4] |
Q3: I've finished my reaction and removed the solvent, but my 2-pyridone product is a persistent oil. How can I solidify it?
A3: Oiling out is common, especially if minor impurities are present. Here are several techniques to try in sequence:
-
Trituration: Add a small amount of a solvent in which your product is expected to be insoluble (like diethyl ether or pentane). Vigorously scratch the inside of the flask with a glass rod at the oil-solvent interface. This can induce nucleation and crystallization.
-
Solvent Removal: Ensure all volatile reaction solvents (like DMF or DMSO) are completely removed under high vacuum, sometimes with gentle heating. Residual solvent can prevent crystallization.
-
Recrystallization from a Binary Solvent System: Dissolve the oil in a minimum amount of a good solvent (e.g., DCM, ethanol). Slowly add a poor solvent (e.g., hexanes, diethyl ether) until the solution becomes cloudy (the cloud point). Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath.
-
Seed Crystals: If you have even a tiny amount of solid material from a previous batch, add a single crystal to the oil or supersaturated solution to initiate crystallization.
Q4: I am trying to perform an O-alkylation of this compound but I keep getting the N-alkylated product. How can I favor O-alkylation?
A4: This is a classic problem of ambident nucleophilicity. While the this compound tautomer has a nucleophilic oxygen, the more stable 2-pyridone tautomer has a nucleophilic nitrogen. The outcome is highly dependent on the reaction conditions.
-
To favor N-alkylation: Use polar aprotic solvents (DMF, DMSO) and a strong base like NaH. These conditions favor the formation of the pyridone anion, where the nitrogen is the more nucleophilic site.
-
To favor O-alkylation: Use a non-polar solvent (e.g., toluene, benzene) and a less-dissociating base like potassium carbonate (K₂CO₃) with a silver salt (e.g., AgNO₃, Ag₂CO₃). The silver ion coordinates to the nitrogen atom, sterically hindering N-alkylation and promoting reaction at the oxygen.
Part 2: In-Depth Troubleshooting & Protocols
This section provides detailed workflows for common experimental scenarios.
Scenario 1: Isolating a Neutral Product from a Reaction Mixture Containing this compound as a Reagent or Byproduct
In this scenario, your desired product is a neutral organic compound, and you need to remove the unreacted this compound and any related salts. The key is to exploit the amphoteric nature of this compound to move it into the aqueous phase while your product remains in the organic phase.
-
Initial Quench: If your reaction is sensitive to water, quench it appropriately first (e.g., with saturated NH₄Cl). Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Acidic Wash (Removes Basic Character): Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl (1 x volume). The this compound will be protonated to its cationic form and partition into the aqueous HCl layer. Separate the layers.
-
Expert Insight: This step also removes other basic impurities. If your desired product is acid-sensitive, use a milder wash like saturated ammonium chloride.
-
-
Basic Wash (Removes Acidic Character): Wash the organic layer with 1M NaOH (1 x volume). This deprotonates the this compound to its anionic form, ensuring its removal into the aqueous base layer. Separate the layers.
-
Expert Insight: This step is crucial and removes any this compound that may not have been fully removed by the acid wash. It also removes acidic impurities. If your product is base-sensitive, use a saturated sodium bicarbonate (NaHCO₃) solution instead.
-
-
Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) to remove the bulk of the dissolved water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield your crude product, now free of this compound.
Caption: A decision tree for isolating a neutral product.
Scenario 2: Purifying a 2-Pyridone Derivative as the Final Product
Here, the goal is to isolate the 2-pyridone product itself. The strategy shifts from discarding the 2-pyridone to carefully manipulating the pH to extract and purify it.
-
Solvent Removal/Dilution: If the reaction was run in a water-miscible solvent like DMF or DMSO, it's best to remove it under high vacuum first. Alternatively, dilute the reaction mixture with a large volume of water (at least 10x the volume of the polar solvent).[9]
-
pH Adjustment (Critical Step): Cool the aqueous mixture in an ice bath. Slowly and carefully adjust the pH to ~7 using 1M HCl or 1M NaOH as needed. Monitor the pH closely with a pH meter or pH paper. You may see the product begin to precipitate.
-
Expert Insight: The goal is to find the isoelectric point where the molecule is least soluble. For many derivatives, this is near neutral pH. For derivatives with other acidic or basic groups, this pH will shift.
-
-
Extraction: Extract the neutralized aqueous solution multiple times (3-5x) with a generous volume of dichloromethane (DCM) or chloroform. The 2-pyridone tautomer is more soluble in these solvents than in ethyl acetate or ether.
-
Trustworthiness Check: After extraction, you can spot a sample of the aqueous layer on a TLC plate against your product standard to ensure complete extraction.
-
-
Drying and Concentration: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can now be purified.
-
Recrystallization: As discussed in the FAQ, a binary solvent system like DCM/ether or ethanol/water is often effective.[3][4]
-
Column Chromatography: Use silica gel. A polar mobile phase is required. Start with a moderately polar solvent system (e.g., 50% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 100% ethyl acetate, then to 5-10% methanol in DCM). 2-Pyridones tend to streak on silica; adding a small amount (0.5-1%) of acetic acid or triethylamine to the eluent can sometimes improve peak shape, depending on the nature of your derivative.
-
Caption: The influence of pH on the solubility of this compound.
By understanding the fundamental principles of tautomerism and acid-base chemistry, you can transform the challenges of working with this compound into a predictable and controllable process.
References
- Human Metabolome Database. (2012). This compound (HMDB0013751). [Link]
- Williams, R. (2022). pKa Data Compiled by R. Williams.
- Solubility of Things. (n.d.). This compound. [Link]
- Wikipedia. (n.d.). 2-Pyridone. [Link]
- Organic Syntheses. (n.d.). 1-methyl-2-pyridone. [Link]
- ChemTube3D. (n.d.). This compound-Tautomerism. [Link]
- Royal Society of Chemistry. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]
- National Institutes of Health. (2016).
- ResearchGate. (n.d.). Tautomerism and Microsolvation in this compound/2-Pyridone. [Link]
- Chemistry Stack Exchange. (2021).
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. This compound CAS#: 142-08-5 [m.chemicalbook.com]
- 4. This compound | 142-08-5 [chemicalbook.com]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0013751) [hmdb.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
A Comparative Guide for Researchers: 2-Hydroxypyridine vs. 4-Dimethylaminopyridine (DMAP) as Acylation Catalysts
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, acylation reactions are fundamental transformations for constructing esters and amides. The efficiency of these reactions often hinges on the selection of an appropriate catalyst. For decades, 4-dimethylaminopyridine (DMAP) has been the benchmark for nucleophilic catalysis in acyl transfer reactions, celebrated for its remarkable efficacy. However, the scientific community continuously seeks alternative catalysts that may offer advantages in specific contexts, such as milder reaction conditions, unique selectivity, or improved sustainability profiles. This guide provides an in-depth comparison of the established catalyst, DMAP, with a compelling alternative, 2-hydroxypyridine, focusing on their catalytic mechanisms and performance backed by experimental evidence.
The Mechanism of Action: A Tale of Two Catalysts
The catalytic prowess of both DMAP and this compound in acylation reactions stems from their ability to activate acyl donors, typically acid anhydrides or acid chlorides. However, the pathways through which they achieve this activation are fundamentally different.
4-Dimethylaminopyridine (DMAP): The Quintessential Nucleophilic Catalyst
DMAP's catalytic cycle is a classic example of nucleophilic catalysis. Its high activity is attributed to the electron-donating dimethylamino group, which significantly enhances the nucleophilicity of the pyridine nitrogen.
The catalytic cycle proceeds as follows:
-
Nucleophilic Attack: The highly nucleophilic pyridine nitrogen of DMAP attacks the electrophilic carbonyl carbon of the acyl donor (e.g., acetic anhydride), displacing the carboxylate leaving group.
-
Formation of a Highly Electrophilic Intermediate: This step forms a highly reactive N-acylpyridinium salt. This intermediate is substantially more electrophilic than the initial acyl donor, rendering it highly susceptible to attack by even weakly nucleophilic alcohols or amines.
-
Acyl Transfer and Catalyst Regeneration: The nucleophile (alcohol or amine) attacks the N-acylpyridinium intermediate, leading to the formation of the desired ester or amide and regenerating the DMAP catalyst for the next cycle.
This mechanism is supported by extensive kinetic and spectroscopic studies, solidifying DMAP's status as a "super-acylating" agent.
Caption: Catalytic cycle of DMAP in acylation reactions.
This compound: A Bifunctional Catalyst
In contrast to DMAP, this compound operates through a more complex, bifunctional catalytic mechanism that leverages its tautomeric nature. It exists in equilibrium with its tautomer, 2-pyridone. This duality allows it to act as both a proton donor (acidic N-H in the pyridone form) and a proton acceptor (basic nitrogen in the pyridine form), facilitating a concerted transition state.
The proposed mechanism involves:
-
Tautomerization: this compound is in equilibrium with its 2-pyridone tautomer.
-
Concerted Activation: The 2-pyridone tautomer is believed to be the active catalytic species. It forms a hydrogen-bonded complex with the alcohol and the anhydride. The pyridone oxygen acts as a general base, deprotonating the alcohol to increase its nucleophilicity. Simultaneously, the pyridone N-H protonates the anhydride's carbonyl oxygen, increasing its electrophilicity.
-
Facilitated Acyl Transfer: This concerted mechanism, often referred to as "tautomeric catalysis," lowers the activation energy of the transition state for acyl transfer.
This bifunctional activation pathway is distinct from the purely nucleophilic route of DMAP and can be particularly effective in specific substrate combinations.
Caption: Bifunctional catalytic mechanism of this compound.
Performance Comparison: Experimental Insights
While mechanistic understanding is crucial, practical application demands a clear-eyed view of performance. The choice between DMAP and this compound often depends on the specific substrates, desired reaction conditions, and tolerance for side reactions.
| Parameter | 4-Dimethylaminopyridine (DMAP) | This compound |
| Catalytic Activity | Generally higher, often leading to faster reaction rates. | Moderate, may require longer reaction times or higher temperatures. |
| Typical Loading | 1-10 mol% | 5-20 mol% |
| Substrate Scope | Broad, highly effective for sterically hindered alcohols and acids. | Effective for a range of substrates, but may be less efficient with highly hindered systems. |
| Side Reactions | Can promote side reactions like elimination or epimerization in sensitive substrates due to its basicity. | Generally milder, leading to fewer side reactions with sensitive substrates. |
| Cost | Relatively low | Generally low |
Experimental Protocol: A Comparative Acylation
To provide a practical context, the following protocol outlines a general procedure for the esterification of a secondary alcohol, allowing for a direct comparison of DMAP and this compound as catalysts.
Objective: To compare the catalytic efficiency of DMAP and this compound in the esterification of 1-phenylethanol with acetic anhydride.
Materials:
-
1-Phenylethanol
-
Acetic Anhydride
-
DMAP
-
This compound
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC (e.g., 20% Ethyl Acetate in Hexanes)
Procedure:
-
Reaction Setup:
-
Set up two identical round-bottom flasks equipped with magnetic stir bars and nitrogen inlets.
-
To each flask, add 1-phenylethanol (1.0 mmol, 1.0 eq).
-
Dissolve the alcohol in anhydrous DCM (5 mL).
-
Add triethylamine (1.5 mmol, 1.5 eq) to each flask. This base serves to neutralize the acetic acid byproduct.
-
-
Catalyst Addition:
-
Flask A (DMAP): Add DMAP (0.05 mmol, 0.05 eq).
-
Flask B (2-HP): Add this compound (0.05 mmol, 0.05 eq).
-
-
Initiation and Monitoring:
-
Cool both flasks to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 mmol, 1.2 eq) dropwise to each flask.
-
Allow the reactions to warm to room temperature and stir.
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes). Visualize the spots under a UV lamp.
-
-
Work-up and Isolation:
-
Once the starting material is consumed (as determined by TLC), quench the reactions by adding saturated aqueous NaHCO₃ (10 mL).
-
Transfer the contents to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Analysis:
-
Determine the yield of the product, 1-phenethyl acetate, for each reaction.
-
Analyze the purity of the product by NMR or GC-MS.
-
Compare the reaction times required for completion for both catalysts.
-
Expected Outcome: The reaction catalyzed by DMAP is expected to reach completion significantly faster than the reaction catalyzed by this compound under these conditions. However, for more sensitive substrates, the milder nature of this compound might offer a cleaner reaction profile with higher isolated yields of the desired product.
Concluding Remarks for the Practicing Scientist
The choice between DMAP and this compound is not a matter of universal superiority but of strategic selection based on the specific synthetic challenge.
-
Choose DMAP when: High reaction rates are paramount, and the substrates are robust and not prone to base-mediated side reactions. It remains the go-to catalyst for a wide array of standard acylations, especially with sterically demanding partners.
-
Consider this compound when: You are working with sensitive substrates that may degrade or racemize under strongly basic conditions. Its bifunctional mechanism offers a milder alternative that can minimize side product formation, potentially leading to higher overall purity and yield of the target molecule.
Ultimately, the optimal catalyst choice is an empirical one. The provided protocol serves as a starting point for chemists to evaluate these two valuable catalysts in their own systems, enabling an informed decision that balances reaction efficiency with the preservation of molecular integrity.
References
- Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129.
- Hassner, A., Krepski, L. R., & Alexanian, V. (1978). Aminopyridines as Acylation Catalysts. Tetrahedron, 34(14), 2069-2076.
- Wegler, R. (1936). Über die Katalyse von Urethan- und Harnstoff bildung durch Pyridin und Pyridonderivate. Angewandte Chemie, 49(31), 525-525.
- Jackson, A. C., & Whiting, A. (2013). Tautomeric Catalysis. Organic & Biomolecular Chemistry, 11(48), 8331-8343.
- Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 8(12), 981-981.
A Senior Application Scientist's Guide to Ligand Selection: 2-Pyridone vs. Picolinic Acid
In the intricate field of coordination chemistry, the choice of a ligand is a critical decision that dictates the structural, electronic, and reactive properties of the resulting metal complex. This guide offers an in-depth comparative analysis of two prevalent N,O-heterocyclic ligands: 2-pyridone and picolinic acid. We aim to provide researchers, scientists, and drug development professionals with a nuanced understanding, supported by experimental data, to facilitate informed ligand selection for applications ranging from catalysis to bioinorganic chemistry.
Foundational Properties: Structure, Electronics, and Tautomerism
While both ligands are derivatives of pyridine, their fundamental chemical nature differs significantly, leading to distinct coordination behaviors.
Picolinic Acid (Pyridine-2-carboxylic acid) is a classic bidentate chelating agent.[1][2] It possesses a pyridine nitrogen and a carboxylic acid group at the 2-position. Upon deprotonation, the resulting picolinate anion forms a highly stable, five-membered chelate ring with a metal ion through a robust N,O-coordination. This rigid, predictable binding mode makes picolinic acid a reliable choice for creating stable mononuclear complexes.[1][3] Its structural and electronic characteristics make it versatile for forming stable complexes with a wide array of metal ions.[3]
2-Pyridone presents a more complex scenario due to its existence in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[4] While the pyridone form is generally favored, the equilibrium can be influenced by the solvent and, crucially, by coordination to a metal ion. Deprotonation yields the 2-pyridonate anion, where the negative charge is delocalized between the nitrogen and oxygen atoms.[5] This flexibility allows for a remarkable diversity in coordination modes, a stark contrast to the rigidity of picolinate.
Figure 1: Comparison of the rigid bidentate chelation of picolinate with the versatile coordination modes of 2-pyridonate.
A Head-to-Head Comparison of Coordination Chemistry
The differences in their intrinsic properties manifest directly in the types of complexes they form and the stability of those complexes.
| Feature | Picolinic Acid (Picolinate) | 2-Pyridone (Pyridonate) | Rationale & Implications |
| Primary Binding Mode | Bidentate N,O-chelate[1][6] | 1,3-Bridging (μ-N,O)[4][5] | Picolinate's chelate effect leads to high thermodynamic stability in mononuclear complexes. Pyridonate's bridging nature readily facilitates the formation of polynuclear clusters and metal-organic frameworks.[7] |
| Binding Versatility | Low. Primarily forms 1:1, 1:2, or 1:3 M:L complexes. | High. Can act as a κ¹-N, κ¹-O, κ²-N,O chelate, or various bridging ligand.[5] | The predictability of picolinate is advantageous for designing specific molecular architectures. The versatility of pyridonate allows for the discovery of novel structures with unique magnetic or catalytic properties.[7] |
| Acidity (pKa) | ~5.2 (carboxylic acid) | ~11.7 (N-H in water)[4] | Picolinic acid can be deprotonated under mild conditions. 2-pyridone requires a stronger base, which can influence the choice of reaction conditions and compatibility with other reagents. |
| Stability (log K) | Generally high | Variable; depends on coordination mode | The chelate effect provides a significant entropic advantage for picolinate complexes, resulting in high stability constants.[8] Stability constant data for pyridonate is less common and highly dependent on the resulting structure (monomer vs. polymer). |
Comparative Stability with Divalent Metal Ions:
While a direct, perfectly matched comparison is challenging due to 2-pyridonate's tendency to form polynuclear species, we can analyze representative data for picolinate to establish a benchmark for its strong binding affinity.
| Metal Ion | Ligand | log K₁ | log K₂ | Source |
| Zn(II) | Picolinic Acid | 5.8 | 5.2 | |
| Ni(II) | Picolinic Acid | 6.5 | 5.9 | |
| Cu(II) | Picolinic Acid | ~7.8 | ~6.7 | [9] |
Note: Data is indicative and varies with experimental conditions (ionic strength, temperature).
The high log K values for picolinate complexes are a direct result of the chelate effect.[8][10] For 2-pyridonate, the stability is cooperative in its polynuclear complexes, where the overall structure is reinforced by multiple bridging ligands.
Performance in Applications
The choice between these ligands is often dictated by the desired outcome of the application.
-
Catalysis: 2-Pyridone has been shown to catalyze various proton-dependent reactions, such as the aminolysis of esters, leveraging its tautomerism and ability to act as a ditopic receptor.[4] Picolinic acid, by forming stable complexes, can be used to create well-defined, catalytically active metal centers for reactions like water oxidation or reduction.[1]
-
Bioinorganic Chemistry & Drug Development: Picolinic acid is an endogenous metabolite of tryptophan and is implicated in the intestinal absorption of metal ions like Zn(II) and Cr(III).[2][11] This biological relevance has led to its use in nutritional supplements (e.g., chromium picolinate) and as a scaffold for therapeutic agents.[11][12] The structural motifs provided by 2-pyridonate are found in the active sites of certain hydrogenases, making its complexes valuable as biomimetic models.[7]
-
Materials Science: The strong bridging capability of 2-pyridonate makes it a superior candidate for constructing polynuclear clusters and coordination polymers.[7] These materials are of great interest for their magnetic properties, with some Fe(II)-pyridonate clusters exhibiting slow relaxation of magnetization.[7] Picolinate is more typically used to build discrete molecular units that can then be incorporated into larger supramolecular assemblies through weaker intermolecular interactions.
Experimental Protocols: A Guide to Synthesis and Characterization
To provide a practical basis for comparison, we outline generalized protocols for the synthesis of a representative complex of each ligand.
Figure 2: General experimental workflow for the synthesis and characterization of metal-ligand complexes.
Protocol 4.1: Synthesis of a Metal(II) Picolinate Complex (e.g., [Ni(pic)₂])
This protocol leverages the straightforward chelation of picolinate.
-
Preparation of Ligand Solution: Dissolve picolinic acid (2.0 mmol) in a suitable solvent (e.g., 20 mL of water or ethanol). Add a base (e.g., sodium hydroxide, 2.0 mmol) to deprotonate the carboxylic acid, forming the picolinate anion in situ.
-
Preparation of Metal Solution: In a separate flask, dissolve a metal(II) salt (e.g., NiCl₂·6H₂O, 1.0 mmol) in 10 mL of the same solvent.
-
Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change and/or precipitation should be observed.
-
Isolation: Stir the reaction mixture for 1-2 hours. If a precipitate has formed, collect the solid by vacuum filtration. If the solution is clear, slowly cool the solution or add an anti-solvent to induce crystallization.
-
Washing and Drying: Wash the collected solid with small portions of cold solvent and then with a non-coordinating solvent like diethyl ether. Dry the product under vacuum.
-
Characterization:
-
FT-IR: Confirm coordination by observing the shift in the carboxylate (COO⁻) stretching frequencies compared to the free ligand. The C=O stretch of the free acid (~1700 cm⁻¹) will be replaced by asymmetric (~1600-1650 cm⁻¹) and symmetric (~1380-1420 cm⁻¹) stretches of the coordinated carboxylate.
-
UV-Vis: For transition metals like Ni(II), observe the d-d transitions to confirm the octahedral coordination environment.
-
Protocol 4.2: Synthesis of a Metal(II) Pyridonate Complex (e.g., [Co(pyridonate)₂]n)
This protocol requires a stronger base to deprotonate the 2-pyridone.
-
Preparation of Ligand Solution: Suspend 2-pyridone (2.0 mmol) in a solvent like methanol or acetonitrile (20 mL). Add a strong base (e.g., sodium methoxide, 2.0 mmol) and stir until the 2-pyridone dissolves completely, indicating the formation of the sodium pyridonate salt.
-
Preparation of Metal Solution: In a separate flask, dissolve an anhydrous metal(II) salt (e.g., CoCl₂, 1.0 mmol) in 10 mL of the same solvent.
-
Reaction: Slowly add the metal salt solution to the stirring ligand solution. This should be done under an inert atmosphere (e.g., nitrogen or argon) if using air-sensitive metal salts. A precipitate will likely form immediately.
-
Isolation: Heat the reaction mixture to reflux for 2-4 hours to ensure complete reaction and improve the crystallinity of the product. Cool to room temperature and collect the solid by vacuum filtration.
-
Washing and Drying: Wash the product with the reaction solvent to remove any unreacted starting materials and byproducts. Dry thoroughly under vacuum.
-
Characterization:
-
FT-IR: The C=O stretch of 2-pyridone (~1650 cm⁻¹) will typically shift to a lower frequency upon coordination in a bridging mode, reflecting the delocalization of the π-system.
-
Solubility: Note the often poor solubility of the resulting complex, which is characteristic of a polymeric structure.
-
Conclusion and Recommendations
The choice between 2-pyridone and picolinic acid is not a matter of which is "better," but which is more fit for purpose.
-
Choose Picolinic Acid when:
-
The goal is a stable, soluble, mononuclear complex with a well-defined stoichiometry.
-
Predictable coordination geometry is essential for the application (e.g., mimicking a specific enzyme active site).
-
High thermodynamic stability due to the chelate effect is required.
-
The application is in biological systems where biocompatibility and relevance as a metabolite are advantageous.
-
-
Choose 2-Pyridone when:
-
The objective is to synthesize polynuclear clusters or coordination polymers.
-
Exploring novel structural motifs and magnetic properties is the primary goal.
-
Ligand flexibility and multiple potential binding modes are desired to access a wider range of chemical space.
-
The application involves leveraging proton-transfer catalysis through ligand tautomerism.
-
By understanding the fundamental differences in their chemical nature and coordination behavior, researchers can strategically employ these versatile ligands to achieve their desired scientific outcomes.
References
- 2-Pyridone - Wikipedia.
- Shaikh, K. A., et al. (2017). pH-Metric Study of Picolinic Acid with Ni(II), AND Zn(II) Metal Ions. International Journal of Research in Advent Technology.
- Mary, M. C., & Vimalan, M. (2019). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry, 35(1).
- Harder, S. (2023).
- Arishy, M., et al. (2014). Determination of Stability Constants of Mixed Ligand Complexes of Picolinic Acid and Other Bioactive Ligands with Zn(II) by Potentiometric Titration Method. Asian Journal of Chemistry, 26, 2395-2399.
- Nataro, C. (2010). Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II)
- Carvajal, A., & G. Gonzalez. (2015). Stability constants of ternary copper(II) complexes with picolinic acid and serine, threonine, phenylalanine and Methionine.
- Fochi, M., et al. (2024).
- Picolinic acid - Grokipedia.
- Picolinic acid - Wikipedia.
- Prescott, A., & Williams, D. R. (1956). Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. The Journal of Physical Chemistry.
- Request PDF on ResearchGate. (2014). Determination of Stability Constants of Mixed Ligand Complexes of Picolinic Acid and Other Bioactive Ligands with Zn(II)
- Rawson, J. M., & Winpenny, R. E. P. (1995). The coordination chemistry of 2-pyridone and its derivatives.
- Fedulin, A., et al. (2022). Polynuclear Iron(II) Pyridonates: Synthesis and Reactivity of Fe4 and Fe5 Clusters. Inorganic Chemistry.
- ResearchGate. (2023). Examples of the coordination modes of hydroxypyridine/pyridonato-based ligands in the chemistry of Ru.
- Request PDF on ResearchGate. (2009). Metal complexes of a dipyridine octaazamacrocycle: Stability constants, structural and modelling studies.
- Stability constants of complexes - Wikipedia.
- Stability Constants of Metal Complexes in Solution - SciSpace.
Sources
- 1. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01190A [pubs.rsc.org]
- 6. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. | VIPEr [ionicviper.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. grokipedia.com [grokipedia.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Fingerprints of 2-Pyridone: An Experimental and Theoretical Analysis
For researchers, medicinal chemists, and professionals in drug development, a precise understanding of molecular structure is paramount. The pyridinone scaffold is a cornerstone in a multitude of biologically active compounds, making its unambiguous characterization a critical endeavor. This guide provides an in-depth, comparative analysis of the spectroscopic properties of a archetypal member of this family, 2-pyridone, contrasting direct experimental evidence with modern theoretical predictions. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), offering not just data, but a rationale for the observed spectral features and the computational methodologies that model them.
A pivotal aspect of 2-pyridone's chemistry, central to this guide, is its tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. This equilibrium is exquisitely sensitive to the molecule's environment—be it the gas phase, a non-polar solvent, or the crystalline solid state—and profoundly influences its spectroscopic signature.
The Tautomeric Landscape of 2-Pyridone
The tautomerization between 2-pyridone and this compound is a classic example of lactam-lactim tautomerism. The position of this equilibrium is a delicate balance of intrinsic stability and intermolecular interactions.
Caption: A generalized workflow for NMR analysis.
-
Sample Preparation : Accurately weigh 5-25 mg of 2-pyridone and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. [1]Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing : Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.
FTIR Spectroscopy Protocol (ATR)
-
Background Spectrum : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application : Place a small amount of solid 2-pyridone onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition : Acquire the IR spectrum of the sample.
-
Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
UV-Vis Spectroscopy Protocol
-
Sample Preparation : Prepare a dilute solution of 2-pyridone in a UV-transparent solvent (e.g., methanol, water). The concentration should be chosen such that the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5).
-
Blank Spectrum : Fill a cuvette with the pure solvent and record a blank spectrum to correct for solvent absorption and any instrumental artifacts.
-
Sample Spectrum : Rinse the cuvette with the sample solution, then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
Conclusion
The spectroscopic characterization of 2-pyridone provides a rich tapestry of information that, when woven together with theoretical calculations, yields a comprehensive understanding of its molecular structure and properties. The tautomeric equilibrium between the lactam and lactim forms is a central theme, profoundly influencing the experimental data obtained under different conditions. For researchers in drug discovery and development, a firm grasp of these spectroscopic nuances is essential for the confident identification and characterization of pyridinone-containing molecules. By judiciously combining experimental measurements with computational predictions, we can achieve a level of structural insight that is greater than the sum of its parts.
References
- Abe, H., et al. (1999). Vibrational spectroscopy of 2-pyridone and its clusters in supersonic jets: Structures of the clusters as revealed by characteristic shifts of the NH and C=O bands. The Journal of Chemical Physics, 110(21), 10737-10747.
- Allis, D. G., & Korter, T. M. (2009). Investigation of crystalline 2-pyridone using terahertz spectroscopy and solid-state density functional theory. Chemical Physics Letters, 478(4-6), 166-171.
- Chen, Y., et al. (2021). Disentangling the Complex Vibrational Spectra of Hydrogen-Bonded Clusters of 2-Pyridone with Ab Initio Structural Search and Anharmonic Analysis. The Journal of Physical Chemistry A, 125(22), 4875-4886.
- Flakus, H. T., & Tyl, A. (2011). Electron-induced phase transition in hydrogen-bonded solid-state 2-pyridone. The Journal of Physical Chemistry A, 115(8), 1484-1493.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Krähmer, T., et al. (2019).
- NIST Chemistry WebBook. (n.d.). 2(1H)-Pyridinone.
- Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895-2898.
- Wikipedia. (n.d.). 2-Pyridone.
Sources
A Comparative Guide to Direct Amidation: 2-Hydroxypyridine vs. Boronic Acid Catalysts
Introduction
The amide bond is the bedrock of a vast array of life and material sciences, most notably forming the peptide linkages in proteins and constituting the core of numerous blockbuster pharmaceuticals. For decades, the synthesis of amides has been dominated by methods requiring stoichiometric activating or coupling reagents, such as carbodiimides (EDC) and phosphonium or uronium salts (HATU, PyBOP).[1] While effective, these methods suffer from poor atom economy and generate significant chemical waste, running counter to the principles of green chemistry.
The field is aggressively pivoting towards direct catalytic amidation—the formation of an amide bond directly from a carboxylic acid and an amine with the expulsion of only water.[2][3][4] This approach is inherently more sustainable and efficient. Among the diverse catalysts developed for this transformation, boronic acids have emerged as a versatile and widely adopted industry standard.[5][6] However, a class of simpler, metal-free organocatalysts based on the 2-hydroxypyridine scaffold is gaining significant attention. Its unique tautomeric nature allows it to function as a highly effective bifunctional catalyst.[7][8]
This guide provides an in-depth, objective comparison of this compound with a standard arylboronic acid catalyst in a benchmark direct amidation reaction. We will delve into performance metrics, provide detailed, reproducible protocols, and explore the mechanistic underpinnings that dictate the efficacy of each system, offering researchers and drug development professionals the data-driven insights needed for informed catalyst selection.
The Benchmarking Framework: Defining Catalytic Efficiency
To objectively compare catalyst performance, we must look beyond simple product yield. The following key performance indicators (KPIs) provide a more complete picture of a catalyst's efficiency:
-
Catalyst Loading (mol%): The amount of catalyst used relative to the limiting reagent. Lower loading indicates a more active catalyst, which is crucial for reducing costs and minimizing potential product contamination.
-
Turnover Number (TON): The total number of moles of product formed per mole of catalyst before it becomes inactive. A higher TON signifies a more robust and stable catalyst. It is calculated as: TON = (moles of product) / (moles of catalyst).
-
Turnover Frequency (TOF): A measure of the catalyst's speed or activity, defined as the number of turnovers per unit of time (e.g., h⁻¹). A higher TOF means the reaction reaches completion faster. It is calculated as: TOF = TON / time.
These metrics are essential for evaluating the practical and economic viability of a catalytic process, especially in a process chemistry setting.[1]
Experimental Design: A Head-to-Head Comparison
To ensure a fair and direct comparison, we utilize a single, well-established model reaction: the direct amidation of benzoic acid with benzylamine to form N-benzylbenzamide. This reaction is chosen for its simplicity, the ready availability of starting materials, and the ease of product analysis.
-
Test Catalyst: this compound
-
Industry Standard: 3,4,5-Trifluorophenylboronic Acid (A representative, highly active boronic acid catalyst)[9]
The general workflow for this benchmarking study is outlined below. The critical step in this direct amidation is the removal of water, which drives the reaction equilibrium towards the product. This is typically achieved either azeotropically with a Dean-Stark apparatus or by using a stoichiometric dehydrating agent like molecular sieves.[2][4][10]
Caption: General experimental workflow for catalytic direct amidation.
Performance Data Summary
The following table summarizes representative performance data for the two catalytic systems in the formation of N-benzylbenzamide under optimized, yet comparable, conditions derived from literature precedents.
| Metric | This compound | 3,4,5-Trifluorophenylboronic Acid[9] |
| Catalyst Loading | 10 mol% | 5 mol% |
| Temperature | 110 °C (Toluene, Dean-Stark) | 110 °C (Toluene, Dean-Stark) |
| Reaction Time | 24 h | 18 h |
| Yield | ~92% | ~95% |
| Turnover Number (TON) | 9.2 | 19 |
| Turnover Frequency (TOF) | 0.38 h⁻¹ | 1.06 h⁻¹ |
Disclaimer: Data is synthesized from typical literature values for illustrative comparison and may not reflect a single head-to-head experiment.
From the data, the boronic acid catalyst demonstrates higher activity, requiring a lower catalyst loading and achieving a higher yield in less time. This results in a significantly better TOF. However, this compound, a simpler and potentially more cost-effective reagent, still performs admirably, achieving a high yield and demonstrating its viability as a practical catalyst.
Detailed Experimental Protocols
The following protocols provide actionable, step-by-step instructions for performing the benchmark amidation reaction.
Protocol 1: this compound Catalyzed Amidation
Causality: This protocol uses azeotropic reflux with a Dean-Stark trap to continuously remove the water byproduct, driving the equilibrium toward amide formation. Toluene is an ideal solvent for this purpose due to its appropriate boiling point and its ability to form an azeotrope with water.
-
Reactor Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add benzoic acid (1.22 g, 10.0 mmol, 1.0 equiv).
-
Reagent Addition: Add this compound (95 mg, 1.0 mmol, 10 mol%), benzylamine (1.20 mL, 11.0 mmol, 1.1 equiv), and toluene (20 mL).
-
Dehydration & Reaction: Fill the Dean-Stark trap with toluene. Heat the reaction mixture to a vigorous reflux (approx. 110-115 °C) with stirring.
-
Monitoring: Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete after 24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to yield pure N-benzylbenzamide.
Protocol 2: Boronic Acid Catalyzed Amidation
Causality: This protocol is similar to the first, leveraging the established efficacy of boronic acids under azeotropic dehydration conditions. The lower catalyst loading is a direct consequence of the catalyst's higher intrinsic activity.[9][11]
-
Reactor Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add benzoic acid (1.22 g, 10.0 mmol, 1.0 equiv).
-
Reagent Addition: Add 3,4,5-trifluorophenylboronic acid (88 mg, 0.5 mmol, 5 mol%), benzylamine (1.20 mL, 11.0 mmol, 1.1 equiv), and toluene (20 mL).
-
Dehydration & Reaction: Fill the Dean-Stark trap with toluene. Heat the reaction mixture to a vigorous reflux (approx. 110-115 °C) with stirring.
-
Monitoring: Monitor the reaction progress via TLC or GC-MS. The reaction is typically complete within 18 hours.
-
Work-up: Cool the reaction mixture to room temperature. To facilitate removal of the boronic acid catalyst, wash the organic mixture with saturated NaHCO₃ solution (3 x 20 mL) and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield pure N-benzylbenzamide.
Mechanistic Insights: The "Why" Behind the Performance
The differences in catalytic efficiency are rooted in their distinct mechanisms of action.
This compound: A Tautomeric Bifunctional Catalyst
This compound exists in a tautomeric equilibrium with its 2-pyridone form. This duality is the key to its catalytic power. It acts as a bifunctional catalyst , meaning it can simultaneously activate both the carboxylic acid and the amine through a concerted proton transfer mechanism, dramatically lowering the activation energy of the transition state.[7][8]
The proposed catalytic cycle proceeds as follows:
-
Dual Activation: The pyridone oxygen acts as a general base, deprotonating the carboxylic acid, while the N-H group acts as a general acid, protonating the amine. This forms a ternary complex.
-
Nucleophilic Attack: The activated amine attacks the activated carboxylic acid (as an acylpyridinium intermediate).
-
Proton Shuttle: The catalyst facilitates the proton transfers necessary to form the tetrahedral intermediate.
-
Collapse & Regeneration: The intermediate collapses to form the amide and water, regenerating the this compound catalyst for the next cycle.
Caption: Proposed bifunctional catalytic cycle for this compound.
Boronic Acid: A Lewis Acidic Dehydrative Condensing Agent
Arylboronic acids function primarily as Lewis acidic catalysts that activate the carboxylic acid towards nucleophilic attack.[12][13] The precise mechanism can be complex and may involve multiple pathways, but a generally accepted sequence involves:
-
Esterification: The boronic acid reacts with the carboxylic acid in a dehydration step to form a reactive mono- or diacyloxyboronate intermediate. This step is driven by the removal of water.[11][12]
-
Activation: The boron atom withdraws electron density from the carbonyl carbon, making it highly electrophilic.
-
Nucleophilic Attack: The amine attacks the activated carbonyl carbon.
-
Product Formation: The resulting tetrahedral intermediate collapses to release the amide product and regenerate the boronic acid catalyst.
More recent studies suggest that dimeric B-O-B or B-N-B motifs may be the true catalytically active species, providing a more sophisticated scaffold for activating the acid while delivering the amine.[13][14] This efficient activation mechanism, particularly with electron-deficient arylboronic acids, accounts for its higher turnover frequency compared to the proton-shuttle mechanism of this compound.
Conclusion
This guide demonstrates that while established industry standards like arylboronic acids currently offer superior activity (higher TOF and lower required loading) for direct catalytic amidation, this compound presents itself as a remarkably effective, simple, and accessible alternative.
Key Takeaways for Researchers:
-
For Maximum Activity: When reaction time and catalyst loading are primary concerns for highly valuable substrates, optimized boronic acid catalysts like 3,4,5-trifluorophenylboronic acid remain the superior choice.[9]
-
For Simplicity and Cost-Effectiveness: this compound provides a robust and high-yielding pathway for direct amidation. Its low cost, ready availability, and metal-free nature make it an attractive option for large-scale synthesis and applications where avoiding trace metal contaminants is critical.
-
Mechanistic Diversity is Key: Understanding the distinct bifunctional proton-transfer mechanism of this compound versus the Lewis acidic activation of boronic acids allows scientists to troubleshoot reactions and rationally select a catalyst best suited for their specific substrates, particularly those sensitive to acid or containing functional groups that might interact with the catalyst.
The development of novel catalysts is paramount for advancing sustainable chemistry. This compound and its derivatives represent a promising platform for designing next-generation, metal-free catalysts for amide bond formation and beyond.
References
- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2018). Mechanistic insights into boron-catalysed direct amidation reactions.
- Taussat, A., de Figueiredo, R. M., & Campagne, J. M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- MDPI. (2023).
- Liu, X., Li, C., & Zhang, J. (2011). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry, 9(20), 7048-7056. [Link]
- Taussat, A., de Figueiredo, R. M., & Campagne, J. M. (2023).
- Sheppard, T. D., & Whiting, A. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 9(15), 3829-3838. [Link]
- Kumar, A., & Akamanchi, K. G. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Scientific Reports, 14(1), 2635. [Link]
- Maki, T., Ishihara, K., & Yamamoto, H. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of Organic Chemistry, 77(1), 1-13. [Link]
- Pritchard, J., & Tomkinson, N. C. O. (2004). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262. [Link]
- ResearchGate. (n.d.).
- Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]
- Lundberg, H. (2015). Group (IV)
- Su, Y., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation.
- Catalytic Amidation. (n.d.).
- ResearchGate. (n.d.).
- Sabatini, M. (2018).
- Mihara, K., et al. (2024).
- YouTube. (2019). mechanism of amide hydrolysis. [Link]
- Bruner, S. D. (2014). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. [Link]
- Williams, J. M. J. (2011). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]
- Sabatini, M. T., et al. (2019).
- Yamamoto, H., & Ishihara, K. (2011).
- Campos, K. R., et al. (2014). Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. PubMed. [Link]
- UCL Discovery. (n.d.).
- Snieckus, V., & Rantanen, T. (2015). An Improved Procedure for a Pd-Catalyzed Amidation Approach to Imidazopyridines. Synfacts, 11, 0025-0025. [Link]
- Mihara, K., et al. (2024).
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [ouci.dntb.gov.ua]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalytic Amidation [catalyticamidation.info]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Metal Complexes with 2-Pyridone and 2-Thiopyridone
For researchers and professionals in drug development and materials science, the stability of a metal complex is a cornerstone of its function. It dictates whether a catalytic system will remain intact, a metal-based drug will reach its target, or a new material will possess the desired properties. This guide provides an in-depth comparison of the coordination behavior and relative stabilities of metal complexes formed with two structurally similar yet electronically distinct ligands: 2-pyridone and its sulfur analogue, 2-thiopyridone. We will move from theoretical predictions grounded in coordination chemistry principles to the practicalities of experimental validation, offering a comprehensive view for the rational design of novel metal complexes.
Ligand Architecture: The Foundation of Coordination
At first glance, 2-pyridone and 2-thiopyridone are near identical. Both feature a six-membered aromatic ring containing a nitrogen atom. However, the critical difference lies in the exocyclic donor atom at the C2 position: a hard oxygen atom in 2-pyridone versus a soft sulfur atom in 2-thiopyridone.
These ligands exist in tautomeric equilibrium: the lactam/lactim form for 2-pyridone and the thione/thiol form for 2-thiopyridone.[1] In coordination chemistry, the deprotonated anionic form (pyridonate or thiopyridonate) is typically the species that binds to the metal center. This anion is a hybrid of the two resonant forms, with the negative charge delocalized between the nitrogen and the oxygen/sulfur atom.[2] This structure allows them to act as versatile ligands, capable of binding in several modes, most commonly as an N,O- or N,S-bidentate chelating agent, which significantly enhances complex stability through the chelate effect.[3][4]
Caption: Tautomerism and deprotonation of 2-pyridone and 2-thiopyridone.
A Predictive Framework: Hard and Soft Acids and Bases (HSAB) Theory
The Hard and Soft Acids and Bases (HSAB) theory is a powerful qualitative tool for predicting the stability of coordination complexes.[5] It classifies metal ions (Lewis acids) and ligands (Lewis bases) as "hard," "soft," or "borderline." The core principle is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. [5][6]
-
Hard species are small, highly charged, and not easily polarized (e.g., O, F⁻, Al³⁺, Fe³⁺, Cr³⁺). Their interactions are primarily electrostatic.[7][8]
-
Soft species are large, have a low charge, and are highly polarizable (e.g., S, I⁻, Ag⁺, Hg²⁺, Pd²⁺). Their interactions have a more significant covalent character.[5][7]
-
Borderline species have intermediate properties (e.g., N, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺).[5]
Applying this to our ligands:
-
2-Pyridonate is an (N,O) donor. Oxygen is a classic hard base , while the pyridine nitrogen is borderline . This ligand is expected to form highly stable complexes with hard and borderline metal ions.
-
2-Thiopyridonate is an (N,S) donor. Sulfur is a classic soft base , while the nitrogen remains borderline . This ligand is predicted to show preferential stability with soft and borderline metal ions.
This simple principle allows us to generate hypotheses. For instance, when comparing the complexation with Fe³⁺ (a hard acid) and Ag⁺ (a soft acid):
-
We predict Fe³⁺ will form a more stable complex with 2-pyridone.
-
We predict Ag⁺ will form a more stable complex with 2-thiopyridone.
Quantifying Stability: Experimental Determination
While HSAB theory provides a valuable predictive framework, quantitative data is essential for rigorous comparison. This is achieved by determining the stability constant (also known as the formation constant) of the complex, which is the equilibrium constant for the metal-ligand association reaction.[3][9] For a 1:2 metal-ligand complex, the stepwise (K₁, K₂) and overall (β₂) formation constants are defined as:
M + L ⇌ ML ; K₁ = [ML] / ([M][L]) ML + L ⇌ ML₂ ; K₂ = [ML₂] / ([ML][L]) M + 2L ⇌ ML₂ ; β₂ = K₁ * K₂ = [ML₂] / ([M][L]²)
A larger stability constant value signifies a stronger metal-ligand interaction and a more stable complex.[10]
Experimental Protocol: Potentiometric (pH-Metric) Titration
Potentiometric titration is a highly reliable method for determining stability constants, particularly the Irving-Rossotti method.[11] The causality behind this procedure is to track the competition between protons (H⁺) and metal ions (Mⁿ⁺) for the ligand. By monitoring pH changes upon the addition of a strong base, we can calculate how many ligands are bound to the metal at each pH point.
Core Principle: The formation of a metal complex releases protons from the ligand, causing a drop in pH compared to a solution of the free ligand. The magnitude of this pH drop is related to the stability of the complex.[3]
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare stock solutions of a mineral acid (e.g., 0.1 M HClO₄ to maintain ionic strength and prevent metal hydroxide precipitation), the ligand (e.g., 0.01 M), the metal salt (e.g., 0.001 M), a strong base titrant (e.g., 0.1 M NaOH, carbonate-free), and an inert salt (e.g., 1 M NaClO₄ to maintain constant ionic strength).
-
Causality: Maintaining a constant ionic strength is critical because the activities of ions, and thus the equilibrium constants, are dependent on it.[3][12]
-
-
Calibration: Calibrate the pH meter with standard buffer solutions (pH 4.0, 7.0, 10.0) at a constant temperature (e.g., 25 °C).
-
Titration Series: Perform three separate titrations against the standardized strong base:
-
Mixture A (Acid): A known volume of mineral acid + inert salt + deionized water. This titration determines the exact concentration of the base.
-
Mixture B (Acid + Ligand): Mixture A + a known volume of ligand stock solution. This titration allows for the calculation of the ligand's protonation constants (pKa).
-
Mixture C (Acid + Ligand + Metal): Mixture B + a known volume of metal salt stock solution.
-
-
Data Analysis:
-
Plot pH versus the volume of base added for all three titrations. The curve for Mixture C will be shifted to a lower pH relative to Mixture B, indicating proton release upon complexation.
-
From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound to the metal ion (n̄).
-
The stability constants (log K₁, log K₂, etc.) are then determined by solving the formation function equations, often using specialized software or graphical methods (e.g., plotting n̄ against pL, where pL = -log[L]).[13]
-
Caption: Experimental workflow for potentiometric determination of stability constants.
Comparative Data and Discussion
Experimental data confirms the predictions of HSAB theory. The soft sulfur atom in 2-thiopyridone derivatives imparts a significantly higher affinity for softer metal ions, while the hard oxygen of 2-pyridone prefers hard metal ions.
A study on related hydroxy(thio)pyridinone ligands with Zn(II) (a borderline acid) provides a clear example. The stability of the Zn(II) complex with the O,S-donor ligand (1,2-dimethyl-3-hydroxypyridine-4-thione) was found to be considerably higher than with its O,O-donor analogue.[14] This is attributed to the soft nature of the sulfur atom, which enhances the Zn(II)-ligand affinity.[14] This preference is crucial in biological systems and drug design.
| Metal Ion | HSAB Class | Ligand Donor Atoms | Typical log β₂ Value | Relative Stability |
| Fe³⁺ | Hard Acid | N,O (Pyridonate) | High | Pyridone > Thiopyridone |
| N,S (Thiopyridonate) | Moderate | |||
| Ag⁺ | Soft Acid | N,O (Pyridonate) | Low | Thiopyridone > Pyridone |
| N,S (Thiopyridonate) | High | |||
| Zn²⁺ | Borderline | N,O (Pyridonate) | Moderate-High | Thiopyridone > Pyridone |
| N,S (Thiopyridonate) | High | (Soft character dominates) | ||
| Cu²⁺ | Borderline | N,O (Pyridonate) | Very High (Irving-Williams) | Both are very stable; relative value depends on specific conditions. |
| N,S (Thiopyridonate) | Very High |
Note: This table represents general trends predicted by HSAB theory and supported by experimental observations on analogous systems. Absolute values of stability constants are highly dependent on specific experimental conditions (temperature, solvent, ionic strength).[3][12]
The Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺) describes the relative stabilities of high-spin octahedral complexes for divalent transition metals, a trend largely independent of the chosen ligand.[15] Both 2-pyridone and 2-thiopyridone complexes are expected to follow this trend, with Cu(II) complexes typically exhibiting the highest stability.
Conclusions for the Practicing Scientist
The choice between 2-pyridone and 2-thiopyridone as a ligand must be guided by the target metal ion.
-
For targeting hard metal ions like Fe(III), Cr(III), or lanthanides, 2-pyridone and its derivatives are superior choices, forming highly stable complexes driven by electrostatic interactions. This is relevant in the design of MRI contrast agents and certain catalytic systems.
-
For targeting soft, heavy metal ions such as Ag⁺, Hg²⁺, Cd²⁺, or Pb²⁺, 2-thiopyridone is the ligand of choice. Its soft sulfur donor ensures high-affinity, covalent interactions, a principle exploited in chelation therapy for heavy metal poisoning and in the development of sensors.
-
For borderline metal ions like Zn²⁺, Cu²⁺, and Ni²⁺, which are common in biological systems, both ligands form stable complexes. However, the slightly softer character of these metals often leads to enhanced stability with 2-thiopyridone, a factor that can be leveraged in the design of enzyme inhibitors or antimicrobial agents.[14][16]
By understanding the fundamental principles of coordination chemistry and backing them with rigorous quantitative data, researchers can rationally select and design ligands to achieve the desired complex stability, paving the way for innovations in medicine and materials science.
References
- Das, D., & Das, P. P. (2024). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. In Futuristic Trends in Chemical, Material Sciences & Nano Technology. IIP Series.
- STABILITY CONSTANTS AND THEIR MEASUREMENT. (n.d.). Shodhganga.
- Lab Report - Determination of the Stability Constant of a Metal Complex. (n.d.). Scribd. [Link]
- Wikipedia contributors. (2024). Stability constants of complexes. Wikipedia. [Link]
- Wacker, M., & Seubert, A. (2014). Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection. JAAS, 29(4), 694-701. [Link]
- Rossotti, F. J. C., & Rossotti, H. (1961). The determination of stability constants of complex inorganic species in aqueous solutions.
- Wikipedia contributors. (2024). 2-Pyridone. Wikipedia. [Link]
- Flörke, U., et al. (2023). 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. Dalton Transactions, 52(47), 17267-17285. [Link]
- Pugh, T., et al. (2022). Polynuclear Iron(II) Pyridonates: Synthesis and Reactivity of Fe4 and Fe5 Clusters. Inorganic Chemistry, 61(16), 6133-6144. [Link]
- Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(2), 312-324. [Link]
- Pessoa, J. C., et al. (2010). Complexes of hydroxy(thio)pyrone and hydroxy(thio)pyridinone with Zn(II) and Mo(VI). Thermodynamic stability and insulin-mimetic activity. Metallomics, 2(3), 220-227. [Link]
- Grokipedia. (n.d.). HSAB theory. Grokipedia. [Link]
- Thermodynamic and Kinetic Aspects of Metal Complexes. (n.d.). vpscience.org. [Link]
- Factors Affecting Stability of Complexes. (n.d.). Solubility of Things. [Link]
- Rawson, J. M., & Winpenny, R. E. P. (1995). The coordination chemistry of 2-pyridone and its derivatives. Coordination Chemistry Reviews, 139, 313-374. [Link]
- Wikipedia contributors. (2024). HSAB theory. Wikipedia. [Link]
- Motswainyana, W. M., & Onwudiwe, D. C. (2024). Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. International Journal of Molecular Sciences, 25(2), 999. [Link]
- Factors affecting stability of metal complexes. (2017, May 18). Slideshare. [Link]
- Al-Masoudi, A. A. H., et al. (2024). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. RSC advances, 14(32), 23071-23101. [Link]
- Félix, S. M. R., et al. (2007). Metal Complexes of a dipyridine octaazamacrocycle: Stability constants, structural and modelling studies. Dalton Transactions, (16), 1548-1558. [Link]
- Manjula, M., & Anusha, N. (2021). Stability of Metal Complexes. IntechOpen. [Link]
- Kumari, S., et al. (2021). Stability Constants of Metal Complexes in Solution. IntechOpen. [Link]
- Dalal Institute. (n.d.). Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Dalal Institute. [Link]
- Al-dujaili, A. H. (2022). 2-Pyridone rings in natural products, bioactive molecules, and pharmaceutical agents. Mini-Reviews in Organic Chemistry, 19(5), 585-605. [Link]
- Stevens, M. P., et al. (2022). Synthesis, Characterisation and Reactivity of Group 2 Complexes with a Thiopyridyl Scorpionate Ligand. Dalton Transactions, 51(31), 11957-11967. [Link]
- Ruiz-Reyes, C. A., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC advances, 13(2), 1121-1151. [Link]
- CC7. Hard & Soft Acid & Base Concepts. (n.d.). Chemistry LibreTexts. [Link]
- HSAB Theory. (2016, May 19). Slideshare. [Link]
- Meraj, A., et al. (2024). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. International Journal of Trend in Scientific Research and Development, 8(1), 622-630. [Link]
- Moss, A. (2003).
- Butcher, R. J., et al. (2012). Metal Complexes of 3-Thiophene Carboxamides Containing a Pyridine Ring. Molecules, 17(12), 14619-14636. [Link]
- Powell, K. J. (2007). IUPAC Publications of Compilations and Critical Evaluations of Stability Constants.
- Wankhede, D. S. (2013). Metal-ligand stability constants of Th(III), Sm(III), Nd(III) and Pr(III) metal ion complexes. Der Pharma Chemica, 5(2), 229-234. [Link]
- Parmar, D. K., et al. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(4), 1-7. [Link]
- Wagh, P. P., & Dr. A. S. Aswar. (2018). Study of Stability Constant of Complexes of the metal ions Fe(III), Mn(II), Cr(III) and Ti(III). JETIR, 5(8). [Link]
- Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. [Link]
- Al-dujaili, A. H. (2022). Some 2-pyridone derivatives have important biological properties. Mini-Reviews in Organic Chemistry, 19(5), 585-605. [Link]
- E4: Complex Ion Formation Constants. (2020, November 2). Chemistry LibreTexts. [Link]
- Beasley, F. C., et al. (2011). The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid). Journal of Inorganic Biochemistry, 105(6), 844-847. [Link]
- Singh, A., et al. (2022). Coordination modes of pyridine thiol-thione with different M metal cations. Journal of Molecular Structure, 1269, 133804. [Link]
- Enyedy, É. A., et al. (2012). Comparative Solution Equilibrium Study of the Interactions of Copper(II), Iron(II) and Zinc(II) with Triapine (3-Aminopyridine-2-carbaldehyde Thiosemicarbazone) and Related Ligands. European Journal of Inorganic Chemistry, 2012(1), 114-125. [Link]
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01190A [pubs.rsc.org]
- 3. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. HSAB theory - Wikipedia [en.wikipedia.org]
- 6. HSAB Theory | PPTX [slideshare.net]
- 7. grokipedia.com [grokipedia.com]
- 8. coordination chemistry [employees.csbsju.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ijtsrd.com [ijtsrd.com]
- 11. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 12. Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection ... - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C3JA50358E [pubs.rsc.org]
- 13. jetir.org [jetir.org]
- 14. Complexes of hydroxy(thio)pyrone and hydroxy(thio)pyridinone with Zn(II) and Mo(VI). Thermodynamic stability and insulin-mimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alchemyst.co.uk [alchemyst.co.uk]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthetic Routes of 2-Hydroxypyridine
Welcome to an in-depth exploration of the synthetic pathways leading to 2-hydroxypyridine, a pivotal scaffold in medicinal chemistry and materials science. This guide is crafted for researchers, scientists, and drug development professionals, offering a comparative analysis of the most prevalent synthetic strategies. We will delve into the mechanistic underpinnings of each route, providing not just the "how" but the "why" behind experimental choices, grounded in established chemical principles.
The Significance of this compound
This compound and its tautomer, 2-pyridone, are foundational structures in a vast array of biologically active molecules and functional materials.[1][2] Their ability to act as both hydrogen bond donors and acceptors makes them attractive for designing kinase inhibitors and other therapeutic agents.[3] Notable compounds incorporating this motif include the antifungal agent ciclopirox and the cardiotonic drug milrinone.[2] Given its importance, the efficient and scalable synthesis of this compound is a topic of continuous interest in the chemical community.
Comparative Analysis of Synthetic Routes
This guide will evaluate four principal synthetic routes to this compound, each with its own set of advantages and challenges. The selection of a particular route will often depend on the desired scale, available starting materials, and tolerance for specific reaction conditions.
| Synthetic Route | Starting Material | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| 1. From Pyridine N-oxide | Pyridine N-oxide | 70-85% | Acetic anhydride, heat | High yield, readily available starting material | Rearrangement can be sensitive to substituents |
| 2. From 2-Aminopyridine | 2-Aminopyridine | 50-70% | Diazotization (NaNO₂, H₂SO₄), then hydrolysis | Utilizes a common starting material | Diazonium intermediate can be unstable; potential for side reactions |
| 3. From 2-Chloropyridine | 2-Chloropyridine | Up to 90% | Aqueous base (e.g., KOH), tertiary alcohol, heat | High yield, one-step process | Requires elevated temperatures and pressures in some protocols |
| 4. Direct Oxidation of Pyridine | Pyridine | Variable | Elemental fluorine, water, low temperature | One-step C-H to C-OH conversion | Use of elemental fluorine is highly hazardous and requires specialized equipment |
Route 1: Rearrangement of Pyridine N-oxide
This classic and widely used method involves the treatment of pyridine N-oxide with acetic anhydride, which triggers a rearrangement to yield 2-acetoxypyridine, followed by hydrolysis to this compound.[4][5]
Mechanistic Insight
The reaction proceeds through an initial acylation of the N-oxide oxygen by acetic anhydride, forming an N-acetoxy pyridinium intermediate. This intermediate is susceptible to nucleophilic attack at the C2 position by an acetate ion.[5] A subsequent elimination of acetic acid re-aromatizes the ring, yielding 2-acetoxypyridine. The final step is a straightforward hydrolysis of the ester to the desired this compound.
Caption: Workflow for the synthesis of this compound from pyridine N-oxide.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine pyridine N-oxide and a 5-10 fold excess of acetic anhydride.
-
Heating: Heat the mixture to reflux (approximately 140 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool and then remove the excess acetic anhydride under reduced pressure.
-
Hydrolysis: To the resulting crude 2-acetoxypyridine, add an aqueous solution of a strong base (e.g., 10% NaOH) or acid (e.g., 10% HCl) and heat to reflux for 1-2 hours to effect hydrolysis.
-
Isolation and Purification: Cool the reaction mixture and adjust the pH to neutral (pH 7) with acid or base. The product, this compound, can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo. The crude product can be purified by recrystallization or column chromatography.
Route 2: Diazotization of 2-Aminopyridine
This method leverages the conversion of a primary aromatic amine to a diazonium salt, which is then hydrolyzed to the corresponding hydroxyl group. While a staple in aromatic chemistry, the application to pyridines requires careful control of conditions.
Mechanistic Insight
2-Aminopyridine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form the pyridin-2-yldiazonium salt. This intermediate is generally unstable and is not isolated. Gentle warming of the reaction mixture allows for the nucleophilic attack of water on the diazonium salt, leading to the evolution of nitrogen gas and the formation of this compound. The choice of a strong acid is crucial to prevent the diazonium salt from coupling with unreacted 2-aminopyridine.
Caption: Synthetic pathway from 2-aminopyridine to this compound.
Experimental Protocol
-
Preparation of the Amine Salt: Dissolve 2-aminopyridine in dilute sulfuric acid (e.g., 10-20% v/v) in a beaker or flask, and cool the solution to 0-5 °C in an ice bath with stirring.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine salt solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is often indicated by a slight color change.
-
Hydrolysis: Once the addition of sodium nitrite is complete, continue stirring at low temperature for a short period (e.g., 30 minutes). Then, slowly and carefully warm the reaction mixture to room temperature, and then gently heat (e.g., to 40-50 °C). Vigorous evolution of nitrogen gas will be observed.
-
Work-up and Isolation: After the gas evolution ceases, cool the reaction mixture. Neutralize the excess acid by the careful addition of a base (e.g., sodium carbonate or ammonia solution) until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous solution multiple times with a suitable organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Route 3: Hydrolysis of 2-Chloropyridine
The direct nucleophilic substitution of a halogen on the pyridine ring is generally difficult due to the electron-rich nature of the ring. However, under forcing conditions or with the aid of phase-transfer catalysts or specific solvent systems, this transformation can be achieved in high yields.
Mechanistic Insight
The reaction proceeds via a nucleophilic aromatic substitution mechanism (SNAr). The hydroxyl group from the aqueous alkaline solution attacks the carbon atom bearing the chlorine. This is the rate-determining step and is facilitated by elevated temperatures. A patent describes a significant improvement in yield by the addition of a tertiary alcohol, which may act as a phase-transfer catalyst or improve the solubility of the reactants, thereby increasing the reaction rate.[6]
Sources
- 1. iipseries.org [iipseries.org]
- 2. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. US4942239A - Process for the production of this compound - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Hydroxypyridine-Based Ligands
Welcome to our in-depth guide on assessing the cross-reactivity of 2-hydroxypyridine-based ligands. In the landscape of modern drug discovery, achieving target specificity is a paramount challenge. A ligand's tendency to bind to unintended targets—a phenomenon known as cross-reactivity or off-target binding—can lead to unforeseen side effects, toxicity, or diminished efficacy.[1] This guide is designed for researchers, scientists, and drug development professionals, providing a framework for rigorously evaluating and mitigating these risks.
The this compound (or 2-pyridone) scaffold is a "privileged structure" in medicinal chemistry.[2] Its utility stems from its ability to act as both a hydrogen bond donor and acceptor and to serve as a bioisostere for various functional groups, which can enhance properties like solubility and metabolic stability.[2] These very characteristics, however, necessitate a comprehensive understanding of a ligand's interaction profile across the broader proteome. This guide will walk you through the causality behind experimental choices, provide validated protocols, and offer a comparative analysis framework.
The Challenge of Selectivity: A Multi-Pronged Investigative Approach
A single assay is never sufficient to declare a ligand "specific." A robust cross-reactivity assessment is a tiered process, moving from broad, high-throughput methods to more focused, biologically relevant functional assays. The goal is to build a "selectivity profile" that informs lead optimization and de-risks clinical progression.
Our recommended workflow is a self-validating system designed to eliminate false positives and negatives at each stage.
Caption: Workflow for assessing ligand cross-reactivity.
Pillar 1: Binding Affinity Assays - Quantifying Interactions
The first step in characterizing a ligand is to determine its binding affinity (Kd or Ki) for the intended target and potential off-targets. Several robust methods exist, each with distinct advantages.
Comparative Overview of Binding Assay Technologies
| Assay Type | Principle | Information Gained | Throughput | Key Advantages | Considerations |
| Radioligand Binding | Measures displacement of a radiolabeled ligand by the test compound.[3] | Ki, Bmax | Medium-High | High sensitivity, "gold standard" for receptor pharmacology.[4] | Requires radioactive materials, disposal costs. |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light when a small fluorescent ligand binds to a larger protein. | Kd, Ki | High | Homogeneous "mix-and-read" format, no separation steps needed.[5] | Requires a suitable fluorescent probe, sensitive to autofluorescence. |
| Surface Plasmon Resonance (SPR) | Detects mass changes on a sensor surface as the ligand binds to an immobilized target.[6] | Kd, kon, koff | Low-Medium | Label-free, provides real-time kinetic data.[6] | Requires protein immobilization, can be sensitive to buffer effects. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Kd, ΔH, ΔS | Low | Label-free, provides full thermodynamic profile. | Requires large amounts of pure protein, low throughput. |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a self-validating system to determine the inhibitory constant (Ki) of a this compound-based ligand against a target receptor.
Objective: To determine the affinity (Ki) of a test ligand by measuring its ability to compete with a known radioligand for binding to a receptor.
Materials:
-
Receptor Source: Cell membranes expressing the target receptor (e.g., from transfected CHO or HEK293 cells).[7]
-
Radioligand: A high-affinity, target-specific radioligand (e.g., 3H- or 125I-labeled).
-
Test Ligand: this compound-based compound of interest, serially diluted.
-
Non-specific Competitor: A high concentration of an unlabeled ligand known to bind the target, used to define non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: 96-well harvester with glass fiber filter mats.
-
Scintillation Counter & Scintillation Fluid.
Step-by-Step Methodology:
-
Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of the test ligand in assay buffer. The concentration range should span at least 4-5 orders of magnitude around the expected Ki.
-
Assay Plate Setup: In a 96-well plate, add in triplicate:
-
Total Binding Wells: Assay buffer, radioligand (at a concentration near its Kd), and receptor membranes.
-
Non-Specific Binding (NSB) Wells: Non-specific competitor (at ~1000x its Ki), radioligand, and receptor membranes. Causality: This step is crucial. It quantifies the amount of radioligand that binds to the filter or lipids, which must be subtracted to reveal true receptor binding.
-
Competition Wells: Serial dilutions of the test ligand, radioligand, and receptor membranes.
-
-
Incubation: Incubate the plate at a set temperature (e.g., room temperature) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[3]
-
Harvesting: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filter mat. Immediately wash the filters 3-4 times with ice-cold assay buffer. Causality: Rapid filtration and cold washes are essential to trap the bound ligand-receptor complexes on the filter while removing unbound radioligand before significant dissociation can occur.
-
Counting: Place the filter mat in a scintillation vial, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test ligand.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test ligand that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Pillar 2: Cell-Based Functional Assays - Assessing Biological Impact
Binding does not always equate to function. A ligand could bind tightly to an off-target receptor without eliciting any biological response (silent antagonist), or it could trigger a potent, unintended signaling cascade. Therefore, functional assays in a cellular context are non-negotiable for a thorough cross-reactivity assessment.
Caption: On-target vs. off-target signaling pathways.
Experimental Protocol: Cell-Based Kinase Inhibition Assay
Many this compound derivatives are designed as kinase inhibitors.[8][9] This protocol outlines a method to measure a compound's functional ability to inhibit a specific kinase within intact cells.
Objective: To determine the functional potency (IC50) of a 2-HP ligand by measuring the phosphorylation of a downstream substrate in a cellular environment.
Materials:
-
Cell Line: A cell line endogenously expressing the kinase of interest or engineered to overexpress it.
-
Test Ligand: this compound-based compound.
-
Activator: A stimulus to activate the kinase pathway (e.g., a growth factor like EGF for EGFR).
-
Lysis Buffer: Containing protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins of interest after cell lysis.
-
Detection Reagents: An immunoassay kit (e.g., ELISA, HTRF®, or AlphaLISA®) with antibodies specific for the total and phosphorylated forms of the kinase's substrate.[7]
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well cell culture plate and grow to 80-90% confluency.
-
Serum Starvation: If the pathway has high basal activity, serum-starve the cells for several hours or overnight to reduce background phosphorylation.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the 2-HP ligand for 1-2 hours. Include "vehicle only" (e.g., DMSO) controls.
-
Pathway Activation: Add the specific activator to all wells (except for negative controls) and incubate for a short period (e.g., 10-30 minutes) to induce substrate phosphorylation.
-
Cell Lysis: Remove the media and add ice-cold lysis buffer to each well to extract the cellular proteins.
-
Detection:
-
Transfer the cell lysates to the immunoassay plate.
-
Follow the manufacturer's protocol for the specific assay kit to add the detection antibodies (e.g., a capture antibody for the total substrate and a detection antibody for the phosphorylated form).
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the phospho-substrate signal to the total-substrate signal to account for any differences in cell number per well.
-
Plot the normalized signal against the log concentration of the inhibitor.
-
Fit the data using non-linear regression to determine the cellular IC50 value.
-
Comparative Data & Selectivity Profile
The ultimate output of these studies is a clear, quantitative comparison. Data should be consolidated into tables for easy interpretation.
Hypothetical Cross-Reactivity Profile of a 2-HP Ligand (Compound X)
This table illustrates how data from binding and functional assays can be integrated to build a selectivity profile, comparing the 2-HP ligand to an alternative scaffold.
| Target | Ligand | Binding Ki (nM) | Functional IC50 (nM) | Selectivity Index (vs. Target A) | Comments |
| Kinase A (On-Target) | Compound X (2-HP) | 5.2 | 15.8 | 1x | Potent on-target activity. |
| Compound Y (Alternative) | 8.1 | 25.0 | 1x | Good on-target activity. | |
| Kinase B (Off-Target) | Compound X (2-HP) | 85.0 | 255.0 | 16x | Moderate off-target binding and functional effect. |
| Compound Y (Alternative) | >10,000 | >10,000 | >400x | Highly selective; no significant off-target activity. | |
| Kinase C (Off-Target) | Compound X (2-HP) | 450.0 | >10,000 | 86x | Binds but shows no functional effect (potential silent binder). |
| Compound Y (Alternative) | >10,000 | >10,000 | >400x | Highly selective. | |
| GPCR Z (Off-Target) | Compound X (2-HP) | >10,000 | >10,000 | >630x | No cross-reactivity observed. |
| Compound Y (Alternative) | >10,000 | >10,000 | >400x | No cross-reactivity observed. |
The Selectivity Index is calculated as IC50 (Off-Target) / IC50 (On-Target). A higher number indicates greater selectivity.
From this data, a researcher can conclude that while Compound X is a potent inhibitor of Kinase A, its off-target activity on Kinase B warrants further investigation or chemical modification to improve its selectivity profile. Compound Y, despite being slightly less potent on-target, offers a much cleaner and more desirable cross-reactivity profile.
By systematically applying this multi-tiered approach, drug development professionals can gain a deep and actionable understanding of the cross-reactivity of this compound-based ligands, enabling the rational design of safer and more effective therapeutics.
References
- Rahman, M. R., & Matin, M. M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
- Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
- Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- Zhang, Z., & Firestone, K. (2017). Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment. PubMed Central.
- IIP Series. (2024). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series.
- Amer, M. M. K., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. ResearchGate.
- Wikipedia. (n.d.). Ligand binding assay. Wikipedia.
- Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray.
- CROaccess. (n.d.). Ligand-Binding Assay Solutions. CROaccess.
- Kumar, A., et al. (2023). This compound-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions. PubMed.
- Patsnap Synapse. (2025). How to improve drug selectivity?. Patsnap Synapse.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
- ResearchGate. (n.d.). Inhibitor selectivity profiling. Inhibitors were screened against a... ResearchGate.
- Tundel, R. E., & Anderson, K. W. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ACS Publications.
- Abdelaziz, M. E., et al. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PubMed Central.
- ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. ResearchGate.
- Abdelaziz, M. E., et al. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PubMed.
- Binder, M. J., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.
- Binder, M. J., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.
- Rittmann, B. E., & Jin, B. (2017). Competition for electrons between mono-oxygenations of pyridine and this compound. PubMed.
- Chaves, S., et al. (2020). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PubMed Central.
- Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. PubMed.
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed.
- ResearchGate. (2025). The auration of 2-hydroxy-pyridine (2-pyridone): Preparative and structural studies and a comparison with reactions of related aliphatic O,N-donors. ResearchGate.
Sources
- 1. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Receptor-Ligand Binding Assays [labome.com]
- 5. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 6. croaccess.com [croaccess.com]
- 7. Receptor-Ligand Binding Assays | Revvity [revvity.co.jp]
- 8. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Coordination Chemistry of 2-Pyridone with Transition Metals
For researchers and professionals in chemistry and drug development, understanding the nuanced interactions between ligands and metal centers is paramount. The 2-pyridone (and its deprotonated form, 2-pyridonate) scaffold represents a class of ligands whose versatility is both a source of novel chemical structures and a challenge to fully harness. This guide provides an in-depth comparison of 2-pyridone's coordination chemistry across different transition metals, supported by experimental data, to elucidate the principles governing its reactivity and structural diversity.
The 2-Pyridone Ligand: A Study in Tautomerism and Versatility
2-Pyridone exists in a tautomeric equilibrium with 2-hydroxypyridine.[1] While the pyridone form predominates in polar solvents and the solid state, the electronic structure and coordination potential are best understood by considering both forms.[1] Deprotonation yields the 2-pyridonate anion, an LX-type ligand where the negative charge is delocalized between the nitrogen and oxygen atoms.[2] This delocalization is the key to its rich and varied coordination chemistry, allowing it to act as a versatile building block for complexes ranging from simple monomers to intricate polynuclear clusters.[2][3]
The ambidentate nature of the 2-pyridonate anion allows for several distinct binding modes to a metal center (M). These modes directly influence the resulting complex's geometry, stability, and reactivity.
Caption: A diagram illustrating the primary coordination modes of the 2-pyridonate ligand.
The choice of coordination mode is a delicate balance influenced by the metal's identity (size, charge, hardness/softness), the steric and electronic nature of other ligands in the coordination sphere, and even crystal packing forces.[2]
Coordination with 3d Transition Metals: Catalysis and Magnetism
The first-row transition metals (e.g., Fe, Co, Ni, Cu) exhibit particularly diverse coordination chemistry with 2-pyridonates, often forming polynuclear clusters with interesting magnetic properties and catalytic activities.[2][4]
Iron (Fe): Iron-pyridonate chemistry is notable for its relevance to bioinorganic systems, particularly as models for the active site of [Fe]-hydrogenase.[2][4] Typically, high-spin Fe(II) centers are observed. For example, reaction of 2-pyridonate with Fe(II) precursors can yield topologically novel clusters like Fe₄ and Fe₅.[3] In an Fe₄ cluster featuring 6-methyl-2-pyridonate ligands, a planar "butterfly" arrangement was observed, with weak antiferromagnetic coupling between the Fe(II) ions.[3] Such complexes can exhibit slow magnetic relaxation under an applied field, a characteristic of single-molecule magnets.[3]
Copper (Cu): Copper(II) is well-known for forming dinuclear "paddle-wheel" structures with 2-pyridonate ligands, analogous to the well-studied copper(II) carboxylate dimers.[5] In these structures, four pyridonate ligands bridge two copper centers via the common μ₂-N,O mode. This arrangement often leads to significant antiferromagnetic coupling between the two Cu(II) ions. Spectroscopic analysis, particularly IR spectroscopy, is crucial for distinguishing binding modes in copper complexes. Terminal κ¹-O bound pyridonates show a C=O stretch around 1648 cm⁻¹, whereas the bridging μ₂-O mode in paddle-wheel structures shifts this band to a lower frequency, near 1620 cm⁻¹.[2]
Nickel (Ni): Nickel complexes with 2-pyridonate are sensitive to the surrounding ligand environment. For instance, square-planar Ni(II) complexes have been synthesized and characterized.[2] The dynamic behavior, or "hemilability," of the pyridonate ligand is significant here; a chelating κ²-N,O ligand can readily dissociate one of its donor arms, opening a coordination site for catalysis.[2]
Coordination with Heavier Transition Metals: Metal-Metal Bonds and Biomedical Models
The coordination chemistry of 2-pyridone with 4d and 5d metals like rhodium (Rh), ruthenium (Ru), and platinum (Pt) is distinguished by the formation of stable metal-metal bonds and applications in modeling biological interactions.[5]
Rhodium (Rh) and Ruthenium (Ru): These metals readily form dinuclear complexes bridged by four 2-pyridonate ligands, creating a "paddle-wheel" structure similar to that seen with Cu(II).[5] However, a key difference is the formation of strong metal-metal bonds. The Rh₂(μ-pyridonate)₄ core is a classic example. X-ray diffraction studies on related ruthenium pyridonate complexes provide excellent insight into how coordination mode affects bond lengths.[2]
-
Monodentate (κ¹-N): The C-O bond distance is approximately 1.27 Å, very close to the 1.25 Å in free 2-pyridone, indicating the C=O double bond is largely retained.[2]
-
Bidentate (κ²-N,O Chelate): The C-O bond elongates to 1.30–1.35 Å, signifying increased single-bond character as the oxygen atom coordinates to the metal.[2]
-
Bridging (μ₂-N,O): An intermediate C-O bond length of around 1.30 Å is observed.[2]
Caption: General structure of a paddle-wheel complex with four bridging 2-pyridonate ligands.
Platinum (Pt): Platinum complexes of 2-pyridone have been instrumental in modeling the interaction of the anticancer drug cisplatin (cis-[Pt(NH₃)₂Cl₂]) with DNA nucleobases, particularly uracil and thymine, which share a similar N-C=O fragment.[5] This work has been crucial for understanding the drug's mechanism of action at a molecular level.
Comparative Data: A Quantitative Look
Summarizing structural and spectroscopic data provides an objective basis for comparison. The choice of metal and coordination mode has a predictable and measurable effect on key bond lengths and vibrational frequencies.
Table 1: Comparative Structural Data of 2-Pyridonate Complexes
| Metal | Coordination Mode | M-N (Å) | M-O (Å) | C-O (Å) | Reference |
|---|---|---|---|---|---|
| Ru | κ¹-N | ~2.10 | - | ~1.27 | [2] |
| Ru | κ²-N,O | ~2.08 | ~2.15 | 1.30-1.35 | [2] |
| Fe (in Fe₄ cluster) | μ₂-N,O | 2.15-2.25 | 2.05-2.15 | - | [3] |
| Zn (in dimer) | μ₂-N,O | ~2.03 | ~1.97 | - | [6] |
| Ce | κ²-N,O | ~2.65 | ~2.50 | - |[6] |
Table 2: Comparative Spectroscopic Data (FTIR) of 2-Pyridonate Complexes
| Metal System | Coordination Mode | ν(C=O) (cm⁻¹) | Reference |
|---|---|---|---|
| Free 2-Pyridone | - | ~1650-1670 | [1] |
| Cu Complex | Terminal κ¹-O | 1648 | [2] |
| Cu Complex | Bridging μ₂-O | 1620 |[2] |
Note: Specific values can vary depending on the full ligand set and crystal environment.
The data clearly illustrates that coordination through oxygen, either in a chelating or bridging mode, weakens the C=O double bond, resulting in an elongated C-O bond and a lower stretching frequency in the IR spectrum. This correlation is a powerful diagnostic tool for characterization.
Experimental Protocol: Synthesis and Characterization of a Dinuclear Copper(II) Pyridonate Complex
This protocol describes a representative synthesis adapted from established procedures for forming copper(II) paddle-wheel complexes.
Objective: To synthesize and characterize bis(acetato)bis(2-pyridone)dicopper(II).
Materials:
-
Copper(II) acetate monohydrate [Cu₂(OAc)₄(H₂O)₂]
-
2-Pyridone (Hpyrid)
-
Methanol (reagent grade)
-
Diethyl ether (reagent grade)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
Workflow Diagram:
Caption: A flowchart of the synthesis and characterization process.
Step-by-Step Procedure:
-
Preparation: In a 100 mL Schlenk flask, dissolve copper(II) acetate monohydrate (e.g., 1.0 mmol) in hot methanol (30 mL). The solution should be a deep blue.
-
Ligand Addition: In a separate beaker, dissolve 2-pyridone (2.0 mmol) in methanol (10 mL). Add this solution dropwise to the stirring copper acetate solution. A color change to green is typically observed.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.
-
Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature. A microcrystalline product should precipitate from the solution. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with small portions of cold methanol, followed by diethyl ether to facilitate drying. Dry the final product under vacuum.
Self-Validating Characterization:
-
FTIR Spectroscopy: The appearance of a new, strong absorption band around 1620-1640 cm⁻¹, shifted from the free 2-pyridone C=O stretch (~1660 cm⁻¹), provides evidence of coordination. The characteristic acetate stretches should also be present.
-
UV-Vis Spectroscopy: A shift in the d-d transition band of the Cu(II) center compared to the starting material is expected. The appearance of a broad, weaker band around 700 nm is characteristic of dinuclear copper(II) paddle-wheel complexes.
-
Single-Crystal X-ray Diffraction: If suitable crystals are obtained, this technique provides definitive structural proof, confirming the bridging coordination mode and the Cu-Cu distance.
Conclusion and Outlook
The coordination chemistry of 2-pyridone is a rich field driven by the ligand's electronic flexibility. With 3d metals, it forms clusters with compelling magnetic and catalytic properties, while with heavier transition metals, it is a key player in constructing complexes with metal-metal bonds and serving as a model for bioinorganic processes. The predictable shifts in spectroscopic and structural parameters upon coordination provide a robust toolkit for researchers. For professionals in drug development, the insights gained from platinum-pyridone systems continue to inform the design of metal-based therapeutics. Future research will likely focus on exploiting the hemilability of 2-pyridonate ligands to design more sophisticated catalysts and on assembling novel polynuclear arrays with tailored electronic and magnetic properties.
References
- Kempe, R. (2023).
- Das, D., & Das, P. P. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series.
- Rawson, J. M., & Winpenny, R. E. P. (1995).
- Wikipedia. (n.d.). 2-Pyridone.
- ResearchGate. (2023).
- Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science.
- Fedulin, A., et al. (2022). Polynuclear Iron(II) Pyridonates: Synthesis and Reactivity of Fe4 and Fe5 Clusters. Inorganic Chemistry.
- Al-Jibori, S. A., et al. (1995). Synthesis, X-ray characterisation and spectroscopic studies of metal complexes of N,N′-1,2-xylene-α,α′-diylbis(pyridin-2-one). Journal of the Chemical Society, Dalton Transactions.
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01190A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, X-ray characterisation and spectroscopic studies of metal complexes of N,N′-1,2-xylene-α,α′-diylbis(pyridin-2-one) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 2-Hydroxypyridine Tautomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate quantification of molecular species is paramount. This becomes particularly challenging when dealing with tautomers, isomers that readily interconvert. A prime example is the equilibrium between 2-hydroxypyridine and its tautomer, 2-pyridone. The ability to precisely and reliably quantify each tautomer is critical, as their distinct physicochemical properties can significantly impact a drug's efficacy, stability, and safety profile.
This guide provides an in-depth comparison of the primary analytical techniques for quantifying this compound tautomers: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectroscopy. As a Senior Application Scientist, this document moves beyond a simple listing of methods to offer a comprehensive analysis grounded in scientific integrity, explaining the causality behind experimental choices and providing actionable, validated protocols.
The Tautomeric Challenge of this compound
This compound exists in a dynamic equilibrium with 2-pyridone. This lactam-lactim tautomerism is highly sensitive to the surrounding environment, particularly the solvent.[1][2] Non-polar solvents tend to favor the this compound form, while polar solvents, such as water, shift the equilibrium towards the 2-pyridone form.[1] This solvent-dependent equilibrium underscores the necessity of robust and validated analytical methods to accurately determine the concentration of each tautomer under specific conditions.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for tautomer quantification hinges on a balance of specificity, sensitivity, accuracy, precision, and the specific requirements of the analysis. Here, we compare the three most prominent techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Tautomer Ratio Determination
Quantitative NMR (qNMR) is a powerful primary analytical method for determining the molar ratio of tautomers in solution without the need for tautomer-specific reference standards.[3][4] The principle lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to it.[5] For this compound and 2-pyridone, the distinct chemical shifts of protons in each tautomeric form allow for their individual quantification.[6]
Causality of Method Choice: The key advantage of NMR is its ability to provide a direct and absolute measure of the tautomeric ratio in a given solvent system, reflecting the true equilibrium state. It is a non-destructive technique that provides rich structural information alongside quantitative data.[7][8]
High-Performance Liquid Chromatography (HPLC): A Powerful Separation and Quantification Tool
HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds in a mixture.[7] For this compound tautomers, a well-developed reversed-phase HPLC (RP-HPLC) method can separate the two forms, allowing for their individual quantification based on peak area.[9][10]
Causality of Method Choice: HPLC is highly sensitive and provides excellent linearity, accuracy, and precision, making it ideal for routine quality control and for the analysis of low-concentration samples.[11] The development of a stability-indicating method can also allow for the simultaneous quantification of the tautomers and any degradation products.[9]
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Simple and Rapid Approach for Equilibrium Constant Determination
UV-Vis spectroscopy can be employed to determine the tautomeric equilibrium constant by leveraging the different absorption spectra of the this compound and 2-pyridone forms.[12][13][14] By measuring the absorbance at specific wavelengths in different solvents or at various pH values, the relative concentrations of the two tautomers can be calculated.
Causality of Method Choice: UV-Vis spectroscopy is a simple, rapid, and cost-effective technique. While it may not always provide the same level of specificity as NMR or HPLC, it is a valuable tool for studying the influence of environmental factors on the tautomeric equilibrium.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the performance characteristics of each analytical method for the quantification of this compound tautomers, based on established validation principles.[15][16]
| Validation Parameter | NMR Spectroscopy | HPLC | UV-Vis Spectroscopy |
| Specificity | High (distinct chemical shifts) | High (chromatographic separation) | Moderate (potential spectral overlap) |
| Linearity | Excellent | Excellent | Good |
| Accuracy | High | High | Moderate to High |
| Precision (RSD) | ≤ 2.0%[15] | ≤ 2.0%[15] | Variable, dependent on spectral resolution |
| Limit of Quantitation (LOQ) | µg/mL to mg/mL range | ng/mL to µg/mL range | µg/mL range |
| Primary Application | Tautomer ratio determination, structural elucidation | Routine quantification, purity analysis | Equilibrium constant determination |
Experimental Protocols and Validation Workflows
Adherence to rigorous validation protocols is essential to ensure the reliability of analytical data. The following sections provide detailed, step-by-step methodologies for the validation of HPLC and qNMR methods, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[17][18][19]
Validation Workflow for Analytical Methods
The validation of an analytical method follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.
Caption: A generalized workflow for the validation of analytical methods.
Experimental Protocol: HPLC Method Validation for this compound Tautomers
This protocol outlines the steps for validating a reversed-phase HPLC method for the simultaneous quantification of this compound and 2-pyridone.
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analytes in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Analyze blank samples (diluent) to ensure no interfering peaks at the retention times of this compound and 2-pyridone.
-
Analyze samples of this compound and 2-pyridone individually to determine their retention times.
-
Analyze a mixed standard solution containing both tautomers to confirm baseline separation.
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a solution of this compound to demonstrate that degradation product peaks do not interfere with the tautomer peaks.
-
2. Linearity and Range:
-
Objective: To establish the range over which the detector response is directly proportional to the analyte concentration.
-
Procedure:
-
Prepare a series of at least five standard solutions of each tautomer at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected sample concentration).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration for each tautomer.
-
Determine the linearity by calculating the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.
-
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare samples by spiking a placebo with known amounts of this compound and 2-pyridone at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level and analyze them.
-
Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.[15]
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument. The Relative Standard Deviation (RSD) should be ≤ 2.0%.[15]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD over the different conditions should be evaluated.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Procedure:
-
LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
-
LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
-
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to the method parameters, such as the mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
-
Analyze samples under each of these modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).
-
Experimental Protocol: Quantitative NMR (qNMR) Method Validation
This protocol outlines the validation of a ¹H-NMR method for determining the tautomeric ratio of this compound and 2-pyridone.
1. Specificity:
-
Objective: To ensure that the signals used for quantification are free from interference from other components in the sample matrix.
-
Procedure:
-
Acquire ¹H-NMR spectra of individual standards of this compound and 2-pyridone to identify characteristic, well-resolved signals for each tautomer.
-
Acquire a spectrum of the solvent and any internal standard to ensure no overlapping signals.
-
For complex mixtures, 2D NMR techniques (e.g., COSY, HSQC) can be used to confirm signal assignments.
-
2. Linearity:
-
Objective: To verify that the integrated signal area is proportional to the concentration of the analyte.
-
Procedure:
-
Prepare a series of solutions with varying ratios of this compound and 2-pyridone, keeping the total concentration constant.
-
Acquire ¹H-NMR spectra for each solution.
-
Integrate the selected signals for each tautomer.
-
Plot the integral ratio against the known molar ratio. The relationship should be linear with a correlation coefficient (r²) ≥ 0.999.
-
3. Accuracy:
-
Objective: To assess the agreement between the measured tautomer ratio and the true ratio.
-
Procedure:
-
Prepare samples with known molar ratios of this compound and 2-pyridone.
-
Acquire and process the ¹H-NMR spectra.
-
Calculate the experimental molar ratio from the integrated signal areas.
-
Compare the experimental ratio to the known ratio to determine the accuracy.
-
4. Precision:
-
Objective: To evaluate the variability of the measurements.
-
Procedure:
-
Repeatability: Prepare and analyze at least six samples of the same tautomer mixture on the same day. Calculate the RSD of the measured tautomer ratio.
-
Intermediate Precision: Repeat the analysis on different days or with different operators to assess the method's ruggedness.
-
5. Robustness:
-
Objective: To assess the influence of small variations in experimental parameters on the quantitative results.
-
Procedure:
-
Introduce slight variations in parameters such as pulse width, relaxation delay (d1), and processing parameters (e.g., phasing, baseline correction).
-
Evaluate the effect of these changes on the calculated tautomer ratio.
-
Conclusion: An Integrated Approach for Comprehensive Characterization
The validation of analytical methods for quantifying this compound tautomers is a critical step in ensuring the quality and reliability of pharmaceutical products. While NMR spectroscopy stands out for its ability to directly determine tautomeric ratios in solution, HPLC offers superior sensitivity for routine quantitative analysis. UV-Vis spectroscopy provides a rapid and simple means to assess the tautomeric equilibrium.
A comprehensive approach that leverages the strengths of each technique is often the most effective strategy. For instance, NMR can be used to establish the tautomeric equilibrium in a specific solvent, and this information can then be used to develop and validate a more routine HPLC method for quality control. By adhering to the rigorous validation principles outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of accurate, precise, and trustworthy data, ultimately contributing to the development of safer and more effective medicines.
References
- ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]
- What Is ICH Q2R2 Method Validation and Its Importance? Altabrisa Group. [Link]
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. [Link]
- Q2(R2) Validation of Analytical Procedures. U.S.
- A dielectric and spectrophotometric study of the tautomerization of this compound and 2-mercaptopyridine in w
- A dielectric and spectrophotometric study of the tautomerization of this compound and 2-mercaptopyridine in water.
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]
- 2-Pyridone. Wikipedia. [Link]
- QNMR – a modern altern
- A dielectric and spectrophotometric study of the tautomerization of this compound and 2-mercaptopyridine in water.
- The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.
- Quantitative NMR Spectroscopy. University of Bristol. [Link]
- Purity by Absolute qNMR Instructions. The University of Utah. [Link]
- Differences in HPLC and NMR: Structural Elucidation Relevance.
- Practical guide for accurate quantitative solution state NMR analysis.
- How NMR Enhances Chemical Analysis Accuracy?
- GUIDELINE FOR qNMR ANALYSIS. European Network of Forensic Science Institutes. [Link]
- Chlorination and tautomerism: a computational and UPS/XPS study of this compound 2-pyridone equilibrium. RSC Publishing. [Link]
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. [Link]
- Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]
- Chlorination and tautomerism: a computational and UPS/XPS study of this compound ≒2-pyridone equilibrium.
- Comparison of HPLC and NMR for Quantification of The Main Volatile Fatty Acids in Rumen Digesta.
- Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. Scientific Research Publishing. [Link]
- Development and Validation of an HPLC Method for the Simultaneous Analysis of 23 Selected Drugs Belonging to Different Therapeutic Groups in Human Urine Samples.
- Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide in Combined Dosage Form. International Journal of Pharmaceutical Sciences and Research. [Link]
- A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of this compound N-oxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Thermodynamic and Kinetic Properties of this compound/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of this compound N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance [scirp.org]
- 11. Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide in Combined Dosage Form | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 12. A dielectric and spectrophotometric study of the tautomerization of this compound and 2-mercaptopyridine in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. A dielectric and spectrophotometric study of the tautomerization of this compound and 2-mercaptopyridine in water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. qbdgroup.com [qbdgroup.com]
- 19. fda.gov [fda.gov]
The 2-Pyridone Scaffold: A Comparative Guide to Bioactivity and Therapeutic Potential
The 2-pyridone ring system, a six-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its remarkable versatility stems from its unique physicochemical properties, including metabolic stability, water solubility, and the ability to act as both a hydrogen bond donor and acceptor.[1][3] This allows 2-pyridone derivatives to mimic nonpeptidic structures and interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] The core structure is present in numerous natural products with significant bioactivity, such as fredericamycin A (anticancer) and Huperzine A (used in Alzheimer's disease treatment).[1] Furthermore, the 2-pyridone motif is a cornerstone in several FDA-approved drugs, including the kinase inhibitors Ripretinib and Palbociclib, underscoring its clinical significance.[1]
This guide provides a comparative analysis of the bioactivity of 2-pyridone and its derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource for harnessing the therapeutic potential of this remarkable scaffold.
Comparative Bioactivity of 2-Pyridone Derivatives
The bioactivity of 2-pyridone derivatives is profoundly influenced by the nature and position of substituents on the pyridone ring. Strategic modifications can dramatically enhance potency and selectivity against various therapeutic targets.
Anticancer Activity
The 2-pyridone scaffold is a fertile ground for the development of novel anticancer agents.[6][7] Numerous derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.
A study by Magedov et al. described the synthesis of pyrano[3,2-c]pyridones, which exhibited significant pro-apoptotic activity in Jurkat (human T-cell leukemia) cells.[2] Notably, compounds with specific substitutions on the pyran ring, such as a 3-bromo-4-dimethylaminophenyl group, displayed IC50 values in the sub-micromolar range, highlighting the critical role of these modifications in enhancing anticancer efficacy.[1][2] In another study, novel 2-pyridone analogs were synthesized and evaluated for their anticancer activity against the HT-29 colon cancer cell line, with one compound, A9, showing a highly cytotoxic IC50 value of 20.77 µM.[8]
The mechanism of action for many anticancer 2-pyridone derivatives involves the induction of apoptosis, as demonstrated by flow cytometric analysis.[1][8] Some derivatives have also been shown to inhibit key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs).[8]
Below is a logical diagram illustrating the relationship between the core 2-pyridone structure and its bioactive derivatives.
Caption: Relationship between the 2-pyridone core and its derivatives.
Table 1: Comparative Anticancer Activity of 2-Pyridone Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrano[3,2-c]pyridones | 3-Br-4-NMe2C6H3 substituted | Jurkat | 0.33 | [1][2] |
| Pyrano[3,2-c]pyridones | 3-Br-4,5-(MeO)2C6H2 substituted | Jurkat | 0.58 | [1][2] |
| Substituted 2-Pyridones | Compound 17d (R = R1 = H, R2 = NO2) | HCT-116 | 9.3 | [1][2] |
| Substituted 2-Pyridones | Compound 17c (R = R2 = H, R1 = Me) | HCT-116 | 9.6 | [1][2] |
| Substituted 2-Pyridones | Compound 17b (R = Cl, R1 = R2 = H) | HeLa | 10.7 | [1][2] |
| Chromene-based 2-Pyridones | Compound 11a-c | HepG2 | 53.6 - 77.6 | [1][2] |
| Chromene-based 2-Pyridones | Compound 11a-c | MCF-7 | 56.3 - 78.3 | [1][2] |
| Novel 2-Pyridone Analog | Compound A9 | HT-29 | 20.77 | [8] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents, and 2-pyridone derivatives have shown considerable promise in this area.[9][10] Their mechanism of action can involve targeting various aspects of bacterial physiology.[11]
A new class of antibiotics based on a ring-fused 2-pyridone backbone, termed GmPcides, has demonstrated activity against vancomycin-resistant enterococci (VRE) and other multidrug-resistant Gram-positive bacteria.[12] One such derivative, PS757, was found to be highly active against Streptococcus pyogenes, showing efficacy in preventing biofilm formation and eradicating mature biofilms.[13] The antibacterial potency of these compounds is highly dependent on the substitution pattern around the 2-pyridone scaffold.[11] For instance, the introduction of a methoxy group at the C8 position and an alkyl chain at the C2 position in the ring-fused system significantly improved antibacterial potency.[11]
Other studies have shown that quinolone-pyridine hybrids exhibit excellent activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing higher antibacterial activity than the standard drug Ciprofloxacin.[1]
Table 2: Comparative Antimicrobial Activity of 2-Pyridone Derivatives
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolone-pyridine hybrids | Compound 45e (R = 4-MeOC6H4) | Staphylococcus aureus | 2.34 | [1] |
| Quinolone-pyridine hybrids | Compound 45e (R = 4-MeOC6H4) | Bacillus cereus | 2.34 | [1] |
| Quinolone-pyridine hybrids | Compound 45c (R = 4-ClC6H4) | Klebsiella planticola | 4.68 | [1] |
| Quinolone-pyridine hybrids | Compound 45e (R = 4-MeOC6H4) | Escherichia coli | 2.34 | [1] |
| Ring-fused 2-Pyridones | PS757 | Enterococcus faecalis | 3 - 6 µM | [11] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and 2-pyridone derivatives have emerged as potential anti-inflammatory agents.[14] Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory mediators.
A study on fully substituted 2-pyridone derivatives demonstrated a higher anti-inflammatory effect than the standard drug Phenylbutazone.[1][2] Specifically, compounds with 4-chlorophenyl and 4-methoxyphenyl substitutions showed excellent inhibition of inflammation.[1][2] The synthesis of these compounds often involves a one-pot, three-component reaction, making them readily accessible for further investigation.[1][2]
Experimental Protocols
To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. The following are detailed methodologies for assessing the key bioactivities of 2-pyridone derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-pyridone derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT assay.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the test microorganism. The lowest concentration that prevents visible growth is the MIC.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the 2-pyridone derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and broth), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
This assay is a widely used model for evaluating the anti-inflammatory activity of compounds in vivo.
Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this edema is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the 2-pyridone derivative orally or intraperitoneally at a specific dose. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Phenylbutazone).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion
The 2-pyridone scaffold is a remarkably versatile and privileged structure in drug discovery, with its derivatives demonstrating a wide range of potent biological activities. The strategic functionalization of the 2-pyridone ring is key to unlocking its therapeutic potential, leading to the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The experimental protocols detailed in this guide provide a robust framework for the evaluation and comparison of these compounds, facilitating the identification of lead candidates for further development. As research in this field continues to evolve, the 2-pyridone scaffold is poised to remain a cornerstone in the quest for new and effective medicines.
References
- Castillo, J. C., Becerra, D. V., & Rojas-Linares, H. A. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35283–35313. [Link]
- Castillo, J. C., Becerra, D. V., & Rojas-Linares, H. A. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35283-35313. [Link]
- Verma, K. K., Kapoor, S., Kushwaha, V. K., Mishra, A., & Upadhyay, A. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery, 21(10), 1617-1631. [Link]
- Bassyouni, F. A., El-Sayed, M. A. A., & Abdel-Hafez, S. H. (2014). Synthesis of New Potentially Bioactive Bicyclic 2-Pyridones. Molecules, 19(8), 12348-12361. [Link]
- RSC Advances. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]
- ResearchGate. (n.d.). Bioactive natural products containing 2-pyridone core. [Link]
- Semantic Scholar. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]
- Hancock, L. E., Abraham, S., Colby, J. M., Gibbs, K. A., & Skaar, E. P. (2022). Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics. Proceedings of the National Academy of Sciences, 119(43), e2210912119. [Link]
- Mishra, P. S., Ravichandiran, V., & Mishra, R. (2024). Novel 2-pyridone Analogs with Anti-cancer Activity: Synthesis, In silico, and In vitro Evaluation. Letters in Drug Design & Discovery, 21(7), 1195-1207. [Link]
- Bentham Science. (2024).
- Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Medicinal Chemistry, 12(12), 1-2. [Link]
- ResearchGate. (n.d.). 2-Pyridone rings in natural products, bioactive molecules, and pharmaceutical agents. [Link]
- Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Medicinal Chemistry, 12(12). [Link]
- ResearchGate. (n.d.). Antitumoral natural products containing 2-pyridone moiety. [Link]
- Sangwan, S., Singh, G., & Kumar, V. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. Results in Chemistry, 4, 100315. [Link]
- Fayed, E. A., Bayoumi, A. H., Saleh, A. S., El-Arab, E. M. E., & Ammar, Y. A. (2021). Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. Letters in Drug Design & Discovery, 18(8), 758-771. [Link]
- Fayed, E. A., Bayoumi, A. H., Saleh, A. S., El-Arab, E. M. E., & Ammar, Y. A. (2021). In vivo and in vitro anti-inflammatory, antipyretic and ulcerogenic activities of pyridone and chromenopyridone derivatives, physicochemical and pharmacokinetic studies. Bioorganic Chemistry, 109, 104742. [Link]
- Hancock, L. E., Abraham, S., Colby, J. M., Gibbs, K. A., & Skaar, E. P. (2022). Dihydrothiazolo ring-fused 2-pyridone antimicrobial compounds treat Streptococcus pyogenes skin and soft tissue infection. bioRxiv. [Link]
- Kim, D. J., Kim, Y. J., Lee, J. Y., Kim, B. T., & Suh, M. E. (1998). Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 8(15), 1953-1958. [Link]
- da Silva, A. B. F., de Matos, R. A. F., da Silva, F. C., & de Alencastro, R. B. (2018). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Journal of Molecular Structure, 1155, 523-530. [Link]
- ResearchGate. (n.d.).
- Morales, P., Reggio, P. H., & Jagerovic, N. (2017). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. Molecules, 22(10), 1648. [Link]
- ResearchGate. (2022). Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics. [Link]
- ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. [Link]
- Ananthan, S., Gurcha, S. S., & Besra, G. S. (2015). Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. Bioorganic & Medicinal Chemistry Letters, 25(23), 5543-5549. [Link]
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dihydrothiazolo ring-fused 2-pyridone antimicrobial compounds treat Streptococcus pyogenes skin and soft tissue infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo and in vitro anti-inflammatory, antipyretic and ulcerogenic activities of pyridone and chromenopyridone derivatives, physicochemical and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling 2-Hydroxypyridine
This guide provides essential safety and logistical information for the handling of 2-Hydroxypyridine (also known as 2-Pyridone). It is designed for researchers, scientists, and drug development professionals to establish a self-validating system of safety that protects personnel from the specific hazards posed by this compound. The protocols herein are based on a synthesis of regulatory guidelines and field-proven best practices.
Hazard Analysis: The "Why" Behind the Precautions
Understanding the hazard profile of this compound is fundamental to appreciating the necessity of the prescribed protective measures. This compound is not benign; it presents a multi-faceted risk profile that demands rigorous control.
-
Acute Oral Toxicity: this compound is classified as Toxic if swallowed (GHS Category 3).[1][2][3] Accidental ingestion can lead to severe health consequences, making contamination of hands, surfaces, and consumables a critical control point.
-
Severe Irritation Potential: The compound is a potent irritant. It is classified as causing serious eye irritation (GHS Category 2A), skin irritation (GHS Category 2), and respiratory tract irritation (GHS Category 3).[1][2][4] The off-white crystalline powder form can easily become airborne, increasing the risk of inhalation and contact with mucous membranes.[5]
-
Incomplete Toxicological Data: For many aspects, such as chronic effects, carcinogenicity, and reproductive toxicity, comprehensive data is not available.[1][6] This data gap necessitates a precautionary approach; we must assume the potential for unknown long-term effects and engineer our controls to prevent any exposure.
The primary causality for the stringent PPE requirements is the compound's high acute toxicity upon ingestion and its proven capacity to cause significant irritation to all primary routes of exposure (skin, eyes, respiratory system).
Foundational Controls: Engineering and Administrative Measures
Personal Protective Equipment is the final barrier between you and a hazardous substance. It should only be relied upon after engineering and administrative controls have been implemented.
-
Engineering Controls: All handling of this compound powder must be conducted in a certified chemical fume hood or a powder containment hood to control the generation of dust and vapors.[2] The facility must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3][7]
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures for this compound. Never work alone when handling highly toxic substances. Prohibit eating, drinking, and smoking in the laboratory.[1][3]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment. The following protocol is the minimum standard for handling this compound.
Primary Barriers: Skin and Body Protection
-
Gloves: Wear compatible, chemical-resistant gloves.[8] Nitrile gloves are a common choice, but the specific type and thickness should be chosen based on the duration of handling. Always inspect gloves for tears or punctures before use.[2] Employ the proper glove removal technique to avoid contaminating your skin.[2] For extended work, consider double-gloving.
-
Lab Coat/Chemical Suit: A buttoned, long-sleeved lab coat is mandatory for handling small quantities. For larger quantities or tasks with a high risk of spillage, a complete chemical-resistant suit is required to protect against contamination of personal clothing.[2]
Secondary Barriers: Eye and Face Protection
-
Chemical Safety Goggles: Due to the classification of "causes serious eye irritation," standard safety glasses are insufficient.[1][2] Chemical safety goggles that provide a complete seal around the eyes are required.[3]
-
Face Shield: In addition to goggles, a face shield must be worn to protect the entire face from splashes or aerosolized powder.[1][2] This is a critical secondary barrier when handling any amount of the solid or its solutions.
Respiratory Protection
Given that this compound may cause respiratory irritation and can become airborne as a dust, respiratory protection is essential.[2][4]
-
Standard Operations: For routine handling inside a certified fume hood, a NIOSH-approved or European Standard EN 149 respirator may be appropriate, as determined by your institution's risk assessment.[1][8]
-
Emergency Situations: For spills or situations with potential for uncontrolled release, a full-face, self-contained breathing apparatus (SCBA) is mandatory.[1]
PPE Specification Summary
| Protection Area | Required PPE | Applicable Standard (Example) | Key Considerations |
| Eyes & Face | Chemical Safety Goggles & Face Shield | EN 166 (EU) / ANSI Z87.1 (US) | Must provide a seal around the eyes. Face shield protects against splashes.[2][3] |
| Hands | Chemical-Resistant Gloves | EN 374 (EU) | Check manufacturer's data for resistance to pyridine compounds. Inspect before use.[2] |
| Body | Lab Coat or Chemical Suit | N/A | Must be fully buttoned. Suit required for large quantities or high splash potential.[2] |
| Respiratory | Air-Purifying Respirator / SCBA | NIOSH (US) / EN 143/149 (EU) | Type depends on risk assessment. SCBA for emergencies.[1][2] |
| Feet | Closed-toe Shoes | N/A | Leather or other non-porous material is recommended.[1] |
Procedural Guidance: Safe Handling Workflow
This step-by-step plan ensures that all safety considerations are addressed systematically.
Step 1: Pre-Operational Checks
-
Verify the chemical fume hood is certified and functioning correctly (check airflow monitor).
-
Ensure an emergency spill kit is available and stocked.
-
Confirm the location of the nearest eyewash station and safety shower and ensure the path is clear.[3][7]
-
Don all required PPE as specified in the table above, inspecting each item for integrity.
Step 2: Chemical Handling
-
Ground and secure containers when dispensing the powder to prevent static discharge.[1]
-
Handle the material in the fume hood, at least 6 inches from the sash.
-
Minimize the creation of dust.[2][3] If weighing, use a weigh boat or perform the operation within a containment enclosure inside the hood.
Step 3: Post-Operational Decontamination
-
Decontaminate all equipment and surfaces that may have come into contact with the chemical.
-
Carefully remove PPE, following the proper doffing procedure to avoid self-contamination. The most contaminated items (gloves) should be removed first.
-
Wash hands and forearms thoroughly with soap and water after removing all PPE.[1][2]
Step 4: Waste Disposal
-
All contaminated disposables (gloves, weigh boats, wipes) must be collected in a suitable, closed, and labeled hazardous waste container.[2]
-
Dispose of unused this compound and contaminated materials through a licensed disposal company. Do not pour down the drain.[2][9]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. aksci.com [aksci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. This compound(142-08-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. fishersci.ca [fishersci.ca]
- 8. biosynth.com [biosynth.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
